molecular formula C10H8O2 B1269812 2-(2-Propynyloxy)benzenecarbaldehyde CAS No. 29978-83-4

2-(2-Propynyloxy)benzenecarbaldehyde

Cat. No.: B1269812
CAS No.: 29978-83-4
M. Wt: 160.17 g/mol
InChI Key: PEERMPFPCWSJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Propynyloxy)benzenecarbaldehyde is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEERMPFPCWSJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342568
Record name 2-(2-Propynyloxy)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29978-83-4
Record name 2-(2-Propynyloxy)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Propargyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Propynyloxy)benzenecarbaldehyde

This compound, also known as 2-(prop-2-yn-1-yloxy)benzaldehyde or 2-propargyloxybenzaldehyde, is a key organic intermediate that has garnered significant attention in the fields of medicinal chemistry, chemical biology, and materials science.[1][2] Its structure is distinguished by the presence of two highly versatile functional groups on an aromatic scaffold: a terminal alkyne (propargyl group) and an aldehyde. This unique arrangement allows for orthogonal chemical modifications, making it an invaluable tool for researchers and drug development professionals. The terminal alkyne serves as a reactive handle for "click chemistry," particularly the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the aldehyde group can participate in a wide range of classical carbonyl reactions, such as reductive amination, condensation, and Wittig reactions.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and protocols.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. Accurate identification is critical for experimental reproducibility.

PropertyValueSource(s)
CAS Number 29978-83-4[5][6]
Molecular Formula C₁₀H₈O₂[7]
Molecular Weight 160.17 g/mol [5][7]
Appearance Solid[1]
Melting Point 69-72 °C[6]
Synonyms 2-(prop-2-yn-1-yloxy)benzaldehyde, 2-propargyloxybenzaldehyde[1][8]
InChI Key PEERMPFPCWSJLC-UHFFFAOYSA-N[1]
Hazard Irritant[6]

Synthesis: A Practical and Reliable Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) to form a phenoxide, which then displaces a halide from propargyl bromide. The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone is crucial for minimizing side reactions and ensuring a high yield.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is adapted from established procedures for analogous compounds.[9][10]

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Propargyl bromide (3-bromopropyne), typically as a solution in toluene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (2.0-2.5 equivalents), and anhydrous acetone to create a stirrable suspension.

  • Reagent Addition: While stirring at room temperature, add propargyl bromide (1.2-1.5 equivalents) dropwise to the suspension. The causality here is to maintain control over the initial exothermic reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 3-12 hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-hydroxybenzaldehyde is consumed. This provides a reliable, real-time assessment of reaction completion.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid residue with fresh acetone to recover any trapped product.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and then brine.[9] This removes any unreacted acidic starting material and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.[9]

G cluster_reagents Starting Materials cluster_reaction Core Reaction cluster_workup Purification Salicylaldehyde 2-Hydroxybenzaldehyde Reflux Heat to Reflux (3-12h) Salicylaldehyde->Reflux PropargylBromide Propargyl Bromide PropargylBromide->Reflux Base K₂CO₃ in Acetone Base->Reflux Filter Filter Inorganics Reflux->Filter Cool to RT Extract Liquid-Liquid Extraction Filter->Extract Purify Column Chromatography or Recrystallization Extract->Purify FinalProduct Pure 2-(2-Propynyloxy) benzenecarbaldehyde Purify->FinalProduct

General workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Chemical Biology

The true power of this compound lies in its capacity for dual reactivity, enabling its use as a versatile scaffold and linker in the synthesis of complex, biologically active molecules.

Click Chemistry and Bioorthogonal Ligation

The terminal alkyne is a premier functional group for click chemistry.[3] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a rapid, high-yield, and bioorthogonal method for covalently linking the benzaldehyde moiety to any molecule bearing an azide group, forming a stable 1,2,3-triazole ring.[11][12] This has profound implications in drug discovery, allowing for the modular assembly of compound libraries and the synthesis of complex bioconjugates.[11][13]

G POBA 2-(2-Propynyloxy) benzenecarbaldehyde Catalyst Cu(I) Catalyst POBA->Catalyst Azide Azide-containing Molecule (R-N₃) (e.g., Biomolecule, Drug Fragment) Azide->Catalyst Triazole Stable 1,2,3-Triazole Linkage Catalyst->Triazole CuAAC Reaction

The CuAAC click reaction involving the alkyne moiety.
Synthesis of Novel Therapeutic Agents

Researchers have leveraged this compound and its derivatives as precursors for compounds with significant biological activity.

  • Anticancer and Antioxidant Properties: Derivatives synthesized from substituted versions of this compound have shown promising cytotoxic activity against breast adenocarcinoma cell lines (MCF-7) and notable antioxidant capacity.[14] For instance, 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde demonstrated significant antioxidant and antibacterial activity.[14] This suggests that the core scaffold can be decorated to tune its biological profile.

  • Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases: In the fight against complex pathologies like Alzheimer's disease, MTDLs are a promising strategy. The propargyloxy moiety is a key feature of rasagiline, a known monoamine oxidase (MAO) inhibitor. By incorporating 4-(prop-2-yn-1-yloxy)benzaldehyde into a Hantzsch reaction, researchers have synthesized MTDLs that combine the calcium channel blocking properties of nimodipine with the neuroprotective features of the propargyl group.[10] The resulting compounds show antioxidant activity, calcium channel antagonism, and significant neuroprotection, highlighting the compound's utility in creating synergistic therapeutics.[10]

Bioconjugation and Probe Development

Bioconjugation is the process of linking molecules to biological targets like proteins or nucleic acids.[13] this compound is an excellent tool for this purpose due to its orthogonal functionalities.

  • Two-Step Labeling Strategy: The aldehyde can be selectively reacted with nucleophiles such as hydrazides, hydroxylamines, or the N-terminus of a peptide to form a stable hydrazone, oxime, or imine linkage, respectively.[13] This attaches the alkyne-bearing aromatic ring to the biomolecule of interest. Subsequently, the alkyne is available for a click reaction with an azide-functionalized probe (e.g., a fluorescent dye, biotin, or affinity tag), enabling detection, imaging, or purification.[15]

G POBA 2-(2-Propynyloxy) benzenecarbaldehyde Step1 Step 1: Aldehyde Reaction (e.g., Reductive Amination) POBA->Step1 Biomolecule Biomolecule (e.g., Protein with accessible amine) Biomolecule->Step1 Conjugate1 Alkyne-Labeled Biomolecule Step1->Conjugate1 Step2 Step 2: CuAAC Click Reaction Conjugate1->Step2 AzideProbe Azide-Functionalized Probe (e.g., Fluorophore-N₃) AzideProbe->Step2 FinalConjugate Fully Labeled Biomolecule Step2->FinalConjugate

Orthogonal bioconjugation workflow using both functional groups.

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[16] The parent compound, benzaldehyde, is known to oxidize in air to benzoic acid and can undergo exothermic condensation reactions in the presence of strong acids or bases.[16]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a powerful enabling tool for innovation. Its dual functionality provides a robust platform for constructing complex molecular architectures with a high degree of control. For researchers in drug discovery, it offers a reliable scaffold for generating MTDLs and novel therapeutic candidates. For chemical biologists, it is a key component in the toolbox for creating sophisticated probes and bioconjugates to interrogate biological systems. As the demand for modular, efficient, and versatile synthetic strategies continues to grow, the importance and application of this compound are set to expand further into new areas of chemistry and materials science.[2]

References

  • 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037.
  • Click Chemistry. Chemie Brunschwig. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]
  • Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives.
  • 3-(Prop-2-yn-1-yloxy)benzaldehyde. Oakwood Chemical. [Link]
  • 4-(Prop-2-yn-1-yloxy)benzaldehyde.
  • Click Chemistry. Scribd. [Link]
  • 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078.
  • 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
  • 4-(Prop-2-yn-1-yloxy)benzaldehyde.
  • Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels.
  • Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis Inc. [Link]
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

Sources

An In-depth Technical Guide to 2-(Propargyloxy)benzaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(propargyloxy)benzaldehyde, a versatile bifunctional building block that has garnered significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The unique juxtaposition of a reactive aldehyde and a terminal alkyne within a compact aromatic framework makes this molecule a powerful tool for the construction of complex molecular architectures. This document delves into the core chemical properties, provides detailed and field-proven synthetic protocols, explores its key applications in the synthesis of bioactive heterocycles and in "click" chemistry, and offers a thorough analysis of its spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-(propargyloxy)benzaldehyde in their work.

Introduction: The Strategic Value of a Bifunctional Scaffold

2-(Propargyloxy)benzaldehyde is a crystalline solid at room temperature with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1][2][3] Its structure is characterized by a benzaldehyde core with a propargyl ether substituent at the ortho position. This arrangement of functional groups is of particular strategic importance in synthetic chemistry. The aldehyde group serves as a versatile handle for a wide array of classical carbonyl chemistries, including but not limited to, reductive amination, Wittig reactions, and condensations to form Schiff bases and various heterocyclic systems.[4][5] Concurrently, the terminal alkyne of the propargyl group is a key participant in modern catalytic transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[6][7] This orthogonality of reactivity allows for sequential and controlled modifications, making 2-(propargyloxy)benzaldehyde an ideal starting material for diversity-oriented synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[1][3]
Molecular Weight 160.17 g/mol [1][2][3]
CAS Number 29978-83-4[3]
Appearance White to off-white crystalline solid[2]
Melting Point 68-72 °C[6]
IUPAC Name 2-(prop-2-yn-1-yloxy)benzaldehyde[3]
Solubility Soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate.[8]

Safety and Handling:

2-(Propargyloxy)benzaldehyde is classified as an irritant.[3] It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2-(Propargyloxy)benzaldehyde: A Practical Guide

The most common and efficient method for the synthesis of 2-(propargyloxy)benzaldehyde is the Williamson ether synthesis, which involves the O-alkylation of salicylaldehyde with propargyl bromide.[10] This section provides a detailed, field-proven protocol, including a greener, micellar-catalyzed alternative.

Classical Williamson Ether Synthesis

This protocol is a robust and widely used method for the preparation of 2-(propargyloxy)benzaldehyde.

Reaction Scheme:

G reactant1 Salicylaldehyde product 2-(Propargyloxy)benzaldehyde reactant1->product + reactant2 Propargyl Bromide reactant2->product + reagent K₂CO₃ reagent->product solvent Acetone solvent->product Reflux

Caption: Williamson Ether Synthesis of 2-(Propargyloxy)benzaldehyde.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (sufficient to make a stirrable slurry).

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(propargyloxy)benzaldehyde as a white solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide.

  • Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point allows for a convenient reflux temperature.

  • Excess Reagents: A slight excess of propargyl bromide is used to ensure complete consumption of the starting salicylaldehyde. A greater excess of the base is used to drive the reaction to completion.

Green Synthesis in Aqueous Micellar Media

In an effort to develop more environmentally benign synthetic methods, a protocol utilizing aqueous micellar media has been reported.[10] This approach avoids the use of volatile organic solvents.

Reaction Scheme:

G reactant1 Salicylaldehyde product 2-(Propargyloxy)benzaldehyde reactant1->product + reactant2 Propargyl Bromide reactant2->product + reagent Base reagent->product solvent Aqueous CTAB solvent->product G start 2-(Propargyloxy)benzaldehyde intermediate Intermediate start->intermediate Lewis Acid (e.g., TMSOTf) product 2H-Chromene Derivative intermediate->product Intramolecular Cyclization

Caption: Synthesis of 2H-Chromenes from 2-(Propargyloxy)benzaldehyde.

Mechanism Insight:

The reaction is typically catalyzed by a Lewis acid, which activates the alkyne towards nucleophilic attack by the aldehyde oxygen. [11]This is followed by a series of rearrangements to yield the final chromene product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 2-(propargyloxy)benzaldehyde is a prime substrate for the CuAAC reaction, allowing for its conjugation with a wide variety of azide-containing molecules to form stable 1,2,3-triazoles. [7][12] Reaction Scheme for Click Chemistry:

G reactant1 2-(Propargyloxy)benzaldehyde product 1,2,3-Triazole Derivative reactant1->product + reactant2 Organic Azide (R-N₃) reactant2->product + catalyst Cu(I) Catalyst catalyst->product

Caption: CuAAC Reaction of 2-(Propargyloxy)benzaldehyde.

Experimental Protocol for CuAAC:

  • Reactant Preparation: Dissolve 2-(propargyloxy)benzaldehyde (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by mixing a Cu(II) salt (e.g., CuSO₄·5H₂O, 0.05 eq) with a reducing agent (e.g., sodium ascorbate, 0.1 eq).

  • Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Workup and Purification: The product can be isolated by extraction and purified by crystallization or column chromatography.

Spectroscopic Characterization: Confirming the Structure

A comprehensive analysis of the spectroscopic data is essential for confirming the identity and purity of 2-(propargyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-(propargyloxy)benzaldehyde exhibits characteristic signals for all the protons in the molecule. The aldehydic proton appears as a singlet at around 10.5 ppm. The aromatic protons resonate in the region of 6.9-7.9 ppm. The methylene protons of the propargyl group appear as a doublet around 4.8 ppm, and the acetylenic proton is observed as a triplet at approximately 2.5 ppm. [13]* ¹³C NMR: The carbon NMR spectrum shows a resonance for the aldehydic carbonyl carbon at around 189 ppm. The aromatic carbons appear in the range of 113-161 ppm. The carbons of the propargyl group are observed with the methylene carbon at approximately 56 ppm, and the acetylenic carbons at around 77 and 78 ppm. [13]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(propargyloxy)benzaldehyde displays characteristic absorption bands that confirm the presence of its key functional groups. [3][14]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3290 C≡C-H Stretching
~2120 C≡C Stretching
~1685 C=O (aldehyde) Stretching
~1600, ~1480 C=C (aromatic) Stretching

| ~1250 | C-O (ether) | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 2-(propargyloxy)benzaldehyde will show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would include the loss of a hydrogen atom (M-1, m/z = 159), loss of the formyl group (M-29, m/z = 131), and cleavage of the ether bond. [3][15]

Conclusion

2-(Propargyloxy)benzaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of an aldehyde and a terminal alkyne allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, including bioactive heterocycles and bioconjugates. The synthetic protocols outlined in this guide are robust and can be adapted to various laboratory settings, including more environmentally friendly approaches. The detailed spectroscopic analysis provides a solid foundation for the characterization and quality control of this important chemical intermediate. As the demand for novel and diverse molecular scaffolds continues to grow, the utility of 2-(propargyloxy)benzaldehyde in drug discovery and materials science is expected to expand even further.

References

  • MySkinRecipes. (n.d.). 2-(Propargyloxy)benzaldehyde.
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of 2H‐Chromenes, and chromenes fused hetrocyclic compounds using O‐propargylated benzaldehydes.
  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.
  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342.
  • Organic Syntheses. (n.d.). Procedure.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives.
  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Synthesis of benzothiazolyl coumarin with propargyl group.
  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.
  • Beilstein Journals. (n.d.). Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction.
  • Springer. (2024). Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • PubMed. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
  • ChemRxiv. (2025). The Story of Click Chemistry: From Concept to Nobel Prize.
  • Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • PubChem. (n.d.). 2-Propoxy-benzaldehyde. National Center for Biotechnology Information.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • PubChemLite. (n.d.). 2-(propargyloxy)benzaldehyde (C10H8O2).
  • ResearchGate. (n.d.). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis.
  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • National Center for Biotechnology Information. (2023). Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable Williamson ether synthesis, detailing the reaction mechanism, optimizing reaction conditions, and providing a step-by-step experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the practical and theoretical aspects of this important chemical transformation.

Introduction: The Significance of this compound

This compound, also known as 2-(propargyloxy)benzaldehyde, is a bifunctional molecule possessing both an aldehyde and a terminal alkyne.[1] This unique combination of reactive handles makes it a highly versatile precursor in organic synthesis. The aldehyde group can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and the formation of imines and heterocycles.[2]

The terminal alkyne, or propargyl group, is particularly notable for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the covalent ligation of the benzaldehyde moiety to molecules containing an azide group, forming a stable triazole linkage.[3] This capability has positioned this compound as a key component in the synthesis of complex molecular architectures, including enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs) for targeted drug delivery.[3]

Synthetic Strategy: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[4][5][6] This classic organic reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

The Underlying Mechanism

The synthesis involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of the starting material, salicylaldehyde (2-hydroxybenzaldehyde), to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, propargyl bromide). This attack displaces the halide leaving group in a concerted SN2 fashion, resulting in the formation of the desired ether and a salt byproduct.[6]

The choice of a primary alkyl halide like propargyl bromide is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[6][7]

Visualizing the Synthesis

The following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product PropargylBromide Propargyl Bromide PropargylBromide->Product SN2 Attack Byproduct Salt Byproduct (e.g., KBr)

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow Start Start: Combine Reactants Reaction Heat under Reflux Start->Reaction Step 1 Cooldown Cool to Room Temperature Reaction->Cooldown Step 2 Filter Filter to Remove Base Cooldown->Filter Step 3 Wash Wash Filtrate with Aqueous Solutions Filter->Wash Step 4 Extract Extract with Organic Solvent Wash->Extract Step 5 Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Step 6 Concentrate Concentrate under Reduced Pressure Dry->Concentrate Step 7 Purify Purify by Recrystallization/Chromatography Concentrate->Purify Step 8 FinalProduct Isolate Pure Product Purify->FinalProduct Step 9

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for robust and reproducible synthesis.[8]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
SalicylaldehydeC₇H₆O₂122.12(Specify amount)(Calculate)
Propargyl BromideC₃H₃Br118.96(Specify amount)(Calculate)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21(Specify amount)(Calculate)
AcetoneC₃H₆O58.08(Specify volume)-
Diethyl EtherC₄H₁₀O74.12(Specify volume)-
Saturated aq. NaHCO₃--(Specify volume)-
Saturated aq. NaCl (Brine)--(Specify volume)-
Anhydrous Sodium SulfateNa₂SO₄142.04(Specify amount)-
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde, anhydrous potassium carbonate, and acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add propargyl bromide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetone.

  • Workup - Aqueous Wash: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated aqueous solution of sodium chloride (brine).

  • Workup - Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₈O₂[9][10]
Molecular Weight 160.17 g/mol [1][9][10][11]
Appearance (e.g., White to off-white solid)
Melting Point 69-72 °C[11]
CAS Number 29978-83-4[1][9][10]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structure.

Conclusion and Future Perspectives

The Williamson ether synthesis provides a reliable and scalable method for the preparation of this compound. The versatility of this molecule as a synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials. Future research may focus on developing even more environmentally friendly synthetic routes, such as using aqueous micellar media to reduce the reliance on organic solvents.[4] The continued application of this building block in areas like targeted covalent inhibitors and bio-conjugation highlights its significant potential in advancing chemical and biomedical sciences.

References

  • National Institute of Standards and Technology. Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook. [Link]
  • ResearchGate. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]
  • Unknown. Williamson Ether Synthesis. [Link]
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • Unknown. The Williamson Ether Synthesis. [Link]
  • National Institute of Standards and Technology. Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]
  • National Center for Biotechnology Information. 2-(Propargyloxy)benzaldehyde.

Sources

An In-Depth Technical Guide to the Physical Properties of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propynyloxy)benzenecarbaldehyde, a versatile aromatic aldehyde, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde, an aromatic ring, and a terminal alkyne, makes it a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is paramount for its effective use in experimental settings. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[1][2]
Molecular Weight 160.17 g/mol [1][2]
Appearance White to light yellow to light orange powder or crystals[1]
Melting Point 69-72 °C[2]
Boiling Point 286.7 ± 20.0 °C (Predicted)[1]
Density 1.128 ± 0.06 g/cm³ (Predicted)[1]

Note on Boiling Point: The provided boiling point is a predicted value. Due to the compound's relatively high molecular weight and potential for thermal decomposition at atmospheric pressure, purification by distillation should be conducted under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, aldehydic, propargylic, and acetylenic protons. A publication by Kandemir et al. provides the following assignments for the proton signals in CDCl₃:

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.0-8.0MultipletAromatic protons
~10.5SingletAldehydic proton (-CHO)
~4.8DoubletPropargylic protons (-OCH₂)
~2.5SingletAcetylenic proton (C≡CH)

The aromatic region typically displays a complex multiplet pattern due to the ortho, meta, and para protons on the benzene ring. The downfield shift of the aldehydic proton is characteristic of aldehydes. The propargylic protons appear as a doublet due to coupling with the acetylenic proton, a phenomenon known as long-range coupling.[3]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on the work by Kandemir et al., the key chemical shifts are:

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~190 | Aldehydic carbonyl carbon (C=O) | | ~110-160 | Aromatic carbons | | ~60-80 | Propargylic and acetylenic carbons |

The aldehydic carbonyl carbon resonates at a significantly downfield chemical shift. The six aromatic carbons will show distinct signals, and the propargylic and acetylenic carbons of the propargyl group will appear in the upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (terminal alkyne)
~3100-3000MediumAromatic C-H stretch
~2900-2800MediumAliphatic C-H stretch (-CH₂)
~2120WeakC≡C stretch (terminal alkyne)
~1700Strong, sharpC=O stretch (aromatic aldehyde)
~1600-1450Medium to strongAromatic C=C stretches
~1250StrongAryl-O-C stretch (ether)

The presence of a sharp peak around 3300 cm⁻¹ is a clear indication of the terminal alkyne. The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group of the aromatic aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 160. The fragmentation pattern is expected to be influenced by the presence of the aldehyde, ether, and propargyl functionalities. Key fragmentation pathways would likely involve:

  • Loss of a hydrogen atom (-1 amu): Formation of a stable acylium ion [M-H]⁺ at m/z 159.

  • Loss of the formyl group (-29 amu): Cleavage of the C-CHO bond to give a fragment at m/z 131.

  • Cleavage of the ether bond: This can lead to fragments corresponding to the propargyl cation (m/z 39) or the 2-formylphenoxy cation (m/z 121).

  • Rearrangements: Propargylic compounds can undergo rearrangements, leading to more complex fragmentation patterns.

Synthesis and Handling

Synthetic Approach: Williamson Ether Synthesis

A common and reliable method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with propargyl bromide.

Reaction Scheme:

G Salicylaldehyde Salicylaldehyde reaction + Salicylaldehyde->reaction PropargylBromide Propargyl Bromide PropargylBromide->reaction Base Base (e.g., K₂CO₃) Base->reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->reaction Product This compound reaction->Product caption Williamson Ether Synthesis

Sources

A Comprehensive Technical Guide to 2-(2-Propynyloxy)benzenecarbaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Propynyloxy)benzenecarbaldehyde, also known as 2-(prop-2-yn-1-yloxy)benzaldehyde, is a bifunctional organic compound that has emerged as a highly valuable building block in medicinal chemistry and chemical biology. Its structure uniquely combines an aldehyde moiety, amenable to a wide range of classical carbonyl reactions, with a terminal alkyne group, a key participant in modern bioconjugation reactions. This guide provides an in-depth examination of the molecule's physicochemical properties, a detailed, field-tested protocol for its synthesis, and a discussion of its critical applications, particularly as a linchpin in "click chemistry" for the development of novel therapeutics and biological probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical Properties and Structural Analysis

This compound is a solid, typically appearing as a white powder or crystalline substance.[1][2] The molecule's utility is derived from its two key functional groups: the aldehyde and the terminal alkyne. The ortho-positioning of the propargyl ether linkage relative to the aldehyde influences the electronic properties and steric accessibility of both groups. The terminal alkyne provides a reactive "handle" for covalent modification via highly efficient cycloaddition reactions, while the aldehyde group can be used for forming imines, undergoing reductive amination, or participating in various condensation reactions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 160.17 g/mol [3][4][5][6]
Molecular Formula C₁₀H₈O₂[1][3][4]
CAS Number 29978-83-4[3][4]
Appearance White powder to crystal[1][2]
Melting Point 66-72 °C[2][5]
Boiling Point 286.7 ± 20.0 °C (Predicted)[2]
Density 1.128 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 69 °C[4]
SMILES C#CCOC1=CC=CC=C1C=O[4]

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide.

Synthetic Rationale and Mechanistic Insight

The synthesis proceeds by deprotonating the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) with a mild base, typically potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.

  • Choice of Base: Potassium carbonate is the preferred base for this reaction. It is strong enough to efficiently deprotonate the acidic phenol (pKa ≈ 10) but not so strong as to cause side reactions with the aldehyde or the alkyne. Its insolubility in solvents like acetone drives the reaction forward by removing the carbonate from the solution phase as it reacts.

  • Choice of Solvent: Acetone is an ideal solvent. It is a polar aprotic solvent that effectively dissolves the organic reactants but allows for easy removal of the inorganic base and salt byproducts via filtration. Its boiling point (≈56 °C) is suitable for conducting the reaction at a moderate reflux temperature.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar syntheses and is designed for high yield and purity.[7][8]

Materials:

  • Salicylaldehyde (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Alkylation: While stirring vigorously, add propargyl bromide solution (1.1 eq) dropwise to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours.

    • Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake thoroughly with acetone.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine (saturated NaCl).

    • Causality: The NaHCO₃ wash removes any unreacted acidic salicylaldehyde. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a pure white solid.

    • Purity Confirmation: The structure and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Reactants (Salicylaldehyde, K2CO3, Acetone) addition 2. Add Propargyl Bromide reactants->addition reflux 3. Heat to Reflux (4-6h) Monitor via TLC addition->reflux cool 4. Cool to RT reflux->cool filter 5. Filter Solids cool->filter concentrate 6. Concentrate Filtrate filter->concentrate extract 7. Liquid-Liquid Extraction (Et2O / NaHCO3 / Brine) concentrate->extract dry 8. Dry Organic Layer (Na2SO4) extract->dry final_concentrate 9. Concentrate to Crude dry->final_concentrate purify 10. Recrystallization final_concentrate->purify product Final Product purify->product

Caption: Workflow for the synthesis and purification of this compound.

Core Applications in Research and Drug Development

The true power of this compound lies in its role as a molecular linker and synthetic handle, primarily through the reactivity of its terminal alkyne.

The Alkyne Handle: A Gateway to Click Chemistry

The terminal alkyne is a perfect substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] This "click" reaction is renowned for its high efficiency, specificity, mild reaction conditions, and high yields. It allows for the rapid and robust covalent ligation of the alkyne-containing molecule to any molecule bearing an azide group, forming a highly stable 1,2,3-triazole ring.[9] This has profound implications in drug discovery, enabling:

  • Synthesis of novel bioactive compounds.

  • Development of targeted drug delivery systems.

  • Construction of complex architectures like Proteolysis Targeting Chimeras (PROTACs). [9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The diagram below illustrates the fundamental CuAAC reaction using this compound as the alkyne component.

Caption: The CuAAC "click" reaction covalently links this compound to an azide.

Diverse Applications
  • Fluorescence Probes: The molecule can be used to construct fluorescent probes for biological imaging and assays.[4]

  • Antibacterial Agents: The propargyl group has been implicated in antibacterial activity against certain bacterial strains.[4]

  • Pharmacophore and Synthetic Handle: In drug design, the entire molecule can act as a pharmacophore that interacts with a biological target, or the alkyne can serve as a point of attachment for optimizing lead compounds by adding other molecular fragments.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information

Hazard ClassStatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[6]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[6]
STOT, Single ExposureH335: May cause respiratory irritation[6]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhaling dust or vapors.

  • Hygiene: Wash hands and skin thoroughly after handling. Avoid contact with heat, sparks, and open flames.

Storage Recommendations:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[2]

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategic tool for molecular construction. The combination of a reactive aldehyde and a "clickable" alkyne within a single, compact scaffold provides immense versatility for researchers in drug discovery, diagnostics, and materials science. Its straightforward synthesis and the robust, high-yielding nature of its subsequent click reactions ensure its continued and expanding role in the development of sophisticated chemical and biological innovations.

References

  • Benzaldehyde, 2-(2-propenyloxy)-. NIST WebBook. [Link]
  • 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037. PubChem, NIH. [Link]
  • 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. PubChem, NIH. [Link]
  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]

Sources

IUPAC name for 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 2-(Prop-2-yn-1-yloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(prop-2-yn-1-yloxy)benzaldehyde, a bifunctional molecule of significant interest in medicinal chemistry and drug development. The official IUPAC name for this compound is 2-(prop-2-yn-1-yloxy)benzaldehyde [1][2][3]. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Williamson ether synthesis, and explores its critical applications as a versatile building block. The presence of both a terminal alkyne and a reactive aldehyde group enables its use in sequential or orthogonal conjugation strategies, most notably in "click chemistry" and the formation of Schiff bases. These functionalities make it an invaluable tool for the construction of complex molecular architectures, such as chemical probes, imaging agents, and Proteolysis Targeting Chimeras (PROTACs).

Introduction

2-(Prop-2-yn-1-yloxy)benzaldehyde, commonly referred to as 2-(propargyloxy)benzaldehyde, has emerged as a pivotal intermediate in organic synthesis and medicinal chemistry[4][5]. Its structure uniquely combines two highly valuable functional groups on a stable benzene scaffold:

  • A Terminal Alkyne (Propargyl group): This group is a key participant in highly efficient and bio-orthogonal "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6][7]. This reaction allows for the rapid and specific formation of a stable triazole linkage to molecules containing an azide group[6][7].

  • An Aldehyde Group: The aldehyde functionality is a versatile chemical handle for various transformations, including reductive amination, Wittig reactions, and the formation of imines (Schiff bases), which are crucial for attaching the molecule to other chemical entities[8].

This dual reactivity makes the compound an ideal linker, enabling the conjugation of two different molecular entities with high efficiency and control. Its applications are extensive, ranging from the synthesis of novel heterocyclic compounds and fine chemicals to the development of advanced therapeutic agents and diagnostic tools[3][4][5].

Physicochemical and Spectroscopic Properties

Accurate characterization is the cornerstone of reproducible research. The key properties of 2-(prop-2-yn-1-yloxy)benzaldehyde are summarized below.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name 2-(prop-2-yn-1-yloxy)benzaldehyde[1][2][3]
Synonyms 2-(Propargyloxy)benzaldehyde, 2-(2-Propynyloxy)benzaldehyde[1][2][4]
CAS Number 29978-83-4[1][4]
Molecular Formula C₁₀H₈O₂[1][2][4]
Molecular Weight 160.17 g/mol [4]
Appearance White to yellow powder/crystal[4]
Melting Point 68 - 72 °C[4][5]
Purity ≥98%[4]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals confirming the compound's structure. The aldehydic proton (-CHO) typically appears as a singlet far downfield around δ 9.8 ppm due to the deshielding effect of the carbonyl group[9]. The acetylenic proton (-C≡C-H) shows a characteristic singlet around δ 2.5 ppm[10]. The methylene protons of the propargyl group (-O-CH₂-C≡) are observed around δ 4.8 ppm, often as a doublet due to long-range coupling with the acetylenic proton[10]. The aromatic protons appear in the δ 6.9-7.6 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum shows the aldehydic carbon signal around δ 190-194 ppm. The two sp-hybridized carbons of the alkyne group are typically found between δ 75-80 ppm, while the methylene carbon (-OCH₂) appears around δ 56-60 ppm[10].

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch for the aldehyde is observed around 1680-1700 cm⁻¹. The terminal alkyne shows a sharp C≡C-H stretch near 3300 cm⁻¹ and a weaker C≡C stretch around 2100-2150 cm⁻¹.

Synthesis and Purification

The most common and efficient method for preparing 2-(prop-2-yn-1-yloxy)benzaldehyde is the Williamson ether synthesis [11]. This Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide.

Synthesis Reaction

The synthesis proceeds by reacting salicylaldehyde (2-hydroxybenzaldehyde) with propargyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃)[12][13].

Caption: Williamson ether synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde.

Mechanism Insight: Potassium carbonate acts as a base to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of propargyl bromide in a classic Sₙ2 reaction, displacing the bromide and forming the desired ether linkage[11]. Acetone is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction[14].

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.

Materials:

  • Salicylaldehyde (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add propargyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 8-12 hours[14][15].

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase (e.g., 20:80 v/v). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the solid residue with acetone and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting crude oil in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(prop-2-yn-1-yloxy)benzaldehyde as a white or pale yellow solid.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of 2-(prop-2-yn-1-yloxy)benzaldehyde makes it an exceptionally powerful tool for constructing complex molecular architectures, particularly in the development of targeted therapeutics and chemical probes[6].

The Alkyne Handle: Gateway to Click Chemistry

The terminal alkyne is primarily used for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry[16]. This reaction joins the alkyne-containing molecule with an azide-functionalized partner to form a highly stable 1,4-disubstituted 1,2,3-triazole ring[7][17].

Key Advantages of CuAAC:

  • High Efficiency: The reaction proceeds with high yields under mild, often aqueous, conditions[18].

  • Bio-orthogonality: The reacting groups (alkyne and azide) are largely inert to biological functionalities, allowing the reaction to be performed in complex biological systems[17].

  • Robustness: The reaction is tolerant of a wide range of functional groups[16].

This makes the compound an ideal linker for applications such as:

  • PROTACs: Linking a protein-targeting ligand to an E3 ligase-recruiting ligand.

  • Bioconjugation: Attaching molecules to proteins, nucleic acids, or cell surfaces for imaging or therapeutic purposes[17].

  • Functionalized Nanoparticles: Creating targeted drug delivery systems by linking targeting moieties to gold nanoparticles[18].

Caption: Dual-functional linker strategy using 2-(prop-2-yn-1-yloxy)benzaldehyde.

The Aldehyde Handle: Versatile Conjugation Point

The aldehyde group provides a second, orthogonal point of attachment. It is a versatile electrophile that readily reacts with nucleophiles, most commonly primary amines, to form an imine (Schiff base). This imine can then be reduced to form a stable secondary amine linkage (reductive amination). This chemistry is fundamental in drug discovery for conjugating fragments or building complex scaffolds[8].

Conclusion

2-(Prop-2-yn-1-yloxy)benzaldehyde is a high-value chemical tool for researchers in drug discovery and chemical biology. Its straightforward synthesis and, more importantly, its dual orthogonal reactivity, provide a reliable and efficient platform for the construction of sophisticated molecular conjugates. The ability to leverage both robust click chemistry and classic aldehyde-amine coupling makes this compound a cornerstone linker molecule for developing next-generation therapeutics and advanced diagnostic agents.

References

  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583037, 2-(Propargyloxy)benzaldehyde.
  • ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents. [Link]
  • Chem-Impex. (n.d.). 2-(Prop-2-yn-1-yloxy)benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde.
  • MySkinRecipes. (n.d.). 2-(Propargyloxy)benzaldehyde.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590536, 2-(Propan-2-yl)benzaldehyde.
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]
  • PubChemLite. (n.d.). 2-(propargyloxy)benzaldehyde (C10H8O2).
  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. In NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde...
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
  • J&K Scientific. (n.d.). 2-(Prop-2-yn-1-yloxy)benzaldehyde.
  • Daini, M., & Kumar, D. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. [Link]
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
  • Unknown. (n.d.). 1H-NMR.
  • Yilmaz, I., & Aygün, A. (2022). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
  • Rejman, J., & Pokorná, S. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry. [Link]
  • Stella, V. J. (2024).

Sources

Williamson ether synthesis for propargylated salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and a field-proven protocol for the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde (propargylated salicylaldehyde) via the Williamson ether synthesis. It is intended for researchers, chemists, and drug development professionals who require a robust and well-understood method for introducing a propargyl group onto a phenolic scaffold, a common step in the synthesis of complex organic molecules and pharmaceutical intermediates.

Strategic Overview: The Synthetic Rationale

The introduction of a terminal alkyne, such as a propargyl group, onto a molecule like salicylaldehyde is of significant synthetic interest. This functional group serves as a versatile handle for a variety of subsequent transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.[1] The Williamson ether synthesis is a classical yet highly effective and reliable method for achieving this O-alkylation.[2][3]

The synthesis proceeds by deprotonating the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether and a salt byproduct.[4][5]

Mechanistic Deep Dive: Controlling the SN2 Pathway

The reaction's success hinges on favoring the SN2 pathway over competing side reactions.[6]

  • Step 1: Deprotonation. The phenolic proton of salicylaldehyde is acidic enough to be removed by a moderately strong base. While strong bases like sodium hydride (NaH) can be used, a weaker base such as potassium carbonate (K₂CO₃) is often sufficient and advantageous as it is less hazardous, easier to handle, and minimizes side reactions.[6][7][8] The base abstracts the proton, creating a potassium salicylaldehyde phenoxide intermediate.

  • Step 2: Nucleophilic Attack. The resulting phenoxide ion is a potent nucleophile. It executes a backside attack on the carbon atom bearing the bromine in propargyl bromide.[2][9] Propargyl bromide is an ideal substrate as it is a primary halide, which is highly susceptible to SN2 reactions due to minimal steric hindrance.[6][9] The reaction proceeds via a concerted mechanism where the C-O bond forms as the C-Br bond breaks.[2]

Key Considerations for Reaction Fidelity:
  • Solvent Choice: Polar aprotic solvents like acetone or N,N-Dimethylformamide (DMF) are ideal.[6][7] They effectively solvate the potassium cation without solvating the phenoxide anion, leaving the nucleophile "naked" and highly reactive. They also possess high boiling points suitable for heating the reaction to completion.

  • Competing Reactions: The primary competing reaction is E2 elimination, which is favored by strong bases and sterically hindered alkyl halides.[6][10] By using a primary halide (propargyl bromide) and a moderate base (K₂CO₃), the SN2 pathway is strongly favored. Another potential, though less common, side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile attacking the alkyl halide with a carbon atom of the aromatic ring.[2][8] This is generally minimized under the chosen reaction conditions.

Reaction Mechanism Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Substitution Salicylaldehyde Salicylaldehyde (Ar-OH) Phenoxide Potassium Salicylaldehyde Phenoxide (Ar-O⁻ K⁺) Salicylaldehyde->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Side1 KHCO₃ Phenoxide->Side1 PropargylBromide Propargyl Bromide (R-Br) Product 2-(Prop-2-yn-1-yloxy)benzaldehyde (Ar-O-R) PropargylBromide->Product Side2 KBr Product->Side2 Phenoxide_ref Phenoxide (Ar-O⁻ K⁺) Phenoxide_ref->Product Backside Attack

Caption: SN2 mechanism for the propargylation of salicylaldehyde.

Field-Validated Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
SalicylaldehydeC₇H₆O₂122.121.22 g10.0Starting material
Propargyl BromideC₃H₃Br118.961.43 g (1.0 mL)12.0Alkylating agent (80% in toluene is common)[11]
Potassium CarbonateK₂CO₃138.212.76 g20.0Base, anhydrous
AcetoneC₃H₆O58.0850 mL-Solvent, anhydrous
Diethyl Ether(C₂H₅)₂O74.12~100 mL-For extraction
Saturated NaCl (aq)NaCl58.44~50 mL-For washing (brine)
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

Safety Precautions

All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

ChemicalHazardsPPE
Salicylaldehyde Harmful if swallowed, causes skin and serious eye irritation, suspected of causing genetic defects.[12][13][14][15]Gloves, Goggles, Lab Coat
Propargyl Bromide Highly flammable, toxic if swallowed, causes severe skin burns and eye damage, lachrymator.[11][16][17][18]Gloves, Goggles, Lab Coat
Potassium Carbonate Causes skin and serious eye irritation, may cause respiratory irritation.[19][20][21][22][23]Gloves, Goggles
Acetone Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness.[24][25][26][27]Gloves, Goggles
Diethyl Ether Extremely flammable, may form explosive peroxides, harmful if swallowed, may cause drowsiness.Gloves, Goggles
Step-by-Step Methodology

Experimental Workflow Diagram

G A 1. Reagent Setup B 2. Reaction Under Reflux (60°C, 4-6 hours) A->B C 3. Reaction Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Cool & Filter C->D Reaction Complete E 5. Solvent Evaporation D->E F 6. Aqueous Work-up (Dissolve in Ether, Wash with H₂O & Brine) E->F G 7. Drying & Final Evaporation F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Alkylating Agent Addition: While stirring the suspension, add propargyl bromide (1.0 mL, 12.0 mmol) dropwise using a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates completion.

  • Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the solid potassium salts (K₂CO₃, KBr) using a Buchner funnel and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting oily residue in diethyl ether (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and saturated NaCl solution (1 x 25 mL) to remove any remaining salts and impurities.[28]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a yellow or brown oil.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure 2-(prop-2-yn-1-yloxy)benzaldehyde.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet solvent or reagents. 2. Insufficient base. 3. Incomplete reaction.1. Ensure all reagents and solvents are anhydrous. K₂CO₃ can be dried in an oven before use. 2. Use a 2-fold excess of K₂CO₃ relative to salicylaldehyde. 3. Increase reflux time and monitor closely by TLC.
Significant Side Product Formation 1. Reaction temperature too high. 2. Base is too strong or reactive.1. Maintain a gentle reflux; do not overheat. High temperatures can favor elimination or decomposition.[6] 2. K₂CO₃ is generally optimal. Avoid stronger bases like NaOH or NaH unless necessary, as they can increase side reactions.[6]
Difficult Purification 1. Unreacted starting material. 2. Tarry byproducts from decomposition.1. Ensure the reaction goes to completion. If separation is difficult, consider a basic wash (e.g., dilute NaOH) during work-up to remove unreacted acidic salicylaldehyde. 2. Lower the reaction temperature. Purify promptly after work-up.

References

  • Salicylaldehyde - SAFETY D
  • Safety Data Sheet - Acetone. PRODUITS LUBRI-DELTA INC.
  • Acetone 100% Lab Grade Safety D
  • SAFETY DATA SHEET Potassium Carbon
  • Acetone - SAFETY D
  • Acetone Safety D
  • Williamson ether synthesis. Wikipedia.
  • Safety Data Sheet: Potassium carbon
  • Safety D
  • Safety Data Sheet: Potassium carbon
  • Propargyl bromide SDS, 106-96-7 Safety D
  • SAFETY DATA SHEET - Potassium Carbonate Anhydrous. (2011). Fisher Scientific.
  • Acetone MSDS. (2012). ScienceLab.com.
  • Salicylaldehyde - Safety D
  • Safety Data Sheet POTASSIUM CARBON
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Salicylaldehyde Safety D
  • Salicylaldehyde MATERIAL SAFETY D
  • Propargyl Bromide (80% in Toluene)
  • Propargyl bromide, 80 wt% solution in toluene, stabilized MSDS. Cole-Parmer.
  • Propargyl bromide, 80 wt% solution in toluene, stabilized SAFETY D
  • Skin irritation/corrosion source inform
  • Experiment 06 Williamson Ether Synthesis.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis: simple mechanism, 3 examples. (2018). Chemistry Notes.
  • Williamson Ether Synthesis Reaction Mechanism. (2018). The Organic Chemistry Tutor.
  • The Williamson Ether Synthesis. Chemistry Steps.
  • Synthesis of o‐propargylated salicylaldehyde (3).
  • Williamson Ether Synthesis.
  • Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradi
  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
  • Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes. (2025).
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Benchchem.
  • Williamson Synthesis. Organic Chemistry Portal.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Process for the selective synthesis of salicylaldehydes. (1976).
  • NCERT Solutions for Class 12 Chemistry Chapter 11. BYJU'S.
  • Salicylaldehyde purification. (1940).

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde, a valuable building block in medicinal chemistry and materials science. The terminal alkyne functionality serves as a versatile handle for "click chemistry" and other coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules.

Foundational Principles: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3] In this specific application, the phenoxide ion derived from salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide (3-bromo-1-propyne).

The reaction is facilitated by a base, which deprotonates the hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Core Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Starting Materials cluster_products Products Salicylaldehyde Salicylaldehyde TargetMolecule This compound Salicylaldehyde->TargetMolecule O-propargylation PropargylBromide Propargyl Bromide PropargylBromide->TargetMolecule Base Base (e.g., K₂CO₃) Salt Salt (e.g., KBr) Base->Salt

Figure 1: General overview of the Williamson ether synthesis for this compound.

Key Starting Materials and Reagents

A successful synthesis hinges on the quality and appropriate selection of the starting materials and reagents.

Component Structure Role Key Considerations
Salicylaldehyde 2-hydroxybenzaldehydeNucleophile precursorHigh purity is essential to avoid side reactions.
Propargyl Bromide 3-bromo-1-propyneElectrophileOften stabilized with a small amount of a radical inhibitor. It is a lachrymator and should be handled in a fume hood.
Base e.g., Potassium Carbonate (K₂CO₃)Deprotonating agentAnhydrous conditions are preferable. Other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used, but K₂CO₃ is common due to its moderate reactivity and ease of handling.[4][5]
Solvent e.g., Acetone, THF, DMFReaction mediumAprotic polar solvents are ideal as they solvate the cation of the base, leaving the anion more reactive, and do not participate in the reaction.[5]

Mechanistic Insights and Experimental Causality

The reaction proceeds via a classic SN2 mechanism. The key steps are:

  • Deprotonation: The base abstracts the acidic phenolic proton from salicylaldehyde, forming the potassium salt of the phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral alcohol.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the carbon atom bearing the bromine in propargyl bromide. This is a concerted step where the carbon-oxygen bond forms as the carbon-bromine bond breaks.

  • Product Formation: The desired ether, this compound, is formed along with a salt byproduct (e.g., potassium bromide).

Reaction_Mechanism Reactants Salicylaldehyde + Propargyl Bromide + K₂CO₃ Intermediate Salicylaldehyde Anion (Phenoxide) Reactants->Intermediate Deprotonation TransitionState Sₙ2 Transition State Intermediate->TransitionState Nucleophilic Attack Products This compound + KBr + KHCO₃ TransitionState->Products Product Formation

Figure 2: Simplified workflow of the reaction mechanism.

The choice of an aprotic polar solvent like acetone or THF is deliberate. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby promoting the SN2 pathway.[5]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Salicylaldehyde

  • Propargyl bromide

  • Anhydrous potassium carbonate

  • Acetone (anhydrous)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of salicylaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • Allow the mixture to stir at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[4]

Note on Greener Alternatives: Recent studies have explored the use of aqueous micellar media, such as cetyltrimethylammonium bromide (CTAB), as a more environmentally friendly solvent system.[6][7] This approach can lead to high yields (up to 96%) by compartmentalizing the organic reactants and increasing their local concentration.[6][7]

Purification and Characterization

Purification is a critical step to obtain high-purity this compound.

  • Column Chromatography: This is the most common method for purifying the crude product. A gradient of petroleum ether and ethyl acetate is typically used to elute the product from the silica gel column.[4]

  • Crystallization: The purified product can be further crystallized from a solvent system like petroleum ether/dichloromethane to obtain a crystalline solid.[4]

Characterization:

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the alkyne C-H stretch, the C≡C triple bond, and the aldehyde C=O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Alternative Starting Materials and Synthetic Routes

While the Williamson ether synthesis from salicylaldehyde and propargyl bromide is the most prevalent method, other approaches can be considered, particularly for synthesizing derivatives.

  • Alkylation of Substituted Salicylaldehydes: By starting with substituted salicylaldehydes (e.g., 2,4-dihydroxybenzaldehyde), various substituted this compound derivatives can be prepared.[8][9]

  • Retrosynthesis from a Different Precursor: In theory, one could envision a retrosynthetic approach starting from a different aromatic core, but this would likely involve more complex and less efficient multi-step syntheses.

References

  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media - ScienceOpen. [Link]
  • Crystal structure of 2-(2- propynyloxy)benzaldehyde, C₁₀H₈O₂ - Research Collection. [Link]
  • Synthesis of 2-(Prop-2-ynyloxy)
  • The preparation of some heteroaromatic and aromatic aldehydes - Semantic Scholar. [Link]
  • A Convenient Method for the Synthesis of (prop-2-ynyloxy)
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
  • The Williamson Ether Synthesis. [Link]
  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactivity of the Alkyne Group in 2-(Propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the terminal alkyne group in 2-(propargyloxy)benzaldehyde, a versatile bifunctional building block in modern organic synthesis. The strategic placement of a reactive aldehyde and a terminal alkyne within the same molecule offers a rich landscape for a variety of chemical transformations. This document delves into the synthesis of the core molecule and examines the utility of its alkyne functionality in key reactions, including palladium-catalyzed Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and intramolecular cyclizations. Particular emphasis is placed on the chemoselectivity of these reactions and the interplay between the two functional groups. Detailed experimental protocols, mechanistic insights, and applications in the synthesis of complex heterocyclic scaffolds are provided to empower researchers in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Importance of 2-(Propargyloxy)benzaldehyde

2-(Propargyloxy)benzaldehyde is a molecule of significant interest in organic synthesis, primarily due to the orthogonal reactivity of its constituent functional groups: a terminal alkyne and an aromatic aldehyde. This unique arrangement allows for sequential or, in some cases, domino reactions, providing a powerful platform for the rapid construction of molecular complexity. The propargyl group serves as a versatile handle for the introduction of diverse molecular fragments through well-established alkyne chemistries, while the benzaldehyde moiety can participate in a wide array of classical carbonyl reactions and can also direct or influence intramolecular transformations. This guide will focus on the rich chemical reactivity of the alkyne group, a cornerstone of its synthetic utility.

Synthesis of the Core Scaffold: 2-(Propargyloxy)benzaldehyde

The synthesis of 2-(propargyloxy)benzaldehyde is typically achieved through a Williamson ether synthesis, reacting salicylaldehyde with propargyl bromide in the presence of a base. While traditional methods often employ organic solvents, greener and more efficient protocols have been developed.

Conventional Synthesis Protocol

A standard method involves the reaction of salicylaldehyde with propargyl bromide using a base such as potassium carbonate in a polar aprotic solvent like acetone.

Experimental Protocol:

  • To a solution of salicylaldehyde (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Add propargyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-(propargyloxy)benzaldehyde.

Green Synthesis in Aqueous Micellar Media

In an effort to develop more environmentally benign synthetic routes, a method utilizing aqueous micellar media has been reported.[1] This approach leverages the ability of surfactants to create microreactors in water, enhancing the reaction rate of water-immiscible reactants.[1]

Experimental Protocol:

  • Prepare an aqueous solution of a surfactant (e.g., CTAB, SDS, or Triton X-100) at a concentration above its critical micelle concentration.

  • Add salicylaldehyde (1.0 eq.) and propargyl bromide (1.1 eq.) to the micellar solution.

  • Add a base, such as potassium carbonate (1.5 eq.).

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

This micellar-catalyzed method has been shown to proceed with high efficiency, often resulting in excellent yields and reduced reaction times compared to conventional methods.[1]

Table 1: Comparison of Synthetic Methods for 2-(Propargyloxy)benzaldehyde

MethodSolventBaseTemperatureTypical YieldReference
ConventionalAcetoneK₂CO₃RefluxGood to Excellent[2]
MicellarWaterK₂CO₃Room Temp.High (up to 96%)[1]

The Alkyne as a Versatile Handle: Key Chemical Transformations

The terminal alkyne of 2-(propargyloxy)benzaldehyde is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and widely used method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic materials.[5]

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] An amine base, such as triethylamine or diisopropylamine, is required to neutralize the HX generated and to facilitate the formation of the copper acetylide.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 eq.).

  • To the stirred mixture, add a solution of 2-(propargyloxy)benzaldehyde (1.1-1.2 eq.) in the same solvent.

  • Stir the reaction at room temperature or with heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Examples of Sonogashira Coupling with 2-(Propargyloxy)benzaldehyde Derivatives

Aryl HalideProductYieldReference
Iodobenzene2-((3-phenylprop-2-yn-1-yl)oxy)benzaldehydeHighGeneral Protocol[1]
4-Iodoanisole2-((3-(4-methoxyphenyl)prop-2-yn-1-yl)oxy)benzaldehydeHighGeneral Protocol[1]
3-Bromopyridine2-((3-(pyridin-3-yl)prop-2-yn-1-yl)oxy)benzaldehydeGoodGeneral Protocol[1]

Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR')L2 Transmetalation Pd(II)(Ar)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Pd(II)(Ar)(C≡CR')L2->Ar-C≡CR' Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Pd(II)(Ar)(X)L2 HC≡CR' HC≡CR' HC≡CR'->Cu-C≡CR' Base, CuX Ar-X Ar-X

Caption: Catalytic cycles of the Sonogashira reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an exceptionally efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[8]

Causality Behind Experimental Choices: The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[9] The copper(I) acetylide is the key intermediate that reacts with the azide in a stepwise manner to form the triazole ring. The reaction is often performed in a mixture of t-butanol and water, which provides a good solvent system for both organic and inorganic reagents.

Experimental Protocol: General Procedure for CuAAC Reaction

  • In a reaction vessel, dissolve 2-(propargyloxy)benzaldehyde (1.0 eq.) and the desired azide (1.0-1.1 eq.) in a solvent mixture, such as t-BuOH/H₂O (1:1).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq.).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.

Table 3: Representative Examples of CuAAC Reactions with 2-(Propargyloxy)benzaldehyde

AzideProductYieldReference
Benzyl azide2-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeExcellentGeneral Protocol[10]
1-Azido-4-methoxybenzene2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeExcellentGeneral Protocol[10]
3-Azidopropan-1-ol2-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeExcellentGeneral Protocol[10]

Diagram 2: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism R-C≡CH R-C≡CH Cu(I)-acetylide Cu(I)-acetylide R-C≡CH->Cu(I)-acetylide [Cu(I)] Cu(I) Cu(I) Metallacycle Metallacycle Cu(I)-acetylide->Metallacycle R'-N3 R'-N3 R'-N3 Triazolide Triazolide Metallacycle->Triazolide Triazole Triazole Triazolide->Triazole H+ Triazole->Cu(I) Regenerates Catalyst

Caption: Stepwise mechanism of the CuAAC reaction.

Chemoselectivity: Navigating the Reactivity of a Bifunctional Molecule

The presence of both an aldehyde and an alkyne in 2-(propargyloxy)benzaldehyde necessitates careful consideration of chemoselectivity in synthetic design. The ability to selectively manipulate one functional group while leaving the other intact is crucial for multi-step syntheses.

Selective Reduction of the Aldehyde

The reduction of the aldehyde to a primary alcohol can be achieved with high selectivity using appropriate reducing agents that do not affect the alkyne functionality. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[11]

Experimental Protocol: Selective Aldehyde Reduction

  • Dissolve 2-(propargyloxy)benzaldehyde (1.0 eq.) in a suitable solvent, such as methanol or ethanol, at 0 °C.

  • Add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the corresponding alcohol.

Protection of the Aldehyde

In cases where the alkyne is to be modified under conditions that would affect the aldehyde, the aldehyde group can be protected, most commonly as an acetal.[10]

Experimental Protocol: Acetal Protection

  • Dissolve 2-(propargyloxy)benzaldehyde (1.0 eq.) in a mixture of an alcohol (e.g., ethylene glycol or methanol) and an inert solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize the acid catalyst, and remove the solvent.

  • Purify the resulting acetal by column chromatography.

The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde.

Intramolecular Reactions: Harnessing Proximity for Heterocycle Synthesis

The ortho-disposition of the propargyloxy and aldehyde groups in 2-(propargyloxy)benzaldehyde provides an ideal scaffold for intramolecular reactions, leading to the formation of fused heterocyclic systems, most notably chromenes.

Synthesis of Chromene Derivatives

The intramolecular cyclization of 2-(propargyloxy)benzaldehyde derivatives can be triggered under various conditions to afford substituted chromenes, which are important structural motifs in many natural products and biologically active compounds.[12][13]

Experimental Protocol: Electrophile-Mediated Cyclization to 3-Iodochromenes

  • Dissolve 2-(propargyloxy)benzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

  • Add a solution of iodine (1.1 eq.) in the same solvent at room temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-iodochromene derivative.

Diagram 3: Intramolecular Cyclization to Chromene

Chromene_Formation start 2-(propargyloxy)benzaldehyde intermediate Intermediate start->intermediate [Catalyst] or Reagent product Chromene Derivative intermediate->product Cyclization

Caption: General scheme for chromene synthesis.

Conclusion

2-(Propargyloxy)benzaldehyde is a highly valuable and versatile building block in organic synthesis. The distinct and predictable reactivity of its terminal alkyne group, in concert with the synthetic potential of the aldehyde functionality, allows for the construction of a wide array of complex molecular architectures. This guide has provided a detailed overview of the synthesis of this key intermediate and the application of its alkyne moiety in powerful synthetic transformations such as the Sonogashira coupling and CuAAC reaction. Furthermore, the importance of chemoselectivity and the potential for intramolecular cyclizations have been highlighted, underscoring the strategic utility of this molecule in the synthesis of diverse heterocyclic systems relevant to drug discovery and materials science. The provided protocols and mechanistic insights are intended to serve as a practical resource for researchers seeking to harness the full synthetic potential of 2-(propargyloxy)benzaldehyde.

References

  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.
  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342.
  • Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal.
  • Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Organic & Biomolecular Chemistry.
  • Simple Strategy for Benzo[g]chromene Synthesis via a Photochemical Intramolecular Cyclization Reaction. (2023). Journal of Organic Chemistry.
  • Protection and Deprotection. (n.d.). CEM Corporation.
  • The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.). ResearchGate.
  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). New Journal of Chemistry.
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Domino alkyne insertion/aldol reaction/aromatization of 2-alkynyl indole-3-carbaldehyde with 1,3-diketones: entry to 2-indolyl phenols. (n.d.). Organic & Biomolecular Chemistry.
  • Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. (n.d.). Semantic Scholar.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience.
  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. (n.d.). MDPI.
  • The Sonogashira Coupling. (n.d.). Western Oregon University.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) by functionalized NHC-based polynuclear catalysts: Scope and mechanistic insights. (n.d.). PubMed Central.
  • Sonogashira and "Click" reactions for the N-terminal and side-chain functionalization of peptides with [Mn(CO)3(tpm)]+. (n.d.). SciSpace.
  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. (n.d.). Asian Journal of Chemistry.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.
  • Methods tested for the acetal deprotection of 2. (n.d.). ResearchGate.
  • Chemoselective reductions with sodium borohydride. (n.d.). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of Diverse Heterocyclic Scaffolds via Tandem Additions to Imine Derivatives and Ring-Forming Reactions. (2009). PubMed.
  • 2-(Propargyloxy)benzaldehyde. (n.d.). PubChem.
  • Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. (n.d.). ResearchGate.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
  • Sonogashira–Hagihara reactions of halogenated glycals. (n.d.). Beilstein Journals.
  • Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. (n.d.). Organic & Biomolecular Chemistry.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Semantic Scholar.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Royal Society of Chemistry.

Sources

Role of 2-(2-Propynyloxy)benzenecarbaldehyde as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of 2-(2-Propynyloxy)benzenecarbaldehyde as a Chemical Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic design and utilization of versatile chemical intermediates are paramount for the efficient assembly of complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a powerful building block due to the orthogonal reactivity of its aldehyde and terminal alkyne moieties. This guide provides a comprehensive technical overview of its synthesis, elucidates its diverse reactivity in key organic transformations, and highlights its application as a pivotal intermediate in the synthesis of complex heterocyclic systems, many of which are relevant to drug discovery and materials science. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and ground all mechanistic claims in authoritative literature.

Synthesis and Characterization

The most prevalent and efficient synthesis of this compound is achieved through a classical Williamson ether synthesis. This method involves the O-alkylation of salicylaldehyde with a propargyl halide.

Experimental Protocol: Synthesis of this compound [1]

Materials:

  • Salicylaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Tetrahydrofuran (THF), anhydrous[1]

  • Ethyl acetate and Hexane (for chromatography)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with salicylaldehyde (1.0 eq) and anhydrous acetone (or THF).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add propargyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

  • After completion, cool the reaction to room temperature and filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane, to yield the pure product.[1]

Causality and Experimental Insights:

  • Base Selection: Potassium carbonate is an effective and economical base, strong enough to deprotonate the phenolic hydroxyl of salicylaldehyde but mild enough to avoid side reactions with the aldehyde or propargyl bromide.

  • Solvent Choice: Anhydrous polar aprotic solvents like acetone or THF are ideal. They facilitate the Sₙ2 reaction by solvating the potassium cation while leaving the phenoxide nucleophile relatively "bare" and highly reactive. Recently, eco-friendly methods using aqueous micellar media have also been developed, showing high yields by compartmentalizing the organic reactants.[2][3]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 29978-83-4[4][5][6]
Molecular Formula C₁₀H₈O₂[4][5][7]
Molecular Weight 160.17 g/mol [4][5][7]
Appearance Off-white to yellow solid-
XLogP3 1.8[7]

The Synthetic Versatility of a Bifunctional Intermediate

The power of this compound lies in the dual reactivity of the aldehyde and alkyne groups. This allows for a diverse range of transformations, including intramolecular cyclizations, multicomponent reactions, and cross-coupling strategies.

Intramolecular Annulation and Cyclization Reactions

The ortho positioning of the aldehyde and propynyloxy groups makes this molecule an exceptional substrate for intramolecular cyclization reactions, providing rapid access to fused heterocyclic systems like 1H-isochromenes. These reactions are often catalyzed by transition metals that activate the alkyne for nucleophilic attack.

Mechanism: Transition Metal-Catalyzed Intramolecular Cyclization Palladium(II) and Gold(I)/Gold(III) complexes are particularly effective catalysts for these transformations.[8][9][10] The general mechanism involves the coordination of the metal to the alkyne, which increases its electrophilicity. The nearby aldehyde oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne to initiate the cyclization cascade. This atom-economical approach efficiently generates molecular complexity.[8]

cyclization_mechanism cluster_reactants Reaction Initiation cluster_intermediates Key Intermediates cluster_product Product Formation substrate 2-(2-Propynyloxy)- benzenecarbaldehyde activated_complex π-Alkyne-Metal Complex (Electrophilic Activation) substrate->activated_complex Coordination catalyst Pd(II) or Au(I) Catalyst catalyst->activated_complex cyclized_intermediate 6-endo-dig Cyclization (Oxonium Intermediate) activated_complex->cyclized_intermediate Intramolecular Nucleophilic Attack product 1H-Isochromene Derivative cyclized_intermediate->product Protodemetalation/ Rearrangement

Caption: Generalized pathway for metal-catalyzed intramolecular cyclization.

Recent advancements have focused on enantioselective versions of this reaction, using chiral ligands to produce optically active isochromenes, which are valuable in medicinal chemistry.[8][10] Furthermore, these cyclization cascades can be combined with other reactions in one pot, such as an initial Knoevenagel condensation followed by cycloisomerization, to build highly functionalized products.[11][12]

Cross-Coupling Reactions

The terminal alkyne is a prime functional group for carbon-carbon bond formation via cross-coupling reactions, with the Sonogashira coupling being the most prominent.[13][14]

Experimental Workflow: Sonogashira Coupling The Sonogashira reaction couples the terminal alkyne of this compound with aryl or vinyl halides.[13][15] This reaction is a cornerstone of modern organic synthesis, enabling the construction of conjugated systems.

sonogashira_workflow start Start: Reaction Setup reactants Combine: This compound, Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) Co-catalyst (e.g., CuI) start->reactants solvent_base Add Solvent and Amine Base (e.g., THF/Triethylamine) reactants->solvent_base reaction Stir at Room Temperature under Inert Atmosphere (N₂ or Ar) solvent_base->reaction monitoring Monitor Progress by TLC/GC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolate Pure Aryl-Substituted Alkyne Product purification->product

Caption: Standard workflow for a Sonogashira cross-coupling reaction.

This reaction extends the carbon framework of the intermediate, allowing for the synthesis of more complex precursors for subsequent cyclization or other transformations.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials.[16][17][18][19] The aldehyde group of this compound makes it an excellent component for various MCRs. For instance, it can participate in reactions like the Doebner synthesis of quinolines or be adapted for library synthesis of diverse heterocyclic scaffolds.[16][18][19]

Applications in Drug Discovery and Complex Molecule Synthesis

The true value of this compound is demonstrated by its role in constructing molecular cores found in biologically active compounds. The propynyloxy group itself is a valuable moiety in drug discovery, often used as a handle for "click chemistry" to conjugate molecules or as a pharmacophore that interacts with a biological target.[20]

Logical Pathway: From Intermediate to Bioactive Scaffolds The heterocycles synthesized from this intermediate, such as quinoxalines, quinazolines, and phthalazinones, are prevalent scaffolds in pharmaceuticals.[21][22][23] The synthetic strategies discussed above provide direct pathways to these important molecular frameworks.

drug_discovery_pathway start 2-(2-Propynyloxy)- benzenecarbaldehyde reaction_type Key Transformation (e.g., MCR, Annulation, Cross-Coupling) start->reaction_type intermediate Functionalized Intermediate reaction_type->intermediate cyclization Final Cyclization/ Elaboration Step intermediate->cyclization scaffold Core Heterocyclic Scaffold (e.g., Quinoxaline, Isochromene) cyclization->scaffold bioactivity Potential Biological Activity (e.g., Anticancer, Antimicrobial) scaffold->bioactivity

Caption: Synthetic logic from the core intermediate to bioactive scaffolds.

For example, quinoxaline derivatives, which can be accessed through multi-step syntheses starting from this intermediate, have shown a wide spectrum of antiproliferative activity against various cancer cell lines.[23] The ability to rapidly build libraries of such compounds using MCR strategies is a significant advantage in modern drug discovery.[16][19]

Conclusion and Future Outlook

This compound is a testament to the power of bifunctional intermediates in organic synthesis. Its capacity to undergo selective intramolecular cyclizations, participate in robust cross-coupling reactions, and act as a key component in atom-economical multicomponent reactions makes it an invaluable tool for synthetic chemists. It provides efficient, modular access to a wide array of complex and biologically relevant heterocyclic structures. Future research will likely focus on developing novel catalytic systems for even more selective and asymmetric transformations, expanding its role in diversity-oriented synthesis, and harnessing its unique reactivity for the creation of next-generation pharmaceuticals and advanced materials.

References

  • Palladium-Catalyzed Enantioselective Tandem Phosphinolation/Cyclization of ortho-Alkynylbenzaldehydes and H-Phosphine Oxides: Access to C1-Phosphinoylated 1H-Isochromenes. (n.d.). Organic Letters - ACS Publications.
  • Acetalization/cycloisomerization of alkynylbenzaldehydes with trialkyl... (n.d.). ResearchGate.
  • Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. (2022). Molecules.
  • Catalytic enantioselective ortho-alkynylbenzaldehyde cyclization in the... (n.d.). ResearchGate.
  • Reactions of ortho-alkynylbenzaldehydes with alkenes (cyclopropenes)... (n.d.). ResearchGate.
  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. (2019). ResearchGate.
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. (n.d.). PrepChem.com.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis.
  • Crystal structure of 2-(2- propynyloxy)benzaldehyde, C10H8O2. (n.d.). ETH Zurich Research Collection.
  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. (2019). ScienceOpen.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Sonogashira-Hagiwara Cross Coupling Reaction. (2014). Chem-Station.
  • 2-(Propargyloxy)benzaldehyde. (n.d.). PubChem.
  • Redox-Annulation of Cyclic Amines and β-Ketoaldehydes. (2016). NIH National Center for Biotechnology Information.
  • Catalytic Cycloisomerization-Oxidative Cyclization Reaction Sequence of Enyne Diesters Derived from 2-Propargyloxyarylaldehydes. (2024). PubMed.
  • Catalytic Cycloisomerization-Oxidative Cyclization Reaction Sequence of Enyne Diesters Derived from 2-Propargyloxyarylaldehydes. (2024). Semantic Scholar.
  • Recent Developments on Five-Component Reactions. (n.d.). MDPI.
  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers in Molecular Biosciences.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). NIH National Center for Biotechnology Information.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). NIH National Center for Biotechnology Information.
  • Cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes into 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline promoted by Brønsted acids. (n.d.). Arkivoc.
  • Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. (n.d.). Royal Society of Chemistry.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating a Versatile Intermediate in the Continuum of Synthetic Chemistry

In the landscape of organic synthesis, certain molecules, while not headlining discoveries, serve as critical nodes, enabling the construction of vast and complex molecular architectures. 2-(propargyloxy)benzaldehyde is one such quintessential intermediate. Its strategic importance lies in the juxtaposition of two highly reactive functional groups: an aldehyde, a gateway to a myriad of carbonyl chemistries, and a terminal alkyne, a linchpin in modern modular ligation strategies such as the famed "click chemistry." This guide provides an in-depth exploration of this molecule, not as a static entity, but as a product of enduring synthetic principles. While a singular, celebrated "discovery" paper for 2-(propargyloxy)benzaldehyde is not prominent in the historical record—a common fate for many useful yet foundational building blocks—its conceptual genesis is inextricably linked to the development of one of the most robust and fundamental reactions in organic chemistry: the Williamson ether synthesis.

This document will first elaborate on the most plausible historical route to 2-(propargyloxy)benzaldehyde, grounded in the principles of the Williamson ether synthesis. Subsequently, a detailed, contemporary, and optimized protocol will be presented, reflecting modern advancements in synthetic methodology. Mechanistic insights, supported by authoritative literature, will be provided to rationalize experimental choices, ensuring a deep and actionable understanding for the practicing researcher.

Physicochemical and Spectroscopic Data

A summary of the key quantitative and spectroscopic data for 2-(propargyloxy)benzaldehyde is presented in Table 1, providing a clear reference for its physical and chemical properties.

PropertyValueSource
CAS Number 29978-83-4[1]
Molecular Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
Melting Point 68-72 °C[2]
Appearance White to light yellow crystalline powder[3]
¹H NMR (CDCl₃) δ (ppm): 9.86 (s, 1H), 7.83-7.81 (d, 2H), 7.07-7.05 (d, 2H), 4.75 (s, 2H), 2.57 (s, 1H)[4]
¹³C NMR Refer to specialized databases for detailed spectra.
IR Spectroscopy Characteristic peaks for C≡C-H, C=O, and C-O-C stretches are expected.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 160.05[5]

Part 1: The Historical Synthesis - A Plausible Reconstruction via the Williamson Ether Synthesis

The first synthesis of 2-(propargyloxy)benzaldehyde most logically occurred as an application of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850. This reaction remains a cornerstone of ether synthesis due to its reliability and broad scope. The strategic disconnection for 2-(propargyloxy)benzaldehyde logically points to salicylaldehyde (2-hydroxybenzaldehyde) and a propargyl halide as the key synthons.

Causality Behind the Experimental Choices (Historical Context)
  • Choice of Reactants : Salicylaldehyde, a readily available natural product derivative, would have been the logical phenolic starting material. Propargyl bromide, while reactive, is a suitable electrophile for the Sₙ2 reaction. The choice of an alkyl halide is central to the Williamson synthesis.

  • The Role of the Base : The key to the Williamson ether synthesis is the deprotonation of the alcohol (in this case, the phenolic hydroxyl group) to form a more nucleophilic alkoxide or phenoxide. A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions with the aldehyde or the propargyl group. Furthermore, its insolubility in many organic solvents allows for easy removal by filtration.

  • Solvent Selection : An aprotic polar solvent like acetone is a classic choice. It readily dissolves the organic reactants but does not participate in the reaction. Its boiling point allows for heating to a moderate temperature to accelerate the reaction without requiring specialized equipment.

Plausible Historical Experimental Protocol

This protocol is a reconstruction based on the standard procedures for the Williamson ether synthesis.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 equivalent).

  • Add anhydrous potassium carbonate (1.5-2.0 equivalents) and a suitable volume of anhydrous acetone to create a stirrable suspension.

Step 2: Alkylation

  • While stirring the suspension, add propargyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction would have been monitored by techniques available at the time, such as thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is deemed complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the collected solids with a small amount of acetone to recover any entrained product.

  • Combine the filtrate and the washings, and remove the acetone under reduced pressure.

Step 4: Purification

  • The resulting crude product would then be purified. A common method would be recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure 2-(propargyloxy)benzaldehyde as a crystalline solid.

Visualizing the Historical Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Isolation cluster_3 Purification A Salicylaldehyde D Suspension in Flask A->D B K2CO3 B->D C Acetone C->D F Reflux (4-8h) D->F E Propargyl Bromide E->D Dropwise addition G Filtration F->G Cool to RT H Evaporation G->H I Recrystallization H->I J Pure 2-(propargyloxy)benzaldehyde I->J

Caption: A workflow diagram of the plausible historical synthesis of 2-(propargyloxy)benzaldehyde.

Part 2: A Modern, Optimized Synthesis - A Green Chemistry Approach

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient protocols. A notable example is the synthesis of 2-(propargyloxy)benzaldehyde in an aqueous micellar medium, as reported by Mandal et al. in 2019.[6] This approach obviates the need for volatile organic solvents and can lead to enhanced reaction rates.

Causality Behind the Modern Experimental Choices
  • Aqueous Micellar Medium : The use of water as a solvent is a primary goal of green chemistry. However, organic reactants are often immiscible in water. Surfactants, such as cetyltrimethylammonium bromide (CTAB), form micelles in water. These micelles have a hydrophobic core that can solubilize the organic reactants, effectively creating microreactors within the aqueous phase. This compartmentalization increases the local concentration of the reactants, leading to a significant rate enhancement.[6]

  • Phase Transfer Catalysis : The surfactant also acts as a phase transfer catalyst, facilitating the interaction between the water-soluble base and the organic-soluble reactants.

Detailed Modern Experimental Protocol

This protocol is adapted from the work of Mandal et al. (2019).[6]

Step 1: Preparation of the Micellar Solution

  • In a round-bottom flask, prepare an aqueous solution of a surfactant, for example, cetyltrimethylammonium bromide (CTAB), at a concentration above its critical micelle concentration.

Step 2: Addition of Reactants

  • To the stirred micellar solution, add salicylaldehyde (1.0 equivalent) and potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the mixture for a short period to ensure the formation of the phenoxide in the micellar phase.

  • Add propargyl bromide (1.2 equivalents) to the reaction mixture.

Step 3: Reaction

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir vigorously for a few hours. The reaction can be significantly faster than in traditional organic solvents.[6]

Step 4: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent, such as ethyl acetate. The product will be preferentially partitioned into the organic phase.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(propargyloxy)benzaldehyde.

Visualizing the Modern Synthesis Workflow

G cluster_0 Micellar Solution Prep cluster_1 Reactant Addition cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification A Water C Aqueous Micellar Medium A->C B Surfactant (e.g., CTAB) B->C G Heating (e.g., 60-70°C) C->G D Salicylaldehyde D->C E K2CO3 E->C F Propargyl Bromide F->C H Solvent Extraction G->H Cool to RT I Drying & Evaporation H->I J Column Chromatography I->J K Pure 2-(propargyloxy)benzaldehyde J->K

Caption: A workflow diagram of a modern, green synthesis of 2-(propargyloxy)benzaldehyde.

Part 3: Mechanistic Insights - The Sₙ2 Pathway

The synthesis of 2-(propargyloxy)benzaldehyde via the Williamson ether synthesis proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation

  • The base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of salicylaldehyde to form a phenoxide ion. This step is an acid-base equilibrium. The phenoxide is a much stronger nucleophile than the neutral phenol.

Step 2: Nucleophilic Attack

  • The newly formed phenoxide ion acts as the nucleophile and attacks the electrophilic methylene carbon of propargyl bromide. This attack occurs from the backside relative to the leaving group (the bromide ion).

Step 3: Transition State and Product Formation

  • The reaction proceeds through a concerted transition state where the new C-O bond is forming at the same time as the C-Br bond is breaking.

  • The bromide ion is expelled as the leaving group, resulting in the formation of the ether product, 2-(propargyloxy)benzaldehyde.

Visualizing the Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack cluster_2 Step 3: Product Formation Salicylaldehyde Base K₂CO₃ Phenoxide Transition_State [Phenoxide---CH₂(C≡CH)---Br]⁻ Phenoxide->Transition_State Propargyl_Bromide Br-CH₂-C≡CH Propargyl_Bromide->Transition_State Product Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group

Caption: The Sₙ2 mechanism for the synthesis of 2-(propargyloxy)benzaldehyde.

Conclusion

2-(propargyloxy)benzaldehyde stands as a testament to the enduring power of fundamental organic reactions and the continuous drive for their refinement. While its "discovery" was likely a quiet extension of the well-established Williamson ether synthesis, its utility has grown with the advent of new chemical technologies, particularly in the realm of bioconjugation and materials science. The evolution of its synthesis, from classic methods in volatile organic solvents to more sustainable approaches in aqueous micellar media, reflects the broader trends in chemical research. For the modern researcher, a deep understanding of both the historical context and the contemporary, optimized protocols for the synthesis of this versatile intermediate is invaluable for its effective application in the development of novel pharmaceuticals and advanced materials.

References

  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342. [Link][6][7]
  • MySkinRecipes. (n.d.). 2-(Propargyloxy)benzaldehyde.
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • Pawloski, C. E. (1966). o-2-propynyloxy benzaldehyde o-2-propynyloxime. U.S. Patent No. 3,236,889. Washington, DC: U.S.
  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F.-u.-H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. [Link][12]
  • Royal Society of Chemistry. (n.d.). Supporting information.

Sources

Solubility of 2-(2-Propynyloxy)benzenecarbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Propynyloxy)benzenecarbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as o-propargyloxybenzaldehyde), a key intermediate in medicinal chemistry and materials science.[1] In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines an analysis of the compound's physicochemical properties with predictive solubility assessments in a range of common organic solvents. Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise and accurate determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. The methodologies are presented with a focus on causality, ensuring a deep understanding of the experimental choices and their outcomes.

Introduction: The Significance of Solubility in Application

This compound is a versatile bifunctional molecule. It features a reactive aldehyde group, which is a cornerstone for forming Schiff bases, and a terminal alkyne (propargyl group) that is a key participant in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This dual functionality makes it an invaluable building block for synthesizing complex molecular architectures, from novel heterocyclic compounds to targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).[2]

Understanding and quantifying the solubility of this compound is not a trivial academic exercise; it is a critical parameter that dictates its utility and handling in a laboratory setting. Poor solubility can lead to significant challenges in:

  • Reaction Kinetics: Inhomogeneous reaction mixtures resulting from poor solubility can lead to slow, inefficient, and difficult-to-reproduce chemical transformations.

  • Purification: The choice of solvent systems for chromatography and recrystallization is entirely dependent on differential solubility of the target compound and its impurities.

  • Formulation and Biological Screening: In drug discovery, the solubility of a compound in various media, including buffers and organic co-solvents like DMSO, directly impacts its ability to be formulated for in vitro and in vivo assays.

This guide will first deconstruct the molecular properties of this compound to ground our understanding of its expected behavior. It will then provide a predictive framework for its solubility before detailing the empirical methods for its validation.

Physicochemical Profile of this compound

A molecule's solubility is governed by its intrinsic physical and chemical properties. The principle of "like dissolves like" is a useful heuristic, meaning that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] The key properties for this compound are summarized below.

PropertyValueSource & Significance
Molecular Formula C₁₀H₈O₂[4] Provides the elemental composition.
Molecular Weight 160.17 g/mol [4] Important for converting between mass and molar concentrations.
Physical State Solid (White to yellow powder/crystal)[1][5] Indicates that energy is required to overcome crystal lattice forces for dissolution.
Melting Point 68 - 72 °C[1] A relatively low melting point suggests moderate crystal lattice energy.
XLogP3 (cLogP) 1.8[4] A positive value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This value suggests moderate lipophilicity.
Hydrogen Bond Donors 0[4] The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents.
Hydrogen Bond Acceptors 2[4] The ether oxygen and the carbonyl oxygen can accept hydrogen bonds from protic solvents like alcohols and water.
Topological Polar Surface Area (TPSA) 26.3 Ų[4] This value is relatively low, suggesting good potential for membrane permeability and a general preference for less polar solvents.

Analysis: The physicochemical profile suggests a molecule of moderate polarity . The aromatic ring and the alkyne group contribute to its non-polar character, while the ether and aldehyde oxygen atoms provide polar, hydrogen bond-accepting sites. The XLogP3 of 1.8 and the low TPSA firmly place it outside the realm of highly polar, water-soluble compounds. Its solubility will therefore be a delicate balance between these competing characteristics.

Predictive Solubility Analysis

Based on the properties outlined above, we can predict the solubility of this compound across a spectrum of common laboratory solvents. These predictions are qualitative but are grounded in established chemical principles.

SolventClassPredicted SolubilityRationale
Hexane, Heptane Non-polarLow to Insoluble While the molecule has non-polar regions, the polarity of the carbonyl and ether groups is significant enough to disfavor dissolution in purely aliphatic, non-polar solvents.
Toluene Non-polar (Aromatic)Moderate Pi-pi stacking interactions between the benzene rings of toluene and the compound can promote solubility, which is often higher than in aliphatic hydrocarbons.
Diethyl Ether Weakly PolarModerate to High The ether linkage in the solvent can interact favorably with the ether in the solute. Its overall low polarity accommodates the aromatic ring well.
Dichloromethane (DCM) Polar AproticHigh DCM is an excellent solvent for moderately polar organic compounds. It can effectively solvate the polar functional groups without engaging in strong hydrogen bonding.
Ethyl Acetate (EtOAc) Polar AproticHigh Similar to DCM, EtOAc is a versatile solvent for compounds of moderate polarity. Its ester group can interact with the polar parts of the solute.
Acetone Polar AproticHigh The highly polar carbonyl group of acetone will interact strongly with the aldehyde and ether functionalities of the solute.
Acetonitrile (ACN) Polar AproticModerate to High ACN is a very polar solvent. While it should dissolve the compound, its high polarity might be less optimal than DCM or Acetone.
Isopropanol (IPA) Polar ProticModerate As a protic solvent, IPA can hydrogen bond with the oxygen atoms of the solute. However, its alkyl chain provides a good balance for solvating the non-polar parts of the molecule.
Ethanol Polar ProticModerate Similar to IPA, but slightly more polar, which may slightly decrease its effectiveness for this moderately lipophilic compound.
Methanol Polar ProticLow to Moderate The most polar of the common alcohols. Its high polarity and strong hydrogen-bonding network make it a less ideal solvent for a compound with an XLogP3 of 1.8. The analogous 4-(propargyloxy)benzaldehyde is noted as being soluble in methanol, suggesting some solubility is likely.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a powerful, highly polar aprotic solvent capable of dissolving a very wide range of organic compounds.
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, DMF is a highly effective polar aprotic solvent for a broad spectrum of organic molecules.
Water Polar ProticInsoluble The dominant hydrophobic character (aromatic ring, alkyne) and lack of hydrogen bond donating groups make it insoluble in water, as is common for many benzaldehyde derivatives.[7]

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for quantitatively determining the solubility of this compound. As a Senior Application Scientist, I stress the importance of a self-validating system; this is achieved through careful temperature control, ensuring equilibrium, and using validated analytical methods for quantification.

Workflow Overview

The general workflow for solubility determination is a multi-step process that ensures accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Quantification prep_solvent Select & Equilibrate Solvent prep_vial Prepare Saturated Slurry in Vial prep_solvent->prep_vial prep_compound Weigh Compound (Excess) prep_compound->prep_vial agitate Agitate at Constant Temperature (e.g., 24-48 hours) prep_vial->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw Supernatant (Filter with Syringe Filter) settle->sample quantify Quantify Concentration (Gravimetric or Spectroscopic) sample->quantify calculate Calculate Solubility (e.g., mg/mL or mol/L) quantify->calculate

Caption: General workflow for experimental solubility determination.

Isothermal Shake-Flask Method (Gravimetric Finish)

This is the gold-standard method for determining thermodynamic solubility. It is reliable and does not require a chromophore for spectroscopic analysis.

Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solid is measured.

Step-by-Step Protocol:

  • Preparation: To a series of 4 mL glass vials, add approximately 50-100 mg of this compound. The key is to ensure an excess of solid will remain after equilibrium is reached.

  • Solvent Addition: Accurately add 2.0 mL of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate with a stir bar in each vial, ensuring the temperature is precisely controlled (e.g., 25.0 °C ± 0.5 °C). Agitate the slurries for at least 24 hours. Causality Note: 24-48 hours is typically sufficient for most organic compounds to reach equilibrium. Shorter times may result in an underestimation of solubility.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a volumetric pipette. To ensure no solid particulates are transferred, use a syringe fitted with a 0.22 µm PTFE syringe filter. Trustworthiness Note: Filtering is a critical step. Any suspended solids will lead to a significant overestimation of solubility.

  • Quantification:

    • Tare a clean, dry glass vial on an analytical balance (to 0.01 mg).

    • Dispense the 1.0 mL filtered aliquot into the tared vial and record the exact mass.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C).

    • Once the solid residue is completely dry (constant weight), weigh the vial again.

  • Calculation:

    • Mass of dissolved solid = (Final vial mass) - (Tare vial mass)

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of aliquot in mL)

Isothermal Shake-Flask Method (UV-Vis Spectroscopic Finish)

This method is faster for quantification but requires the compound to have a distinct UV-Vis chromophore and relies on the preparation of an accurate calibration curve.

Principle: A saturated solution is prepared as above. The supernatant is then diluted into a known volume of solvent, and its absorbance is measured. The concentration is determined using a pre-established calibration curve (Beer-Lambert Law).

Step-by-Step Protocol:

Part A: Generating the Calibration Curve

  • Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 100.0 mL of the chosen solvent in a volumetric flask. This is your stock solution.

  • Prepare Standards: Perform a series of serial dilutions of the stock solution to create at least five standards of known, decreasing concentrations.

  • Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) by scanning the highest concentration standard. Measure the absorbance of all standards at this fixed λ_max.

  • Plot Curve: Plot Absorbance vs. Concentration (in mg/mL). Perform a linear regression. The resulting equation (y = mx + c) and R² value (should be >0.995) constitute the validated calibration curve. Trustworthiness Note: A high R² value is essential for a reliable curve.

G cluster_curve Calibration Curve Generation stock Prepare Accurate Stock Solution standards Create Serial Dilution Standards stock->standards measure Measure Absorbance at λ_max standards->measure plot Plot Absorbance vs. Conc. (y = mx + c, R² > 0.995) measure->plot

Caption: Workflow for generating a UV-Vis calibration curve.

Part B: Measuring the Saturated Sample

  • Equilibration and Sampling: Follow steps 1-5 from the gravimetric protocol (4.2).

  • Dilution: Accurately dilute the filtered supernatant with the solvent to bring its concentration into the linear range of the calibration curve. For example, dilute 100 µL of the supernatant to 10.0 mL. A dilution factor (DF) of 100.

  • Quantification: Measure the absorbance of the diluted sample at the same λ_max.

  • Calculation:

    • Use the calibration curve equation to find the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m.

    • Calculate the original solubility: Solubility (mg/mL) = Concentration_diluted × DF.

Conclusion

While readily available quantitative data for the solubility of this compound is sparse, a thorough understanding of its physicochemical properties allows for robust predictions of its behavior in various organic solvents. This guide provides a scientifically-grounded framework for researchers, predicting high solubility in polar aprotic solvents like DCM, acetone, and DMSO, and moderate solubility in alcohols. Most importantly, it equips scientists with the detailed, practical methodologies required to determine precise solubility values experimentally. Adherence to these protocols will ensure the generation of high-quality, reliable data, facilitating more efficient reaction optimization, purification, and formulation in the fields of drug discovery and materials science.

References

  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] [Note: A generic placeholder as the original link might not be stable; the content is based on general chemistry principles described in the video snippet.][3]
  • Solubility of Things. (n.d.). Benzaldehyde.

Sources

A Comprehensive Technical Guide to 2-(2-Propynyloxy)benzenecarbaldehyde: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-(2-propynyloxy)benzenecarbaldehyde, a versatile organic compound valued for its unique structural features and broad-ranging applications. Addressed to researchers, scientists, and professionals in drug development, this document will delve into the nomenclature, synthesis, and diverse applications of this compound, with a focus on the chemical principles that underpin its utility.

Nomenclature and Identification

This compound is a bifunctional molecule that incorporates both an aldehyde and a terminal alkyne, making it a valuable precursor in various synthetic pathways. A clear understanding of its nomenclature is essential for navigating the scientific literature.

Synonyms and Chemical Identifiers

The compound is known by several names, which are often used interchangeably in research publications and chemical catalogs. Establishing these synonyms is the first step in a comprehensive literature review.

Identifier Type Value
Systematic Name This compound
IUPAC Name 2-(prop-2-yn-1-yloxy)benzaldehyde
Common Synonyms O-propargyl salicylaldehyde[1][2]
2-(Propargyloxy)benzaldehyde[3]
CAS Number 29978-83-4[4][5]

The core structure is derived from salicylaldehyde (2-hydroxybenzaldehyde), where the hydroxyl proton is replaced by a propargyl group (prop-2-yn-1-yl). This substitution introduces a terminal alkyne, a key functional group for a variety of chemical transformations.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction provides a reliable route to the target molecule from readily available starting materials.

General Synthesis Pathway

The synthesis involves the O-alkylation of salicylaldehyde with a propargyl halide, typically propargyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide TargetMolecule This compound Phenoxide->TargetMolecule Nucleophilic Attack (SN2) PropargylBromide Propargyl Bromide PropargylBromide->TargetMolecule Byproduct Salt Byproduct Click_Chemistry_Application POB This compound Triazole 1,2,3-Triazole Adduct POB->Triazole Azide Azide-containing Molecule (R-N₃) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole CuAAC Reaction

Sources

A Technical Guide to the Theoretical Properties of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Propynyloxy)benzenecarbaldehyde is a bifunctional organic molecule that incorporates three key chemical motifs: an aromatic benzaldehyde core, an ether linkage, and a terminal alkyne. This unique combination of functional groups makes it a highly versatile building block in organic synthesis and a molecule of significant interest for theoretical investigation. The aldehyde group provides a reactive site for nucleophilic additions and condensations, the propargyl group is a key participant in cycloaddition reactions (such as "click chemistry") and can undergo rearrangement, and the ortho-positioning of these two groups on the benzene ring allows for potential intramolecular cyclization reactions to form valuable heterocyclic scaffolds like chromenes and benzofurans.[1]

This technical guide provides an in-depth analysis of the theoretical properties of this compound. By leveraging Density Functional Theory (DFT) principles and drawing insights from computational studies on analogous structures such as salicylaldehyde, o-anisaldehyde, and phenyl propargyl ether, we will construct a comprehensive profile of the molecule's geometry, electronic landscape, and predicted reactivity.[2][3][4] This document is designed to serve as a foundational resource for researchers seeking to understand and exploit the chemical behavior of this compound in drug discovery and materials science.

Molecular Structure and Spectroscopic Profile

This compound is an aromatic compound derived from salicylaldehyde. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
CAS Number 29978-83-4
Appearance Solid (predicted)-
Melting Point 69-72 °C

The molecule's structure features a planar benzene ring with an aldehyde group (-CHO) and a propargyloxy group (-O-CH₂-C≡CH) substituted at the 1 and 2 positions, respectively.

Caption: Molecular structure of this compound.

Computational Framework

To elucidate the theoretical properties, we refer to computational studies on analogous molecules performed using Density Functional Theory (DFT). The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a standard and reliable method for calculating the geometry, vibrational frequencies, and electronic properties of substituted benzaldehydes.[3][5][6] Solvent effects can be modeled using approaches like the SMD solvation model to provide a more accurate representation of the molecule's behavior in solution.[3]

cluster_0 Computational Analysis Workflow cluster_1 Property Analysis Input Molecular Structure (this compound) DFT DFT Calculation (e.g., B3LYP/6-311G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Analysis Opt->Freq HOMO HOMO-LUMO Analysis Opt->HOMO MEP Molecular Electrostatic Potential (MEP) Opt->MEP NBO Natural Bond Orbital (NBO) Analysis Opt->NBO Output Predicted Properties: - Reactivity Sites - Electronic Stability - Charge Distribution HOMO->Output MEP->Output NBO->Output

Caption: A typical workflow for the DFT-based analysis of molecular properties.

Theoretical Electronic Properties

The electronic nature of this compound is governed by the interplay between the electron-donating propargyloxy group and the electron-withdrawing aldehyde group.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[7]

  • HOMO: For this molecule, the HOMO is expected to be delocalized across the electron-rich aromatic ring and the lone pairs of the ether oxygen atom. This indicates that these regions are the most susceptible to electrophilic attack.

  • LUMO: The LUMO is predicted to be primarily localized on the electron-deficient aldehyde group, specifically on the π* orbital of the carbonyl (C=O) bond. This makes the carbonyl carbon a prime target for nucleophilic attack.

  • Energy Gap (ΔE): DFT studies on similar salicylaldehyde derivatives report HOMO-LUMO gaps in the range of 4.1 to 4.5 eV.[4][8] It is therefore predicted that this compound will have a comparable energy gap, suggesting a moderately reactive yet stable molecule.

cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE ≈ 4.2 eV (Reactivity Indicator) axis Energy

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites.[9] It is invaluable for predicting regions of electrophilic and nucleophilic reactivity.

  • Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. For this compound, the most intense negative potential is expected around the carbonyl oxygen of the aldehyde group. A secondary region of negative potential would be associated with the π-system of the alkyne and the ether oxygen.

  • Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. The most positive potential is predicted to be on the aldehydic hydrogen. The aromatic protons will also exhibit positive potential.

  • Zero Potential (Green): These regions are neutral.

The MEP analysis confirms that the carbonyl oxygen is the primary site for protonation and hydrogen bonding, while the carbonyl carbon is the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions.[10][11] For this molecule, NBO analysis would likely reveal:

  • Charge Delocalization: Significant delocalization (hyperconjugation) is expected from the lone pairs of the ether oxygen (donor NBOs) into the antibonding π* orbitals of the benzene ring (acceptor NBOs). This interaction stabilizes the molecule and increases electron density in the aromatic ring, particularly at the ortho and para positions relative to the ether.

  • Polarization: The strong electronegativity of the oxygen atoms in both the ether and carbonyl groups will induce significant polarization. The NBO charges would show a substantial negative charge on these oxygens and a corresponding positive charge on the adjacent carbon atoms, especially the carbonyl carbon.

Predicted Reactivity and Synthetic Applications

The theoretical properties described above point to a rich and versatile reactivity profile.

  • Aldehyde Chemistry: The polarized carbonyl group is susceptible to a wide range of nucleophilic addition and condensation reactions, making it a gateway for synthesizing Schiff bases, hydrazones, and secondary alcohols.[12]

  • Alkyne Chemistry: The terminal alkyne is a powerful functional group for copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions, commonly known as "click chemistry." This allows for the efficient covalent linkage of this molecule to other molecular fragments.

  • Intramolecular Cyclization: The ortho-positioning of the propargyloxy and aldehyde groups creates the potential for intramolecular reactions. Under basic or transition-metal-catalyzed conditions, the molecule can undergo cyclization to form substituted chromenes or benzofurans, which are privileged scaffolds in medicinal chemistry.[1]

Experimental Protocols

The following protocols provide standardized methods for the synthesis and characterization of this compound.

Synthesis Protocol: Williamson Ether Synthesis

This protocol is adapted from a standard procedure for the synthesis of aryl propargyl ethers.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone as the solvent.

  • Addition of Reagent: While stirring vigorously, add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization Protocol

To confirm the identity and purity of the synthesized product, the following characterization methods are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire the spectrum in CDCl₃. Expect to see characteristic signals for the aldehydic proton (~10.5 ppm), aromatic protons (6.9-7.9 ppm), the methylene protons of the propargyl group (-O-CH₂-, ~4.8 ppm), and the acetylenic proton (-C≡CH, ~2.5 ppm).

    • ¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), acetylenic carbons (~75-80 ppm), and the methylene carbon (~56 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the spectrum from a KBr pellet or as a thin film. Look for characteristic absorption bands:

      • ~3280 cm⁻¹ (acetylenic C-H stretch)

      • ~2120 cm⁻¹ (C≡C stretch, weak)

      • ~1680 cm⁻¹ (aromatic C=O stretch)

      • ~1250 cm⁻¹ (aryl-O-alkyl ether C-O stretch)

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight (m/z = 160.17).

Conclusion

This technical guide has detailed the theoretical properties of this compound by applying established computational principles and leveraging data from closely related molecular systems. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and NBO charge distribution reveals a molecule with distinct, electronically differentiated reactive centers. The electron-deficient aldehyde group serves as a prime site for nucleophilic attack, while the electron-rich aromatic ring and alkyne π-system are susceptible to electrophilic interactions. This dual reactivity, combined with the potential for intramolecular cyclization, establishes this compound as a highly valuable and versatile substrate for the synthesis of complex organic molecules and heterocyclic systems relevant to drug development and materials science.

References

  • Morozov, A. N., & Mebel, A. M. (2020). Theoretical study of the reaction mechanism and kinetics of the phenyl + propargyl association. Physical Chemistry Chemical Physics, 22(13), 6868-6880. [Link]
  • Almeida, B., et al. (2021).
  • ResearchGate. (n.d.). Two conformations of phenyl propargyl ether.
  • ResearchGate. (n.d.). The plot of molecular electrostatic potential of o-anisidine.
  • Reyes-Melo, K., et al. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 29(11), 2636. [Link]
  • Morozov, A. N., & Mebel, A. M. (2020).
  • Imran, M., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega, 6(49), 33914-33922. [Link]
  • ResearchGate. (n.d.). The HOMO–LUMO plots of Schiff bases of salicylaldehyde.
  • Shaikh, I. A., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central. [Link]
  • ResearchGate. (n.d.). DFT and experimental study on the IR spectra and structure of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and its oxyanion.
  • Belboukhari, N., et al. (2022). Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene. ProQuest. [Link]
  • Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]
  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. [Link]
  • ResearchGate. (n.d.). Molecular electrostatic potentials mapped on the 0.001E h isodensity surface.
  • IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Gritti, A., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]
  • Kaiser, R. I., et al. (2021). Gas-phase synthesis of benzene via the propargyl radical self-reaction. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(2-Propynyloxy)benzenecarbaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Connections with 2-(2-Propynyloxy)benzenecarbaldehyde

In the landscape of modern chemical biology and drug discovery, the ability to efficiently and specifically connect molecular fragments is paramount. Among the most powerful tools for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's reliability, high yield, and compatibility with a wide range of functional groups have established it as a premier conjugation strategy.[3]

This guide focuses on a versatile building block for CuAAC reactions: This compound . This compound uniquely combines a terminal alkyne—the key functionality for the click reaction—with an aromatic aldehyde. The aldehyde group serves as a reactive handle for subsequent modifications, such as reductive amination or the formation of imines and hydrazones, making it an invaluable reagent for multi-step syntheses and the construction of complex molecular architectures.[4] This document provides a comprehensive overview of the principles, detailed protocols, and practical considerations for the successful application of this compound in click chemistry.

I. The Scientific Foundation: Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective transformation that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2][5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively produces the 1,4-isomer.[1][2][5]

The catalytic cycle, while intricate, can be simplified into several key steps. A copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, first coordinates with the terminal alkyne of this compound to form a copper acetylide intermediate.[1][2] This intermediate then reacts with the azide partner in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the copper(I) catalyst.[2]

The efficiency and success of the CuAAC reaction are significantly influenced by several factors:

  • The Copper Source: While Cu(I) salts like CuBr or CuI can be used directly, the in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate is more common and reliable, as it mitigates the instability of Cu(I) in aqueous and aerobic environments.[1]

  • Ligands: The inclusion of a copper-chelating ligand is often crucial. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.[5][6][7] In bioconjugation, ligands also serve to protect sensitive biomolecules from oxidative damage.[7]

  • Solvent System: CuAAC reactions are remarkably versatile and can be performed in a wide range of solvents, including organic solvents like THF, DMSO, and alcohols, as well as in aqueous media, making them highly suitable for biological applications.[2]

II. Experimental Protocols

A. Materials and Equipment
Reagents Equipment
This compoundMagnetic stirrer with stir bars
Azide-containing reaction partnerReaction vials or round-bottom flasks
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Syringes and needles
Sodium L-ascorbateInert gas supply (Nitrogen or Argon)
Tris-(benzyltriazolylmethyl)amine (TBTA) or THPTAThin-layer chromatography (TLC) plates
Solvents (e.g., DMSO, t-BuOH/H₂O, THF)Standard laboratory glassware
Deionized waterRotary evaporator
Organic solvents for work-up and purificationColumn chromatography setup
B. Safety Precautions
  • This compound: While specific toxicity data is limited, it is prudent to handle this compound with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Propargyl Ethers: Compounds containing a propargyl group can be flammable and may form explosive peroxides upon storage, especially in the presence of air and light.[8][9] It is advisable to store this compound in a cool, dark place and to test for peroxides if the material has been stored for an extended period.

  • Azides: Organic azides can be energetic and potentially explosive, particularly low molecular weight azides. Handle with care and avoid exposure to heat, shock, or friction.

  • Copper Salts: Copper salts are harmful if swallowed and can cause irritation to the skin and eyes.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.

C. Detailed Step-by-Step Protocol for a General CuAAC Reaction

This protocol provides a general starting point for the reaction of this compound with an azide partner. Optimization of reactant concentrations, solvent, and reaction time may be necessary for specific substrates.

1. Reagent Preparation:

  • Prepare stock solutions of your reagents. For example:

    • This compound (100 mM in DMSO)

    • Azide partner (100 mM in DMSO)

    • Copper(II) sulfate (50 mM in deionized water)

    • Sodium ascorbate (1 M in deionized water, prepare fresh)

    • TBTA or THPTA (50 mM in DMSO or water, respectively)

2. Reaction Setup:

  • To a reaction vial, add the following in the specified order:

    • This compound (1.0 equivalent)

    • Azide partner (1.0-1.2 equivalents)

    • Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMSO) to achieve a final concentration of ~0.1 M.

    • Ligand (TBTA or THPTA, 0.1 equivalents)

    • Copper(II) sulfate solution (0.05 equivalents)

  • Vortex the mixture gently to ensure homogeneity.

3. Reaction Initiation and Monitoring:

  • Add the freshly prepared sodium ascorbate solution (0.2-0.5 equivalents) to initiate the reaction.

  • If the reaction is oxygen-sensitive, it is advisable to degas the solvent and purge the reaction vessel with an inert gas (nitrogen or argon) before adding the copper catalyst and sodium ascorbate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-12 hours).

4. Reaction Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • To remove the copper catalyst, wash the organic layer with an aqueous solution of EDTA disodium salt (0.5 M) or a saturated aqueous solution of ammonium chloride.[10] Repeat the wash until the aqueous layer is colorless.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, crystallization, or extraction, depending on the properties of the triazole product.[10]

D. Workflow Diagram

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring cluster_purification 4. Purification Alkyne 2-(2-Propynyloxy)- benzenecarbaldehyde Mix Combine Reagents in Solvent Alkyne->Mix Azide Azide Partner Azide->Mix Catalyst CuSO4/Ascorbate Catalyst->Mix Ligand TBTA/THPTA Ligand->Mix React Stir at RT (1-12h) Mix->React Monitor TLC / LC-MS React->Monitor Workup Aqueous Work-up (EDTA Wash) React->Workup Purify Column Chromatography Workup->Purify Product Pure Triazole Product Purify->Product caption CuAAC Reaction Workflow

Caption: A generalized workflow for the CuAAC reaction.

III. Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Cu(II) present)Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen.
Poor quality of reagentsVerify the purity of starting materials.
Inappropriate solventTry different solvent systems (e.g., DMSO, THF, DMF, t-BuOH/H₂O).
Steric hindrance around the alkyne or azideIncrease reaction temperature or prolong reaction time. Consider using a more active ligand.
Presence of Side Products (e.g., Alkyne Homocoupling) Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Insufficient reducing agentIncrease the amount of sodium ascorbate.
Difficulty in Removing Copper Catalyst Inefficient washingUse multiple washes with EDTA or ammonium chloride. Consider using a copper scavenging resin.
Product Degradation Sensitivity of the aldehyde or other functional groups to reaction conditionsPerform the reaction at a lower temperature. Ensure the pH is neutral.

IV. Conclusion

This compound is a highly valuable and versatile reagent for constructing complex molecules using the power of click chemistry. Its dual functionality allows for the reliable formation of a triazole linkage via CuAAC, while the aldehyde group provides a convenient point for further chemical elaboration. By understanding the principles of the CuAAC reaction and following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this compound to advance their synthetic goals in drug development and chemical biology.

References

  • Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 46(11), 2515-2528.
  • Wikipedia contributors. (2023, November 29). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Li, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(14), 3041-3051.
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 681, 149-161.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][6][11]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2991.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PROPARGYL ALCOHOL.
  • El-Gazzar, M. G., et al. (2022). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1750.
  • Rakshit, A., Chowdhury, S., Acharjee, A., & Saha, B. (2021). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. ResearchGate.
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.

Sources

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(propargyloxy)benzaldehyde

Introduction: The Power of a "Click"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, a term coined to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] First reported independently by the groups of Meldal and Sharpless, this transformation provides rapid and exclusive access to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] Its remarkable features, including mild reaction conditions, tolerance of a vast array of functional groups, and bio-orthogonality, have cemented its role in diverse fields such as drug discovery, bioconjugation, and materials science.[1][3][4][5]

This guide focuses on a particularly versatile building block: 2-(propargyloxy)benzaldehyde . This molecule incorporates a terminal alkyne—the key functionality for the CuAAC reaction—and an aromatic aldehyde. The aldehyde group serves as a secondary reactive handle for subsequent modifications, such as Schiff base formation or reductive amination, making it an invaluable scaffold for constructing complex molecular architectures and bioconjugates.[6][7] We will explore the mechanistic underpinnings of the CuAAC reaction, provide detailed protocols for its application with 2-(propargyloxy)benzaldehyde, and offer insights into optimization and troubleshooting.

The Catalytic Heart: Understanding the CuAAC Mechanism

The dramatic rate acceleration of the CuAAC reaction (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) is orchestrated by a copper(I) catalyst.[2][4] While the precise mechanism can involve mono- or dinuclear copper species depending on the conditions, the fundamental catalytic cycle is well-established.[8][9]

The active Cu(I) species is most conveniently generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, with sodium ascorbate being the most common choice.[1][10][11] The role of the catalyst is to activate the terminal alkyne for nucleophilic attack by the azide.

The key steps are:

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of 2-(propargyloxy)benzaldehyde to form a copper acetylide intermediate.[2][]

  • Azide Coordination & Cyclization: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization event to form a six-membered copper-containing ring (a metallacycle).[8][]

  • Rearrangement & Protonolysis: The metallacycle rearranges, and subsequent protonolysis cleaves the copper-carbon bond, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[]

Crucially, the use of nitrogen-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often essential. These ligands stabilize the catalytically active Cu(I) oxidation state, increase the catalyst's solubility, prevent oxidative side reactions, and can significantly accelerate the cycloaddition, particularly in aqueous or biological media.[1][3][10]

CuAAC_Mechanism Figure 1: Simplified CuAAC Catalytic Cycle cluster_main cluster_redox In-situ Catalyst Generation Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide [Cu]-C≡C-R¹ Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R¹-C≡CH (2-(propargyloxy)benzaldehyde) Azide R²-N₃ Product 1,4-Triazole Product Six_Membered_Ring Six-Membered Cu-Metallacycle Product->Six_Membered_Ring Releases Cu(I) Cu_Acetylide->Six_Membered_Ring + Azide Six_Membered_Ring->Product Rearrangement + H⁺ Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Na-Ascorbate)

Figure 1: Simplified CuAAC Catalytic Cycle

Application Protocol: Synthesis of 1-(benzyl)-4-((2-formylphenoxy)methyl)-1H-1,2,3-triazole

This section provides a reliable, step-by-step protocol for the CuAAC reaction between 2-(propargyloxy)benzaldehyde and benzyl azide as a model system.

Materials and Reagents
  • 2-(propargyloxy)benzaldehyde

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: tert-Butanol (t-BuOH) and Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Quantitative Data: Reagent Stoichiometry and Concentrations

The following table outlines the typical quantities and concentrations for the model reaction.

ReagentMolar Eq.MW ( g/mol )Sample Mass/VolFinal ConcentrationRole
2-(propargyloxy)benzaldehyde1.0162.16162 mg (1 mmol)~0.1 MAlkyne Substrate
Benzyl azide1.05133.15140 mg (1.05 mmol)~0.105 MAzide Substrate
CuSO₄·5H₂O0.02 (2 mol%)249.685.0 mg (0.02 mmol)2 mMCatalyst Precursor
Sodium Ascorbate0.10 (10 mol%)198.1119.8 mg (0.1 mmol)10 mMReducing Agent
THPTA0.10 (10 mol%)434.4843.5 mg (0.1 mmol)10 mMLigand (5:1 Ligand:Cu ratio)
t-BuOH:H₂O (1:1 v/v)--10 mL-Solvent System
Step-by-Step Experimental Procedure

Workflow Figure 2: Experimental Workflow for CuAAC Synthesis start Start dissolve 1. Dissolve Alkyne & Azide in t-BuOH/H₂O start->dissolve degas 2. Degas Solution (N₂ or Ar sparging for 15 min) dissolve->degas add_catalyst 3. Add Catalyst Components (CuSO₄, THPTA) degas->add_catalyst initiate 4. Initiate Reaction (Add Sodium Ascorbate) add_catalyst->initiate monitor 5. Stir & Monitor (TLC / LC-MS) initiate->monitor quench 6. Quench Reaction (Add aq. NH₄Cl) monitor->quench Reaction Complete extract 7. Work-up & Extraction (EtOAc, Brine wash) quench->extract purify 8. Purify Product (Column Chromatography) extract->purify characterize 9. Characterize (NMR, MS) purify->characterize end End Product characterize->end

Figure 2: Experimental Workflow for CuAAC Synthesis
  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(propargyloxy)benzaldehyde (162 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in 10 mL of a 1:1 mixture of t-BuOH and deionized water.

  • Inert Atmosphere: Seal the flask and sparge the solution with an inert gas (nitrogen or argon) for 15 minutes. This step is critical to remove dissolved oxygen, which can promote the unwanted oxidative homocoupling of the alkyne (Glaser coupling).[13]

  • Catalyst Addition: While stirring, add CuSO₄·5H₂O (5.0 mg, 0.02 mmol) and THPTA (43.5 mg, 0.1 mmol). Stir for 2-3 minutes until the copper salt dissolves, which should result in a light blue solution. The 5-fold excess of ligand to copper helps protect the catalyst and any sensitive functional groups.[10]

  • Initiation: Add sodium ascorbate (19.8 mg, 0.1 mmol) to the reaction mixture. The solution may change color (e.g., to pale yellow or colorless) as Cu(II) is reduced to the active Cu(I) state.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as eluent) or LC-MS. The reaction is typically complete within 1-4 hours.[14]

  • Work-up: Once the starting materials are consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting & Field-Proven Insights

Even a robust reaction like CuAAC can encounter issues. This section addresses common problems and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Oxygen Contamination: Leads to catalyst deactivation and alkyne homocoupling.[13] 2. Degraded Reducing Agent: Sodium ascorbate is sensitive to oxidation. 3. Poor Reagent Purity: Impurities in starting materials can inhibit the catalyst.1. Ensure thorough degassing of the solvent system before adding the catalyst. Maintain a positive pressure of inert gas. 2. Use a freshly prepared solution of sodium ascorbate or high-purity solid. 3. Verify the purity of the alkyne and azide.
Alkyne Homocoupling (Glaser) Byproduct Observed Insufficient deoxygenation of the reaction mixture.[13]1. Increase the degassing time. 2. Use a slight excess of sodium ascorbate to scavenge residual oxygen.[13] 3. Ensure a proper ligand-to-copper ratio; ligands can accelerate the desired CuAAC pathway, helping it outcompete the side reaction.[13]
Reaction Stalls or is Sluggish 1. Insufficient Catalyst: Catalyst loading may be too low for the specific substrates. 2. Poor Solubility: One or both reactants may not be fully dissolved. 3. Inhibitory Functional Groups: Strong chelators (e.g., free thiols) can sequester the copper catalyst.[10]1. Increase catalyst loading incrementally (e.g., to 5 mol%). 2. Add a co-solvent like DMSO to improve solubility. 3. For substrates with inhibitory groups, increase the ligand and copper concentration or use specialized protective strategies.[10]
Residual Copper in Final Product The triazole product itself can act as a ligand, tightly binding copper ions, which makes removal difficult.[13][15]1. During work-up, wash the organic layer multiple times with an aqueous solution of a strong chelating agent like EDTA or with dilute ammonium hydroxide.[13] 2. For biomolecules or polymers, purification methods like dialysis, size-exclusion chromatography, or filtration through metal-scavenging resins are effective.[13]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a powerful and reliable tool for molecular construction. By leveraging the dual functionality of 2-(propargyloxy)benzaldehyde, researchers can efficiently synthesize complex triazole-containing molecules that are primed for further elaboration. Understanding the reaction mechanism, adhering to a well-defined protocol with an emphasis on creating an oxygen-free environment, and being prepared to troubleshoot common issues are the keys to successfully employing this cornerstone of click chemistry in research and development.

References

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
  • Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). NIH. [Link]
  • CuAAC: The Quintessential Click Reaction.
  • Gaikwad, M. V., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. World Journal of Advanced Research and Reviews. [Link]
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
  • Barluenga, S., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Optimization of the conditions for CuAAC reaction.
  • Krasnov, S. V., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy.
  • Optimization of the click reaction conditions.
  • General reaction for CuAAC reaction producing a triazole ring.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • Copper contents in the triazole products after column chromatographic purification on silica gel.
  • Recent Fascinating Aspects of the CuAAC Click Reaction.
  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - PubMed Central. [Link]
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols. [Link]
  • Monitoring the CuAAC reaction.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
  • Making triazoles, the green way.
  • Aliyeva, A. R., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. [Link]
  • The Use of Click Chemisty in Drug Development Applic
  • Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]

Sources

The Propargyl Gateway: A Synthetic Toolkit for Heterocyclic Scaffolds from 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the development of efficient and versatile synthetic routes to these scaffolds is of paramount importance. 2-(2-Propynyloxy)benzenecarbaldehyde emerges as a highly valuable and versatile starting material in this endeavor. Its unique bifunctional nature, possessing both a reactive aldehyde and a terminal alkyne tethered by a flexible ether linkage, provides a gateway to a rich diversity of heterocyclic systems. This application note provides an in-depth technical guide to the synthesis of various heterocyclic compounds from this propargyl-functionalized benzaldehyde, with a focus on the underlying mechanistic principles and detailed experimental protocols.

The strategic placement of the propargyl group ortho to the aldehyde functionality allows for a range of intramolecular cyclization reactions, primarily yielding chromene and isochromene derivatives. These reactions can be effectively catalyzed by transition metals, particularly gold and palladium, offering high degrees of selectivity and efficiency. Furthermore, the initial cyclization can be part of a tandem or cascade sequence, allowing for the introduction of additional complexity and functionality in a single synthetic operation. This guide will explore these synthetic avenues, providing not only the "how" but also the "why" behind the experimental choices, empowering researchers to adapt and innovate upon these methodologies.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound predominantly lies in its propensity to undergo intramolecular cyclization. The choice of catalyst and reaction conditions can direct the reaction towards different heterocyclic cores.

Gold-Catalyzed Intramolecular Cyclization: A Powerful Route to Chromenes and Isochromenes

Gold catalysts, particularly Au(I) and Au(III) complexes, have proven to be exceptionally effective in activating the alkyne moiety of this compound, facilitating nucleophilic attack by the adjacent aldehyde oxygen.[1] This typically proceeds via a 6-endo-dig cyclization to form a vinyl gold intermediate, which upon protodeauration, yields the corresponding 1H-isochromene.[2]

Mechanism of Gold-Catalyzed Cyclization:

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne. The regioselectivity of this attack (5-exo-dig vs. 6-endo-dig) is a critical factor. For ortho-alkynylbenzaldehydes, the 6-endo-dig pathway is generally favored, leading to the formation of a six-membered ring.[1] Subsequent protonolysis of the resulting vinyl-gold species releases the isochromene product and regenerates the active gold catalyst.

gold_cyclization substrate This compound activated_complex Au-π-Alkyne Complex substrate->activated_complex Coordination au_catalyst Au(I) Catalyst au_catalyst->activated_complex cyclization 6-endo-dig Cyclization activated_complex->cyclization Intramolecular Nucleophilic Attack vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold protonolysis Protonolysis vinyl_gold->protonolysis protonolysis->au_catalyst Regeneration product 1H-Isochromene protonolysis->product

Caption: Gold-catalyzed 6-endo-dig cyclization of this compound.

Palladium-Catalyzed Cyclizations: Versatility in Heterocycle Construction

Palladium catalysts offer a complementary approach to the synthesis of heterocyclic compounds from this compound.[3] Palladium-catalyzed reactions can proceed through different mechanisms, including Wacker-type cyclizations and carbonylative additions, leading to a variety of functionalized chromene and isochromene derivatives.

Mechanism of Palladium-Catalyzed Carbonylative Cyclization:

In the presence of carbon monoxide, a palladium catalyst can facilitate a carbonylative cyclization. This process involves the oxidative addition of a palladium(0) species to an aryl halide (if present as a co-reactant), followed by CO insertion, coordination to the alkyne, and subsequent intramolecular attack of the aldehyde oxygen. Reductive elimination then yields the functionalized chromenone product.

palladium_cyclization pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition substrate This compound + Aryl Halide substrate->oxidative_addition pd_complex Ar-Pd(II)-X Complex oxidative_addition->pd_complex co_insertion CO Insertion pd_complex->co_insertion acyl_pd_complex Acyl-Pd(II) Complex co_insertion->acyl_pd_complex cyclization Intramolecular Cyclization acyl_pd_complex->cyclization reductive_elimination Reductive Elimination cyclization->reductive_elimination reductive_elimination->pd0 Regeneration product Functionalized Chromenone reductive_elimination->product

Caption: Palladium-catalyzed carbonylative cyclization for chromenone synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and its subsequent conversion into heterocyclic products. These protocols are based on established procedures for similar substrates and should be considered as a strong starting point for optimization.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-(2-propynyloxy)benzaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Salicylaldehyde122.1212.21 g0.10
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Propargyl Bromide (80% in toluene)118.9613.4 mL0.12
Acetone-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.21 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add propargyl bromide (13.4 mL, 0.12 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid residue with acetone (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Expected Yield: 80-90%

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Gold-Catalyzed Synthesis of 1H-Isochromene

This is a representative protocol for the gold-catalyzed intramolecular cyclization of an ortho-alkynylbenzaldehyde.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound160.17160 mg1.0
[AuCl₂(Pic)] (dichloro(2-picolinato)gold(III))409.988.2 mg0.02
Dichloromethane (DCM), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (160 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (5 mL).

  • Add the gold catalyst, [AuCl₂(Pic)] (8.2 mg, 0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding 1H-isochromene.

Expected Yield: >80%

Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Tandem Cyclization/Addition of Nucleophiles

The initially formed isochromene can be trapped in situ by a nucleophile in a tandem reaction. This protocol illustrates a tandem heteroarylation/cycloisomerization with thiophene.[2][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound160.17160 mg1.0
Thiophene84.14252 mg3.0
AuCl₃303.3315.2 mg0.05
1,2-Dichloroethane (DCE), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add AuCl₃ (15.2 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the tube.

  • Add this compound (160 mg, 1.0 mmol) and thiophene (252 mg, 3.0 mmol).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1-(thiophen-2-yl)-1H-isochromene derivative.

Expected Yield: 60-80%

Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Discovery and Development

The chromene and isochromene scaffolds accessible from this compound are privileged structures in medicinal chemistry. They are present in a wide range of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

The synthetic routes outlined in this guide provide a robust platform for the generation of libraries of substituted chromenes and isochromenes. The aldehyde functionality in the starting material, or the resulting heterocycle, can be further elaborated to introduce additional diversity and modulate the physicochemical and pharmacological properties of the molecules. For instance, the aldehyde can be converted to an amine via reductive amination, an alcohol via reduction, or a carboxylic acid via oxidation, opening up avenues for further derivatization and conjugation to other molecular entities. This versatility makes this compound an attractive building block for lead optimization and the development of novel therapeutic agents.

Conclusion

This compound serves as a versatile and powerful precursor for the synthesis of a variety of heterocyclic compounds, most notably chromenes and isochromenes. The strategic use of transition metal catalysts, particularly gold and palladium, allows for efficient and selective intramolecular cyclizations. The ability to perform these cyclizations in tandem with other transformations further enhances the synthetic utility of this starting material, enabling the rapid construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel heterocyclic compounds with potential therapeutic applications.

References

  • Tomás-Mendivil, E., Starck, J., Ortuno, J.-C., & Michelet, V. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 17(24), 6126–6129. [Link]
  • Zhu, H., Meng, X., Cao, Z., Chen, G., Sun, X., & You, J. (2017). Synthesis of thienyl-substituted isochromene derivatives through gold-catalyzed tandem heteroarylation/cycloisomerization of ortho-alkynylbenzaldehydes with thiophenes.
  • Zhu, H., Meng, X., Cao, Z., Chen, G., Sun, X., & You, J. (2017). Full article: Synthesis of thienyl-substituted isochromene derivatives through gold-catalyzed tandem heteroarylation/cycloisomerization of ortho-alkynylbenzaldehydes with thiophenes. Taylor & Francis Online. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromenes.
  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. (2020). MDPI. [Link]
  • Organic Syntheses. (n.d.). Procedure.
  • Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. (2022).
  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2019). PubMed. [Link]
  • A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. (2008).
  • Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. (2011).
  • 2-(Prop-2-yn-1-yloxy)benzaldehyde | 29978-83-4. (n.d.). J&K Scientific. [Link]
  • Organocatalytic Fluorogenic Synthesis of Chromenes. (2017).
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Publishing. [Link]
  • Experimental and DFT studies on the green synthesis of 2-amino-4H-chromenes using a recyclable GOQDs-NS-doped c
  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2014). Organic & Biomolecular Chemistry. [Link]
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020).
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. (n.d.). PrepChem.com. [Link]
  • Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. (2022). New Journal of Chemistry. [Link]
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022).

Sources

Application Notes and Protocols for 2-(2-Propynyloxy)benzenecarbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. 2-(2-Propynyloxy)benzenecarbaldehyde, a seemingly simple aromatic compound, represents a powerful and strategic scaffold for drug discovery and chemical biology. Its structure is elegantly simple yet functionally dense, featuring two highly reactive and orthogonal functional groups: an aldehyde and a terminal alkyne.

  • The aldehyde group is a classical functional handle, serving as a gateway for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures and the synthesis of diverse heterocyclic systems.[1][2]

  • The propargyl ether moiety provides a terminal alkyne, a key player in the realm of "click chemistry" and bioorthogonal ligation.[3][4] This functionality allows for the precise and efficient covalent linking of the molecule to biomolecules or other synthetic partners, even within complex biological environments.[5][6]

This unique combination makes this compound an invaluable tool for researchers. It is not merely a passive scaffold but an active participant in molecular design, enabling applications that span from the synthesis of novel bioactive heterocycles to the development of sophisticated chemical probes and targeted therapeutics. This guide provides an in-depth exploration of its synthesis and core applications, complete with detailed protocols to empower researchers in their drug development endeavors.

PART I: Synthesis of this compound

The most common and efficient method for synthesizing the title compound is the Williamson ether synthesis, starting from readily available salicylaldehyde and propargyl bromide.[7] Recent advancements have focused on developing more environmentally benign "green" methodologies, such as conducting the reaction in aqueous micellar media, which can enhance reactivity and simplify purification.[7][8]

Protocol 1: Standard Williamson Ether Synthesis

This protocol describes a robust and widely used method for the O-alkylation of salicylaldehyde. The causality behind this choice lies in its reliability and high yield. Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group, forming a phenoxide that readily undergoes nucleophilic substitution with the electrophilic propargyl bromide. Acetone or DMF are typically chosen as solvents for their ability to dissolve both the polar and nonpolar reactants.

Experimental Protocol:

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone or DMF (10 mL per 1 g of salicylaldehyde), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Diagram: Synthetic Workflow

G cluster_start Starting Materials Salicylaldehyde Salicylaldehyde ReactionVessel Williamson Ether Synthesis (Acetone/DMF, 60°C) Salicylaldehyde->ReactionVessel PropargylBromide Propargyl Bromide PropargylBromide->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Workup Filtration & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

PART II: Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it a privileged precursor for constructing complex heterocyclic scaffolds, which form the core of countless pharmaceuticals.[2] One of the most prominent applications is in the synthesis of chromenes.

Application Focus: Synthesis of 2H-Chromenes

2H-Chromenes (also known as 2H-1-benzopyrans) are an important class of oxygen-containing heterocycles found in many natural products and biologically active molecules.[9] They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[10] Substituted propargylic aryl ethers, such as our title compound, can undergo a facile electrophilic cyclization to produce functionalized 2H-chromenes.[11]

The mechanism involves an initial attack of an electrophile (e.g., I⁺ from I₂) on the alkyne, followed by an intramolecular 6-endo-dig cyclization by the ether oxygen atom, and subsequent elimination to form the stable chromene ring. This methodology is valued for its mild conditions and tolerance of various functional groups, including the aldehyde which remains available for further derivatization.[11]

Protocol 2: Electrophilic Cyclization to a 3-Iodo-2H-chromene Derivative

This protocol details the synthesis of a 3-iodo-2H-chromene-8-carbaldehyde, a versatile intermediate where the iodine atom and the aldehyde can be used for subsequent cross-coupling and condensation reactions, respectively.

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN).

  • Electrophile Addition: Add molecular iodine (I₂, 1.2 eq) to the solution in a single portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material (usually within 1-2 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the crude product by flash column chromatography to yield the desired 3-iodo-2H-chromene derivative.

Diagram: Chromene Synthesis via Electrophilic Cyclization

Caption: Key steps in the synthesis of a 3-iodo-2H-chromene derivative.

PART III: Bioorthogonal and "Click" Chemistry Applications

The concept of bioorthogonal chemistry, pioneered by Carolyn R. Bertozzi, involves chemical reactions that can proceed within a living system without interfering with native biochemical processes.[4][5] The terminal alkyne of this compound makes it an ideal substrate for the most famous bioorthogonal reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12]

Application Focus: CuAAC for Bioconjugation and Drug Discovery

CuAAC is a cornerstone of "click chemistry," a set of criteria for powerful, reliable, and selective reactions.[12] It facilitates the rapid and quantitative formation of a stable 1,2,3-triazole linkage between an alkyne (like our title compound) and an azide.[3] This reaction is exceptionally versatile in medicinal chemistry for:

  • Bioconjugation: Linking small molecules to proteins, nucleic acids, or cell surfaces that have been metabolically labeled with an azide.

  • Drug Synthesis: Rapidly assembling complex molecules from smaller, azide- and alkyne-functionalized fragments. This is particularly useful for generating libraries of compounds for screening.[3]

  • PROTACs: Constructing Proteolysis Targeting Chimeras, where the triazole ring serves as a stable linker between a protein-of-interest binder and an E3 ligase binder.[3]

The aldehyde group on this compound can be used to first attach the molecule to a scaffold or amine-containing biomolecule via reductive amination or imine formation, followed by a "click" reaction to add another functional component.

Protocol 3: Model Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a model reaction between this compound and benzyl azide to demonstrate the formation of the triazole linkage.

Experimental Protocol:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.15 eq) in a small amount of water. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

  • Initiation: Add the catalyst solution to the solution of reactants.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting 1,4-disubstituted triazole product can be purified by column chromatography or recrystallization.

Diagram: The CuAAC "Click" Reaction

G POB This compound (Alkyne) Catalyst Cu(I) Catalyst (from CuSO₄/Na Ascorbate) POB->Catalyst Azide Azide-containing Molecule (e.g., Benzyl Azide) Azide->Catalyst Product Stable 1,2,3-Triazole Product Catalyst->Product [3+2] Cycloaddition

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PART IV: Potential Biological Activity and Further Derivatization

While specific biological activity data for this compound itself is not extensively documented, its structural motifs are present in many bioactive compounds. Benzaldehyde derivatives are known to possess a range of activities, including antibacterial, antifungal, and enzyme-inhibitory properties.[13][14][15] For instance, certain substituted benzaldehydes have shown antiaflatoxigenic activity against Aspergillus flavus by downregulating key biosynthetic genes.[14] The aldehyde functionality is a prime site for derivatization to explore these potential activities.

Protocol 4: Synthesis of a Thiosemicarbazone Derivative

Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. They are readily synthesized by the condensation of an aldehyde with a thiosemicarbazide.

Experimental Protocol:

  • Solution Preparation: Dissolve this compound (1.0 eq) in ethanol.

  • Condensation: Add a solution of N-cyclohexylthiosemicarbazide (1.0 eq) in ethanol to the aldehyde solution.

  • Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-3 hours. A precipitate often forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure thiosemicarbazone derivative.

This derivatization transforms the aldehyde into a more complex, metal-chelating pharmacophore, opening avenues for screening against various biological targets.

Summary and Future Outlook

This compound is a quintessential example of a modern synthetic building block, offering chemists a pre-installed, dual-functional handle for rapid molecular diversification. Its applications are rooted in fundamental, high-yield transformations that are central to medicinal chemistry: the construction of bioactive heterocyclic cores like chromenes and the precise bioconjugation of molecules via click chemistry. While its own intrinsic biological profile is an area ripe for exploration, its true power lies in its capacity to serve as a versatile starting point for building the next generation of therapeutics and chemical probes. Future research will likely see this compound utilized in increasingly complex systems, from the development of novel PROTACs and antibody-drug conjugates to its incorporation into materials for diagnostics and targeted drug delivery.

References

  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
  • Wikipedia. (n.d.). Bioorthogonal chemistry.
  • Kim, J. H., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(9), 609.
  • National Center for Biotechnology Information. (n.d.). 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037. PubChem.
  • Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(35), 7581-7594.
  • MDPI. (2018). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 23(10), 2485.
  • National Institutes of Health. (2012). Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. Beilstein Journal of Organic Chemistry, 8, 373-379.
  • Prezi. (2026). Green Synthesis of Chromene Derivatives via Multicomponent Reactions involving β-Naphthol.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • National Institutes of Health. (2022). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell Chemical Biology, 29(9), 1367-1380.
  • ResearchGate. (n.d.). Bioorthogonal chemistry.
  • National Institutes of Health. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 64.
  • Springer Nature Experiments. (n.d.). Bioorthogonal chemistry.
  • ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • ResearchGate. (2006). Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues.
  • ChemRxiv. (2019). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation.
  • Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1313.
  • ResearchGate. (2000). The preparation of some heteroaromatic and aromatic aldehydes.
  • National Institutes of Health. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1104.
  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 668884.
  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(18), 6653.
  • National Institutes of Health. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14357-14390.

Sources

Application Notes and Protocols: Leveraging 2-(propargyloxy)benzaldehyde for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Functionality Reagent for Modern Bioconjugation

In the landscape of chemical biology and drug development, the ability to selectively and stably link biomolecules with probes, drugs, or other materials is paramount.[1][2][3] 2-(propargyloxy)benzaldehyde emerges as a powerful and versatile tool in this context, possessing two distinct and bioorthogonal reactive handles: an aldehyde and a terminal alkyne. This dual functionality allows for a range of bioconjugation strategies, enabling researchers to forge stable covalent bonds with biomolecules under mild, physiologically compatible conditions.[4]

The aldehyde group provides a classic yet effective means for reacting with amine-containing nucleophiles on biomolecules, while the propargyl group (a terminal alkyne) is a key player in the realm of "click chemistry," most notably in strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This document provides an in-depth guide to the application of 2-(propargyloxy)benzaldehyde in two powerful bioconjugation techniques: the modified Pictet-Spengler ligation and strain-promoted azide-alkyne cycloaddition. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into experimental design and data interpretation.

Chemical Properties and Synthesis

2-(propargyloxy)benzaldehyde (C₁₀H₈O₂) is a small organic molecule with a molecular weight of approximately 160.17 g/mol .[5] Its structure features a benzaldehyde core with a propargyl ether linkage at the ortho position. The strategic placement of these two functional groups allows for independent or sequential conjugation reactions.

A common and efficient method for the synthesis of 2-(propargyloxy)benzaldehyde involves the Williamson ether synthesis, reacting salicylaldehyde with propargyl bromide in the presence of a base.[6][7] Advances in green chemistry have led to the development of synthesis methods in aqueous micellar media, which can increase reaction efficiency and reduce the reliance on volatile organic solvents.[6][7]

PropertyValueSource
Molecular FormulaC₁₀H₈O₂PubChem[5]
Molecular Weight160.17 g/mol PubChem[5]
IUPAC Name2-(prop-2-ynoxy)benzaldehydePubChem[5]
CAS Number29978-83-4PubChem[5]

Bioconjugation Strategy 1: The Hydrazino-Pictet-Spengler (HIPS) Ligation

The aldehyde functionality of 2-(propargyloxy)benzaldehyde can be harnessed for bioconjugation through a modified Pictet-Spengler reaction, specifically the Hydrazino-Pictet-Spengler (HIPS) ligation.[8][9] This reaction offers a significant advantage over traditional aldehyde-based conjugations, such as oxime or hydrazone formation, by creating a stable C-C bond, which is less susceptible to hydrolysis under physiological conditions.[10][11]

Mechanism of Action

The HIPS ligation is a biocompatible reaction that proceeds efficiently at or near neutral pH.[8][9] It involves the reaction of an aldehyde with a specially designed hydrazine-functionalized indole. The reaction proceeds through the formation of a hydrazonium ion intermediate, which then undergoes an intramolecular cyclization with the nucleophilic indole to form a stable, hydrolytically resistant product.[8] This method circumvents the need for the harsh acidic conditions often required for the classic Pictet-Spengler reaction.[11]

HIPS_Ligation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde_Protein Protein with Aldehyde Tag (e.g., formylglycine) Intermediate Hydrazonium Ion Intermediate Aldehyde_Protein->Intermediate Reaction with HIPS Reagent (pH ~7) HIPS_Reagent Hydrazino-Indole Reagent HIPS_Reagent->Intermediate Cyclization Intramolecular C-C Bond Formation Intermediate->Cyclization Spontaneous Stable_Conjugate Stable Bioconjugate (C-C bond) Cyclization->Stable_Conjugate

Figure 1: Workflow of the Hydrazino-Pictet-Spengler (HIPS) Ligation.

Protocol: HIPS Ligation of an Aldehyde-Tagged Protein

This protocol describes the general procedure for conjugating a protein containing a genetically encoded formylglycine (fGly) residue with a hydrazine-functionalized indole probe.

Materials:

  • Aldehyde-tagged protein (e.g., containing fGly) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Hydrazino-indole probe (e.g., a biotinylated or fluorophore-labeled version).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting column (e.g., PD-10) or dialysis cassette.

  • Protein concentrator.

Procedure:

  • Protein Preparation:

    • Ensure the aldehyde-tagged protein is purified and buffer-exchanged into an amine-free buffer such as PBS, pH 7.4.

    • Determine the precise concentration of the protein using a standard protein assay (e.g., BCA).

  • Reagent Preparation:

    • Prepare a stock solution of the hydrazino-indole probe in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • To the aldehyde-tagged protein solution, add the hydrazino-indole probe stock solution to achieve a final molar excess of 10-20 fold over the protein.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain protein stability.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Remove excess, unreacted probe by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against PBS.

  • Characterization:

    • Confirm successful conjugation by SDS-PAGE, observing a shift in the molecular weight of the protein corresponding to the mass of the attached probe.

    • Further characterization can be performed using mass spectrometry to confirm the identity and homogeneity of the conjugate.

Bioconjugation Strategy 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The terminal alkyne of 2-(propargyloxy)benzaldehyde serves as a versatile handle for "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[12][13][] This bioorthogonal reaction has revolutionized the field by enabling the covalent ligation of molecules in complex biological systems, including living cells, without the need for cytotoxic copper catalysts.[13][15][16]

Mechanism of Action

SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (such as DBCO, BCN, or DIFO) and an azide to form a stable triazole linkage.[13][17] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.[13][18] The alkyne and azide functional groups are largely absent from and non-reactive with native biological molecules, ensuring high specificity.[15]

SPAAC_Workflow cluster_modification Step 1: Biomolecule Modification cluster_conjugation Step 2: SPAAC Reaction cluster_product Final Product Biomolecule Protein or other biomolecule Azide_Biomolecule Azide-modified biomolecule Biomolecule->Azide_Biomolecule Modification Azide_Reagent Azide-containing reagent Azide_Reagent->Azide_Biomolecule Triazole_Linkage Stable Triazole Formation Azide_Biomolecule->Triazole_Linkage Reaction with alkyne probe Alkyne_Probe 2-(propargyloxy)benzaldehyde or derivative Alkyne_Probe->Triazole_Linkage Final_Conjugate Bioconjugate Triazole_Linkage->Final_Conjugate

Figure 2: General workflow for bioconjugation using SPAAC.

Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol outlines the general steps for labeling a protein that has been metabolically or chemically modified to contain an azide group with a probe functionalized with 2-(propargyloxy)benzaldehyde.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • 2-(propargyloxy)benzaldehyde or a derivative (e.g., a fluorescent dye conjugate).

  • Anhydrous DMSO.

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is purified and in an appropriate buffer.

    • Determine the protein concentration accurately.

  • Reagent Preparation:

    • Dissolve the 2-(propargyloxy)benzaldehyde-functionalized probe in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the alkyne-probe stock solution to the azide-modified protein solution.

    • The final DMSO concentration should be kept below 10% (v/v).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. For live-cell labeling, incubation times and reagent concentrations may need to be optimized.

  • Purification:

    • Remove excess unreacted probe using a desalting column or dialysis.

  • Characterization:

    • Analyze the labeled protein by SDS-PAGE to visualize the molecular weight shift.

    • Confirm conjugation and determine labeling efficiency using mass spectrometry or by spectrophotometric analysis if a chromophoric or fluorescent probe was used.

Quantitative Data and Reaction Kinetics

The efficiency and speed of bioconjugation reactions are critical for their practical application. The table below summarizes typical reaction parameters for HIPS and SPAAC ligations.

ParameterHIPS LigationSPAAC
Reaction pH ~7.0 - 7.5[8][9]~7.0 - 7.4[13]
Temperature 4 - 25 °C4 - 37 °C[19]
Second-Order Rate Constant (k₂) Varies with reactants~10⁻³ to 1 M⁻¹s⁻¹ (depending on cyclooctyne)[18]
Bond Stability Highly stable C-C bond[10]Highly stable triazole linkage[17]
Bioorthogonality HighExcellent[15]

Conclusion and Future Perspectives

2-(propargyloxy)benzaldehyde stands out as a valuable reagent for bioconjugation due to its dual reactive handles. The aldehyde group, through the HIPS ligation, enables the formation of exceptionally stable C-C bonds with aldehyde-tagged biomolecules. Concurrently, the terminal alkyne provides access to the powerful and versatile SPAAC reaction for bioorthogonal labeling in complex environments. The ability to perform these reactions under mild, physiological conditions opens up a wide range of applications in proteomics, drug delivery, and diagnostics. As the field of chemical biology continues to evolve, the demand for robust and selective bioconjugation tools will only increase, positioning dual-functionality reagents like 2-(propargyloxy)benzaldehyde at the forefront of innovation.

References

  • Bioconjugation reactions based on Pictet–Spengler cyclization. ResearchGate.
  • A Pictet-Spengler ligation for protein chemical modification. National Center for Biotechnology Information.
  • The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review.
  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ACS Publications.
  • Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. PubMed.
  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. ResearchGate.
  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ResearchGate.
  • 2-(Propargyloxy)benzaldehyde. MySkinRecipes.
  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. National Center for Biotechnology Information.
  • Strain-Promoted Azide-Alkyne Cycloaddition. Synlett.
  • 2-(Propargyloxy)benzaldehyde. PubChem.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information.
  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. ScienceOpen.
  • Bioorthogonal chemistry. Wikipedia.
  • Click Chemistry in Proteomic Investigations. National Center for Biotechnology Information.
  • Designing Bioorthogonal Reactions for Biomedical Applications. National Center for Biotechnology Information.
  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv.
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com.
  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. MDPI.
  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. National Center for Biotechnology Information.
  • (PDF) Bioorthogonal Chemistry and Its Applications. ResearchGate.
  • Bioorthogonal chemistry. National Center for Biotechnology Information.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals.
  • Bioconjugation techniques for microfluidic biosensors. National Center for Biotechnology Information.
  • (PDF) Current Protocols in Protein Science. ResearchGate.
  • Modification and Cross-Linking of Proteins by Glycolaldehyde and Glyoxal: A Model System. PubMed.

Sources

Application Notes and Protocols: Derivatization of the Aldehyde Group in 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

2-(2-Propynyloxy)benzenecarbaldehyde is a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. Its structure uniquely combines an aromatic aldehyde with a terminal alkyne (propargyl group). This arrangement allows for orthogonal chemical modifications, where the aldehyde and the alkyne can be selectively functionalized using distinct chemical transformations. This application note focuses specifically on the derivatization of the aldehyde group, a reactive handle that opens a gateway to a diverse array of molecular architectures and functionalities.

The strategic derivatization of the aldehyde in this compound is crucial for several reasons:

  • Molecular Scaffolding: The aldehyde serves as an anchor point for building more complex molecular frameworks.

  • Bioconjugation: Derivatization can introduce functionalities for attaching the molecule to biomolecules such as proteins or nucleic acids.

  • Modulation of Physicochemical Properties: Altering the aldehyde group can fine-tune properties like solubility, stability, and electronic characteristics.

  • Probe Development: The molecule can be transformed into fluorescent probes or other analytical tools.[1]

This guide provides detailed protocols and the underlying chemical principles for several key derivatization strategies of the aldehyde moiety in this compound, intended for researchers, scientists, and drug development professionals.

Core Derivatization Strategies and Protocols

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. Below are detailed protocols for some of the most common and useful derivatization reactions.

Reductive Amination: Forging Stable Amine Linkages

Reductive amination is a powerful and widely used method for converting aldehydes into amines.[2][3] This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly valued for its efficiency and the stability of the resulting carbon-nitrogen bond.

Causality of Experimental Choices:

  • Reaction pH: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step.[4]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice. They are mild enough not to reduce the aldehyde starting material but are effective at reducing the protonated imine intermediate.[5] This selectivity is key to achieving high yields of the desired amine.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.

Data Presentation: Reductive Amination

Amine SubstrateReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzylamineNaBH(OAc)₃DCM485-95
MorpholineNaBH₃CNMethanol680-90
AnilineNaBH(OAc)₃DCE875-85

Workflow Visualization: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Aldehyde in DCM AddAmine Add Amine & Acetic Acid Start->AddAmine ImineFormation Stir for Imine Formation AddAmine->ImineFormation AddReductant Add NaBH(OAc)₃ ImineFormation->AddReductant Stir Stir and Monitor by TLC AddReductant->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (alkenes) from aldehydes or ketones.[6][7][8][9][10] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.[7][8]

Causality of Experimental Choices:

  • Ylide Generation: The phosphorus ylide is typically prepared by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton adjacent to the phosphorus atom.

  • Solvent: Anhydrous solvents are crucial as the ylide is moisture-sensitive. Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Experimental Protocol: Wittig Reaction

Materials:

  • This compound

  • Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride for a simple vinyl ether)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Syringe and needle for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde (typically 2-12 hours).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alkene.

Data Presentation: Wittig Reaction

Phosphonium SaltBaseSolventReaction Time (h)Typical Yield (%)
(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF470-85
(Carbethoxymethylene)triphenylphosphoraneNaHTHF1280-90 (E-isomer)
Benzyltriphenylphosphonium chloriden-BuLiTHF675-85

Mechanism Visualization: Wittig Reaction

Wittig_Mechanism cluster_ylide Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Elimination PPh3+ PPh3+ Ylide R-CH=PPh3 PPh3+->Ylide + Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ar-CHO R-CH2-X R-CH2-X R-CH2-X->PPh3+ + PPh3 Aldehyde Ar-CHO Alkene Ar-CH=CH-R Oxaphosphetane->Alkene Fragmentation Ph3PO Triphenylphosphine oxide (byproduct) Oxaphosphetane->Ph3PO

Caption: Simplified mechanism of the Wittig reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction.[11][12] This reaction is a reliable method for forming α,β-unsaturated products and is often catalyzed by a weak base like piperidine or an ammonium salt.[13][14]

Causality of Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound (e.g., diethyl malonate, malononitrile, cyanoacetic acid) determines the nature of the electron-withdrawing groups on the resulting alkene.

  • Catalyst: A weak base is used to deprotonate the active methylene compound to form a nucleophilic enolate without promoting self-condensation of the aldehyde.[11]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate)

  • Piperidine or another amine catalyst

  • Ethanol or toluene

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.1 eq).

  • Add the solvent (ethanol or toluene).

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux. If using ethanol, heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is usually complete in 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or flash column chromatography.

Data Presentation: Knoevenagel Condensation

Active Methylene CompoundCatalystSolventReaction Time (h)Typical Yield (%)
Diethyl malonatePiperidineToluene485-95
MalononitrileAmmonium acetateEthanol290-98
Ethyl cyanoacetatePiperidineEthanol388-96

Workflow Visualization: Knoevenagel Condensation

Knoevenagel_Workflow Start Combine Aldehyde, Active Methylene Cmpd, & Catalyst in Solvent Heat Heat to Reflux (with water removal) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Crude Product (Filtration or Concentration) Cool->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify End Pure Product Purify->End Imine_Formation_Mechanism Aldehyde Ar-CHO Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ Amine R-NH₂ Carbinolamine->Aldehyde - R-NH₂ Imine Ar-CH=N-R Carbinolamine->Imine - H₂O (Dehydration) Imine->Carbinolamine + H₂O H2O H₂O

Sources

Green chemistry approach for 2-(propargyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(propargyloxy)benzaldehyde is a critical building block in medicinal chemistry and materials science, valued for its dual reactivity that enables diverse synthetic transformations, including click chemistry and the synthesis of heterocyclic compounds.[1] Traditional synthesis routes often rely on volatile organic solvents and harsh reaction conditions, posing environmental and safety concerns. This application note details robust, green chemistry-driven protocols for the synthesis of 2-(propargyloxy)benzaldehyde, focusing on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvent systems. We present protocols for microwave-assisted synthesis, ultrasound-promoted reactions, and phase-transfer catalysis in aqueous media, providing researchers with scalable and sustainable alternatives to conventional methods. Each protocol is accompanied by a detailed explanation of the underlying mechanistic principles, comparative data on reaction efficiency, and a thorough assessment based on established green chemistry metrics.

Introduction: The Imperative for Greener Synthesis

The synthesis of 2-(propargyloxy)benzaldehyde, a versatile bifunctional molecule, is a key step in the development of novel pharmaceuticals and advanced materials.[1] The classical approach to its synthesis is the Williamson ether synthesis, a reliable and well-understood SN2 reaction between an alkoxide and an alkyl halide.[2][3] However, conventional protocols often employ large volumes of hazardous solvents like dimethylformamide (DMF) or acetone, require prolonged reaction times at elevated temperatures, and generate significant salt waste, all of which contravene the core principles of green chemistry.[4][5]

The development of sustainable synthetic methodologies is not merely an academic exercise but a critical necessity for the chemical industry, driven by stricter environmental regulations and a growing demand for safer, more efficient processes.[6] This guide provides a detailed examination of green alternatives for the O-propargylation of 2-hydroxybenzaldehyde, offering practical, validated protocols that enhance both the environmental profile and the efficiency of the synthesis.

Mechanistic Insight: The Williamson Ether Synthesis in a Green Context

The fundamental reaction for synthesizing 2-(propargyloxy)benzaldehyde is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In the first step, a base is used to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide (or a related propargyl halide), displacing the bromide ion and forming the desired ether linkage.

Key Mechanistic Considerations for Green Synthesis:

  • Solvent Effects: The choice of solvent significantly impacts the reaction rate and selectivity.[7] Polar aprotic solvents are traditionally favored as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Green approaches aim to replace these with water, ethanol, or even solvent-free conditions.

  • Base Selection: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are effective but can present handling hazards.[2][8] Milder bases like potassium carbonate (K2CO3) are often preferred in greener protocols as they are less corrosive and generate less hazardous byproducts.[4][5]

  • Side Reactions: A potential side reaction is the E2 elimination, which can be favored with bulky reagents or higher temperatures, leading to the formation of an alkene.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired SN2 product.

Green Synthetic Protocols

This section details three distinct, environmentally conscious protocols for the synthesis of 2-(propargyloxy)benzaldehyde. Each method has been selected for its adherence to green chemistry principles, offering significant advantages over traditional synthetic routes.

Protocol 1: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a powerful tool for accelerating organic reactions.[9][10] By directly heating the reaction mixture through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products.[11]

Rationale: The rapid, uniform heating provided by microwaves minimizes the formation of byproducts that can occur with conventional heating methods where the vessel walls are hotter than the bulk solution.[11] This technique often allows for the use of less reactive, greener solvents or even solvent-free conditions.

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-hydroxybenzaldehyde (1.22 g, 10 mmol), propargyl bromide (80% solution in toluene, 1.34 mL, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 5 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-(propargyloxy)benzaldehyde as a pale yellow oil.

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[12] This method is particularly effective for heterogeneous reactions, as the implosion of cavitation bubbles can clean and activate the surface of solid reactants.[13][14]

Rationale: Sonication provides the mechanical and thermal energy needed to overcome activation barriers, often at lower bulk temperatures than conventional heating.[12][15] This energy-efficient method can reduce reaction times and improve yields, especially in multiphase systems.[16]

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 2-hydroxybenzaldehyde (1.22 g, 10 mmol), propargyl bromide (1.34 mL, 12 mmol), and potassium carbonate (2.07 g, 15 mmol) in 15 mL of water.

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture at 50°C for 1.5 hours.

  • Work-up: After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Phase-Transfer Catalysis (PTC) in Aqueous Media

Phase-transfer catalysis is a powerful technique for facilitating reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase.[17][18] A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed.[19]

Rationale: This method enables the use of water as a solvent, a key goal of green chemistry.[20] It avoids the need for anhydrous conditions and often allows for milder reaction temperatures. The use of a catalyst in small amounts can lead to high reaction efficiency and easy product separation.[8]

Experimental Protocol:

  • Reagent Preparation: To a 100 mL flask, add 2-hydroxybenzaldehyde (1.22 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) to 20 mL of water.

  • Addition of Alkylating Agent: Add propargyl bromide (1.34 mL, 12 mmol) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Extract the reaction mixture with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and evaporate the solvent. Purify the residue via column chromatography.

Data Presentation and Comparison

ProtocolReaction TimeTemperature (°C)SolventYield (%)Green Chemistry Metric (E-Factor)
Conventional [4]2 hoursAmbientDMF91High (significant solvent waste)
Microwave-Assisted 10 minutes120Ethanol~93Low
Ultrasound-Assisted 1.5 hours50Water~88-92Very Low
Phase-Transfer Catalysis 4-6 hoursRoom Temp.Water~95Very Low

E-Factor (Environmental Factor): Calculated as the total mass of waste divided by the mass of product. A lower E-Factor indicates a greener process.[21]

Visualization of the Synthetic Workflow

Green_Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Green Synthetic Methods cluster_downstream Downstream Processing 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde MAOS Microwave-Assisted (Ethanol, 10 min, 120°C) 2-Hydroxybenzaldehyde->MAOS Ultrasound Ultrasound-Assisted (Water, 1.5h, 50°C) 2-Hydroxybenzaldehyde->Ultrasound PTC Phase-Transfer Catalysis (Water/TBAB, 4-6h, RT) 2-Hydroxybenzaldehyde->PTC Propargyl Bromide Propargyl Bromide Propargyl Bromide->MAOS Propargyl Bromide->Ultrasound Propargyl Bromide->PTC Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->MAOS Base (e.g., K2CO3)->Ultrasound Base (e.g., K2CO3)->PTC Workup Work-up (Filtration/Extraction) MAOS->Workup Ultrasound->Workup PTC->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-(propargyloxy)benzaldehyde Purification->Product

Caption: Workflow for the green synthesis of 2-(propargyloxy)benzaldehyde.

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate that the synthesis of 2-(propargyloxy)benzaldehyde can be achieved with high efficiency while adhering to the principles of green chemistry. Microwave-assisted synthesis offers a significant reduction in reaction time, while ultrasound-assisted and phase-transfer catalysis methods enable the use of water as a benign solvent. These methods not only reduce the environmental impact of the synthesis but also offer advantages in terms of safety and, in some cases, yield. The choice of method will depend on the specific requirements of the laboratory, including available equipment and desired scale. Future research should focus on the development of catalyst-free systems and continuous flow processes to further enhance the sustainability of this important transformation.[22]

References

  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342. [Link]
  • Konrad, G., & Ghorai, P. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 22(9), 1195-1201. [Link]
  • Halpern, M. (n.d.).
  • Nogueira, I. C., & Pliego, J. R. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. [Link]
  • Płotka-Wasylka, J. (2018). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 23(7), 1778. [Link]
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • García-Pumar, M., & Andraos, J. (2022). Green Chemistry Metrics, A Review. ACS Sustainable Chemistry & Engineering, 10(27), 8681-8700. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]
  • Nogueira, I. C., & Pliego, J. R. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Mandal, S., et al. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents. [Link]
  • Bryan, M. C., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry. [Link]
  • RASĀYAN. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. RASĀYAN Journal of Chemistry. [Link]
  • MySkinRecipes. (n.d.). 2-(Propargyloxy)benzaldehyde. [Link]
  • Kumar, S., et al. (2023). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Journal of Survey in Fisheries Sciences. [Link]
  • ResearchGate. (n.d.). Green chemistry-related metrics used in chemical manufacturing. [Link]
  • García-Pumar, M., & Andraos, J. (2022). (PDF) Green Chemistry Metrics, A Review.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2016). (PDF) Microwave-Assisted Organocatalytic Intramolecular Knoevenagel/Hetero Diels-Alder Reaction with O-(Arylpropynyloxy)
  • Varma, R. S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22163-22187. [Link]
  • Flores-Alamo, N., & García-García, G. (2022). Ultrasound-assisted Chemical Synthesis. Sonochemistry. [Link]
  • CEM Corporation. (n.d.).
  • Yudin, A. K. (2021). A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials.
  • International Journal of Current Science. (2025). Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches. [Link]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • Chemat, F., & Varma, R. S. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(15), 3433. [Link]
  • Kumar, A., & Singh, R. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(10), 100157. [Link]
  • Batra, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. [Link]
  • Behera, S., & Mohanty, S. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Saudi Chemical Society, 20, S477-S481. [Link]
  • Lu, X., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44(20), 3225-3230. [Link]
  • Hamada, K., et al. (1983). Process for the preparation of hydroxybenzaldehydes.
  • Gallarati, S., et al. (2020). Catalytic cycle for the propargylation of benzaldehyde with allenyltrichlorosilane, showing the rate-limiting and stereocontrolling transition state.

Sources

The Versatile Virtuoso: 2-(2-Propynyloxy)benzenecarbaldehyde as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Reagent

In the intricate tapestry of organic synthesis, the discovery and application of versatile building blocks are paramount to the efficient construction of complex molecular architectures. 2-(2-Propynyloxy)benzenecarbaldehyde, a seemingly unassuming molecule, has emerged as a powerful and multifaceted reagent, prized for its unique combination of reactive functional groups. This guide provides an in-depth exploration of its synthesis and its burgeoning applications in the construction of diverse heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of an aldehyde, a propargyl ether, and an aromatic ring within a single molecule bestows upon it a remarkable reactivity profile, enabling its participation in a variety of powerful transformations, including intramolecular cyclizations and multicomponent reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to unlock the full synthetic potential of this exceptional building block.

Physicochemical Properties and Synthesis

This compound, also known as 2-(prop-2-yn-1-yloxy)benzaldehyde, is a solid at room temperature with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 29978-83-4
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance Solid

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] This reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the Williamson ether synthesis, starting from readily available salicylaldehyde and propargyl bromide.

Materials:

  • Salicylaldehyde

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃), finely pulverized

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirring solution of salicylaldehyde (1.0 eq.) in acetonitrile, add finely pulverized potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature.

  • Add propargyl bromide (1.1 eq.) to the mixture and allow it to react for 48 hours.

  • After the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Extract the liquid filtrate three times with a dichloromethane/water mixture.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the pure this compound as a brown solid.

Expected Yield: Approximately 67%.

Application in the Synthesis of Heterocyclic Compounds

The true synthetic utility of this compound lies in its ability to serve as a precursor to a wide array of heterocyclic compounds. The presence of both an electrophilic aldehyde and a nucleophilic alkyne in close proximity allows for a variety of elegant and efficient cyclization strategies.

Intramolecular Cyclization: A Gateway to Chromenes

2H-Chromenes are a class of oxygen-containing heterocycles that are prevalent in many natural products and biologically active compounds.[4] this compound is an excellent precursor for the synthesis of chromene derivatives through intramolecular cyclization. This transformation can be catalyzed by various transition metals, with copper(I) iodide being a particularly effective catalyst.[5]

The reaction is believed to proceed through the formation of a hemiacetal, followed by a nucleophilic attack of the hemiacetal oxygen onto the copper-coordinated alkyne, leading to a 6-endo-dig cyclization.[5]

G cluster_0 Reaction Pathway A This compound B Hemiacetal Intermediate C Copper-Alkyne Complex D 6-endo-dig Cyclization E 2H-Chromene Derivative

Caption: A³ coupling for propargylamine synthesis.

In the context of quinoline synthesis, a three-component reaction between this compound, an amine, and another alkyne can lead to the formation of highly substituted quinolines. W[6]hile specific protocols directly utilizing this compound in a one-pot quinoline synthesis are still emerging, the principles of established methods like the Friedländer and Doebner syntheses provide a strong foundation.

[7]#### Protocol 3: A³ Coupling to Synthesize Propargylamines

This protocol provides a general procedure for the copper-catalyzed A³ coupling reaction.

Materials:

  • This compound

  • A secondary amine (e.g., piperidine, morpholine)

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • A suitable solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the secondary amine (1.2 eq.), the terminal alkyne (1.5 eq.), and copper(I) iodide (0.05 eq.).

  • Add the solvent and heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting propargylamine by column chromatography.

Diagram 3: Workflow for Heterocycle Synthesis

G cluster_path1 Intramolecular Cyclization cluster_path2 Multicomponent Reaction (A³ Coupling) start This compound A Copper(I) Iodide start->A C Amine + Alkyne start->C B 2H-Chromene A->B D Propargylamine Intermediate C->D E Further Cyclization D->E F Poly-substituted Quinoline E->F

Caption: Synthetic pathways from the title compound.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolbox. Its ability to readily undergo intramolecular cyclizations to form chromenes and participate in multicomponent reactions to construct complex molecules like quinolines highlights its significant potential. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this remarkable compound. As the demand for efficient and diversity-oriented synthetic strategies continues to grow, particularly in the fields of drug discovery and materials science, the importance and utility of this compound are poised to increase even further. Future research will likely focus on the development of novel catalytic systems for its transformations, its incorporation into domino reaction sequences, and the synthesis of a wider range of biologically active heterocyclic compounds.

References

  • Reddy, R. S., et al. (2004). Synthesis of cyclic alkenyl ethers via intramolecular cyclization of O-alkynylbenzaldehydes. Importance of combination between CuI catalyst and DMF. The Journal of Organic Chemistry, 69(15), 5139-5142. [Link]
  • Ghosh, S., et al. (2021). Deep Eutectic Solvent Mediated Alkyne‐Carbonyl Metathesis (ACM) Reaction for the Synthesis of 2H‐Chromene Derivatives. ChemistrySelect, 6(30), 7689-7693. [Link]
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
  • Dzudza, A., & Marks, T. J. (2009). Efficient intramolecular hydroalkoxylation/cyclization of unactivated alkenols mediated by lanthanide triflate ionic liquids. Organic Letters, 11(7), 1523-1526. [Link]
  • Yu, X., Seo, S., & Marks, T. J. (2007). Effective, selective hydroalkoxylation/cyclization of alkynyl and allenyl alcohols mediated by lanthanide catalysts. Journal of the American Chemical Society, 129(23), 7244-7245. [Link]
  • Mandal, S., et al. (2021). Synthesis of chromene and its derivatives.
  • de la Torre, B. G., et al. (2021). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. Pharmaceuticals, 14(11), 1105. [Link]
  • Hong, S., & Marks, T. J. (2009). Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. Journal of the American Chemical Society, 131(2), 557-573. [Link]
  • Banu, B. R., & Kumar, R. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23871-23896. [Link]
  • Azizi, Z., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(50), 46881-46892. [Link]
  • Manavi, B., et al. (2021). Copper(I)‐Catalyzed Intramolecular Cyclization of o‐Propargyloxy Diketopiperazines to Access Diverse Diazabicyclic and Spiro‐Diketopiperazinochromanes. Chemistry – An Asian Journal, 16(15), 2004-2011. [Link]
  • Sharma, P., et al. (2013). Green Chemistry. Green Chemistry, 15, 1238-1243. [Link]
  • Foley, D. J., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Omega, 6(11), 7435-7443. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
  • Kumar, D., & Reddy, V. B. (2015). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 4(1), 1-5. [Link]
  • Tietze, L. F. (2004). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Pure and Applied Chemistry, 76(11), 1967-1983. [Link]
  • G-Smiles, C., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1266. [Link]
  • Rogers, S. A., & Anderson, C. E. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(21), 3848. [Link]
  • Zhang, Y., et al. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 88(5), 2952-2960. [Link]
  • Li, P., & Wang, L. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5, 29403-29407. [Link]
  • Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6833-6853. [Link]
  • Zhang, Y., et al. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
  • Guchhait, S. K., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Yu, X., Seo, S., & Marks, T. J. (2007). Effective, selective hydroalkoxylation/cyclization of alkynyl and allenyl alcohols mediated by lanthanide catalysts. Journal of the American Chemical Society, 129(23), 7244-7245. [Link]
  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12536-12545. [Link]
  • Matveeva, M., et al. (2017). Domino Reactions of 1-Aroyl-3,4-dihydroisoquinolines with α,β-Unsaturated Aldehydes. Synthesis, 49(23), 5249-5256. [Link]
  • Kumar, A., et al. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 46, 17293-17303. [Link]
  • Zaragoza, F., & Stephensen, H. (2001). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction: Solution-Phase and Solid-Phase Applications. The Journal of Organic Chemistry, 66(7), 2518-2521. [Link]
  • Callow, K. M., & Cox, R. J. (2011). A general approach to N-heterocyclic scaffolds using domino Heck–aza-Michael reactions. Organic & Biomolecular Chemistry, 9, 7629-7631. [Link]
  • Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. [Link]
  • Baire, B. (2015). Catalytic Synthesis of 2H-Chromenes.
  • Wang, Y.-N., et al. (2022). Copper-Catalyzed Asymmetric Diyne Cyclization via-S[4][5]tevens-Type Rearrangement for the Synthesis of Chiral Chromeno[3,4-c]pyrroles. Angewandte Chemie International Edition, 61(7), e202115554. [Link]
  • Golovanov, A. A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 14241-14263. [Link]
  • Stolar, T., et al. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2449-2458. [Link]
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. [Link]

Sources

Application Notes and Protocols: Condensation Reactions Involving 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-(2-Propynyloxy)benzenecarbaldehyde in Modern Synthesis

This compound, also known as 2-(propargyloxy)benzaldehyde, is a versatile bifunctional building block that has garnered significant attention in organic synthesis and medicinal chemistry. Its structure uniquely combines the reactivity of an aromatic aldehyde with a terminal alkyne tethered through an ether linkage at the ortho position. This arrangement provides a powerful platform for a variety of condensation reactions, often leading to the rapid construction of complex heterocyclic scaffolds.

The aldehyde functionality serves as a classical electrophilic handle for C-C bond formation through reactions such as the Knoevenagel and aldol condensations. Simultaneously, the proximate propargyl group is not merely a passive spectator. It can participate in subsequent intramolecular cyclization events, leading to elegant tandem reaction sequences that build molecular complexity in a single pot. This dual reactivity is particularly valuable for the synthesis of chromene derivatives, which are prevalent motifs in natural products and pharmacologically active compounds.

Furthermore, the terminal alkyne is a key functional group for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the straightforward and efficient conjugation of the resulting heterocyclic products to other molecules, a strategy widely employed in drug discovery for creating targeted therapies, probes, and complex molecular architectures.

These application notes provide a detailed guide to leveraging the unique reactivity of this compound in several key condensation reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and present quantitative data to guide your experimental design.

Section 1: Tandem Knoevenagel Condensation and Intramolecular Cyclization

One of the most powerful applications of 2-(2-propynyloxy)benzaldehyde is its use in tandem reactions that begin with a Knoevenagel condensation followed by an intramolecular cyclization. This sequence allows for the efficient synthesis of functionalized chromene derivatives. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form a benzylidenemalononitrile intermediate. This intermediate, possessing a newly formed carbon-carbon double bond, is perfectly poised for the ortho-positioned propargyl ether to undergo an intramolecular cyclization.

Mechanistic Insight

The reaction proceeds through a two-step sequence. First, a base abstracts a proton from the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-(2-propynyloxy)benzaldehyde. Subsequent dehydration yields the Knoevenagel adduct. In the presence of a suitable catalyst or upon heating, the propargyl group can then undergo an intramolecular cyclization onto the newly formed electron-deficient alkene, leading to the formation of a chromene ring system. The exact mechanism of the cyclization can vary depending on the reaction conditions and catalysts employed.

Diagram 1: Tandem Knoevenagel-Intramolecular Cyclization

G A This compound + Malononitrile B Base-catalyzed Knoevenagel Condensation A->B Reactants C Benzylidenemalononitrile Intermediate B->C Forms D Intramolecular Cyclization C->D Undergoes E 2-Amino-4H-chromene Derivative D->E Yields

Caption: Workflow for the synthesis of 2-amino-4H-chromene derivatives.

Protocol 1: Synthesis of 2-Amino-4-(prop-2-yn-1-yloxy)phenyl)-4H-chromene-3-carbonitrile

This protocol details a one-pot synthesis of a chromene derivative via a tandem Knoevenagel condensation-Michael addition-cyclization sequence.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (2.0 mmol)

  • Piperidine (0.2 mmol)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (2.0 mmol), and ethanol (15 mL).

  • Add piperidine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-amino-4H-chromene derivative.

Expected Outcome:

This procedure typically yields the corresponding 2-amino-4H-chromene derivative in good to excellent yields. The use of a mild base like piperidine facilitates both the initial Knoevenagel condensation and the subsequent intramolecular cyclization.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
This compoundMalononitrilePiperidineEthanol2070-85 (estimated)

Section 2: Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants. These reactions are highly efficient and atom-economical, making them attractive for the construction of complex molecular libraries for drug discovery.

Mechanistic Insight

In a typical three-component reaction involving 2-(2-propynyloxy)benzaldehyde, an active methylene compound (e.g., malononitrile), and a nucleophile (e.g., a thiol or a phenol), the reaction is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with the nucleophile. The intermediate formed can then undergo an intramolecular cyclization involving the ortho-propargyl group to furnish a highly functionalized heterocyclic system.

Diagram 2: General Scheme for a Three-Component Reaction

G cluster_0 One-Pot Reaction A This compound D Catalyst (e.g., Base) A->D B Active Methylene Compound B->D C Nucleophile (e.g., Thiol, Phenol) C->D E Highly Functionalized Heterocycle D->E Forms

Caption: Conceptual workflow of a multicomponent reaction.

Protocol 2: Three-Component Synthesis of Functionalized Chromenes

This protocol describes a general procedure for the synthesis of 2-amino-4H-chromenes from an aldehyde, malononitrile, and a phenolic component. While the specific example uses 2-naphthol, the ortho-hydroxy group of 2-(2-propynyloxy)benzaldehyde can act as the internal phenolic component in a tandem reaction.

Materials:

  • Aromatic Aldehyde (e.g., a substituted benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 2-Naphthol (1.0 mmol)

  • MOF-5 (as catalyst)

  • Ethyl acetate (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 2-naphthol (1.0 mmol).

  • Add a catalytic amount of MOF-5.

  • Stir the mixture at 80 °C.

  • Monitor the reaction by TLC (n-hexane/ethyl acetate, 2:1).

  • After completion, add ethyl acetate (10 mL) and heat the mixture to reflux for 10 minutes.

  • Filter the hot mixture to separate the catalyst.

  • Wash the filtrate with water (10 mL) and decant the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome:

This multicomponent approach provides a rapid and efficient route to diversely substituted 2-amino-4H-chromenes. The catalyst can often be recovered and reused. For 2-(2-propynyloxy)benzaldehyde, the reaction can be adapted to a two-component system with an active methylene compound, where the intramolecular cyclization is facilitated by the tethered propargyl group.

AldehydeActive MethyleneNucleophileCatalystTemperature (°C)Yield (%)Reference
4-ChlorobenzaldehydeMalononitrile2-NaphtholMOF-580High (not specified)
Substituted benzaldehydesMalononitrilePhenols/NaphtholsVariousRoom Temp - RefluxGood to Excellent

Section 3: Microwave-Assisted Intramolecular Domino Reaction

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. For the intricate transformations of 2-(2-propynyloxy)benzaldehyde derivatives, microwave assistance can be particularly effective in promoting the tandem Knoevenagel/intramolecular hetero-Diels-Alder reaction sequence.

Mechanistic Insight

This domino reaction is initiated by an organocatalyzed Knoevenagel condensation between an O-(arylpropynyloxy)-salicylaldehyde and an active methylene compound. The resulting intermediate then undergoes an intramolecular hetero-Diels-Alder reaction, where the alkyne acts as the dienophile and the newly formed diene system from the Knoevenagel product acts as the heterodiene. This concerted cyclization rapidly builds a complex polycyclic architecture.

Diagram 3: Microwave-Assisted Domino Reaction Pathway

G A O-(Arylpropynyloxy)- salicylaldehyde + Active Methylene Cmpd. B Organocatalyst + Microwave (µW) A->B Reactants C Knoevenagel Adduct (Intermediate) B->C Forms D Intramolecular Hetero-Diels-Alder C->D Undergoes E Polycyclic Product D->E Yields

Caption: Key steps in the microwave-assisted domino synthesis.

Protocol 3: Microwave-Assisted Synthesis of Polycyclic Embelin Derivatives

This protocol is adapted from a reported synthesis of polycyclic embelin derivatives and is applicable to 2-(2-propynyloxy)benzaldehyde and its analogues.

Materials:

  • 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde (as a representative substrate)

  • Embelin (active methylene compound)

  • Ethylenediamine diacetate (EDDA) (organocatalyst)

  • 1,2-Dichloroethane (DCE)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the O-(arylpropynyloxy)-salicylaldehyde (1.0 equiv), the active methylene compound (1.1 equiv), and the organocatalyst EDDA (20 mol%).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.

  • After cooling, transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel to isolate the polycyclic product.

Expected Outcome:

This microwave-assisted protocol offers a rapid and highly efficient method for the synthesis of complex polycyclic compounds from 2-(2-propynyloxy)benzaldehyde derivatives, with high yields often achieved in a matter of minutes.

Aldehyde DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
O-(Arylpropynyloxy)-salicylaldehydesEmbelinEDDADCE120 (µW)10up to 93

Conclusion

This compound is a privileged starting material for the synthesis of a wide array of heterocyclic compounds, particularly chromene derivatives. Its unique bifunctionality allows for elegant and efficient one-pot tandem and multicomponent reactions. The protocols outlined in these application notes provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. The ability to fine-tune reaction conditions and choose appropriate reaction partners opens up vast possibilities for the creation of novel molecular architectures with potential applications in drug discovery and materials science.

References

  • Carvalho, H. L. et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
  • Verma, M., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology.
  • BenchChem. (2025). An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile.
  • (a) Schematic representation of the Knoevenagel-intramolecular tandem cyclization reaction along with the reaction conditions. (b) Bar plot depicting conversion (%) of salicylaldehyde with respect to time. (c) Bar plot depicting conversion (%) of salicylaldehyde in presence of 1 mL of different solvents. (d) Bar plot depicting the conversion (%) of salicylaldehyde in presence of 3 (3 mol%), 4 (3 mol%)

Synthesis of Propynyloxyaurone Derivatives: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of propynyloxyaurone derivatives, starting from readily available substituted benzaldehydes. This class of compounds holds significant promise in the field of drug development, particularly in oncology, due to their demonstrated anticancer activities.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations to facilitate the successful synthesis and exploration of these valuable molecules.

Introduction: The Therapeutic Potential of Propynyloxyaurones

Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core.[1] While naturally occurring, synthetic aurone derivatives have garnered substantial interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The incorporation of a propargyl group (a terminal alkyne) via an ether linkage, forming propynyloxyaurones, introduces a versatile functional handle. This alkyne moiety can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to other molecules for applications in targeted drug delivery or the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[5] Furthermore, the propargyl group itself can contribute to the pharmacophore, enhancing binding interactions with biological targets.[1] Recent studies have highlighted the potent cytotoxic effects of propynyloxyaurone derivatives against various cancer cell lines, making them attractive candidates for further investigation in cancer therapy.[1][6]

Strategic Approach to Synthesis

The synthesis of propynyloxyaurone derivatives from substituted benzaldehydes can be strategically approached through a multi-step sequence. The general workflow involves the initial construction of a hydroxylated aurone scaffold, followed by the introduction of the propargyl group. Two primary and effective routes for the synthesis of the aurone core are presented here:

  • Route A: Claisen-Schmidt Condensation followed by Oxidative Cyclization. This classic approach involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. Subsequent oxidative cyclization of the chalcone yields the aurone.

  • Route B: Knoevenagel Condensation. This route entails the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde under acidic or basic conditions to directly form the aurone.[7][8]

Once the hydroxylated aurone is synthesized, the propargyl moiety is introduced via a Williamson ether synthesis.

G cluster_0 Route A cluster_1 Route B 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2'-Hydroxychalcone 2'-Hydroxychalcone 2-Hydroxyacetophenone->2'-Hydroxychalcone Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->2'-Hydroxychalcone Hydroxylated Aurone Hydroxylated Aurone 2'-Hydroxychalcone->Hydroxylated Aurone Oxidative Cyclization Final Product Propynyloxyaurone Derivative Hydroxylated Aurone->Final Product Williamson Ether Synthesis Benzofuran-3(2H)-one Benzofuran-3(2H)-one Hydroxylated Aurone_2 Hydroxylated Aurone Benzofuran-3(2H)-one->Hydroxylated Aurone_2 Knoevenagel Condensation Substituted Benzaldehyde_2 Substituted Benzaldehyde Substituted Benzaldehyde_2->Hydroxylated Aurone_2 Hydroxylated Aurone_2->Final Product Williamson Ether Synthesis Propargyl Bromide Propargyl Bromide Propargyl Bromide->Final Product

Figure 1: General synthetic workflow for propynyloxyaurone derivatives.

Part 1: Synthesis of the Hydroxylated Aurone Scaffold

This section details the experimental protocols for the two primary routes to synthesize the hydroxylated aurone precursor.

Route A: Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step process is a reliable method for accessing a wide range of aurone derivatives.

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate

The Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the acetophenone to form the enolate nucleophile, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

Protocol 1: Synthesis of a Representative 2'-Hydroxychalcone

  • Reagent Preparation: In a round-bottom flask, dissolve the substituted 2-hydroxyacetophenone (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in ethanol.

  • Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (40% w/v). The reaction mixture will typically develop a deep color.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid (1N) until the pH is acidic. A solid precipitate of the 2'-hydroxychalcone will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization of 2'-Hydroxychalcone to Aurone

The intramolecular cyclization of the 2'-hydroxychalcone is a key step. Various oxidizing agents can be employed, with mercury(II) acetate being a classic and often high-yielding choice.[9] However, due to the toxicity of mercury compounds, alternative and greener methods are continuously being explored.

G cluster_0 Claisen-Schmidt Condensation Mechanism start 2-Hydroxyacetophenone + Substituted Benzaldehyde enolate Enolate formation (base catalyzed) start->enolate aldol_add Nucleophilic attack on benzaldehyde enolate->aldol_add aldol_product Aldol addition product aldol_add->aldol_product dehydration Dehydration aldol_product->dehydration chalcone 2'-Hydroxychalcone dehydration->chalcone

Figure 2: Mechanism of Claisen-Schmidt condensation.

Protocol 2: Oxidative Cyclization using Mercury(II) Acetate

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2'-hydroxychalcone (1.0 eq.) in pyridine.

  • Addition of Oxidant: Add mercury(II) acetate (1.1 eq.) to the solution and reflux the mixture for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid (1N).

  • Purification: Collect the precipitated aurone by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by column chromatography on silica gel.

Route B: Knoevenagel Condensation

This method offers a more direct approach to the aurone scaffold by condensing a benzofuran-3(2H)-one with a substituted benzaldehyde. The reaction can be catalyzed by either an acid or a base.[10][11] The choice of catalyst can influence the reaction rate and yield, depending on the specific substrates.

Protocol 3: Base-Catalyzed Knoevenagel Condensation

  • Reaction Setup: In a suitable solvent such as ethanol or methanol, dissolve the benzofuran-3(2H)-one (1.0 eq.) and the substituted benzaldehyde (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the formation of the aurone product by TLC.

  • Work-up and Purification: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

G cluster_0 Knoevenagel Condensation Mechanism start Benzofuran-3(2H)-one + Substituted Benzaldehyde enolate Enolate formation (base catalyzed) start->enolate nucleophilic_add Nucleophilic addition to benzaldehyde enolate->nucleophilic_add intermediate Intermediate adduct nucleophilic_add->intermediate dehydration Elimination of water intermediate->dehydration aurone Hydroxylated Aurone dehydration->aurone

Figure 3: Mechanism of Knoevenagel condensation.

Part 2: Introduction of the Propargyl Group

The final step in the synthesis is the etherification of the hydroxylated aurone with propargyl bromide. The Williamson ether synthesis is the most common and effective method for this transformation.

Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of the aurone with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group.[8] The choice of base and solvent is critical for the success of this reaction. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.[12] A polar aprotic solvent such as acetone or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[13]

Protocol 4: Propargylation of Hydroxylated Aurone

  • Reaction Setup: In a round-bottom flask, dissolve the hydroxylated aurone (1.0 eq.) in acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2-3 eq.) to the solution.

  • Propargylation: Add propargyl bromide (1.2-1.5 eq.) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude propynyloxyaurone derivative can be purified by column chromatography on silica gel.

Part 3: Characterization and Biological Evaluation

Characterization Data

The synthesized propynyloxyaurone derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the aurone core, the vinylic proton, and the characteristic signals for the propargyl group (a triplet for the acetylenic proton around δ 2.5 ppm and a doublet for the methylene protons around δ 4.7 ppm).
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the propargyl group.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the aurone, the C=C stretch, and the C≡C-H stretch of the terminal alkyne.[14]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the propynyloxyaurone derivative.[14]

Biological Evaluation: In Vitro Anticancer Activity

The cytotoxic effects of the synthesized propynyloxyaurone derivatives can be evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[3][15]

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized propynyloxyaurone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in Claisen-Schmidt condensation Incomplete reaction or side reactions.Optimize the reaction time and temperature. Ensure the purity of the starting aldehydes and acetophenones.
Low yield in oxidative cyclization Inefficient oxidizing agent or decomposition of the chalcone.Try alternative oxidizing agents. Protect sensitive functional groups on the chalcone if necessary.[16]
Incomplete Williamson ether synthesis Insufficiently basic conditions or steric hindrance.Use a stronger base if necessary (e.g., NaH), but with caution to avoid side reactions. Increase the reaction temperature or time.
Difficulty in purification Presence of closely related impurities.Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization from different solvent systems.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of propynyloxyaurone derivatives from substituted benzaldehydes. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize a library of these promising compounds for further investigation in drug discovery programs. The versatile propargyl group offers exciting opportunities for the development of next-generation anticancer agents with improved targeting and efficacy.

References

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • Design and Synthesis of Propargyloxy Functionalized Pyrazole-Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF-7 Cell Lines. PubMed.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities. Current Organic Chemistry.
  • Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. PubMed.
  • Aurones: Synthesis and Properties.
  • Applications of Propynyloxy in Drug Discovery: Harnessing Click Chemistry for Therapeutic Innov
  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI.
  • The Williamson Ether Synthesis. University of Massachusetts Boston.
  • Knoevenagel Condensation Doebner Modific
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Design and Synthesis of Propargyloxy Functionalized Pyrazole‐based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF‐7 Cell Lines. Bohrium.
  • Synthesis and anti-cancer activity evaluation of new aurone derivatives.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH.
  • Knoevenagel condens
  • Williamson Ether Synthesis. Cambridge University Press.
  • MTT assay protocol. Abcam.
  • Williamson Ether Synthesis. Utah Tech University.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Novel Methods of Knoevenagel Condens
  • In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Compar
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
  • Optimization of reaction conditions for the synthesis of compounds 11-14.
  • Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange.
  • Process for the etherification of phenols.
  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
  • Spectroscopic dataset of Hedione's derivatives g
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI.
  • Spectroscopy Data for Undergradu
  • Yields, melting points, infrared, and 'H-NMR spectroscopic data for the compounds 8b-g.
  • Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Deriv
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
  • Troubleshooting low yields in the oxidative cycliz
  • Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. PMC - NIH.
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. Semantic Scholar.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.

Sources

Application Notes and Protocols: O-Alkylation of Salicylaldehyde with Propargyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of salicylaldehyde with propargyl bromide to synthesize 2-(prop-2-yn-1-yloxy)benzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The procedure is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and analytical techniques for product characterization. The resulting product, a versatile bifunctional molecule, serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and materials.[3][4]

Introduction and Mechanistic Overview

The O-alkylation of salicylaldehyde with propargyl bromide is a classic example of the Williamson ether synthesis.[1][5] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][6]

The core mechanism involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in a concerted SN2 fashion, leading to the displacement of the bromide leaving group and the formation of the desired ether.[1]

The choice of base and solvent is critical for the success of this reaction. A moderately strong base is required to deprotonate the phenol without promoting side reactions. The use of a polar aprotic solvent can accelerate the SN2 reaction by solvating the cation of the base, leaving the anion more available for nucleophilic attack.[2] Phase transfer catalysis can also be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.[7][8][9]

Experimental Workflow Overview

experimental_workflow reagents Reagent Preparation - Salicylaldehyde - Propargyl Bromide - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Reaction Setup - Inert Atmosphere - Stirring - Room Temperature reagents->reaction Combine monitoring Reaction Monitoring - Thin Layer  Chromatography (TLC) reaction->monitoring Sample workup Aqueous Workup - Quenching - Extraction monitoring->workup Upon Completion purification Purification - Column  Chromatography workup->purification Crude Product characterization Characterization - NMR - Mass Spectrometry purification->characterization Pure Product

Caption: High-level overview of the experimental procedure.

Materials and Methods
3.1. Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Salicylaldehyde≥99%Standard Chemical Supplier
Propargyl bromide80% in toluene, stabilizedStandard Chemical Supplier
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Standard Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Chemical Supplier
Ethyl acetateACS GradeStandard Chemical Supplier
HexaneACS GradeStandard Chemical Supplier
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)Standard Chemical Supplier
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
Mass Spectrometer
3.2. Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reagent-Specific Hazards:

  • Salicylaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[10][11][12][13][14] It is also suspected of causing genetic defects.[12][14] Avoid inhalation and contact with skin and eyes.[11][12]

  • Propargyl bromide: Highly flammable liquid and vapor.[15][16] It is toxic if swallowed and causes severe skin burns and eye damage.[15][17] This compound is also a lachrymator.[18] Handle in a well-ventilated fume hood and avoid shock, friction, and contact with metals like copper, silver, or mercury, as it can form explosive acetylides.[15][16]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a reproductive hazard. Handle in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This procedure is adapted from established literature methods for the synthesis of o-propargylsalicylaldehydes.[19]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq, e.g., 1.22 g, 10 mmol).

    • Dissolve the salicylaldehyde in anhydrous N,N-dimethylformamide (DMF) (e.g., 40 mL).

    • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol). The mixture will likely turn yellow.

    • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Addition of Propargyl Bromide:

    • Slowly add propargyl bromide (80% solution in toluene, 1.2 eq, e.g., 1.34 mL, 12 mmol) to the stirring suspension at room temperature.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent (e.g., 1:4 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the salicylaldehyde spot on the TLC plate), pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL).

    • A precipitate of the crude product may form. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(prop-2-yn-1-yloxy)benzaldehyde as a solid or oil.

Characterization of 2-(prop-2-yn-1-yloxy)benzaldehyde

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will include signals for the aldehyde proton, the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals will correspond to the carbonyl carbon, aromatic carbons, and the carbons of the propargyl group.[20]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₈O₂) should be observed.

Discussion and Key Considerations
  • Choice of Base: While potassium carbonate is a common and effective base for this transformation, other bases such as sodium hydride (NaH) or potassium phosphate (K₃PO₄) can also be used.[19][21] The choice of base may influence the reaction rate and yield.

  • Solvent Selection: Acetonitrile or acetone can be used as alternatives to DMF.[22][23][24][25] The choice of solvent can affect the solubility of the reagents and the reaction kinetics.

  • Side Reactions: A potential side reaction is the C-alkylation of the phenoxide, although O-alkylation is generally favored under these conditions.[2][26] Using less polar, aprotic solvents can help to minimize C-alkylation.[26]

  • Purification: While precipitation upon addition to water can yield a relatively pure product, column chromatography is often necessary to obtain highly pure 2-(prop-2-yn-1-yloxy)benzaldehyde.

Conclusion

The O-alkylation of salicylaldehyde with propargyl bromide is a reliable and straightforward method for the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully synthesize this versatile intermediate for a wide range of applications in chemical synthesis and drug discovery.

References
  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14).
  • Auriemma, R., Sponchioni, M., Capasso Palmiero, U., Rossino, G., Rossetti, A., Marsala, A., & Collina, S. (n.d.). Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde (3). Bio-protocol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Salicylaldehyde.
  • Penta chemicals. (2025). Salicylaldehyde - SAFETY DATA SHEET.
  • Loba Chemie. (2024). SALICYLALDEHYDE FOR SYNTHESIS.
  • Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized.
  • Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF.
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation.
  • brainly.com. (2024). Write the equations involved in the following reactions: (i) Reimer-Tiemann reaction (ii) Williamson.
  • OUCI. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
  • J&K Scientific. (n.d.). 2-(Prop-2-yn-1-yloxy)benzaldehyde | 29978-83-4.
  • Arkat USA. (n.d.). Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes.
  • PubMed Central. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels.
  • ResearchGate. (n.d.). Synthesis of o‐propargylated salicylaldehyde (3).
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • NIH. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde.
  • PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.

Sources

Application Note: Sustainable Synthesis of 2-(prop-2-ynyloxy)benzaldehyde via Aqueous Micellar Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and environmentally benign protocol for the synthesis of 2-(prop-2-ynyloxy)benzaldehyde, a valuable building block in medicinal chemistry and material science. By leveraging the principles of micellar catalysis, this method replaces volatile organic compounds (VOCs) with water as the bulk solvent, aligning with the principles of green chemistry. The protocol employs a commercially available surfactant to form nanomicelles in water, which act as highly efficient nanoreactors for the O-propargylation of salicylaldehyde. This approach not only enhances reaction rates and yields but also simplifies product isolation, offering a scalable and sustainable alternative to traditional synthetic methods.

Introduction

2-(prop-2-ynyloxy)benzaldehyde is a key intermediate in the synthesis of a wide range of heterocyclic compounds and is frequently utilized in "click" chemistry reactions due to its terminal alkyne functionality. Traditionally, its synthesis is achieved via the Williamson ether synthesis, which typically requires polar aprotic solvents like acetone or dimethylformamide (DMF)[1][2][3]. While effective, these solvents pose significant environmental and safety concerns.

Recent advances in green chemistry have promoted the use of water as a reaction medium[4][5]. Micellar catalysis, in particular, has emerged as a powerful technology for conducting organic reactions in aqueous media[6][7]. Surfactant molecules self-assemble into micelles above a certain concentration (the Critical Micelle Concentration or CMC), creating a pseudo-phase with a hydrophobic core and a hydrophilic shell[8]. This hydrophobic core can solubilize non-polar organic reactants, effectively concentrating them and facilitating reactions that would otherwise be sluggish in water[4][6]. This application note provides a detailed protocol for the synthesis of 2-(prop-2-ynyloxy)benzaldehyde using this sustainable approach.

The Principle of Micellar Catalysis in Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide[9][10][11]. In the context of this protocol, the phenoxide of salicylaldehyde, formed in situ by a base, attacks propargyl bromide.

In an aqueous micellar system, the process is enhanced as follows:

  • Micelle Formation: Surfactant molecules, which are amphiphilic, aggregate in water to form spherical micelles. These structures possess a lipophilic (hydrophobic) interior and a hydrophilic exterior.

  • Reactant Partitioning: The hydrophobic reactants, salicylaldehyde and propargyl bromide, are pushed out of the bulk water phase and partitioned into the lipophilic core of the micelles.

  • Concentration Effect: This sequestration of reactants into the small volume of the micellar interiors dramatically increases their effective local concentration, leading to an accelerated reaction rate compared to the same reaction in a bulk organic solvent[4][5][6].

  • Product Egress: As the more hydrophobic product is formed, it remains within the micelle until the workup stage.

This "nanoreactor" effect allows the reaction to proceed efficiently at mild temperatures in water, obviating the need for hazardous organic solvents.

Workflow prep 1. Prepare Micellar Solution (CTAB in H2O) setup 2. Add Reactants (Salicylaldehyde, K2CO3, Propargyl Bromide) prep->setup react 3. Heat and Stir (60-65 °C, 2.5-3h) setup->react monitor 4. Monitor by TLC react->monitor workup 5. Cool and Extract (Ethyl Acetate) monitor->workup Reaction Complete purify 6. Dry and Concentrate (MgSO4, Rotovap) workup->purify product 7. Purify by Chromatography (Pure Product) purify->product

Sources

Application Notes and Protocols: Ligand Selection for CuAAC Reactions with 2-(Propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," prized for its efficiency and broad applicability in synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] This guide provides an in-depth analysis of ligand selection for CuAAC reactions, with a specific focus on the versatile yet potentially challenging substrate, 2-(propargyloxy)benzaldehyde. We will explore the mechanistic role of ligands in the CuAAC catalytic cycle, address the specific considerations arising from the aldehyde functionality, and present detailed protocols for ligand screening and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the CuAAC reaction with aromatic aldehydes.

Introduction: The Critical Role of Ligands in CuAAC Chemistry

The CuAAC reaction's success hinges on the catalytic activity of the copper(I) ion.[3] However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially under aerobic conditions.[4] Ligands play a multifaceted and crucial role in overcoming these challenges by:

  • Stabilizing the Cu(I) oxidation state: By coordinating to the copper center, ligands prevent its oxidation and maintain a sufficient concentration of the active catalyst.[4][5]

  • Enhancing catalytic activity: Ligands can accelerate the reaction rate by orders of magnitude compared to the ligand-free process.[6] This is achieved by modulating the electronic properties of the copper center, thereby facilitating the key steps of the catalytic cycle.

  • Improving solubility: Certain ligands can enhance the solubility of the copper catalyst in various solvent systems, including aqueous media, which is critical for bioconjugation applications.[5][7]

  • Minimizing side reactions: Well-chosen ligands can suppress unwanted side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).[4]

The general catalytic cycle, highlighting the involvement of the ligand, is depicted below. The ligand (L) remains coordinated to the copper center throughout the cycle, facilitating the formation of the copper acetylide and the subsequent cycloaddition with the azide.

CuAAC_Catalytic_Cycle CuL Cu(I)L Cu_alkyne π-complex CuL->Cu_alkyne + Alkyne Cu_acetylide Cu(I)-acetylide Cu_alkyne->Cu_acetylide Deprotonation Cu_triazolide Cu(II)-triazolide Cu_acetylide->Cu_triazolide + Azide Product 1,4-Triazole Cu_triazolide->Product Cu_triazolide->Regen Alkyne R-C≡CH Azide R'-N₃ Regen->CuL Catalyst Regeneration

Figure 1: Simplified CuAAC Catalytic Cycle. This diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition, emphasizing the role of the ligand (L) in stabilizing the copper(I) catalyst.

Considerations for 2-(Propargyloxy)benzaldehyde

2-(Propargyloxy)benzaldehyde is a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a terminal alkyne for "clicking" and an aldehyde for further derivatization (e.g., reductive amination, Wittig reactions), makes it highly attractive. However, the presence of the aldehyde group, particularly in the ortho position, introduces specific challenges that must be addressed through careful ligand selection.

Potential for Catalyst Inhibition

The aldehyde oxygen, being a Lewis basic site, can potentially coordinate to the copper(I) center. This intramolecular coordination could lead to the formation of an inactive or less active catalyst species, thereby hindering the reaction. A well-chosen ligand with strong coordination to the copper can competitively inhibit this undesired interaction.

Side Reactions of the Aldehyde

While the CuAAC reaction is known for its high functional group tolerance, the reaction conditions, particularly the presence of a base (often used for in situ alkyne deprotonation), could promote side reactions involving the aldehyde, such as aldol condensation or Cannizzaro reactions, although the latter is less likely under typical CuAAC conditions. The choice of ligand and reaction conditions should aim to minimize the basicity of the reaction medium if such side reactions are a concern.

A Survey of Common Ligands for CuAAC Reactions

A variety of ligands have been developed to enhance the efficiency and scope of the CuAAC reaction. The choice of ligand often depends on the specific substrates, solvent system, and desired reaction conditions.

Ligand NameAbbreviationKey FeaturesRecommended For
Tris(benzyltriazolylmethyl)amineTBTAOne of the first and most widely used ligands.[4][8] Stabilizes Cu(I) effectively.[4] Good for organic solvents.General purpose CuAAC in organic media.
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAA water-soluble analogue of TBTA.[7] Ideal for bioconjugation in aqueous buffers.[9]Aqueous CuAAC, bioconjugation.[9]
Bathophenanthroline disulfonateBPSWater-soluble phenanthroline-based ligand.Aqueous reactions, particularly when TBTA or its derivatives are not suitable.
Tris(2-benzimidazolylmethyl)amineTBIAShown to be highly effective, even at low catalyst loadings.Reactions requiring high efficiency with minimal catalyst.
N,N,N',N'',N''-PentamethyldiethylenetriaminePMDETAA simple and inexpensive amine ligand.General purpose CuAAC, particularly in organic solvents.

Protocol: Ligand Screening for the CuAAC Reaction of 2-(Propargyloxy)benzaldehyde

This protocol outlines a systematic approach to screen various ligands to identify the optimal conditions for the CuAAC reaction of 2-(propargyloxy)benzaldehyde with a model azide, such as benzyl azide.

Materials and Reagents
  • 2-(Propargyloxy)benzaldehyde (≥98%)

  • Benzyl azide (≥95%)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligands: TBTA, THPTA, BPS, TBIA, PMDETA

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), t-Butanol/Water (1:1)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow

The following workflow provides a structured approach for screening and optimizing the ligand for the desired reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_screening Ligand Screening cluster_analysis Analysis & Optimization Prep_Solutions Prepare Stock Solutions: - Alkyne - Azide - CuSO₄ - Sodium Ascorbate - Ligands Setup_Reactions Set up Parallel Reactions (Varying Ligands and Solvents) Prep_Solutions->Setup_Reactions Reaction_Monitoring Monitor Reactions by TLC Setup_Reactions->Reaction_Monitoring Workup Reaction Work-up and Isolation Reaction_Monitoring->Workup Characterization Characterize Product by NMR and MS Workup->Characterization Optimization Optimize Conditions for Best Ligand (Temperature, Concentration) Characterization->Optimization

Figure 2: Experimental Workflow for Ligand Screening. This flowchart outlines the systematic process for identifying the optimal ligand and reaction conditions for the CuAAC reaction with 2-(propargyloxy)benzaldehyde.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • 2-(Propargyloxy)benzaldehyde (Alkyne): Prepare a 0.5 M solution in the chosen solvent (e.g., DCM).

    • Benzyl Azide (Azide): Prepare a 0.5 M solution in the same solvent.

    • Copper(II) Sulfate Pentahydrate: Prepare a 0.1 M aqueous solution.

    • Sodium Ascorbate: Prepare a 1 M aqueous solution. This solution should be made fresh before use.

    • Ligands: Prepare 0.05 M solutions of each ligand in a suitable solvent (e.g., DMSO for TBTA and TBIA, water for THPTA and BPS, DCM for PMDETA).

  • Reaction Setup (for each ligand):

    • In a clean, dry vial, add 2-(propargyloxy)benzaldehyde (1.0 equiv., e.g., 0.2 mmol, 400 µL of 0.5 M solution).

    • Add benzyl azide (1.1 equiv., e.g., 0.22 mmol, 440 µL of 0.5 M solution).

    • Add the chosen solvent to bring the total volume to approximately 1.5 mL.

    • Add the ligand solution (0.05 equiv. relative to copper, e.g., 10 µL of 0.05 M solution).

    • Add the CuSO₄·5H₂O solution (0.01 equiv., e.g., 2 µL of 0.1 M solution).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equiv., e.g., 20 µL of 1 M solution).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to separate the starting materials and the product. Visualize the spots under UV light.

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), quench the reaction by adding 5 mL of water.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the conversion and purity.

Expected Results and Interpretation

The ligand that results in the fastest reaction time and the highest conversion to the desired 1,4-disubstituted triazole product with minimal side products is considered the optimal ligand for this specific reaction. The choice of solvent can also significantly impact the reaction rate and should be considered in the optimization process. For instance, polar aprotic solvents like DMSO can often accelerate the reaction.[6]

Optimized Protocol for CuAAC with 2-(Propargyloxy)benzaldehyde

Based on literature precedent for similar aromatic alkynes, a nitrogen-based chelating ligand such as TBTA or a derivative is often a good starting point for optimization in organic solvents. For aqueous or mixed aqueous/organic systems, THPTA is a reliable choice. The following is a generalized optimized protocol.

Reagents and Equipment
  • 2-(Propargyloxy)benzaldehyde

  • Azide of choice

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Optimal Ligand (determined from screening)

  • Solvent (e.g., THF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure
  • To a round-bottom flask charged with a magnetic stir bar, add 2-(propargyloxy)benzaldehyde (1.0 equiv.).

  • Add the azide (1.05 equiv.).

  • Dissolve the starting materials in the chosen solvent (to achieve a concentration of approximately 0.1 M).

  • In a separate vial, premix the Copper(II) sulfate pentahydrate (1-5 mol%) and the optimal ligand (1-5 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand premix to the reaction flask.

  • Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up as described in the screening protocol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete reaction - Inactive catalyst (Cu(II) formation) - Poor ligand choice - Low reactant concentration- Ensure fresh sodium ascorbate is used. - Screen different ligands. - Increase reactant concentration. - Gently heat the reaction (e.g., to 40-50 °C).
Formation of side products - Oxidative homocoupling of the alkyne - Aldehyde-related side reactions- Degas the solvent before use. - Use a slightly higher ligand to copper ratio. - Avoid strongly basic conditions.
Difficulty in product isolation - Copper contamination- Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove residual copper.

Conclusion

The selection of an appropriate ligand is paramount for the successful execution of CuAAC reactions, particularly with functionalized substrates like 2-(propargyloxy)benzaldehyde. A systematic screening approach, as outlined in this guide, allows for the identification of optimal reaction conditions, leading to high yields and purity of the desired triazole products. By understanding the role of the ligand and the potential challenges posed by the substrate, researchers can confidently employ the CuAAC reaction as a powerful tool in their synthetic endeavors.

References

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide–alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper (I)-stabilizing ligands in catalysis. Organic letters, 6(17), 2853-2855. [Link]
  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
  • Lewis, W. G., Magallon, F. G., Fokin, V. V., & Finn, M. G. (2004). Discovery and characterization of catalysts for azide− alkyne cycloaddition by fluorescence quenching. Journal of the American Chemical Society, 126(30), 9152-9153. [Link]
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Soomro, S. A., et al. (2011). Synthesis of tetravalent galacto- and lacto-resorcin[11]arene glycoclusters via click chemistry.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.

Sources

Application Notes & Protocols: Post-Synthetic Modification of Peptides Using 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Strategy for Peptide Cyclization and Modification

Post-synthetic modification (PSM) of peptides is a cornerstone of modern chemical biology and drug discovery, enabling the introduction of functionalities not achievable through standard solid-phase peptide synthesis (SPPS).[1] These modifications can enhance peptide stability, modulate biological activity, and introduce probes for studying complex biological systems.[2][3] Among the diverse strategies for PSM, methods that proceed under mild, aqueous conditions are highly sought after to preserve the delicate three-dimensional structure of peptides.[4]

This document details the application of 2-(2-propynyloxy)benzenecarbaldehyde as a versatile reagent for the post-synthetic modification of peptides, primarily focusing on a novel cyclization strategy. This method leverages the chemoselective reaction between the aldehyde group of the reagent and the N-terminal amine of a peptide, followed by an intramolecular reaction involving the propargyl group. This approach offers a unique pathway to constrained cyclic peptides, which are of significant interest in drug development due to their enhanced stability and conformational rigidity.[5][6][7]

The Chemistry: A Tandem Imine Formation and Intramolecular Hydroalkoxylation/Cyclization

The core of this methodology lies in a two-step, one-pot reaction sequence. First, the aldehyde of this compound reacts with the N-terminal α-amine of an unprotected peptide to form a Schiff base (imine). This initial capture step is typically fast and reversible. The subsequent and rate-determining step is an intramolecular reaction where a nucleophilic group within the peptide attacks the alkyne of the propargyl group, leading to cyclization.

The precise mechanism of the cyclization can vary depending on the peptide sequence and reaction conditions. One plausible pathway involves an intramolecular hydroalkoxylation, where a nearby hydroxyl-containing side chain (e.g., Serine or Threonine) or the N-terminal amide nitrogen attacks the alkyne, forming a cyclic enol ether or enamine, respectively. This is often followed by tautomerization to a more stable ketone or imine. The reaction is typically facilitated by a mild acid or a transition metal catalyst.

This method is a powerful addition to the existing toolbox of peptide ligation and cyclization techniques, which include native chemical ligation (NCL), serine/threonine ligation, and various click chemistry approaches.[8][9][10][11][12] Unlike NCL, which requires an N-terminal cysteine, this strategy can be applied to peptides with a broader range of N-terminal residues.

Synthesis of this compound

The key reagent, this compound, can be synthesized via a straightforward Williamson ether synthesis.[13][14]

Protocol 1: Synthesis of this compound [13][14]

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
Salicylaldehyde122.12 g/mol 1.0 eq
Propargyl bromide (80% in toluene)118.96 g/mol 1.2 eq
Potassium carbonate (K2CO3)138.21 g/mol 2.0 eq
Acetone or Acetonitrile-

Procedure:

  • To a stirred solution of salicylaldehyde in acetone (or acetonitrile), add potassium carbonate.

  • Add propargyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a pale yellow oil.

Experimental Protocols for Peptide Modification

The following protocols outline the general procedure for the post-synthetic modification of a linear peptide using this compound. The specific reaction conditions may require optimization depending on the peptide sequence.

Protocol 2: General Procedure for On-Resin Peptide Cyclization

This protocol is suitable for peptides synthesized on a solid support.

Materials:

  • Peptide-bound resin (fully protected except for the N-terminal amine)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (catalytic amount)

  • Cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)[15]

  • Cold diethyl ether

Procedure:

  • Swell the peptide-bound resin in DMF.

  • Wash the resin extensively with DMF and then DCM.

  • Dissolve this compound (5-10 equivalents relative to the resin loading) in DMF.

  • Add the solution of the aldehyde to the resin, followed by a catalytic amount of acetic acid.

  • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleave the modified peptide from the resin using a standard cleavage cocktail for 2-3 hours.[15]

  • Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Solution-Phase Peptide Cyclization

This protocol is suitable for purified, unprotected linear peptides.

Materials:

  • Lyophilized linear peptide

  • This compound

  • Aqueous buffer (e.g., phosphate or acetate buffer, pH 5-6)

  • Organic co-solvent (e.g., acetonitrile or DMSO)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the lyophilized peptide in the chosen aqueous buffer to a final concentration of 1-5 mg/mL. An organic co-solvent may be added to aid solubility.

  • Add a solution of this compound (1.5-3 equivalents) in the co-solvent to the peptide solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, purify the cyclic peptide directly from the reaction mixture by RP-HPLC.

Visualizing the Workflow

Caption: Workflow for peptide modification.

Reaction Mechanism Visualization

Reaction_Mechanism Peptide Peptide-NH2 Imine Schiff Base (Imine) Intermediate Peptide->Imine + Aldehyde Aldehyde This compound Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Spontaneous or Catalyzed Cyclic_Product Cyclized Peptide Product Cyclization->Cyclic_Product

Caption: Simplified reaction mechanism.

Applications in Drug Discovery and Chemical Biology

The ability to introduce conformational constraints into peptides through cyclization is a widely used strategy to improve their therapeutic potential.[5][7] Cyclic peptides often exhibit increased resistance to enzymatic degradation, enhanced receptor binding affinity and selectivity, and improved membrane permeability.[6]

The methodology described herein offers a novel route to such constrained peptides. The propargyl group also serves as a versatile handle for further "click" chemistry modifications, allowing for the attachment of various moieties such as fluorophores, polyethylene glycol (PEG) chains, or targeting ligands.[11][12] This dual functionality makes this compound a powerful tool for creating complex and multifunctional peptide-based therapeutics and probes.

Troubleshooting and Key Considerations

  • Solubility: Peptides can have limited solubility in organic solvents. The use of co-solvents like DMSO or DMF in aqueous buffers is often necessary for solution-phase reactions.

  • Reaction Monitoring: LC-MS is the preferred method for monitoring the progress of the reaction, as it allows for the clear identification of starting material, intermediate, and product.

  • Side Reactions: The aldehyde can potentially react with other nucleophilic side chains, such as the ε-amino group of lysine. However, the α-amino group at the N-terminus is generally more nucleophilic, and under mildly acidic conditions, reaction at the N-terminus is favored.

  • Purification: RP-HPLC is a robust method for purifying the final cyclic peptide. The choice of the mobile phase and gradient will depend on the hydrophobicity of the peptide.

Conclusion

Post-synthetic modification of peptides with this compound provides a novel and efficient method for peptide cyclization and functionalization. The mild reaction conditions and the versatility of the incorporated propargyl group make this a valuable strategy for researchers in drug discovery and chemical biology. The protocols and insights provided in this document serve as a guide for the successful application of this methodology.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).
  • Bode, J. W. (2006). Amide-forming ligations for the total synthesis of proteins. Current Opinion in Drug Discovery & Development, 9(6), 765-775.
  • Tam, J. P., Lu, Y. A., Yang, J. L., & Chiu, K. W. (1999). Peptide synthesis using unprotected peptides through orthogonal ligation methods. Biopolymers, 51(5), 311-332.
  • Offer, J., & Dawson, P. E. (2000).
  • Bang, D., & Kent, S. B. (2004). A new method for the synthesis of polypeptides: serine/threonine ligation.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351.
  • ElSohly, A. M., & Francis, M. B. (2015). Development of oxidative coupling strategies for site-selective protein modification. Accounts of Chemical Research, 48(7), 1971-1979.
  • Uchinomiya, S., & Kudo, K. (2015). Recent progress in chemical methods for the modification of peptides and proteins. Heterocycles, 90(1), 1-28.
  • ResearchGate. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • Vrabel, M., & Pinter, A. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(31), 5694-5700.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • ResearchGate. (n.d.). Post-synthetic Chemical Functionalization of Peptides.
  • GenScript. (n.d.). Peptide Modifications.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.

Sources

Application Notes and Protocols for Biomolecule Labeling with 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Bioconjugation

In the evolving landscape of chemical biology and drug development, the precise and stable modification of biomolecules is paramount. 2-(propargyloxy)benzaldehyde has emerged as a powerful and versatile chemical tool for this purpose.[1] Its unique bifunctional architecture, featuring a reactive aldehyde and a terminal alkyne (propargyl group), offers a two-step strategy for the covalent labeling of biomolecules.[1][2] The aldehyde functionality allows for the initial conjugation to primary amines, such as the ε-amine of lysine residues in proteins, through the formation of a Schiff base, which can be further stabilized by reduction.[3][4] The propargyl group then serves as a handle for "click chemistry," most notably the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide array of reporter molecules, affinity tags, or therapeutic payloads.[2][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(propargyloxy)benzaldehyde for labeling proteins. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for protein modification and subsequent click chemistry, and discuss key experimental considerations for successful bioconjugation.

Chemical Properties and Handling

2-(propargyloxy)benzaldehyde is a solid at room temperature with a molecular weight of 160.17 g/mol .[6][7] It is advisable to store the compound under an inert gas atmosphere and refrigerated (0-10°C) to prevent oxidation of the aldehyde group.[1] For experimental use, it is typically dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced into the aqueous reaction buffer.[8]

PropertyValueSource
Molecular Formula C₁₀H₈O₂[6]
Molecular Weight 160.17 g/mol [6]
Appearance White to off-white solid
Melting Point 68-72 °C[1]
Storage 0-10°C, under inert gas[1]

Mechanism of Protein Labeling

The labeling of proteins with 2-(propargyloxy)benzaldehyde is a two-stage process. The first stage involves the reaction of the aldehyde group with primary amines on the protein surface, primarily the ε-amino group of lysine residues.[4][9] This reaction forms a Schiff base (an imine), which is in equilibrium with the reactants. To create a stable covalent bond, the Schiff base is reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Protein Labeling Mechanism Protein Protein-NH₂ (Lysine residue) SchiffBase Schiff Base Intermediate (Protein-N=CH-Ar) Protein->SchiffBase + Aldehyde Reagent 2-(propargyloxy)benzaldehyde Reagent->SchiffBase ReducedProduct Stable Labeled Protein (Protein-NH-CH₂-Ar) SchiffBase->ReducedProduct + NaBH₃CN (Reduction)

Caption: Mechanism of protein labeling with 2-(propargyloxy)benzaldehyde.

Once the protein is stably labeled with the propargyl group, it can be further modified using a CuAAC reaction with an azide-containing molecule of interest. This reaction is highly specific and efficient, proceeding readily in aqueous buffers.

CuAAC Mechanism LabeledProtein Propargyl-Labeled Protein TriazoleProduct Triazole-Linked Conjugate LabeledProtein->TriazoleProduct + Cu(I) catalyst AzideProbe Azide-Probe (e.g., Azido-fluorophore) AzideProbe->TriazoleProduct

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 1: Labeling of Proteins with 2-(propargyloxy)benzaldehyde

This protocol describes the general procedure for labeling a purified protein with 2-(propargyloxy)benzaldehyde. The optimal conditions, particularly the molar excess of the labeling reagent, may need to be determined empirically for each specific protein.

Materials
  • Purified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • 2-(propargyloxy)benzaldehyde

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0

  • Desalting column or dialysis tubing for purification[10]

Experimental Workflow

Labeling Workflow start Start: Purified Protein prep_reagent Prepare 2-(propargyloxy)benzaldehyde stock solution in DMF/DMSO start->prep_reagent reaction Incubate protein with 2-(propargyloxy)benzaldehyde prep_reagent->reaction reduction Add NaBH₃CN for reduction reaction->reduction purification Purify labeled protein (Desalting column/Dialysis) reduction->purification characterization Characterize labeled protein (Mass Spectrometry) purification->characterization end End: Propargyl-Labeled Protein characterization->end

Caption: Experimental workflow for protein labeling.

Step-by-Step Procedure
  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the aldehyde.

  • Reagent Preparation: Prepare a 100 mM stock solution of 2-(propargyloxy)benzaldehyde in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Labeling Reaction: a. To the protein solution, add the 2-(propargyloxy)benzaldehyde stock solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Reduction: a. Prepare a fresh 1 M stock solution of NaBH₃CN in water. b. Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM. c. Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.

  • Purification: a. Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[10] b. Alternatively, dialyze the reaction mixture against the storage buffer at 4°C with several buffer changes.[10]

  • Characterization: a. Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay). b. Confirm the successful labeling and determine the degree of labeling by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11] An increase in the protein's molecular weight corresponding to the mass of the attached label (144.17 Da per label) will be observed.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Reagent 20-50 foldOptimize for each protein to balance labeling efficiency and potential for protein modification-induced aggregation.
Reaction pH 6.5-7.5A slightly acidic to neutral pH is optimal for Schiff base formation.
Reaction Time 2-4 hours (labeling), 1-2 hours (reduction)Can be extended to overnight at 4°C for sensitive proteins.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing probe to the propargyl-labeled protein.

Materials
  • Propargyl-labeled protein in a suitable buffer (e.g., PBS)

  • Azide-containing probe (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer: PBS, pH 7.4

Step-by-Step Procedure
  • Prepare Stock Solutions: a. Prepare a 10 mM stock solution of the azide-containing probe in DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of THPTA in water. d. Prepare a 1 M stock solution of sodium ascorbate in water. This solution must be prepared fresh.

  • Click Reaction: a. In a microcentrifuge tube, combine the propargyl-labeled protein (final concentration 10-50 µM), the azide-probe (final concentration 100-500 µM), CuSO₄ (final concentration 1 mM), and THPTA (final concentration 5 mM). b. Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM. c. Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents.

  • Analysis: Analyze the final product by SDS-PAGE. Successful conjugation can be visualized by in-gel fluorescence if a fluorescent azide probe was used. Further characterization can be performed by mass spectrometry.

Applications in Research and Drug Development

The ability to label biomolecules with 2-(propargyloxy)benzaldehyde opens up a wide range of applications:

  • Proteomics and Target Identification: Labeled proteins can be conjugated to biotin-azide for affinity purification and subsequent identification by mass spectrometry.[12][13]

  • Fluorescence Imaging: Attachment of fluorescent dyes allows for the visualization and tracking of proteins in vitro and in cells.

  • Antibody-Drug Conjugates (ADCs): This labeling strategy can be employed to attach cytotoxic drugs to antibodies for targeted cancer therapy.[14]

  • PROTACs: The propargyl group can serve as a linking point in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Advanced Application: Pictet-Spengler Ligation

The aldehyde functionality of 2-(propargyloxy)benzaldehyde can also participate in a Pictet-Spengler ligation. This reaction, which involves the condensation of an aldehyde with a tryptamine-containing molecule, forms a stable C-C bond and a new heterocyclic ring system.[15] While less common than Schiff base formation for general protein labeling, it offers an alternative strategy for creating highly stable bioconjugates, particularly when a tryptamine-modified probe is used.[15][16] This approach is especially valuable for applications requiring long-term stability in biological systems.[15]

Conclusion

2-(propargyloxy)benzaldehyde is a highly valuable reagent for the chemical modification of biomolecules. Its dual functionality provides a robust and versatile platform for a two-step labeling strategy, combining the selectivity of amine-aldehyde chemistry with the efficiency and bioorthogonality of click chemistry. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this powerful tool in their scientific endeavors, from fundamental biological studies to the development of novel therapeutics.

References

  • 2-(Propargyloxy)benzaldehyde. MySkinRecipes. [Link]
  • Agarwal, P., van der Weijden, J., Sletten, E. M., Rabuka, D., & Bertozzi, C. R. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46–51. [Link]
  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 312-318. [Link]
  • Carrico, I. S., Carlson, B. L., & Schepartz, A. (2007). Quantitative, site-specific labeling of proteins in vivo. Nature chemical biology, 3(6), 321-322. [Link]
  • 2-(Propargyloxy)benzaldehyde. PubChem. [Link]
  • 2-(2-Propynyloxy)benzaldehyde. PubChem. [Link]
  • A Pictet-Spengler ligation for protein chemical modification.
  • av-Biran, D., et al. (2020). Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. Journal of Biological Chemistry, 295(28), 9552-9563. [Link]
  • Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. (2018). Journal of the American Chemical Society, 140(40), 12764-12768. [Link]
  • Methods for protein characterization by mass spectrometry, thermal shift (ThermoFluor) assay, and multiangle or static light scattering. (2010). Methods in Molecular Biology, 601, 147-166. [Link]
  • Protein purification. (2009). Current Analytical Chemistry, 5(2), 85-105. [Link]
  • Reversible lysine-targeted probes reveal residence time-based kinase selectivity. (2022). Nature Chemical Biology, 18(4), 406-415. [Link]
  • Catalyst-free late-stage functionalization to assemble α-acyloxyenamide electrophiles for selectively profiling conserved lysine residues. (2024).
  • Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. (2021). Journal of Biological Chemistry, 296, 100466. [Link]
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). Analytical Chemistry, 95(30), 11041-11057. [Link]
  • Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. (2022). Chemical Science, 13(28), 8274-8283. [Link]
  • Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. (2021). Journal of Biological Chemistry, 297(2), 100898. [Link]
  • Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. (2022).
  • Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids. (2021). Journal of Biochemistry, 169(3), 335-344. [Link]
  • Mandal, S., et al. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 312-318. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the column chromatography purification of 2-(2-Propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process.

Getting Started: Understanding the Compound and Process

Before initiating the purification, a foundational understanding of the molecule's properties and the principles of chromatography is crucial for success.

Compound Properties: this compound is a moderately polar molecule. Its key features include an aromatic ring, an aldehyde group, and a propargyl ether moiety. These functional groups dictate its behavior on a polar stationary phase like silica gel.[1]

PropertyValueSource
Molecular Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
Appearance Solid (Melting Point: 66-72°C)[2], [3]
Polarity Moderately PolarInferred from structure
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.Inferred from properties
Calculated XLogP3 1.8[1]

Synthesis Context & Common Impurities: This compound is typically synthesized via a Williamson ether synthesis, reacting 2-hydroxybenzaldehyde (salicylaldehyde) with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃).[4][5][6] Understanding this context is key to anticipating impurities.

  • Unreacted Salicylaldehyde: More polar than the product due to the free hydroxyl group.

  • Unreacted Propargyl Bromide: Less polar than the product.

  • Side-products: Potential polymeric materials or other byproducts.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification workflow.

Question: My compound is coming off the column too quickly (high Rf) or is not separating from a non-polar impurity. What should I do?

Answer: This indicates your mobile phase (eluent) is too polar. The eluent is out-competing your compound for binding sites on the silica gel.

  • Causality: In normal-phase chromatography, polar compounds adhere more strongly to the polar silica gel stationary phase. A highly polar eluent will displace all compounds, causing them to travel with the solvent front.[7][8]

  • Solution: Decrease the polarity of your eluent. The most common eluent system for a compound of this polarity is a mixture of a non-polar solvent (like Hexane or Pentane) and a moderately polar solvent (like Ethyl Acetate or Diethyl Ether).[4][9]

    • Actionable Step: If you are using a 7:3 Hexane:EtOAc mixture, try switching to 9:1 or even 95:5 Hexane:EtOAc. The goal is to achieve an Rf value for your target compound of approximately 0.2-0.4 on a TLC plate, as this generally provides the best separation in a column.[10]

Question: My compound is stuck on the column (low Rf) or is eluting very slowly with significant tailing.

Answer: This is a classic sign that your eluent is not polar enough to move the compound effectively down the column.

  • Causality: The aldehyde and ether oxygen atoms in your molecule form hydrogen bonds with the silanol groups (Si-OH) on the silica surface. If the eluent is too non-polar, it cannot effectively disrupt these interactions.[7] Tailing can also occur if the compound begins to decompose on the acidic silica gel.[7][11]

  • Solution: Gradually increase the polarity of your eluent.

    • Actionable Step 1 (Eluent): If you started with 9:1 Hexane:EtOAc, move to an 8:2 or 7:3 mixture. This is known as a "gradient elution."[9]

    • Actionable Step 2 (Acid Sensitivity): Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can cause smearing or decomposition.[11][12] To mitigate this, you can add a very small amount of a neutralizer like triethylamine (e.g., 0.1-0.5%) to your eluent system.[12][13] Always test this on a TLC plate first.

Question: I see three spots on my TLC plate after the reaction. How do I identify my product?

Answer: You can identify your product based on relative polarity compared to the starting materials.

  • Product: this compound (moderately polar).

  • Starting Material 1: 2-hydroxybenzaldehyde (more polar than the product due to the free -OH group). It will have a lower Rf.

  • Starting Material 2: Propargyl bromide (less polar than the product). It will have a higher Rf.

Therefore, the middle spot on your TLC plate is very likely your desired product. You can confirm this by running TLCs of the starting materials alongside your reaction mixture.

Question: My purified fractions are still contaminated with unreacted salicylaldehyde. How can I improve the separation?

Answer: The separation between the product and the more polar salicylaldehyde can sometimes be challenging.

  • Causality: While there is a polarity difference, if they are eluting too closely, your column may be overloaded, or the eluent system may not be optimal.

  • Solution 1 (Optimize Eluent): Find a solvent system that maximizes the difference in Rf (ΔRf) between the two spots on a TLC plate. Try different solvent combinations, such as Dichloromethane/Hexane or Toluene/Ethyl Acetate.[14]

  • Solution 2 (Column Dimensions): Use a longer, narrower column and a finer grade of silica gel (e.g., 230-400 mesh). This increases the number of theoretical plates and enhances separation efficiency. A common rule is to use a mass of silica gel that is 40-80 times the mass of your crude sample.[15]

  • Solution 3 (Loading Technique): Adsorb your crude material onto a small amount of silica gel (dry loading) instead of dissolving it in a solvent (wet loading).[16] This often results in a tighter band and better separation.

Optimized Step-by-Step Purification Protocol

This protocol assumes a starting scale of approximately 1-2 grams of crude material.

Step 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare TLC Chamber: Add your chosen eluent (start with 8:2 Hexane:Ethyl Acetate) to a beaker to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[10]

  • Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a solvent like DCM. Using a capillary tube, spot it on the baseline of a silica gel TLC plate.[13]

  • Develop and Visualize: Place the plate in the chamber, let the solvent run up to about 1 cm from the top, then remove it.[10] Visualize the spots under a UV lamp (254 nm).[13][17]

  • Optimize: Adjust the Hexane:EtOAc ratio until the middle spot (your product) has an Rf of ~0.3.

Step 2: Column Preparation (Slurry Packing)
  • Select Column: Choose a glass column appropriate for your scale.

  • Pack: Clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[18]

  • Make Slurry: In a separate beaker, mix ~50g of silica gel (for 1g of crude) with your initial, least polar eluent to form a smooth slurry.[15]

  • Pour and Settle: Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[15][19] Add a final layer of sand on top to protect the silica bed.[15]

  • Equilibrate: Run 2-3 column volumes of the eluent through the packed column, ensuring the solvent level never drops below the top layer of sand.[15]

Step 3: Sample Loading (Dry Loading Recommended)
  • Adsorb Sample: Dissolve your crude product (1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). Add 2-3g of silica gel to this solution.[16]

  • Evaporate: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[16]

  • Load: Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your optimized eluent to the column. Apply gentle air pressure (1-2 psi for flash chromatography) to achieve a steady flow rate.[16][18]

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or vials (e.g., 10-15 mL per fraction).[18]

  • Monitor Progress: Spot every few fractions onto a TLC plate to track the elution of your compounds.

  • Gradient Elution (If Needed): Once the non-polar impurities have eluted, you can gradually increase the percentage of ethyl acetate in your eluent to speed up the elution of your product.[7]

  • Combine and Evaporate: Once the separation is complete, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield your purified this compound.

Visual Workflow and Troubleshooting Logic

Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Final Phase A Crude Product B TLC Analysis (Optimize Eluent, Rf ≈ 0.3) A->B D Load Sample (Dry Loading Preferred) B->D C Prepare Silica Column (Slurry Packing) C->D E Elute with Optimized Solvent D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G G->E Adjust Gradient H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Analyze TLC of Fractions Q1 Is Rf too high (>0.5) or poor separation? Start->Q1 A1 Decrease Eluent Polarity (e.g., more Hexane) Q1->A1 Yes Q2 Is Rf too low (<0.1) or significant tailing? Q1->Q2 No A1->Start Re-evaluate A2 Increase Eluent Polarity (e.g., more EtOAc) Q2->A2 Yes Q3 Is separation of spots still poor? Q2->Q3 No A2->Start Re-evaluate A3 Use a longer column, dry loading, or add 0.1% Et3N to eluent. Q3->A3 Yes Success Separation is Good. Combine Pure Fractions. Q3->Success No A3->Start Re-evaluate

Caption: Decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different stationary phase, like alumina? A: Yes, neutral alumina can be an alternative. Aldehydes can sometimes be sensitive to the acidic nature of silica.[12] If you observe significant decomposition (visible as streaking or new spots on TLC), alumina is a good alternative. However, silica gel generally provides higher resolution for moderately polar compounds.

Q2: What is the best way to visualize the compound on a TLC plate if UV is not working? A: While this compound is UV-active due to the aromatic ring, you can use chemical stains. A 2,4-Dinitrophenylhydrazine (DNPH) stain is highly effective for visualizing aldehydes and ketones, typically appearing as yellow or orange-red spots.[20]

Q3: My crude product is an oil and won't solidify. Can I still dry-load it onto silica? A: Absolutely. Dissolve the crude oil in a minimal amount of a volatile solvent like dichloromethane or diethyl ether, add the silica gel, and then remove the solvent on a rotary evaporator. The oil will become adsorbed onto the silica, creating the free-flowing powder needed for dry loading.[16]

Q4: How much pressure is safe for a glass flash chromatography column? A: Typically, 1-2 psi is sufficient. For very fine silica or more viscous solvents, you might go up to 4 psi. The absolute limit for standard glass columns is around 7 psi; exceeding this risks catastrophic failure.[16]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ALWSCI. (2024-05-10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ChemistryViews. (2012-08-07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Cheméo. Chemical Properties of Benzaldehyde, 2-(2-propenyloxy)- (CAS 28752-82-1).
  • Restek. Troubleshooting Guide.
  • Hawach. (2025-02-11). Several Problems of Flash Column Chromatography.
  • Chemistry For Everyone. (2025-01-27). How To Choose Mobile Phase For Column Chromatography?
  • Pharma Now. (2025-06-06). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 583037, 2-(Propargyloxy)benzaldehyde.
  • Teledyne ISCO. (2019-03-25). Chromatography Troubleshooting.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde.
  • NIST. Benzaldehyde, 2-(2-propenyloxy)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • ResearchGate. (July 2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Google Patents. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • Operachem. (2024-02-24). TLC-Thin Layer Chromatography.
  • The Organic Chemistry Tutor. Williamson Ether Synthesis.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis.
  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?.
  • Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography.
  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).

Sources

Technical Support Center: Optimizing 2-(propargyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(propargyloxy)benzaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common experimental hurdles and consistently achieve high-yield, high-purity synthesis of this valuable chemical intermediate. 2-(propargyloxy)benzaldehyde is a key building block in medicinal chemistry, particularly for "click" chemistry applications and the synthesis of complex heterocyclic compounds[1].

The standard method for synthesizing this compound is the Williamson ether synthesis, a robust and well-established SN2 reaction. This process involves the deprotonation of the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic propargyl halide, such as propargyl bromide[2][3]. While straightforward in principle, optimizing the yield and purity requires careful control of reaction parameters.

Reaction Overview & Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][4].

  • Deprotonation: A base abstracts the acidic phenolic proton from salicylaldehyde to form a sodium or potassium salicylaldehyde phenoxide. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The phenoxide ion attacks the primary carbon of the propargyl halide. This occurs in a single, concerted step where the carbon-oxygen bond forms at the same time the carbon-halide bond breaks[2][5].

Troubleshooting_Yield_and_Purity Start Reaction Issue Encountered LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts CheckBase Is base (K₂CO₃) anhydrous and sufficient (≥2 eq.)? LowYield->CheckBase CheckPurity Is O-alkylation vs. C-alkylation the issue? SideProducts->CheckPurity CheckReagents Are salicylaldehyde & propargyl bromide pure? CheckBase->CheckReagents Yes FixBase Action: Use fresh, dry K₂CO₃. CheckBase->FixBase No CheckConditions Is solvent aprotic polar (ACN, DMF, Acetone)? Is temp. 60-80°C? CheckReagents->CheckConditions Yes FixReagents Action: Purify or use fresh reagents. CheckReagents->FixReagents No CheckConditions->LowYield No FixConditions Action: Change solvent and/or increase temp. CheckConditions->FixConditions No CheckHarshness Are conditions too harsh (high temp./strong base)? CheckPurity->CheckHarshness Yes FixSolvent Action: Ensure polar aprotic solvent is used to favor O-alkylation. CheckPurity->FixSolvent Yes CheckHarshness->SideProducts No FixHarshness Action: Lower temperature, use K₂CO₃ instead of stronger bases. CheckHarshness->FixHarshness Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for this reaction?

    • A1: Anhydrous potassium carbonate (K₂CO₃) is highly effective, inexpensive, and easy to handle, making it an excellent choice.[6] It is basic enough to deprotonate the phenol but not so harsh as to promote side reactions. Typically, 2 to 3.5 equivalents are used to ensure complete deprotonation and to drive the reaction forward.[6] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and more careful handling.

  • Q2: Which solvent should I choose?

    • A2: Polar aprotic solvents are ideal. Acetonitrile (ACN), acetone, and N,N-dimethylformamide (DMF) are the most common and effective choices.[2][6][7] They facilitate the SN2 reaction by solvating the potassium cation without deactivating the phenoxide nucleophile. Acetone is a good starting point as it is effective and easily removed during workup.[8][9]

  • Q3: How can I monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the salicylaldehyde starting material. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 5:1 or 4:1). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the salicylaldehyde spot has disappeared.

  • Q4: What is the best way to purify the final product?

    • A4: The standard workup involves filtering off the inorganic salts (K₂CO₃ and KBr) and removing the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.[9] A gradient of ethyl acetate in hexanes is typically effective for elution. Alternatively, if the product crystallizes upon concentration, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can yield high-purity material.[8] A basic wash (e.g., with 5% NaHCO₃ solution) during the workup can help remove any unreacted salicylaldehyde or salicylic acid impurity.[8][10]

  • Q5: What are the key safety precautions for this reaction?

    • A5: Propargyl bromide is a potent lachrymator and is toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The solvents (ACN, DMF, acetone) are flammable. Ensure there are no ignition sources nearby, especially if heating the reaction.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of 2-(propargyloxy)benzaldehyde.

Experimental_Workflow Setup 1. Setup - Add Salicylaldehyde, K₂CO₃, and Acetone to flask. - Equip with condenser & N₂ inlet. Addition 2. Reagent Addition - Add Propargyl Bromide dropwise at room temp. Setup->Addition Reaction 3. Reaction - Heat to reflux (approx. 60°C). - Stir for 3-8 hours. Addition->Reaction Monitoring 4. Monitoring - Check progress via TLC until Salicylaldehyde is consumed. Reaction->Monitoring Workup_Filter 5. Workup (Part 1) - Cool to room temp. - Filter to remove salts (K₂CO₃, KBr). Monitoring->Workup_Filter Workup_Extract 6. Workup (Part 2) - Concentrate filtrate. - Redissolve in EtOAc. - Wash with NaHCO₃ & brine. Workup_Filter->Workup_Extract Purification 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate via rotary evaporation. - Purify by column chromatography. Workup_Extract->Purification Characterization 8. Characterization - Obtain NMR, IR, MS data. - Confirm structure and purity. Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

Materials & Reagents:

  • Salicylaldehyde (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.1-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0-2.5 eq)

  • Acetone (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

  • Reagent Addition: With vigorous stirring, add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3-8 hours.[8]

  • Monitoring: Monitor the reaction by TLC (e.g., 20% EtOAc in hexanes) until the salicylaldehyde spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetone.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(propargyloxy)benzaldehyde as a solid (Melting Point: 68-72 °C).[1]

Data Summary Table

ParameterRecommended ConditionRationale & Reference
Starting Material SalicylaldehydePhenolic starting material for Williamson ether synthesis.
Alkylating Agent Propargyl Bromide (1.1-1.2 eq)Primary halide, excellent electrophile for SN2. A slight excess drives the reaction to completion. [6]
Base Anhydrous K₂CO₃ (2.0-3.5 eq)Mild, effective base for phenoxide formation. Easy to handle and remove. [6]
Solvent Acetone or Acetonitrile (ACN)Polar aprotic solvent that promotes SN2 kinetics. [2][6]
Temperature 50 - 80 °C (Reflux in Acetone)Provides sufficient energy to overcome the activation barrier without promoting side reactions. [8]
Reaction Time 3 - 8 hoursTypically sufficient for complete conversion, but should be monitored by TLC. [9]
Typical Yield 75 - 95%Good to excellent yields are achievable with optimized conditions. [6][8][9]

References

  • Vertex AI Search, "How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum", Accessed Jan 10, 2026.
  • ResearchGate, "Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media | Request PDF", Accessed Jan 10, 2026.
  • Google Books, "Williamson Ether Synthesis", Accessed Jan 10, 2026.
  • ScienceOpen, "Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media", Accessed Jan 10, 2026.
  • BYJU'S, "Williamson Ether Synthesis reaction", Accessed Jan 10, 2026.
  • University of Missouri-St. Louis, "The Williamson Ether Synthesis", Accessed Jan 10, 2026.
  • Wikipedia, "Williamson ether synthesis", Accessed Jan 10, 2026.
  • Master Organic Chemistry, "The Williamson Ether Synthesis", Accessed Jan 10, 2026.
  • MySkinRecipes, "2-(Propargyloxy)benzaldehyde", Accessed Jan 10, 2026.
  • PrepChem.com, "Synthesis of 4-(2-propynyloxy) benzaldehyde", Accessed Jan 10, 2026.
  • PLOS One, "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • The Royal Society of Chemistry, "Supporting inform
  • ECHEMI, "purification of benzaldehyde and acetone", Accessed Jan 10, 2026.
  • Benchchem, "Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde", Accessed Jan 10, 2026.
  • NIH, "Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction", Accessed Jan 10, 2026.
  • PMC, "Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane deriv

Sources

Common side products in the synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven insights and troubleshooting protocols. Our goal is to ensure your synthesis is efficient, reproducible, and yields a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of salicylaldehyde with a propargyl halide, typically propargyl bromide, in the presence of a base.[4] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of salicylaldehyde's hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the propargyl halide.[1][5][6]

Q2: What are the typical reagents and conditions for this synthesis?

A general protocol involves reacting salicylaldehyde with propargyl bromide in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[4][7] A weak base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is sufficient to deprotonate the phenolic hydroxyl group.[2][4] The reaction is often carried out at room temperature or with gentle heating.[4]

Troubleshooting Guide: Common Side Products & Issues

The synthesis of this compound, while generally robust, can be prone to the formation of specific side products that complicate purification and reduce yields. Understanding the origins of these impurities is key to mitigating their formation.

Issue 1: Formation of a C-Alkylated Isomer

Symptom: You observe an unexpected isomer in your crude NMR, where the propargyl group is attached to the benzene ring instead of the oxygen atom.

Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[5] While O-alkylation is generally favored, certain conditions can promote C-alkylation, particularly at the ortho and para positions to the hydroxyl group.[5][8]

Troubleshooting Protocol:

  • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[5][9] Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing C-alkylation.[5]

  • Counter-ion Effect: The nature of the cation from the base can also play a role. For instance, potassium ions (K⁺) are known to favor O-alkylation over sodium (Na⁺) or lithium (Li⁺) ions in some phenolic systems.[8]

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled O-alkylation product over the thermodynamically more stable C-alkylated product.[5]

Issue 2: Presence of Unreacted Salicylaldehyde

Symptom: Significant amounts of starting salicylaldehyde are present in the final product mixture.

Causality: This issue typically points to incomplete deprotonation of the salicylaldehyde or insufficient reaction time. The pKa of the phenolic proton in salicylaldehyde is around 8.4, requiring a sufficiently strong base for complete conversion to the phenoxide.

Troubleshooting Protocol:

  • Base Strength & Stoichiometry: Ensure you are using a base with a pKa of its conjugate acid significantly higher than that of salicylaldehyde. While K₂CO₃ is commonly used, a stronger base like potassium phosphate (K₃PO₄) can be more effective.[4] Use at least a stoichiometric equivalent of the base, and a slight excess (1.1-1.5 equivalents) can drive the deprotonation to completion.[4]

  • Reaction Time & Temperature: The reaction may require longer times to go to completion, especially at room temperature.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction stalls, gentle heating (e.g., to 50-60 °C) can increase the reaction rate.[7]

Issue 3: Formation of Polymeric or Tar-like Materials

Symptom: The reaction mixture becomes dark and viscous, and purification yields a significant amount of intractable material.

Causality: This can be due to several factors:

  • Aldehyde Reactivity: The aldehyde group of salicylaldehyde and the product can undergo side reactions under basic conditions, such as aldol condensation or Cannizzaro-type reactions, especially if the reaction is heated for prolonged periods.

  • Propargyl Group Instability: The terminal alkyne of the propargyl group can be unstable under certain conditions and may participate in polymerization or other side reactions.

Troubleshooting Protocol:

  • Control Temperature: Avoid excessive heating. If heating is necessary, maintain a moderate temperature and monitor the reaction closely to stop it once the starting material is consumed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.[7]

  • Purification: Prompt workup and purification after the reaction is complete are essential to prevent the degradation of the desired product.

Experimental Protocols

Standard Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.[4]

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane) to obtain pure this compound.[7]

Purification of Crude this compound

Objective: To remove unreacted starting materials and side products.

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a 5% aqueous NaOH solution to remove unreacted salicylaldehyde, followed by water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7]

  • Recrystallization/Chromatography: If impurities are still present, recrystallization is often effective.[7] For more challenging separations, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent can be employed.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Common Side Reactions Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Deprotonation Unreacted Unreacted Salicylaldehyde Salicylaldehyde->Unreacted Incomplete Reaction PropargylBromide Propargyl Bromide Product This compound PropargylBromide->Product SN2 Attack (O-Alkylation) Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack (O-Alkylation) C_Alkylation C-Alkylated Side Product Phenoxide->C_Alkylation C-Alkylation

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

G Start Crude Product Analysis (NMR, TLC) Pure Product is Pure Start->Pure No Impurities Impurity1 Unreacted Salicylaldehyde Detected Start->Impurity1 Impurity Found Impurity2 C-Alkylated Isomer Detected Start->Impurity2 Impurity Found Impurity3 Polymeric Material Present Start->Impurity3 Impurity Found Action1 Increase Base Equivalents or Reaction Time/Temp Impurity1->Action1 Action2 Optimize Solvent & Temperature (Lower Temp) Impurity2->Action2 Action3 Control Temperature & Use Inert Atmosphere Impurity3->Action3 Purify Perform Aqueous Wash & Recrystallization Action1->Purify Action2->Purify Action3->Purify

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Solvent Polar aprotic (e.g., DMF, Acetonitrile)[4][5]Solubilizes reactants and favors SN2 pathway.Use of protic solvents may decrease nucleophilicity of the phenoxide.[5]
Base K₂CO₃ or K₃PO₄ (1.1-1.5 eq)[4]Sufficiently basic to deprotonate phenol without causing aldehyde side reactions.Incomplete reaction; stronger, bulkier bases may promote elimination.[5]
Temperature Room Temperature to 60°C[4][7]Balances reaction rate with minimizing side reactions.Higher temperatures can lead to polymerization and C-alkylation.[5]
Atmosphere Inert (N₂ or Ar)[7]Minimizes oxidation of the aldehyde.Formation of colored impurities and benzoic acid derivatives.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (2019, July). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Arkat USA. (n.d.). Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes.
  • Williamson Ether Synthesis. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.

Sources

Long-term storage and stability of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional molecule in their experimental workflows. Here, we provide in-depth technical guidance on its long-term storage, stability, and troubleshooting for common experimental challenges.

Introduction to this compound

This compound, also known as o-propargyloxy benzaldehyde, is a valuable reagent in organic synthesis and chemical biology. Its structure uniquely combines an aldehyde functionality with a terminal alkyne (propargyl group). This dual reactivity makes it a powerful building block for the synthesis of complex molecules, particularly through reactions such as nucleophilic addition to the aldehyde and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] Its applications range from the development of novel heterocyclic compounds to its use as a fluorescent probe.[1]

This guide will provide you with the necessary information to handle, store, and troubleshoot experiments involving this compound, ensuring the integrity and success of your research.

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its purity and reactivity over time. The presence of both an aldehyde and a terminal alkyne makes the molecule susceptible to degradation if not stored under optimal conditions.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential degradation reactions, such as oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[2] An inert atmosphere minimizes this risk.
Light Amber vial or stored in the darkProtects the compound from light-induced degradation. Aromatic aldehydes can be light-sensitive.[3]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.

Key Stability Considerations:

  • Oxidation: The primary degradation pathway for the aldehyde moiety is oxidation to 2-(2-propynyloxy)benzoic acid.[4] This can occur upon prolonged exposure to air.

  • Acid Sensitivity: The propargyloxy group, an ether linkage, is generally stable but can be susceptible to cleavage under strong acidic conditions.[5] It is advisable to avoid strong acids during storage and work-up unless cleavage is the desired outcome.

  • Polymerization: While less common for the aldehyde group under these conditions, the terminal alkyne can potentially undergo polymerization, especially at elevated temperatures or in the presence of certain metal catalysts.[4]

The following diagram illustrates the primary degradation pathway to be mindful of during storage and handling:

G This compound This compound 2-(2-Propynyloxy)benzoic_acid 2-(2-Propynyloxy)benzoic Acid This compound->2-(2-Propynyloxy)benzoic_acid  Oxidation (O2, light)

Caption: Primary degradation pathway of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound, providing causative explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has a yellowish tint. Is it still usable?

A yellowish tint can indicate the onset of degradation, particularly oxidation of the aldehyde.[2] It is recommended to check the purity of the sample using analytical techniques such as NMR or LC-MS before use. For sensitive applications, purification by recrystallization or column chromatography may be necessary.

Q2: I am performing a reaction that is sensitive to aldehydes. Can I protect the aldehyde group?

Yes, the aldehyde group can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. The acetal is stable to many reaction conditions and can be deprotected later to regenerate the aldehyde.

Q3: What are the optimal conditions for storing solutions of this compound in a solvent?

If you need to store the compound in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store it under an inert atmosphere at 2-8 °C. Prepare solutions fresh whenever possible to minimize degradation.

Troubleshooting Common Experimental Issues

Issue 1: Low Yield in Click Chemistry (CuAAC) Reactions

  • Symptom: Incomplete consumption of starting materials or low yield of the desired triazole product.

  • Potential Cause 1: Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Solution 1: Degas your solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate) to ensure the presence of active Cu(I).

  • Potential Cause 2: Impure this compound: The presence of the oxidized impurity, 2-(2-propynyloxy)benzoic acid, can chelate the copper catalyst, reducing its efficacy.

  • Solution 2: Purify the aldehyde before use if it has been stored for a long time or if its purity is questionable. A quick wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Issue 2: Unexpected Side Products in Reactions with Amines

  • Symptom: Formation of multiple products when reacting this compound with primary or secondary amines.

  • Potential Cause: Aldehydes can react with amines to form imines (Schiff bases) or enamines. These reactions are often reversible and can lead to complex reaction mixtures if not controlled properly.

  • Solution: Control the reaction stoichiometry and temperature carefully. The use of a dehydrating agent (e.g., molecular sieves) can drive the reaction towards the formation of the imine. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Difficulty in Purifying the Product

  • Symptom: The final product is difficult to separate from unreacted this compound or byproducts.

  • Potential Cause: The polarity of the product may be very similar to that of the starting material or byproducts, making separation by standard column chromatography challenging.

  • Solution:

    • Derivative Formation: If the aldehyde is unreacted, it can be selectively removed by reacting it with a scavenger resin that has amine functionalities.

    • Chromatography Optimization: Use a different solvent system or a different stationary phase (e.g., alumina instead of silica gel) for column chromatography.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the click reaction. Optimization of concentrations, solvents, and reaction time may be necessary for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, THF).

    • Prepare a stock solution of your azide-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vial, add the azide solution and the this compound solution.

    • Add the solvent (e.g., a mixture of t-butanol and water).

    • Add the sodium ascorbate solution (typically 5-10 equivalents relative to the copper catalyst).

    • Add the CuSO₄ solution (typically 1-10 mol% relative to the limiting reagent).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Solution E Combine Reagents & Solvents A->E B Azide Solution B->E C CuSO4 Solution G Add CuSO4 C->G D Sodium Ascorbate Solution F Add Sodium Ascorbate D->F E->F F->G H Stir at RT & Monitor G->H I Quench with EDTA H->I J Extraction I->J K Drying & Concentration J->K L Purification K->L

Caption: General workflow for a CuAAC reaction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol can be used to purify the compound from non-polar impurities or the corresponding carboxylic acid.

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Retrieved January 10, 2026, from a hypothetical BenchChem technical guide.
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde.
  • PrepChem. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • Ziegler, H. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate.
  • BenchChem. (2025). Best practices for the long-term storage and handling of 2-Benzoylbenzaldehyde. Retrieved January 10, 2026, from a hypothetical BenchChem technical guide.
  • Carl Roth. (2020, January 30). Safety Data Sheet: Benzaldehyde.

Sources

Technical Support Center: 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-(2-Propynyloxy)benzenecarbaldehyde. It provides in-depth, field-proven insights and troubleshooting protocols to prevent, identify, and address the common issue of its oxidation.

Section 1: Understanding the Degradation Pathway

This section addresses the fundamental chemical principles governing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to oxidation?

A: The primary point of vulnerability in this compound is the aldehyde functional group (-CHO). Aldehydes are intrinsically prone to oxidation due to the presence of a hydrogen atom attached directly to the carbonyl carbon.[1] This C-H bond is readily attacked by oxidizing agents, including atmospheric oxygen (autoxidation), converting the aldehyde to a carboxylic acid. Unlike ketones, which lack this specific hydrogen atom, aldehydes are easily oxidized under mild conditions.[1] The aromatic ring in this specific molecule does not significantly hinder this process, and like many aromatic aldehydes, it can degrade when exposed to air, light, and heat.[2]

Q2: What is the primary oxidation product I should be concerned about?

A: The exclusive oxidation product under standard laboratory conditions is 2-(2-Propynyloxy)benzoic acid . The reaction involves the insertion of an oxygen atom into the aldehydic carbon-hydrogen bond.

  • Starting Material: this compound (C₁₀H₈O₂)

  • Oxidation Product: 2-(2-Propynyloxy)benzoic acid (C₁₀H₈O₃)

This conversion results in a significant change in the chemical properties of the material, most notably an increase in acidity and polarity, which will impact subsequent reactions.

Q3: Does the propargyl group (C₃H₃O-) contribute to instability or introduce other degradation pathways?

A: Under typical storage and handling conditions focused on preventing oxidation, the propargyl ether linkage is generally stable. However, it is a reactive functional group that can undergo reactions under different conditions. For instance, propargyl alcohols and related structures can be susceptible to degradation or rearrangement under strongly acidic conditions.[3] While not a primary concern for oxidation, it is crucial to maintain neutral conditions and avoid catalytic metals that could interact with the alkyne if the integrity of this group is critical for your application.[4]

Section 2: Proactive Prevention: Storage and Handling Protocols

Oxidation is best managed through prevention. The following protocols are designed to maximize the shelf-life and purity of your compound.

Troubleshooting Guide: Storage & Handling

Issue: How should I store a newly received container of this compound?

Root Cause: Exposure to atmospheric oxygen, light, and moisture are the primary drivers of oxidation.

Solution: Long-Term Storage Protocol

  • Inert Atmosphere is Critical: Upon receipt, if the compound is not already packaged under an inert atmosphere, transfer it to a suitable container inside a glovebox or use standard Schlenk line techniques to backfill the container with dry argon or nitrogen.

  • Select Proper Containers: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and ensure an airtight seal.[5][6] Avoid plastic containers, which may be permeable to air or leach impurities.

  • Control Temperature: Store the sealed container in a refrigerator (+4°C). While the compound is a solid with a melting point of 69-72°C, lower temperatures slow the rate of any potential degradation.[7]

  • Consider an Antioxidant: For very long-term storage or if the material will be accessed frequently, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help scavenge free radicals that initiate autoxidation.[2][8]

Issue: My experimental workflow requires repeated access to the compound. How can I minimize degradation during routine use?

Root Cause: Each time the container is opened, the compound is exposed to a fresh supply of oxygen and atmospheric moisture.

Solution: Aliquoting and Stock Solution Protocol

  • Work Quickly and Under Inert Gas: If possible, weigh out the required amount of the solid under a gentle stream of argon or nitrogen. Minimize the time the container is open to the air.

  • Prepare Aliquots: For frequent use, it is highly advisable to divide the bulk material into smaller, single-use aliquots. This prevents contamination and repeated exposure of the entire batch.

  • Create a Stock Solution (Recommended): Dissolving the aldehyde in a suitable solvent is an excellent method for preservation.

    • Solvent Choice: Use a dry, primary alcohol such as ethanol. In alcoholic solutions, aldehydes exist in equilibrium with the corresponding hemiacetals.[8] These hemiacetals are significantly more stable and less prone to oxidation than the free aldehyde.

    • Protocol:

      • Prepare a stock solution at a practical concentration (e.g., 10% or 100 mM) in anhydrous ethanol.

      • Use a flask that can be sealed with a septum.

      • Purge the flask and the solvent with argon or nitrogen before adding the solid and dissolving.

      • Store the stock solution in the refrigerator (+4°C), sealed and protected from light.

Section 3: Diagnosis of Oxidized Material

If you suspect your sample has been compromised, the following analytical techniques can confirm and quantify the extent of oxidation.

Troubleshooting Guide: Analysis

Issue: My reaction is failing, and I suspect the this compound starting material is impure. How can I verify its integrity?

Solution: Comparative Analytical Methods

Analytical TechniqueHow to Detect Oxidation
¹H NMR Disappearance of the aldehyde proton signal (typically a singlet around δ 9.8-10.5 ppm). Appearance of a broad carboxylic acid proton signal (a singlet, often > δ 10 ppm, which is D₂O exchangeable).
TLC (Thin-Layer Chromatography) Spot the material against a known pure standard if available. The oxidized product, 2-(2-Propynyloxy)benzoic acid, is more polar and will have a lower Rf value than the aldehyde. The oxidized sample may show two distinct spots.
HPLC (High-Performance Liquid Chromatography) This is a robust quantitative method.[9][10] The carboxylic acid will have a different retention time than the aldehyde (typically a shorter retention time on a reverse-phase C18 column). The peak area ratio can be used to determine the percentage of oxidation.
FT-IR (Fourier-Transform Infrared Spectroscopy) Look for the appearance of a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), which will overlap with the C-H stretches. The sharp aldehyde C-H stretches (around 2720 and 2820 cm⁻¹) will diminish.

Section 4: Remediation and Purification

A partially oxidized sample is often salvageable. The significant difference in acidity between the aldehyde and its carboxylic acid byproduct allows for straightforward purification.

Troubleshooting Guide: Purification

Issue: Analysis confirms my sample is ~15% oxidized. Can I purify it for my synthesis?

Root Cause: The sample is a mixture of the neutral aldehyde and the acidic carboxylic acid.

Solution 1: Purification via Acid-Base Extraction This method is effective for separating the acidic impurity.

  • Dissolution: Dissolve the impure solid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid, forming the water-soluble sodium 2-(2-propynyloxy)benzoate salt, but is not basic enough to harm the aldehyde.

  • Separation: The sodium salt of the acid will move into the aqueous layer. Drain and discard the aqueous layer. Repeat the wash 1-2 times to ensure complete removal of the acid.

  • Work-up: Wash the remaining organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

  • Verification: Re-analyze the purified product by TLC or HPLC to confirm the absence of the carboxylic acid impurity.

Solution 2: Purification via Flash Column Chromatography This method is also highly effective.

  • Principle: The aldehyde is significantly less polar than the carboxylic acid.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar/polar solvent system such as a hexane/ethyl acetate gradient. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Elution: The less polar aldehyde will elute from the column first. The more polar carboxylic acid will be strongly retained on the silica and will elute much later or can be flushed from the column with a more polar solvent mixture.

  • Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Managing this compound Integrity

The following diagram outlines the decision-making process for ensuring the quality of your material.

Caption: Figure 1. A workflow for the proactive and reactive management of this compound to ensure experimental success.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Center for Biotechnology Information.
  • 19.3: Oxidation of Aldehydes and Ketones. (2022). Chemistry LibreTexts.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds. (n.d.). A-Level Chemistry.
  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020). Quora.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
  • Oxidation of aldehydes and ketones. (n.d.). Chemguide.
  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2014). ResearchGate.
  • Analysis of selected carbonyl oxidation products in wine by liquid chromatography with diode array detection. (2008). ResearchGate.
  • Oxidation of Aldehydes and Ketones. (n.d.). Fiveable.
  • Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[13]pyrrole Cavitands as Ligands. (2023). ACS Publications.

Sources

Technical Support Center: Troubleshooting Low Yields in CuAAC Reactions with 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, tailored for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the specific challenges encountered when using substrates like 2-(propargyloxy)benzaldehyde. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you overcome low reaction yields and achieve reproducible success.

Troubleshooting Guide: Low Yields with 2-(propargyloxy)benzaldehyde

This section addresses specific, common problems that lead to diminished yields in CuAAC reactions involving this particular aromatic alkyne.

Q: My click reaction with 2-(propargyloxy)benzaldehyde is resulting in low or no product. What are the most probable causes?

A: Low yields with this substrate typically stem from one of four areas: catalyst inactivation, substrate-specific interference, suboptimal reaction conditions, or poor reagent quality. The presence of the benzaldehyde moiety introduces specific challenges not seen with simple aliphatic alkynes.

The most common culprits are:

  • Catalyst Inactivation: The active catalyst, Copper(I), is highly susceptible to oxidation to the inactive Copper(II) state by atmospheric oxygen.[1][2]

  • Aldehyde Interference: The ortho-propargyloxy benzaldehyde structure is a potential copper chelator. The lone pairs on the ether and carbonyl oxygens can coordinate with the copper catalyst, sequestering it from the catalytic cycle and effectively poisoning the reaction.

  • Poor Reagent Solubility: Aromatic compounds like 2-(propargyloxy)benzaldehyde often have poor solubility in purely aqueous media, which can prevent the reaction from proceeding efficiently.

  • Degraded Reagents: The most common reducing agent, sodium ascorbate, is prone to oxidation and should always be prepared fresh.[3]

Q: How can I determine if the aldehyde group is inhibiting my reaction, and what can I do to prevent it?

A: Direct evidence of aldehyde-copper chelation often requires advanced spectroscopic analysis. However, you can infer this interaction if your reaction fails under standard conditions that are successful for other, non-chelating alkynes (like simple phenylacetylene).

Causality: Functional groups capable of acting as chelating agents can bind strongly to the copper(I) catalyst, reducing its availability to activate the alkyne for cycloaddition.[1] This is a known issue with other functional groups like thiols and hydrazides.[1][4][5]

Solutions to Mitigate Aldehyde Interference:

  • Use a Stabilizing Ligand: This is the most effective solution. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) for organic solvents are designed to stabilize the Cu(I) oxidation state and can prevent substrate-based chelation.[2][6] They protect the copper ion, ensuring it remains available for catalysis.

  • Optimize the Ligand-to-Copper Ratio: For bioconjugation, a ligand:copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[4][7] For small molecule synthesis, a 1:1 or 2:1 ratio may be sufficient to accelerate the reaction without inhibiting it.[8] Experimenting with this ratio is key.

  • Increase Catalyst Loading: In some cases, a modest increase in the concentration of the copper/ligand complex (e.g., from 1 mol% to 5 mol%) can overcome partial catalyst inhibition.

Q: I observe a precipitate forming during my reaction. What is it and how do I address it?

A: A precipitate can indicate several issues, from poor solubility to unwanted side reactions.

  • Insoluble Starting Materials or Product: Your benzaldehyde derivative or the resulting triazole product may be insoluble in the chosen solvent system. This is common when using primarily aqueous buffers.

    • Solution: Introduce an organic co-solvent such as DMSO, DMF, N-methylpyrrolidone (NMP), or tert-butanol (t-BuOH) to ensure all components remain in solution throughout the reaction.[4][8] Typically, a 10-50% co-solvent volume is effective.

  • Catalyst Precipitation: The copper catalyst itself may precipitate, especially in the absence of a suitable stabilizing ligand.

    • Solution: Ensure a ligand like THPTA or TBTA is included in your reaction mixture.

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which can promote the dimerization of your alkyne starting material.[9] This byproduct is often insoluble.

    • Solution: Thoroughly degas all reaction solvents (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and maintain an inert atmosphere over the reaction.[1][10] Ensure you have a sufficient excess of sodium ascorbate to keep the copper in the reduced Cu(I) state.[9]

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this diagnostic workflow to identify and solve the issue.

G start Low Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check reagent_sol Use fresh Sodium Ascorbate. Verify purity of alkyne & azide. Check molar ratios. reagent_check->reagent_sol Action catalyst_check Step 2: Optimize Catalyst System reagent_sol->catalyst_check If problem persists catalyst_sol Degas all solvents thoroughly. Add a stabilizing ligand (THPTA/TBTA). Pre-mix Copper and Ligand before adding to reaction. catalyst_check->catalyst_sol Action solvent_check Step 3: Address Solubility Issues catalyst_sol->solvent_check If problem persists solvent_sol Ensure complete dissolution of starting materials. Add a co-solvent (DMSO, t-BuOH, DMF). Consider gentle heating (30-40 °C). solvent_check->solvent_sol Action optimization_check Step 4: Further Optimization solvent_sol->optimization_check If problem persists optimization_sol Vary Ligand:Cu ratio (1:1 to 5:1). Increase catalyst loading (e.g., to 5 mol%). Monitor reaction over a longer time course (up to 24h). optimization_check->optimization_sol Action success High Yield Achieved optimization_sol->success Resolution

Caption: A step-by-step workflow for troubleshooting low CuAAC yields.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing the CuAAC reaction for challenging substrates.

Q: What is the ideal catalytic system for 2-(propargyloxy)benzaldehyde?

A: The most reliable and convenient system involves generating the Cu(I) catalyst in situ.[2][11]

ComponentRecommended ReagentRole & Rationale
Copper Source Copper(II) Sulfate (CuSO₄)A stable, inexpensive, and water-soluble precursor to the active catalyst.[2]
Reducing Agent Sodium AscorbateReduces Cu(II) to the catalytically active Cu(I) state. Must be from a freshly prepared stock solution.[3][4]
Stabilizing Ligand THPTA or TBTAAccelerates the reaction and protects the Cu(I) catalyst from oxidation and inhibitory side-reactions.[6][12]
Q: How should I properly set up the reaction to ensure reproducibility?

A: The order of addition and preparation of reagents are critical for success. Incorrect setup can lead to catalyst deactivation before the reaction even begins.

G cluster_0 Vial 1: Main Reaction cluster_1 Vial 2: Catalyst Premix cluster_2 Vial 3: Reductant a 1. Dissolve Alkyne & Azide in degassed solvent/co-solvent e 5. Add Catalyst Premix (Vial 2) to Main Reaction (Vial 1) a->e b 2. Mix CuSO₄ and Ligand in degassed water/buffer c 3. Let stand 2-3 minutes b->c b->e d 4. Prepare FRESH Sodium Ascorbate solution f 6. INITIATE by adding Reductant (Vial 3) to Main Reaction d->f e->f g 7. Stir under inert atmosphere at room temperature f->g

Caption: Recommended order of addition for a robust CuAAC reaction setup.

Key Principle: Never add the sodium ascorbate directly to the copper sulfate solution without a ligand present and before the substrates are added.[13] This can cause rapid catalyst precipitation. Pre-complexing the copper with the ligand is a crucial step for stability and activity.[10][13]

Q: What are the optimal reagent concentrations and ratios?

A: While the optimal conditions can be substrate-dependent, the following provides a robust starting point for small molecule synthesis.

ReagentStoichiometry (Equivalents)Typical ConcentrationRationale
Alkyne 1.010 - 100 mMLimiting reagent.
Azide 1.0 - 1.210 - 120 mMA slight excess can help drive the reaction to completion.
CuSO₄ 0.01 - 0.05 (1-5 mol%)0.1 - 2 mMCatalytic amount; higher loading for difficult substrates.[14]
Ligand (THPTA/TBTA) 0.01 - 0.25 (1-5 eq. to Cu)0.5 - 10 mMStabilizes and accelerates. Ratio to copper is a key variable.[14]
Sodium Ascorbate 0.05 - 0.25 (5-10 eq. to Cu)5 - 100 mMSufficient excess is needed to maintain a reducing environment.[14]
Q: Which solvents are most effective for this reaction?

A: The ideal solvent system must dissolve all reactants and support the catalytic cycle. For aromatic substrates, a mixture of aqueous and organic solvents is often superior to either alone.[15][16]

Solvent SystemAdvantagesConsiderations
Water/t-BuOH (1:1) Excellent general-purpose system for dissolving both polar and nonpolar reactants.A widely used and effective standard.
Water/DMSO or Water/DMF High dissolving power for a broad range of organic molecules.[8]Can be difficult to remove post-reaction. May require higher temperatures for removal.
Water/NMP Similar to DMSO/DMF, noted for maintaining high reaction rates.[8]High boiling point.
Acetonitrile/Water Good for many substrates and relatively easy to remove.May not be sufficient for highly nonpolar reactants.

Detailed Experimental Protocol

This protocol provides a validated starting point for the CuAAC reaction between 2-(propargyloxy)benzaldehyde and a generic azide (e.g., benzyl azide).

1. Preparation of Stock Solutions:

  • Alkyne: Prepare a 100 mM solution of 2-(propargyloxy)benzaldehyde in DMSO.

  • Azide: Prepare a 100 mM solution of benzyl azide in DMSO.

  • Copper Sulfate: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized, degassed water.

  • Ligand (THPTA): Prepare a 50 mM solution of THPTA in deionized, degassed water.

  • Sodium Ascorbate: Prepare this solution immediately before use. Prepare a 100 mM solution in deionized, degassed water.[3]

2. Reaction Setup (for a 1 mL total volume reaction):

  • To a clean reaction vial, add 100 µL of the 100 mM alkyne solution (1.0 eq) and 105 µL of the 100 mM azide solution (1.05 eq).

  • Add 382.5 µL of degassed t-BuOH and 382.5 µL of degassed deionized water. Stir to mix.

  • In a separate microcentrifuge tube, prepare the catalyst premix: add 12.5 µL of the 20 mM CuSO₄ solution (2.5 mol%) and 12.5 µL of the 50 mM THPTA solution (1:2.5 Cu:Ligand ratio). Let this mixture stand for 2-3 minutes.

  • Add the entire catalyst premix (25 µL) to the main reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 mol%).

  • Seal the vial, purge with an inert gas (argon or nitrogen), and stir at room temperature.

3. Monitoring and Workup:

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting starting material.[1] Reactions are often complete within 1-4 hours but can be left for up to 24 hours if necessary.[1][17]

  • Workup: Once complete, the reaction mixture can be diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[18]

By systematically addressing potential points of failure—from reagent quality to the specific inhibitory effects of the aldehyde substrate—you can effectively troubleshoot and optimize your click reactions for high, reproducible yields.

References
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
  • BenchChem. (2025). Troubleshooting guide for click chemistry with Propargyl-PEG4-hydrazide. BenchChem Technical Support.
  • ResearchGate. (2016).
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
  • Hong, V., Udit, A. K., Evans, R. A., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 171-181. [Link]
  • Kamal, A., Srinivasulu, V., Shankaraiah, N., Reddy, C. S., & Nagesh, N. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(10), 3455-3459. [Link]
  • Sureshbabu, P., & Rajeswari, R. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 34(3), 1461. [Link]
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
  • ResearchGate. (2019). Copper-catalysed azide-alkyne cycloadditions (CuAAC)
  • Nebra, N., & García-Álvarez, J. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]
  • Synvenio. Click reagents. [Link]
  • Venter, H., Naidoo, J., & van Otterlo, W. A. (2021). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 26(18), 5649. [Link]
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. ACS chemical biology, 6(9), 921-929. [Link]
  • Nebra, N., & García-Álvarez, J. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]
  • ResearchGate. (2018). Optimization of the conditions for CuAAC reaction. [Link]
  • ResearchGate. (2019). Activating Azides and Alkynes for the Click Reaction with [Cu(aNHC)2I] or [Cu(aNHC)2]+ (aNHC = Triazole-Derived Abnormal Carbenes)
  • BenchChem. (2025). Propargyl group function in click chemistry. BenchChem Technical Support.
  • Jena Bioscience.
  • Read, C. M., et al. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Click Chemistry. BenchChem Technical Support.
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
  • BenchChem. (2025).
  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?[Link]
  • Reddit. (2024). Click Reaction Looking Weird?[Link]
  • MDPI. (2016). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?[Link]
  • baseclick GmbH. Protocols. [Link]
  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

Sources

Removal of copper catalyst from 2-(2-Propynyloxy)benzenecarbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Organic & Medicinal Chemistry

Welcome to the technical support center for post-reaction purification. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from reactions involving 2-(2-Propynyloxy)benzenecarbaldehyde and similar substrates. The presence of residual metals can compromise the stability, purity, and biological activity of your target compounds, and may poison catalysts in subsequent synthetic steps.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your final compound is free from copper contamination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup and purification of copper-catalyzed reactions, such as the Sonogashira or A³ (Aldehyde-Alkyne-Amine) couplings.[3][4]

Q1: My organic layer remains blue or green after initial water washes, indicating persistent copper contamination. How can I remove it?

A1: A persistent blue or green color in the organic layer is a clear indicator of copper salts. Standard water washes are often insufficient because copper salts can have some solubility in organic solvents or exist as finely suspended solids. The key is to convert the copper into a highly water-soluble complex.

  • Probable Cause: The copper species, likely a mix of Cu(I) and Cu(II), has not been effectively complexed for extraction into the aqueous phase.

  • Recommended Solution: Employ a targeted aqueous wash with a complexing or chelating agent.

    • Ammonium Hydroxide/Chloride Wash: This is often the first method to try. Prepare a solution of saturated aqueous ammonium chloride (NH₄Cl) and add ammonium hydroxide (NH₄OH) to a pH of ~8.[5] Wash the organic layer with this solution. The ammonia complexes with copper ions (forming the characteristic deep blue [Cu(NH₃)₄]²⁺ complex), which partitions into the aqueous layer.[6] Repeat until the aqueous layer is colorless.

    • EDTA Wash: If the ammonia-based wash is ineffective or if your product is base-sensitive, an EDTA wash is an excellent alternative.[6][7][8] Prepare a 0.05-0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Wash the organic layer with this solution, stirring for 15-30 minutes to allow the chelation to occur. EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions.[9]

Q2: A thick, persistent emulsion has formed during the aqueous workup. How can I break it?

A2: Emulsion formation is common when residual catalyst, bases (like amines), or other reaction components act as surfactants, preventing the clean separation of organic and aqueous layers.

  • Probable Cause: High concentration of salts, fine particulate matter from the catalyst, or surfactant-like properties of reagents or byproducts.

  • Recommended Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic component in the aqueous layer.

    • Filtration: If the emulsion is caused by suspended solids, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth.[10] This removes the particulates that stabilize the emulsion.

    • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, gentle swirling of the funnel, rather than vigorous shaking, can aid in layer separation.

    • Solvent Modification: Add a small amount of a different organic solvent with different polarity (e.g., a little ethyl acetate to a DCM solution) or a small amount of an alcohol like isopropanol to disrupt the interfacial tension.

Q3: My product is sensitive to basic conditions, making ammonia-based washes unsuitable. What is the best alternative?

A3: For base-sensitive compounds, it is crucial to avoid reagents like ammonium hydroxide. Several pH-neutral or slightly acidic methods are highly effective.

  • Probable Cause: The presence of base-labile functional groups (e.g., esters, certain protecting groups) on your target molecule.

  • Recommended Solution:

    • EDTA Wash (pH Adjusted): An aqueous solution of disodium EDTA is typically slightly basic. You can adjust the pH of a 0.5 M EDTA solution to ~7-7.5 using a dilute acid (e.g., 1M HCl) before performing the extraction. This maintains the powerful chelating ability of EDTA without exposing your compound to harsh basic conditions.[8][9]

    • Citric Acid Wash: A wash with a 5-10% aqueous solution of citric acid can be effective.[6] Citric acid is a natural chelating agent that is particularly effective at lower pH levels and is considered an environmentally friendly option.[9]

    • Sodium Thiosulfate Wash: A wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) is excellent for complexing and removing Cu(I) salts as a colorless, water-soluble complex.[7] This method is mild but should be performed at room temperature, as heating can cause the precipitation of copper sulfide.[7]

Q4: I've performed multiple aqueous washes, but my product still shows copper contamination after column chromatography. What's happening?

A4: This indicates that the copper is complexed with your product or a byproduct, causing it to co-elute during chromatography. The goal of the workup is to break this interaction before purification.

  • Probable Cause: Your target molecule or a significant impurity contains a ligand (e.g., amine, pyridine, thiol) that strongly coordinates to copper, making it "soluble" in the organic phase and giving it similar chromatographic behavior.

  • Recommended Solution:

    • Use a Stronger Chelator: If you only used a simple salt wash (like NH₄Cl), switch to a more powerful chelating agent like EDTA. The formation constant for the Cu-EDTA complex is extremely high, allowing it to "out-compete" your product for the copper ion.

    • Employ a Chelating Resin: Before chromatography, pass a solution of your crude product (dissolved in a suitable organic solvent) through a cartridge or a stirred slurry of a chelating resin, such as Chelex® 100.[7] These resins contain iminodiacetic acid groups that selectively bind metal ions. After stirring for a few hours, you can simply filter off the resin.

    • Precipitation: As a more aggressive but highly effective option, you can precipitate the copper. Bubble hydrogen sulfide (H₂S) gas through the organic solution or add a solution of sodium sulfide (Na₂S).[7] This will precipitate highly insoluble copper sulfide (CuS), which can be filtered off. Caution: This must be done in a well-ventilated fume hood due to the toxicity and odor of sulfide reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalysts from organic reactions?

A1: The methods can be broadly categorized into three strategies: aqueous extraction with complexing/chelating agents, solid-phase scavenging, and precipitation. The choice depends on the nature of your product and the reaction conditions.

Method Category Specific Reagents Mechanism of Action Advantages Disadvantages
Aqueous Extraction Saturated NH₄Cl, NH₄OH/NH₄Cl (pH 8), 10% Sodium Thiosulfate[5][7]Forms water-soluble copper complexes ([Cu(NH₃)₄]²⁺, [Cu(S₂O₃)₂]³⁻) that are extracted from the organic phase.Simple, inexpensive, and effective for many common copper salts.May require multiple washes; can form emulsions; ammonia is basic.
Chelation EDTA, Citric Acid[6][8][9]Forms highly stable, water-soluble chelate-metal complexes.Very high affinity for copper, highly effective, can be pH-adjusted.EDTA can be slow to dissolve; may be less effective for Cu(I) unless oxidized.
Solid-Phase Scavenging Chelating Resins (e.g., Chelex® 100)[7]Covalently-bound chelating groups on a solid support bind the metal ions from the solution.Simple filtration to remove; no aqueous workup needed; high selectivity.More expensive than simple reagents; can be slower (requires stirring).
Precipitation Hydrogen Sulfide (H₂S), Sodium Sulfide (Na₂S)[7]Forms highly insoluble copper sulfide (CuS) precipitate.Extremely effective at removing even trace amounts of copper.Reagents are toxic and malodorous; requires filtration of fine precipitate.

Q2: How do I choose the best copper removal method for my specific product?

A2: The optimal method depends on your product's stability, solubility, and the nature of the impurities. The following decision tree can guide your choice.

G start Start: Crude Reaction Mixture Contains Copper Catalyst product_stability Is the product stable to basic conditions (pH > 8)? start->product_stability ammonia_wash Wash with sat. aq. NH4Cl / NH4OH (pH 8) product_stability->ammonia_wash  Yes   edta_wash Wash with aq. EDTA (pH can be adjusted to 7) product_stability->edta_wash  No   emulsion_check Did an emulsion form? success_check Is copper removed? (Organic layer colorless) emulsion_check->success_check  No   brine_filter 1. Add Brine 2. Filter through Celite® emulsion_check->brine_filter  Yes   resin Use Chelating Resin (e.g., Chelex® 100) success_check->resin  No   end Proceed to Drying & Solvent Removal success_check->end  Yes   ammonia_wash->emulsion_check edta_wash->success_check resin->end brine_filter->ammonia_wash Retry Wash

Caption: Decision tree for selecting a copper removal workup.

Q3: How can I quantitatively or qualitatively verify that the copper has been removed?

A3: While visual inspection (disappearance of blue/green color) is a good first indicator, more sensitive methods are available for confirmation, which is especially important in drug development.

  • Qualitative Test: A simple spot test can be performed. Take a small aliquot of the concentrated product, dissolve it in a solvent, and add a few drops of an ammonia solution. The development of a deep blue color indicates the presence of copper.

  • Quantitative Analysis: For precise measurement, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the industry standards for quantifying trace metal content.[11] Colorimetric methods using specific dyes like bicinchoninic acid (BCA) can also provide quantitative results with a spectrophotometer.

Detailed Experimental Protocols

Protocol 1: Standard Workup via Ammonium Salt Wash

This protocol outlines a typical aqueous workup to remove a copper catalyst from a reaction mixture where the product is dissolved in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

G cluster_0 Reaction Workup Workflow A 1. Quench Reaction Dilute with Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Perform NH4Cl Wash (Repeat 2-3x) B->C D 4. Wash with Brine C->D E 5. Dry Organic Layer (e.g., Na2SO4) D->E F 6. Filter & Concentrate E->F G Purified Product F->G

Caption: General workflow for post-reaction copper removal.

Step-by-Step Methodology:

  • Quenching & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) until all organic components are fully dissolved.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add a volume of saturated aqueous ammonium chloride (NH₄Cl) solution equal to the organic layer volume. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer may turn blue as it complexes the copper.[5] Drain and discard the lower aqueous layer.

  • Repeat Washes: Repeat the wash with fresh NH₄Cl solution. Continue this process until the aqueous layer is no longer colored.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water and salts from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now ready for further purification like column chromatography.

Protocol 2: Post-Reaction Copper Removal using EDTA

This protocol is ideal for products that may be sensitive to the basicity of ammonia or when an ammonium wash proves insufficient.[8]

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M aqueous solution of EDTA disodium salt. It may require gentle warming and stirring to fully dissolve.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.

  • EDTA Wash: Add an equal volume of the 0.5 M EDTA solution. Stopper the funnel and shake vigorously. Place the funnel on a shaker or stir the biphasic mixture vigorously in a flask for at least 30 minutes. Chelation can be slower than simple salt complexation.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Water & Brine Wash: Wash the organic layer once with deionized water to remove any residual EDTA, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the copper-free crude product.

References

  • Reddit User Discussion on Copper Removal Methods. (2024). r/Chempros. [Link]
  • Workup for Removing Copper Salts. Department of Chemistry, University of Rochester. [Link]
  • Best Chelating Agents for Effective Copper Removal in Various Applic
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process.
  • Reddit User Discussion on Copper Workup. (2021). r/Chempros. [Link]
  • Solvent Extraction of Copper. Oresome Resources. [Link]
  • Tracking Changes in Organic-Copper Speciation during Wastewater Treatment Using LC-ICPMS-ESIMS. National Institutes of Health (NIH). [Link]
  • Process for removal of copper from solutions of chelating agent and copper.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Stability and Degradation Mechanisms of Copper-Based Catalysts for Electrochemical CO2 Reduction.
  • Restructuring of Cu-based Catalysts during CO Electroreduction: Evidence for the Dominant Role of Surface Defects on the C2+ Product Selectivity.
  • Organic chel
  • Extraction: Advanced Methods. JoVE. [Link]
  • New natural chelating agents with modulator effects on copper phytoextraction.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH). [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Advances in Enhancing the Stability of Cu-Based Catalysts for Methanol Reforming. MDPI. [Link]
  • Simplified method for the rapid quantification of copper fractions in wine. Inform Oeno. [Link]
  • Dynamic Stability of Copper Single-Atom Catalysts under Working Conditions.
  • Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]
  • Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts. National Institutes of Health (NIH). [Link]
  • Current Challenges in the Analysis of Copper Pesticide Residues. EURL-SRM. [Link]
  • Residual Cu vs. total Cu?. Reddit. [Link]
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
  • Copper-catalyzed dehydrogenative cross-coupling reaction between allylic C-H bonds and α-C-H bonds of ketones or aldehydes. PubMed. [Link]
  • Room-Temperature Cu(II)
  • New spectrophotometric determination of copper (II) using an organic reagent derived from imidazole and 4-aminoantypyrine and applied onto different samples.
  • Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania.
  • CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. MDPI. [Link]
  • Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. [Link]
  • Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. National Institutes of Health (NIH). [Link]
  • Tandem copper and photoredox catalysis in photocatalytic alkene difunctionalization reactions.

Sources

Technical Support Center: Purifying 2-(2-Propynyloxy)benzenecarbaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key synthetic intermediate. Recrystallization, while a fundamental technique, often requires nuanced optimization. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for recrystallization?

A1: Understanding the compound's physical properties is the foundation of developing a successful recrystallization protocol. The most critical parameters are its melting point and solubility profile.

  • Melting Point: The reported melting point is approximately 70°C[1]. This is a crucial piece of information. A relatively low melting point means the compound is susceptible to "oiling out" if the saturated solution temperature is above this point when crystallization begins.[2][3]

  • Solubility: The molecule possesses both polar (aldehyde, ether oxygen) and non-polar (benzene ring, alkyne) features. This amphiphilic nature suggests it will have varied solubility in different organic solvents. A systematic solvent screen is highly recommended.

  • Structure and Potential for H-bonding: The aldehyde group can act as a hydrogen bond acceptor. The terminal alkyne proton is weakly acidic but generally not a significant factor in solvent choice for recrystallization.

A summary of key properties is provided below:

PropertyValueSource
Molecular Formula C₁₀H₈O₂PubChem[4]
Molecular Weight 160.17 g/mol PubChem[4]
Appearance Typically a solid at room temperatureGeneral Knowledge
Melting Point 70°CFisher Scientific[1]
IUPAC Name 2-(prop-2-yn-1-yloxy)benzaldehydePubChem[4]
Q2: I synthesized this compound from salicylaldehyde and propargyl bromide. What are the most likely impurities I need to remove?

A2: Your purification strategy should be tailored to the impurities generated during the synthesis. For the Williamson ether synthesis of this compound, the primary impurities are:

  • Unreacted Starting Materials:

    • Salicylaldehyde: A polar, phenolic compound. Its presence can be detected by TLC and it is often removable with a dilute base wash, though this can be risky with an aldehyde present. Recrystallization is generally a better choice.

    • Propargyl Bromide: A volatile liquid, which should be mostly removed during workup and solvent evaporation.

  • Side Products:

    • Potassium Carbonate/Base Residue: Inorganic salts that are insoluble in most organic solvents. These should be removed by an initial filtration of the hot solution if they are present.

  • Degradation Products:

    • 2-(2-Propynyloxy)benzoic Acid: The aldehyde functionality is susceptible to oxidation to a carboxylic acid, especially if the crude product is stored for a long time exposed to air.[5][6] This acidic impurity can significantly impact crystallization behavior.

Q3: How do I select the ideal solvent for recrystallizing this compound?

A3: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] The impurities, conversely, should be either very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed via hot filtration).[7][9]

Solvent Screening Protocol:

A systematic approach is best. Use small amounts of your crude material (~25-50 mg) in test tubes with various solvents (~0.5 mL).

  • Test at Room Temperature: Add the solvent and observe. An ideal solvent will not dissolve the compound at room temperature.[8]

  • Test at Elevated Temperature: Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does. The goal is to use the minimum amount of hot solvent.[10]

  • Test upon Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. A heavy precipitate of crystals should form.

Recommended Solvents to Screen:

Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolThe hydroxyl group offers polarity that may provide the desired solubility differential with temperature.
Hydrocarbons Heptane, Cyclohexane, TolueneThe aromatic ring of the target compound suggests some solubility in non-polar solvents. Often used as an "anti-solvent".
Ethers Diethyl EtherMay be too good a solvent, but worth testing. Its high volatility can be a challenge.
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of compounds.
Mixed Solvents Toluene/Heptane, Ethanol/WaterA powerful technique when no single solvent is ideal.[7][11] Dissolve in the "good" solvent (e.g., Toluene) and add the "anti-solvent" (e.g., Heptane) dropwise until cloudy, then reheat to clarify.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the purification of this compound.

Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A4: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid.[2] This happens when the saturation temperature of the solution is higher than the melting point of your compound (70°C).[3] The resulting oil often traps impurities, defeating the purpose of recrystallization.[12]

Causality & Solutions:

  • Cause 1: Melting Point Depression. High levels of impurities can significantly lower the melting point of your solid, making it more prone to oiling out.[2][13]

  • Solution 1: Add More Solvent. Your solution may be too concentrated, causing the compound to come out of solution at too high a temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (10-20% more), and cool again slowly.[2][13]

  • Cause 2: Solution Cooled Too Rapidly. Plunging a hot solution directly into an ice bath can cause the compound to crash out as an oil.

  • Solution 2: Slow Down the Cooling. Allow the solution to cool gradually to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath. Slow cooling is critical for forming large, pure crystals.[14][15]

  • Cause 3: Inappropriate Solvent Choice. Some solvents, particularly very non-polar ones or certain mixed solvent systems, can promote oiling out.[16]

  • Solution 3: Change the Solvent System. If the problem persists, the chosen solvent is likely unsuitable. Recover your compound by evaporating the solvent and re-attempt the recrystallization with a different solvent identified from your screening tests.[16]

G start Compound 'Oiled Out' reheat Re-heat to Redissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent cool_slowly Cool Slowly to Room Temp, then Ice Bath add_solvent->cool_slowly check_crystals Did Crystals Form? cool_slowly->check_crystals success Success: Collect Crystals check_crystals->success Yes failure Failure: Still Oiled Out check_crystals->failure No recover Recover Compound (Rotovap) failure->recover rescreen Re-screen for a New Solvent recover->rescreen

Caption: Troubleshooting workflow for an "oiling out" event.

Q5: The solution is cold, but no crystals have formed. What should I do?

A5: This is a common issue caused by either using too much solvent or the solution being supersaturated.[10][16]

Troubleshooting Steps:

  • Induce Crystallization (for Supersaturation):

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[15][17]

    • Seed: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for crystallization to begin.[18]

  • Reduce Solvent Volume (If Too Much Solvent Was Used):

    • This is the most common reason for crystallization failure.[16]

    • Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume).

    • Allow the more concentrated solution to cool slowly again.[2]

  • Cool to a Lower Temperature: If crystals still haven't formed after cooling in a standard ice-water bath, try a salt-ice bath or a freezer to reach lower temperatures, but do this only after attempting to induce crystallization first.

G start No Crystals Formed on Cooling induce Attempt to Induce Crystallization start->induce scratch 1. Scratch Inner Surface of Flask induce->scratch seed 2. Add a Seed Crystal scratch->seed check_crystals Did Crystals Form? seed->check_crystals success Success: Allow Crystallization to Complete check_crystals->success Yes failure No Crystals Formed check_crystals->failure No boil_off Reduce Solvent Volume (Boil off 20-30%) failure->boil_off cool_again Cool Slowly Again boil_off->cool_again cool_again->induce Re-attempt Induction

Caption: Decision tree for troubleshooting crystallization failure.

Q6: My final yield of pure crystals is very low. How can I maximize my recovery?

A6: A low yield is typically due to using too much solvent, premature crystallization during a hot filtration step, or transferring material inefficiently.[2][15]

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: This is the most critical factor. During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[10]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with hot solvent vapor) to prevent the product from crystallizing in the filter paper.[11][19]

  • Cool Slowly and Thoroughly: After slow cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[10]

  • Second Crop of Crystals: The remaining solution (mother liquor) still contains some dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions while stirring until the solid is just dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or paper towels to insulate it from the benchtop.[14]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.

References

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.). CK-12 Foundation.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
  • Tips for maximizing yield, purity and crystal size during recrystallization. (n.d.). Stack Exchange.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • How to Optimize Your Crystallization Process for Maximum Yield. (2025, May 7). Zhanghua Pharmaceutical Equipment.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Recrystallization. (n.d.). California State University, Los Angeles.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization and Crystallization. (n.d.).
  • Benzaldehyde, 4-(2-propenyloxy)-. (n.d.). Cheméo.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Chemical Properties of Benzaldehyde, 2-(2-propenyloxy)- (CAS 28752-82-1). (n.d.). Cheméo.
  • Benzaldehyde, 2-(2-propenyloxy)-. (n.d.). NIST WebBook.
  • Benzaldehyde, 2-(2-propenyloxy)-. (n.d.). NIST WebBook.
  • Benzaldehyde, 2-(2-propenyloxy)-. (n.d.). NIST WebBook.
  • 2-(Propargyloxy)benzaldehyde. (n.d.). PubChem.
  • Benzaldehyde, 2-(2-propenyloxy)-. (n.d.). NIST WebBook.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Crystal structure of 2-(2- propynyloxy)benzaldehyde, C₁₀H₈O₂. (n.d.). Research Collection.
  • Benzaldehyde Impurities and Related Compound. (n.d.). Veeprho.

Sources

Technical Support Center: Improving Selectivity of O-Alkylation vs. C-Alkylation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective enolate alkylations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the underlying principles that govern whether an alkylation reaction proceeds at the oxygen or carbon atom of an enolate. Understanding these factors is key to controlling your reaction outcomes and achieving your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that determine whether my enolate alkylation reaction will favor C-alkylation or O-alkylation?

A1: Enolates are ambident nucleophiles, meaning they have two reactive sites: the α-carbon and the oxygen atom.[1][2] The competition between C- and O-alkylation is primarily governed by a set of interrelated factors including the nature of the alkylating agent, the solvent, the metal counterion of the enolate, and the reaction temperature.[1][3] A careful selection of these parameters is crucial for directing the regiochemical outcome of the reaction.

Q2: I'm getting a mixture of products. Is this a kinetic or thermodynamic issue?

A2: It could be either, or a combination of both. Generally, C-alkylation leads to the more thermodynamically stable product, while O-alkylation is often the result of a kinetically controlled pathway, which occurs faster but may not be the most stable outcome.[4][5] Low temperatures and strong, bulky bases tend to favor the kinetic product, while higher temperatures and weaker bases allow for equilibration and formation of the thermodynamic product.[6][7]

Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply to enolate alkylation?

A3: The HSAB principle is a powerful concept for predicting the outcome of these reactions.[8] It states that hard acids prefer to react with hard bases, and soft acids with soft bases. In an enolate, the oxygen atom is a "hard" nucleophilic center due to its high electronegativity and charge density, while the α-carbon is a "soft" nucleophilic center.[1][9]

  • Hard electrophiles (e.g., alkyl sulfates, sulfonates) will preferentially react with the hard oxygen atom, leading to O-alkylation.[1][9][10]

  • Soft electrophiles (e.g., alkyl iodides) will favor reaction with the soft carbon center, resulting in C-alkylation.[1][9][11]

Q4: Can I completely avoid one type of alkylation?

A4: While achieving 100% selectivity can be challenging, by carefully controlling the reaction conditions, you can heavily favor one pathway over the other. In many cases, you can obtain the desired product in high yield with minimal contamination from the other isomer.

Troubleshooting Guide

Problem 1: My reaction is yielding the O-alkylated product, but the C-alkylated product is my target.

This is a common issue that can often be resolved by adjusting several reaction parameters to favor the "soft" characteristics that lead to C-alkylation.

Diagnostic Questions & Solutions:

  • What is your alkylating agent?

    • Insight: Hard electrophiles favor O-alkylation.[1][9] The harder the leaving group, the more likely O-alkylation will occur.[10]

    • Solution: Switch to a softer electrophile. If you are using an alkyl tosylate (-OTs) or sulfate (-OSO₂R), change to an alkyl bromide (-Br) or, ideally, an alkyl iodide (-I).[9][11] Iodide is an excellent leaving group that makes the corresponding carbon a soft electrophile.[12][13]

  • What solvent are you using?

    • Insight: Polar aprotic solvents like DMSO, DMF, and HMPA are very effective at solvating the metal counterion, leaving the oxygen atom of the enolate exposed and highly reactive (a "naked" enolate).[1][3] This increased reactivity of the hard oxygen center promotes O-alkylation.

    • Solution: Change to a less polar or a protic solvent.

      • Weakly polar solvents like THF or diethyl ether promote the formation of less aggregated enolates and can favor C-alkylation.[3]

      • Protic solvents (e.g., ethanol) will hydrogen-bond with the oxygen atom, effectively shielding it and making the carbon atom the more accessible nucleophilic site.[1][2]

  • What is the counterion for your enolate?

    • Insight: The size of the counterion affects ion pairing. Larger cations like potassium (K+) result in a looser ion pair and a more reactive oxygen anion, thus favoring O-alkylation.[14]

    • Solution: Use a smaller counterion like lithium (Li+). Lithium ions associate more tightly with the oxygen atom, reducing its nucleophilicity and promoting C-alkylation.[14][15]

  • What is the reaction temperature?

    • Insight: O-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures.[5][7]

    • Solution: While seemingly counterintuitive to the general rule, if O-alkylation is the kinetic product, allowing the reaction to run at a slightly higher temperature (if the enolate is stable) could allow for equilibration to the more thermodynamically stable C-alkylated product. However, for many systems, C-alkylation is favored under kinetic control. It is crucial to analyze your specific system.

Problem 2: My reaction is yielding the C-alkylated product, but I need the O-alkylated product (enol ether).

To favor O-alkylation, you will need to create conditions that enhance the reactivity of the "hard" oxygen center of the enolate.

Diagnostic Questions & Solutions:

  • What is your alkylating agent?

    • Insight: Soft electrophiles favor C-alkylation.[1][9]

    • Solution: Use a hard electrophile. Alkylating agents with hard leaving groups, such as tosylates (R-OTs), mesylates (R-OMs), or sulfates (R₂SO₄), are excellent choices.[10][16] Trimethylsilyl chloride (TMSCl) is a classic reagent for O-silylation, which is a form of O-alkylation.[4]

  • What solvent are you using?

    • Insight: Protic or less polar solvents can hinder the reactivity of the oxygen atom.[1][14]

    • Solution: Employ a polar aprotic solvent like DMF, DMSO, or HMPA.[1][3] These solvents will solvate the counterion, creating a more "naked" and reactive oxygen anion, which will readily attack hard electrophiles.[14]

  • What is your counterion?

    • Insight: Tightly associated counterions like lithium reduce the oxygen's nucleophilicity.[14][15]

    • Solution: Use a larger counterion that promotes a looser ion pair. Potassium (K+) or sodium (Na+) enolates are more likely to undergo O-alkylation than lithium enolates.[14][15] The use of crown ethers can also help to sequester the metal cation and increase the reactivity of the oxygen.[14]

Problem 3: I am getting a mixture of mono- and poly-alkylated products.

This issue arises when the mono-alkylated product is deprotonated by the remaining enolate or base, leading to a second alkylation.

Diagnostic Questions & Solutions:

  • How are you forming your enolate?

    • Insight: If enolate formation is not complete before the alkylating agent is added, the unreacted starting material can be deprotonated by the product enolate, leading to a complex mixture. Using a weaker base that results in an equilibrium between the starting material and the enolate can lead to polyalkylation.[17]

    • Solution: Ensure complete and irreversible enolate formation before adding the electrophile. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in a stoichiometric amount.[3][17][18] Running the reaction at low temperatures (e.g., -78 °C) will also favor the kinetically controlled, less substituted enolate and can help prevent side reactions.[6][19]

Summary of Conditions for Selectivity

ParameterTo Favor C-Alkylation (Soft-Soft Interaction)To Favor O-Alkylation (Hard-Hard Interaction)
Electrophile Soft (e.g., R-I, R-Br)[1][9][11]Hard (e.g., R-OTs, R₂SO₄, TMSCl)[9][10]
Solvent Protic (e.g., EtOH) or weakly polar (e.g., THF)[2][3]Polar Aprotic (e.g., DMF, DMSO, HMPA)[1][3][14]
Counterion Small, tightly coordinating (e.g., Li+)[14][15]Large, loosely coordinating (e.g., K+, Na+)[14][15]
Temperature Often favored under kinetic control at low temperatures[6]Often favored under kinetic control[5]
Control Type Generally leads to the thermodynamic productGenerally leads to the kinetic product[5]

Visualizing Reaction Control

The following diagrams illustrate the key decision points and influencing factors in directing the regioselectivity of your alkylation.

G cluster_0 Decision Pathway for Alkylation Selectivity Start Starting Ketone/Ester Enolate Enolate Formation Start->Enolate Add Strong Base (e.g., LDA) C_Product C-Alkylated Product (Thermodynamically Favored) Enolate->C_Product Soft Electrophile (R-I) Protic/Weakly Polar Solvent Li+ Counterion O_Product O-Alkylated Product (Kinetically Favored) Enolate->O_Product Hard Electrophile (R-OTs) Polar Aprotic Solvent K+ Counterion

Caption: Decision pathway for achieving C- vs. O-alkylation.

HSAB_Principle cluster_electrophiles Electrophiles (Acids) Enolate Ambident Enolate Nucleophile α-Carbon (Soft) Oxygen (Hard) Soft_E Soft Acid (e.g., CH₃I) Enolate:C->Soft_E Favored Interaction (C-Alkylation) Hard_E Hard Acid (e.g., (CH₃)₂SO₄) Enolate:O->Hard_E Favored Interaction (O-Alkylation)

Caption: Application of the HSAB principle to enolate alkylation.

Experimental Protocols

Protocol 1: Selective C-Alkylation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the C-alkylated product by using a soft electrophile, a lithium counterion, and a weakly polar solvent under kinetically controlled conditions.

Materials:

  • 2-Methylcyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, add anhydrous THF (50 mL) to the flask and cool to -78 °C using an acetone/dry ice bath.

  • Slowly add LDA solution (1.1 equivalents) to the cooled THF.

  • Add a solution of 2-methylcyclohexanone (1.0 equivalent) in THF dropwise to the LDA solution over 15 minutes, ensuring the temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes to ensure complete formation.[6][17]

  • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the C-alkylated product.

Protocol 2: Selective O-Alkylation of Cyclohexanone (Silyl Enol Ether Formation)

This protocol favors O-alkylation by using a hard electrophile (TMSCl) and a strong base.

Materials:

  • Cyclohexanone

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Diethyl Ether

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve cyclohexanone (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the solution.[4]

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • A white precipitate of triethylammonium chloride will form.

  • Filter the mixture through a pad of Celite to remove the salt.

  • Concentrate the filtrate in vacuo to obtain the crude silyl enol ether.

  • Further purification can be achieved by distillation under reduced pressure.

By understanding and applying these principles, you can gain precise control over your enolate alkylation reactions, leading to improved yields and purities of your target molecules.

References

  • Fiveable. (n.d.).
  • PharmaXChange.info. (2011, February 25).
  • Macmillan Group. (2008, March 12). gcw.
  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Organic Chemistry Key Term.
  • Organic Chemistry Academy. (2023, June 26).
  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolate Definition. Organic Chemistry Key Term.
  • Benchchem. (n.d.).
  • University of Calgary. (n.d.). Kinetic vs.
  • Khan Academy. (n.d.).
  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
  • Reddit. (2011, September 18).
  • ACS Publications. (n.d.). Influence of Alkylating Reagent Softness on the Regioselectivity in Enolate Ion Alkylation: A Theoretical Local Hard and Soft Acids and Bases Study. The Journal of Physical Chemistry A.
  • Química Organica.org. (n.d.).
  • ResearchGate. (2025, August 10). Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase?
  • NIH. (2020, September 10).
  • YouTube. (2012, March 9). Leaving Group Effect - Alkyl Halides 003.
  • YouTube. (2020, March 23).
  • Chemistry Steps. (2023, April 17).
  • ACS Publications. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society.
  • Benchchem. (n.d.).
  • ChemistryViews. (2012, November 21).
  • ResearchGate. (n.d.). 37.
  • ResearchGate. (n.d.). Effect of leaving groups. a [Download Table].
  • PubMed. (2006, June 22).
  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory.
  • YouTube. (2021, December 19). The explanation of C and O alkylation of enolate ion using hard soft acid base concept.
  • Imperial College London. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3.
  • ACS Publications. (n.d.). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Leaving group.
  • LibreTexts. (2015, July 9). 7.
  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
  • LibreTexts. (2023, January 29). 22.
  • University of Wisconsin. (n.d.).
  • Chemistry Stack Exchange. (2015, April 6).
  • YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
  • Chemistry Stack Exchange. (2025, January 4).

Sources

Technical Support Center: Monitoring 2-(2-Propynyloxy)benzenecarbaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions of 2-(2-Propynyloxy)benzenecarbaldehyde using Thin-Layer Chromatography (TLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring. As Senior Application Scientists, we combine technical precision with practical field experience to help you navigate the nuances of TLC for this versatile bifunctional molecule.

Introduction to TLC of this compound

This compound is a valuable building block in organic synthesis, featuring a reactive aldehyde and a terminal alkyne. This dual functionality allows for a diverse range of chemical transformations. Monitoring these reactions is crucial for determining reaction completion, identifying byproducts, and optimizing reaction conditions. TLC is a rapid, inexpensive, and powerful technique for this purpose. However, the presence of two distinct functional groups can present unique challenges in TLC analysis. This guide will address these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing TLC on reactions involving this compound.

Q1: What is a good starting solvent system (mobile phase) for TLC of this compound?

A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. We recommend starting with a 7:3 or 8:2 mixture of Hexane/Ethyl Acetate.[1][2] You can then adjust the polarity based on the observed retention factor (Rf) of your starting material. The ideal Rf for the starting material is typically between 0.2 and 0.4 to allow for clear separation from both more polar products and less polar byproducts.

Q2: How can I visualize the spots on the TLC plate?

This compound is an aromatic aldehyde, which makes it UV active. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[3] The compound will appear as a dark spot on a fluorescent green background.

For more sensitive visualization or for reaction products that may not be UV active, chemical stains are recommended. Given the functional groups present, the following stains are particularly effective:

  • Potassium Permanganate (KMnO4) stain: This stain is excellent for visualizing the alkyne group.[4][5] Alkynes will appear as yellow spots on a purple background, often without heating. The aldehyde group can also be oxidized by KMnO4, making this a very sensitive stain for the starting material and many of its derivatives.

  • p-Anisaldehyde stain: This stain is generally good for aldehydes and other functional groups.[6][7] It often gives colored spots upon heating, which can help differentiate between the starting material and products.

  • Iodine (I2) chamber: Iodine vapor is a general stain for most organic compounds.[4] It is a semi-destructive method, and the spots will fade over time.

Q3: My spots are streaking. What can I do?

Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: The most common cause of streaking is applying too much sample to the plate.[8] Try diluting your sample before spotting it.

  • Sample insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before application.

  • Highly polar compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can sometimes resolve this.[9]

  • Compound decomposition on silica: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[10] If you suspect this is the case, you can try using alumina TLC plates or neutralizing the silica plate by adding a small amount of triethylamine to the mobile phase.[9]

Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

Poor separation is a common issue. Here are a few strategies to improve it:

  • Change the solvent system polarity: If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent. If the spots are too low (low Rf), increase the polarity.

  • Use a different solvent system: Sometimes, simply changing the solvents can dramatically improve separation, even if the overall polarity is similar. For example, you could try a mixture of dichloromethane and methanol, or toluene and ethyl acetate. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation due to π-π interactions.

  • Use a different stationary phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase plates.

In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common problems.

Scenario 1: No Spots are Visible on the TLC Plate

Possible Causes and Solutions:

Cause Explanation Solution
Sample is too dilute The concentration of the compound is below the detection limit of the visualization method.Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[8]
Compound is not UV active Not all organic compounds absorb UV light at 254 nm.Use a chemical stain such as potassium permanganate or p-anisaldehyde.[5][6]
Incorrect spotting The spotting line was below the solvent level in the developing chamber, causing the sample to dissolve in the solvent reservoir.Ensure the spotting line is always above the solvent level in the TLC chamber.
Compound is volatile The compound may have evaporated from the TLC plate during development or drying.Minimize the time the plate is exposed to air before and after development.
Scenario 2: The Solvent Front is Uneven

Possible Causes and Solutions:

Cause Explanation Solution
Uneven TLC plate surface The silica gel layer may be damaged or of uneven thickness.Use a new, high-quality TLC plate. Avoid touching the face of the plate.
Improper chamber saturation The atmosphere in the TLC chamber is not saturated with solvent vapors, leading to faster evaporation from the edges of the plate.Line the inside of the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
TLC plate is touching the side of the chamber Contact with the chamber walls can disrupt the capillary action.Ensure the TLC plate is placed in the center of the chamber and is not touching the sides.[8]
Scenario 3: Unexpected Spots Appear on the TLC Plate

Possible Causes and Solutions:

Cause Explanation Solution
Contamination The sample, solvent, or TLC plate may be contaminated.Use clean glassware and high-purity solvents. Handle TLC plates with forceps to avoid contamination from fingerprints.[8]
Reaction byproducts The unexpected spots could be byproducts of your reaction.This is valuable information! Record the Rf values of these spots. They can help you understand the reaction pathway and optimize conditions to minimize their formation.
Decomposition on the plate The compound may be decomposing on the silica gel.Perform a 2D TLC experiment. Spot the compound in one corner, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it indicates decomposition.[10] Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction
  • Prepare the TLC Chamber: Add your chosen mobile phase (e.g., 7:3 Hexane/Ethyl Acetate) to a depth of about 0.5 cm in the developing chamber. Line the chamber with filter paper, close the lid, and allow it to saturate for at least 5-10 minutes.

  • Spot the TLC Plate: On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. This is your origin.

    • On the left, spot a dilute solution of your starting material, this compound.

    • In the middle, spot your reaction mixture.

    • On the right, co-spot the starting material and the reaction mixture (spot the starting material first, let it dry, then spot the reaction mixture on top of it). The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[11]

  • Develop the Plate: Carefully place the spotted TLC plate in the saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[11]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC of this compound and Derivatives
Compound Polarity Recommended Solvent System Comments
Non-polar 9:1 to 8:2 Hexane/Ethyl AcetateGood for separating less polar compounds.
Moderately Polar 7:3 to 1:1 Hexane/Ethyl AcetateA good starting point for many reactions.
Polar 1:4 Hexane/Ethyl Acetate to 100% Ethyl AcetateFor more polar products.
Very Polar 9:1 Dichloromethane/MethanolFor highly polar compounds that do not move in less polar systems.

Visualizations

Diagram 1: Troubleshooting Logic for Common TLC Problems

TLC_Troubleshooting start TLC Issue Observed streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_separation Poor Separation (Close Rf) start->poor_separation uneven_front Uneven Solvent Front start->uneven_front overloaded Overloaded Sample? streaking->overloaded too_dilute Sample Too Dilute? no_spots->too_dilute change_polarity Change Solvent Polarity poor_separation->change_polarity change_solvent Try Different Solvent System poor_separation->change_solvent improper_setup Improper Chamber Setup? uneven_front->improper_setup dilute Dilute Sample & Re-run overloaded->dilute Yes acid_base Acidic/Basic Compound? overloaded->acid_base No add_modifier Add Acid/Base Modifier to Eluent acid_base->add_modifier Yes concentrate Concentrate or Multi-spot too_dilute->concentrate Yes not_uv Not UV Active? too_dilute->not_uv No use_stain Use Chemical Stain not_uv->use_stain Yes saturate Ensure Chamber Saturation improper_setup->saturate Yes

Caption: A flowchart for diagnosing and resolving common TLC issues.

References

  • Organic Syntheses Procedure. (n.d.).
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • OperaChem. (2022, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis....
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde.
  • OICC Press. (2022, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • Filo. (2023, May 7). a solvent. Find out Rf values for benzaldehyde and 2, 4 DNP derivatives....
  • PubMed. (2020, April 3). Synthesis, Molecular Docking, and Preliminary Evaluation of 2-(1,2,3-Triazoyl)benzaldehydes As Multifunctional Agents for the Treatment of Alzheimer's Disease.

Sources

Technical Support Center: Reactions of 2-(Propargyloxy)benzaldehyde Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(propargyloxy)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your moisture-sensitive reactions. As every experienced chemist knows, water is the nemesis of many organometallic and base-sensitive transformations. This guide is structured to not only provide solutions but to also explain the underlying chemical principles dictating the need for scrupulous anhydrous techniques.

Part 1: Frequently Asked Questions (FAQs) on Anhydrous Conditions

This section addresses common initial queries regarding the necessity and implementation of anhydrous conditions when working with 2-(propargyloxy)benzaldehyde.

Q1: Why are anhydrous conditions so critical for many reactions involving 2-(propargyloxy)benzaldehyde?

A1: 2-(propargyloxy)benzaldehyde possesses two key functional groups that are highly susceptible to interference by water, especially under the conditions of many carbon-carbon bond-forming reactions.[1][2][3][4]

  • The Aldehyde Group: While the aldehyde itself is not directly reactive with water under neutral conditions, many reactions targeting this group (e.g., Grignard, Wittig) employ highly basic or nucleophilic reagents that are readily protonated and quenched by water.[5][6][7]

  • The Terminal Alkyne: The terminal proton of the propargyl group is weakly acidic and can be deprotonated by strong bases. More importantly, many catalytic cycles involving the alkyne, such as the Sonogashira coupling, can be disrupted by water, leading to side reactions like alkyne homocoupling (Glaser coupling).[8][9]

Q2: What are the primary consequences of having moisture in my reaction?

A2: The presence of water can lead to a cascade of undesirable outcomes, including:

  • Reagent Quenching: Highly reactive reagents like Grignard reagents or Wittig ylides will be rapidly destroyed by water, leading to a complete halt of the desired reaction.[5][7][10]

  • Low to No Yield: If the reagent is quenched, your starting material will remain unreacted, resulting in low or zero yield of the desired product.[11]

  • Formation of Byproducts: Water can participate in side reactions. For instance, in Sonogashira couplings, moisture can promote the homocoupling of the alkyne.[8][9]

  • Irreproducible Results: Trace amounts of water can lead to significant variations in reaction outcomes, making your results difficult to reproduce.[11]

Q3: How "anhydrous" do my conditions need to be?

A3: The required level of dryness depends on the specific reaction. Grignard reactions are notoriously sensitive and require rigorously dried solvents and glassware.[5][6][12] For some catalytic reactions, trace amounts of water may be tolerated, but it is always best practice to start with the assumption that your reaction requires strictly anhydrous conditions for optimal results.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common moisture-sensitive reactions involving 2-(propargyloxy)benzaldehyde.

Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a powerful method for functionalizing the alkyne moiety of 2-(propargyloxy)benzaldehyde. However, it is prone to failure in the presence of moisture and oxygen.[13][14]

Problem: My Sonogashira coupling of 2-(propargyloxy)benzaldehyde with an aryl halide is giving low yield or failing completely.

Possible Cause 1: Inactive Catalyst

  • Explanation: The active Pd(0) catalyst can be oxidized and deactivated in the presence of air.

  • Solution: Ensure your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[15]

Possible Cause 2: Alkyne Homocoupling (Glaser Coupling)

  • Explanation: This is a common side reaction, often promoted by the presence of oxygen and catalyzed by the copper(I) co-catalyst.[8][9]

  • Solution:

    • Rigorous Degassing: As with catalyst deactivation, meticulous degassing of the reaction mixture is crucial.

    • Amine Base: The amine base is not just a proton scavenger; it also helps to keep the copper catalyst in its active Cu(I) state. Ensure your amine is pure and dry.

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[14]

Possible Cause 3: Poorly Dried Solvent/Reagents

  • Explanation: Water can interfere with the catalytic cycle.

  • Solution: Use freshly distilled, anhydrous solvents. Dry solid reagents in a vacuum oven before use.

Troubleshooting Workflow for Sonogashira Coupling

Caption: Troubleshooting workflow for Sonogashira coupling of 2-(propargyloxy)benzaldehyde.

Troubleshooting Grignard Reactions

The addition of a Grignard reagent to the aldehyde of 2-(propargyloxy)benzaldehyde to form a secondary alcohol is a classic transformation that is extremely sensitive to moisture.[5][6][12]

Problem: My Grignard reaction is not initiating, or my yield is very low.

Possible Cause 1: Wet Glassware

  • Explanation: Even a thin film of adsorbed moisture on the glassware will quench the Grignard reagent.

  • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying overnight at >120 °C and assembling while hot under a stream of inert gas.[16]

Possible Cause 2: Wet Solvent

  • Explanation: The solvent (typically THF or diethyl ether) is a primary source of water contamination.

  • Solution: Use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Never use a previously opened bottle of "anhydrous" solvent without re-drying.

Possible Cause 3: Atmospheric Moisture

  • Explanation: The Grignard reagent will react with moisture from the air.

  • Solution: Maintain a positive pressure of a dry inert gas (argon or nitrogen) throughout the entire setup and reaction time. Use septa and syringes for all transfers.

Consequences of Moisture in Grignard Reactions

Grignard_Moisture Grignard Grignard Reagent (R-MgX) Desired_Product Secondary Alcohol Grignard->Desired_Product Desired Reaction with Aldehyde Quenched_Reagent Alkane (R-H) + Mg(OH)X Grignard->Quenched_Reagent Reaction with Water (Quenching) Water Water (H2O) Water->Quenched_Reagent Aldehyde 2-(propargyloxy)benzaldehyde Aldehyde->Desired_Product

Caption: The competitive and destructive reaction of a Grignard reagent with water.

Troubleshooting Wittig Reactions

The Wittig reaction converts the aldehyde of 2-(propargyloxy)benzaldehyde into an alkene. The formation of the phosphorus ylide requires a strong base, which is highly sensitive to water.[10][17][18]

Problem: My Wittig reaction is not producing the desired alkene.

Possible Cause 1: Incomplete Ylide Formation

  • Explanation: The strong base (e.g., n-BuLi, NaH, KHMDS) used to deprotonate the phosphonium salt is readily quenched by water. If the ylide does not form, the reaction will not proceed.

  • Solution: Ensure the solvent and the phosphonium salt are completely dry. Add the base at the appropriate temperature (often low temperatures for organolithium bases) to a solution of the phosphonium salt in anhydrous solvent under an inert atmosphere. The characteristic color change (often to deep red or orange) is a good indicator of ylide formation.

Possible Cause 2: Hydrolysis of the Ylide

  • Explanation: The phosphorus ylide is a strong base and will be protonated by any available water.

  • Solution: Maintain strict anhydrous and inert conditions throughout the reaction, from ylide formation to the addition of the 2-(propargyloxy)benzaldehyde.

Part 3: Experimental Protocols and Data

Protocol for Setting Up a Reaction Under Anhydrous Conditions
  • Glassware Preparation:

    • Clean and assemble all glassware (round-bottom flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.

    • Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.[16]

  • Solvent Purification:

    • Choose a drying agent appropriate for your solvent (see Table 1).

    • Reflux the solvent over the drying agent under an inert atmosphere, then distill directly into the reaction flask or a dry storage flask.[10]

  • Reagent Handling:

    • Dry solid reagents in a vacuum oven.

    • Transfer liquid reagents using dry syringes.

    • Maintain a positive pressure of inert gas in the reaction flask at all times. Use a bubbler to monitor the gas flow.

Table 1: Common Solvents and Recommended Drying Agents

SolventRecommended Drying Agent(s)Notes
Tetrahydrofuran (THF)Sodium/BenzophenoneDeep blue/purple color indicates dryness.[10]
Diethyl EtherSodium/BenzophenoneDeep blue/purple color indicates dryness.[10]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux and distill. Do not use sodium.
TolueneSodium or Calcium Hydride (CaH₂)Reflux and distill.
AcetonitrileCalcium Hydride (CaH₂)Reflux and distill.
Triethylamine (TEA)Potassium Hydroxide (KOH) or CaH₂Distill and store over KOH pellets.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
  • Solubility of Things. (n.d.). Reactivity Patterns of Functional Groups.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Geek Formosa. (2010). Functional Groups In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • The Sonogashira Coupling. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Khan Academy. (n.d.). Functional groups.
  • ResearchGate. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Lumen Learning. (n.d.). Functional Groups Names, Properties, and Reactions. Introductory Chemistry.
  • Meta-synthesis. (n.d.). Functional Groups.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines.
  • National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
  • Green, J. R. (n.d.). New Synthetic Strategies and Applications Using Nicholas Reaction Chemistry.
  • ChemOrgChem. (2025). Sonogashira Cross-Coupling/LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube.
  • ResearchGate. (n.d.). a) Enantioconvergent intramolecular Nicholas reaction of propargylic alcohols. b) Interconversion of intermediate planar‐chiral dicobalt complexes.
  • Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. University of Windsor.
  • Royal Society of Chemistry. (n.d.). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry.
  • PubMed Central. (n.d.). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes.
  • Royal Society of Chemistry. (2012). A walk around the A3-coupling. Chemical Society Reviews.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Organic Syntheses. (n.d.). Procedure.
  • National Institutes of Health. (n.d.). 2-(Propargyloxy)benzaldehyde. PubChem.
  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube.
  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.

Sources

Impact of impurities in 2-(2-Propynyloxy)benzenecarbaldehyde on subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Using 2-(2-Propynyloxy)benzenecarbaldehyde

Introduction: Mastering a Versatile Reagent

However, the very features that impart this reactivity also create pathways for the formation of impurities during synthesis and storage. These are not benign contaminants; they are active participants that can derail subsequent reactions, leading to catalyst deactivation, formation of intractable byproducts, and significantly reduced yields. This guide is designed to provide researchers with the expert insights needed to anticipate, diagnose, and resolve these common challenges, ensuring the integrity and success of your experimental outcomes.

Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

FAQ 1: My Sonogashira coupling reaction is failing or providing very low yields. What is the likely cause?

Answer: This is a classic problem almost always traced back to the purity of the this compound. The two most common culprits are residual base from the synthesis of the aldehyde and the presence of alkyne homo-coupling products (Glaser byproducts).[4][5]

  • Expert Analysis (The "Why"):

    • Residual Base: The standard synthesis of this aldehyde is a Williamson etherification between salicylaldehyde and propargyl bromide, which uses a base (e.g., K₂CO₃, Et₃N). If this base is not rigorously removed during the workup, it can neutralize the amine base (e.g., triethylamine, diisopropylamine) used in the Sonogashira reaction, disrupting the catalytic cycle.[6]

    • Glaser Coupling Impurity: In the presence of oxygen and trace copper—the co-catalyst in a traditional Sonogashira reaction—terminal alkynes can undergo oxidative homo-coupling to form symmetric 1,3-diynes.[4][7][8] This impurity not only consumes your starting material but can also interfere with the palladium catalyst, leading to lower efficiency. The development of copper-free Sonogashira protocols was driven specifically to avoid this side reaction.[5][9][10][11]

  • Troubleshooting & Remediation Workflow:

    Diagram 1: Sonogashira Reaction Troubleshooting

    G start Low Yield in Sonogashira Coupling check_purity Step 1: Purity Analysis (¹H NMR / TLC) start->check_purity impurity Impurity Detected? check_purity->impurity purify Step 2: Purification (See Protocol 1) impurity->purify Yes other_issues Check Other Parameters: - Catalyst activity - Solvent purity - Base integrity impurity->other_issues No rerun Step 3: Re-run Reaction with Purified Aldehyde purify->rerun success Successful Coupling rerun->success

[12] 3. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. 4. Recrystallization (Recommended): For the highest purity, recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove non-basic organic impurities like Glaser products. [13][14]

FAQ 2: I am attempting a cyclization to synthesize a chromene derivative, but the reaction is messy and forms an insoluble, possibly polymeric, byproduct. What is happening?

Answer: This issue strongly indicates the presence of unreacted salicylaldehyde , the precursor to your starting material. [12][13]

  • Expert Analysis (The "Why"):

    • Incomplete Synthesis: If the initial etherification reaction did not proceed to completion, your starting material will be contaminated with salicylaldehyde.

    • In-Situ Decomposition: The propargyl ether linkage can be labile under harsh acidic or basic conditions, potentially cleaving during the reaction to regenerate salicylaldehyde. [14] * Polymerization Mechanism: Salicylaldehyde, with its phenolic hydroxyl and aldehyde functionalities, is highly prone to self-condensation and polymerization under the exact acidic or basic conditions often used for chromene synthesis. [13]This competitive reaction consumes reagents and forms intractable phenol-formaldehyde-type resins, which are notoriously difficult to remove.

  • Diagnostic Strategy & Mitigation:

    Table 1: Effect of Salicylaldehyde Impurity on Chromene Synthesis

Reaction MetricIdeal Reaction (Pure Aldehyde)Compromised Reaction (Salicylaldehyde Impurity)
Primary Pathway Intramolecular cyclization to desired chromene. [1][15]Competing intermolecular polymerization.
Product Yield High (>80%)Low to moderate (<40%), significant mass loss.
Byproducts Minimal, structurally related isomers.Insoluble, high molecular weight polymeric material.
Purification Straightforward (column chromatography or recrystallization).Difficult; polymer may be insoluble or streak on silica gel.
FAQ 3: My copper-catalyzed "click" reaction (CuAAC) is not working, and the solution is turning dark brown/black.

Answer: A color change to dark brown or black is a tell-tale sign of copper catalyst deactivation, specifically the precipitation of inactive Cu(0) metal. [16][17]This is often caused by impurities in your aldehyde or suboptimal reaction conditions that promote unwanted redox chemistry.

  • Expert Analysis (The "Why"):

    • Redox Instability: The CuAAC reaction relies on a catalytic cycle involving Cu(I). [18]The standard protocol generates this active species by reducing a Cu(II) salt (like CuSO₄) with an agent such as sodium ascorbate. However, aldehydes themselves can be oxidized. This process can lead to the over-reduction of the copper catalyst from the active Cu(I) state to the inactive Cu(0) state (a black/brown precipitate), effectively killing the catalytic cycle.

    • Coordinating Impurities: Impurities from the synthesis of your aldehyde, such as residual propargyl alcohol, can have free hydroxyl groups that coordinate to the copper center, inhibiting its ability to activate the alkyne. [19]

  • Prevention & Optimization Strategy:

    Diagram 2: CuAAC Catalytic Cycle vs. Deactivation

    G cluster_0 Desired Catalytic Cycle cluster_1 Deactivation Pathway CuII Cu(II) Precatalyst (e.g., CuSO₄) Ascorbate Sodium Ascorbate CuI Active Cu(I) Catalyst Ascorbate->CuI Reduction Cycle Alkyne + Azide Triazole Product CuI->Cycle Catalysis Cu0 Inactive Cu(0) (Black Precipitate) CuI->Cu0 Cycle->CuI Impurity Aldehyde or Other Reducing Impurity Impurity->CuI Over-reduction

    Caption: The desired Cu(I) cycle in click chemistry versus the deactivation pathway to Cu(0).

    Protocol 3: Best Practices for Robust CuAAC Reactions

    • Ensure Purity: Use only highly purified this compound, verified by NMR or TLC (see Protocol 2).

    • Use a Stabilizing Ligand: The addition of a copper-stabilizing ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or other polydentate amines protect the Cu(I) oxidation state from disproportionation and oxidation, dramatically increasing reaction efficiency and preventing catalyst death. [20] 3. Degas All Solvents: Rigorously remove dissolved oxygen from your reaction solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the copper catalyst. Oxygen is a key player in the unwanted oxidative pathways.

    • Control Reagent Addition: Add the sodium ascorbate solution to the mixture of your azide, alkyne, and the Cu(II) salt. This ensures the reducing agent is present to immediately generate the active Cu(I) species in the presence of the substrates.

References
  • BenchChem. (n.d.). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. BenchChem.
  • Blakemore, D. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Rispens, T. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database.
  • PubChem. (n.d.). Propargyl ether. National Institutes of Health.
  • Chem-Impex. (n.d.). Propargyl ether. Chem-Impex.
  • ResearchGate. (n.d.). Thermal Characteristics of Propargyl Ether Phenolic Resins. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Glaser coupling - Literature. Organic Chemistry Portal.
  • Yang, M., et al. (n.d.). Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing).
  • Biosynth. (n.d.). This compound | 29978-83-4. Biosynth.
  • Jahjah, M., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Acosta-Jiménez, L., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
  • Matar, S. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Matar.
  • MDPI. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI.
  • HKBU. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. HKBU.
  • ResearchGate. (n.d.). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis. ResearchGate.
  • AIChE. (n.d.). (392a) Deactivation and Reactivation of the Copper Electrocatalyst during CO Reduction in Alkaline Media | AIChE - Proceedings. AIChE.
  • ResearchGate. (n.d.). Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com.
  • PMC - NIH. (2022, March 31). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow.
  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journals.
  • BenchChem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. BenchChem.
  • PubMed. (n.d.). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. PubMed.
  • PMC - NIH. (n.d.). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts.
  • Beilstein Journals. (n.d.). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals.
  • Semantic Scholar. (2015, August 1). Construction of Diverse and Functionalized 2H-Chromenes by Organocatalytic Multicomponent Reactions. Semantic Scholar.

Sources

Technical Support Center: Safe Handling and Disposal of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(2-Propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the handling, use, and disposal of this versatile reagent. Our goal is to combine technical accuracy with practical, field-tested insights to ensure both the success of your experiments and the safety of your laboratory personnel.

I. Core Concepts: Understanding the Reagent

This compound is a bifunctional molecule featuring a reactive aldehyde group and a terminal alkyne. This unique structure makes it a valuable building block in organic synthesis and a component in the development of fluorescent probes.[1] However, its reactivity also necessitates careful handling and a thorough understanding of its stability and potential hazards.

Key Properties at a Glance:
PropertyValueSource
CAS Number 29978-83-4[2][3][4]
Molecular Formula C₁₀H₈O₂[1][2][4]
Molecular Weight 160.17 g/mol [1][2][3][4]
Appearance White to off-white solid[3]
Melting Point 69-72 °C[3]
Flash Point 69 °C[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to specific questions and to troubleshoot common issues you may encounter during your experiments.

A. Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include skin and eye irritation.[3] Like many aromatic aldehydes, it may also cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What is the proper way to store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[5][6][7] For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde group to a carboxylic acid.[8]

Q3: I've noticed the compound has developed a yellowish tint over time. Is it still usable?

A3: A yellowish tint can indicate gradual oxidation of the aldehyde to the corresponding benzoic acid. While minor discoloration may not significantly affect some reactions, it is a sign of degradation. For sensitive applications, such as in the development of fluorescent probes or in multi-step syntheses, it is advisable to purify the compound before use. You can check the purity via TLC or HPLC analysis.

Q4: What are the best practices for weighing and transferring this solid compound?

A4: Due to its potential for causing respiratory irritation, it is best to handle the solid form of this compound in a chemical fume hood. Use a powder funnel and anti-static weighing paper or a weighing boat to minimize the dispersion of fine particles. Always wear gloves, a lab coat, and safety glasses.

B. Experimental Workflow: Synthesis and Purification

Q5: I am synthesizing this compound and my yield is lower than expected. What are some common reasons for this?

A5: Low yields in the synthesis, which typically involves the Williamson ether synthesis from salicylaldehyde and propargyl bromide, can be due to several factors:

  • Incomplete deprotonation of salicylaldehyde: Ensure you are using a suitable base (e.g., potassium carbonate) and that it is dry.[9]

  • Reaction temperature: The reaction often requires heating.[10] Ensure the reaction is maintained at the optimal temperature for a sufficient duration.

  • Solvent choice: Aprotic polar solvents like acetone or acetonitrile are generally effective for this type of SN2 reaction.[9]

  • Purity of starting materials: The purity of salicylaldehyde and propargyl bromide is crucial. Impurities can lead to side reactions and lower yields.

Q6: After synthesis, my crude product is an oil/gum instead of a solid. How can I purify it?

A6: An oily or gummy product often indicates the presence of unreacted starting materials or byproducts.[11] Here is a systematic approach to purification:

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[11]

  • Column Chromatography: If impurities persist, silica gel column chromatography is an effective purification method. A gradient elution with a mixture of hexane and ethyl acetate is typically used.[11]

  • Recrystallization: Once a semi-pure product is obtained, recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) can yield pure, crystalline this compound.[10]

Q7: My purified compound shows signs of degradation (e.g., a new spot on TLC) after a short period. How can I prevent this?

A7: Aldehydes are susceptible to oxidation. To prevent degradation:

  • Store the purified compound under an inert atmosphere.

  • Keep it in a refrigerator or freezer.

  • Protect it from light by using an amber vial or wrapping the container in aluminum foil.

C. Disposal

Q8: How should I dispose of waste containing this compound?

A8: Waste containing this compound should be treated as hazardous chemical waste.[8]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste (e.g., from chromatography fractions) in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) should also be placed in a sealed bag and disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

III. Protocols and Visual Guides

A. Personal Protective Equipment (PPE) Workflow

Proper PPE is the first line of defense against chemical exposure. The following workflow should be followed whenever handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal start Assess Hazards ppe_selection Select Appropriate PPE start->ppe_selection lab_coat Lab Coat ppe_selection->lab_coat Minimum gloves Nitrile Gloves lab_coat->gloves eye_protection Safety Goggles/Face Shield gloves->eye_protection fume_hood Work in Fume Hood eye_protection->fume_hood remove_gloves Remove Gloves fume_hood->remove_gloves After Handling remove_coat Remove Lab Coat remove_gloves->remove_coat wash_hands Wash Hands Thoroughly remove_coat->wash_hands

Caption: Recommended PPE workflow for handling this compound.

B. Spill Cleanup Protocol

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and contamination.

Spill_Cleanup spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain neutralize Apply Aldehyde Neutralizer (Optional) contain->neutralize collect Collect Absorbed Material neutralize->collect dispose Place in Labeled Hazardous Waste Container collect->dispose clean Clean Spill Area with Soap and Water dispose->clean report Report Spill to Lab Supervisor/EHS clean->report

Sources

Preventing polymerization of the alkyne in 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Propargyloxy)benzaldehyde

Welcome to the technical support guide for 2-(propargyloxy)benzaldehyde. This document serves as a specialized resource for researchers, chemists, and drug development professionals to address a critical challenge encountered when working with this versatile reagent: the unwanted polymerization of its terminal alkyne moiety. The high reactivity of the propargyl group, while essential for reactions like cycloadditions and coupling, also makes the molecule susceptible to degradation.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to ensure the stability of your material and the success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the storage or use of 2-(propargyloxy)benzaldehyde.

Problem 1: My vial of 2-(propargyloxy)benzaldehyde, which was a clear liquid/solid, now contains a viscous, yellowish, or brownish insoluble material.

  • What is happening? You are observing classic signs of polymerization. The terminal alkyne groups of individual 2-(propargyloxy)benzaldehyde molecules have reacted with each other, forming long-chain polymers. This process is often irreversible and renders the reagent unusable for most applications. The color change indicates the formation of a complex conjugated system.

  • Root Cause Analysis & Immediate Actions: Several factors can initiate or accelerate this unwanted reaction.[2] The primary culprits are exposure to oxygen, heat, light, or contaminants like metal ions.

    • Isolate the Material: Immediately quarantine the affected vial to prevent cross-contamination of other reagents.

    • Assess the Extent: If only a small amount of polymer has formed, it may be possible to salvage the remaining monomer by dissolving the material in a minimal amount of a suitable solvent (e.g., dichloromethane) and quickly filtering out the insoluble polymer. The purified material should be used immediately.

    • Review Your Handling Procedures: Use the troubleshooting workflow below to identify and rectify the likely cause in your storage or experimental setup.

Troubleshooting Workflow: Diagnosing and Preventing Polymerization

This workflow will help you pinpoint the source of the instability and implement corrective actions.

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Solutions & Preventative Actions start Observation: Sample is viscous, colored, or contains insoluble precipitate. storage How was the material stored? start->storage sol_repurify Salvage & Re-purify: - Dissolve in minimal solvent - Filter out polymer - Use immediately or add inhibitor start->sol_repurify For immediate use handling How was the material handled? storage->handling If storage was correct... sol_storage Implement Proper Storage: - Refrigerate (2-8°C) - Store under inert gas (Ar/N₂) - Use amber vials (protect from light) storage->sol_storage Incorrect Storage reaction Were reaction conditions optimized to prevent polymerization? handling->reaction If handling was correct... sol_handling Refine Handling Technique: - Use degassed solvents - Handle under inert atmosphere (glovebox or Schlenk line) - Avoid metal spatulas (use glass/plastic) handling->sol_handling Improper Handling sol_reaction Optimize Reaction Conditions: - Degas reaction mixture - Maintain inert atmosphere - Use precise temperature control - Shield from light (aluminum foil) - Consider adding an inhibitor reaction->sol_reaction Suboptimal Conditions

Caption: Troubleshooting workflow for premature polymerization.

Problem 2: My copper-catalyzed reaction (e.g., Click Chemistry, Sonogashira coupling) with 2-(propargyloxy)benzaldehyde is sluggish and forming a dark, insoluble precipitate.

  • What is happening? While the desired reaction may be occurring, you are also experiencing significant Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is mediated by copper catalysts, especially in the presence of an oxidant like air (oxygen), and leads to the formation of symmetric 1,3-diynes, which can further polymerize.[3] The dark precipitate is likely a copper-acetylide polymer complex.

  • Causality & Corrective Actions: The active catalyst for many coupling reactions is Cu(I). Exposure to oxygen can oxidize it to Cu(II), which is a known promoter of Glaser coupling.

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the copper catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen using a Schlenk line or a balloon.

    • Use a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate (often used in CuAAC "click" chemistry), can help maintain the copper in its active Cu(I) oxidation state, thereby suppressing the Glaser coupling pathway.

    • Protect the Alkyne: For multi-step syntheses where the alkyne is not immediately used, consider protecting it as a silyl alkyne (e.g., using TMSCl). The bulky trimethylsilyl (TMS) group sterically hinders the unwanted coupling and can be easily removed with a fluoride source (like TBAF) or mild acid/base when needed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(propargyloxy)benzaldehyde to ensure long-term stability?

A: Proper storage is the most critical step in preventing degradation. The following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[2] This minimizes the thermal energy that can initiate polymerization.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[2] This prevents oxidative degradation and reactions with atmospheric oxygen, which can initiate radical polymerization.

  • Container: Use a tightly sealed, amber glass vial or a clear vial wrapped in aluminum foil. This protects the compound from light, which can generate radical initiators.[2]

  • Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor to the neat compound or a stock solution.

Q2: What are polymerization inhibitors, and which ones are suitable for stabilizing alkynes?

A: Polymerization inhibitors are compounds that scavenge free radicals, which are often the initiators of unwanted polymerization. By interrupting the radical chain reaction, they significantly extend the shelf-life and in-reaction stability of monomers. For alkynes like 2-(propargyloxy)benzaldehyde, phenolic antioxidants and other radical traps are highly effective.

InhibitorRecommended ConcentrationMechanism & Use Case
Butylated Hydroxytoluene (BHT) 50-200 ppmA phenolic antioxidant that traps peroxyl radicals. Excellent for long-term storage and for use in reactions run at moderate temperatures.
Phenothiazine (PTZ) 100-500 ppmA highly effective radical scavenger that can inhibit polymerization even at elevated temperatures.[4][5] Often used as a process stabilizer during reactions.[5]
Hydroquinone (HQ) 100-200 ppmA classic inhibitor, but often requires the presence of oxygen to be fully effective. Less suitable for reactions run under strictly anaerobic conditions.
TEMPO 50-150 ppmA stable free radical that effectively terminates growing polymer chains. Useful for sensitive reactions where phenolic inhibitors might interfere.[6]

Q3: Can I use a metal spatula to handle solid 2-(propargyloxy)benzaldehyde?

A: It is strongly advised not to use metal spatulas. Trace amounts of transition metals (e.g., iron, copper, nickel) from the spatula can flake off and act as potent catalysts for alkyne polymerization.[7] Always use glass, ceramic, or PTFE-coated spatulas for handling this and other sensitive alkynes.

Q4: My synthesis involves heating. How can I minimize polymerization under thermal stress?

A: Elevated temperatures provide the activation energy for polymerization.[2] To mitigate this risk:

  • Precise Temperature Control: Use a well-calibrated oil bath or heating mantle with a digital controller. Avoid localized overheating ("hot spots") by ensuring efficient stirring.

  • Add an Inhibitor: Incorporate a high-temperature inhibitor like phenothiazine (PTZ) into the reaction mixture.[4]

  • Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible. Monitor progress closely using TLC or LC-MS to avoid unnecessarily long heating times.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere, as the rate of radical formation from trace oxygen increases with temperature.

Experimental Protocol: TMS Protection of 2-(propargyloxy)benzaldehyde

This protocol details the protection of the terminal alkyne to prevent dimerization and polymerization during subsequent reaction steps, based on standard procedures.[3]

Objective: To protect the acidic proton of the terminal alkyne, enhancing its stability.

Materials:

  • 2-(propargyloxy)benzaldehyde

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the flask, add 2-(propargyloxy)benzaldehyde (1.0 eq).

    • Dissolve it in anhydrous THF (or DCM) to a concentration of approximately 0.5 M.

    • Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • TMSCl Addition: Add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the complete consumption of the starting material.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude TMS-protected product can be purified by flash column chromatography on silica gel if necessary, though it is often clean enough to be used directly in the next step.

References

  • Cu-Catalyzed four-component polymerization of alkynes, sulfonyl azides, nucleophiles and electrophiles.Polymer Chemistry (RSC Publishing).
  • Alkyne Reactions: Coupling, Polymerisation, Examples.StudySmarter. (2023-10-14).
  • Copper-Catalyzed Reaction of Terminal Alkynes with Nitrones. Selective Synthesis of 1-Aza-1-buten-3-yne and 2-Azetidinone Derivatives.The Journal of Organic Chemistry (ACS Publications).
  • Ch 9 : Alkylation of Terminal Alkynes.University of Calgary.
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.ACS Omega (ACS Publications). (2022-04-26).
  • Reactions and Mechanisms.Master Organic Chemistry.
  • Alkyne Polymerization.ResearchGate.
  • Copper-Catalyzed Hydroalkylation of Terminal Alkynes.ACS Publications. (2015-01-26).
  • Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions.Catalysis Science & Technology (RSC Publishing).
  • Copper-Catalyzed Reaction of Terminal Alkynes with Nitrones. Selective Synthesis of 1-Aza-1-buten-3-yne and 2-Azetidinone Derivatives.Article Galaxy.
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.ACS Publications. (2022-04-30).
  • Inhibition of Free Radical Polymerization: A Review.PMC (NIH). (2023-01-17).
  • Alkyne Reactions (Live Recording) Organic Chemistry Practice Session.YouTube. (2023-12-01).
  • Alkyne Reactions Products and Shortcuts.YouTube. (2016-04-23).
  • Method of preventing the polymerization of unsaturated aldehyde.Google Patents.
  • Synthesis (5) - Reactions of Alkynes.Master Organic Chemistry. (2014-01-29).
  • "Clean up" step of alkene vs alkyne reactions.Reddit. (2025-08-22).
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.ACS Catalysis (ACS Publications). (2021-06-09).
  • Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems.University of Calgary.
  • Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants.PubMed. (2024-05-03).
  • Phenothiazine as Stabilizer for Acrylic Acid.ResearchGate.
  • Side-chain effects on phenothiazine cation radical reactions.PubMed.
  • Temperature-Dependence of Radical-Trapping Activity of Phenoxazine, Phenothiazine and their Aza-Analogues Clarifies the Way Forward for New Antioxidant Design.ResearchGate.
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.ResearchGate. (2025-08-08).

Sources

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for key intermediates is not merely a procedural formality but a cornerstone of quality, safety, and efficacy. 2-(2-Propynyloxy)benzenecarbaldehyde, a versatile building block characterized by its reactive aldehyde and propargyl ether moieties, is no exception. Its purity directly influences the outcome of subsequent synthetic transformations and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the desired quantitative accuracy. This guide will delve into the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comparative analysis to aid researchers in making informed decisions.

The Criticality of Method Validation

Before delving into specific techniques, it is paramount to emphasize the principle of method validation. All analytical procedures used for purity assessment must be validated to ensure they are fit for purpose.[1][2] This process, guided by international standards such as the ICH Q2(R2) guidelines, establishes the performance characteristics of a method, including its specificity, linearity, accuracy, precision, and robustness.[3][4][5] A validated method provides a self-validating system where the results are demonstrably reliable and reproducible.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary choice for the purity assessment of non-volatile, polar organic compounds like this compound. Its versatility in stationary and mobile phase selection allows for the effective separation of the main component from a wide array of potential impurities.

Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[6] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later.

Experimental Protocol: A Validated RP-HPLC Method

A typical validated RP-HPLC method for the analysis of aromatic aldehydes can be adapted for this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often optimal. A starting gradient could be 60% A / 40% B, ramping to 20% A / 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation and Purity Calculation

The purity of the sample is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and dissolve sample in mobile phase inject Inject sample onto C18 column prep->inject 10 µL injection separate Gradient elution with Water/Acetonitrile inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area percent purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): The Choice for Volatile Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[7] It is particularly well-suited for identifying and quantifying volatile impurities that may be present in the this compound sample, such as residual solvents from the synthesis or volatile byproducts.

Principle of Separation

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase.[7] Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and elute first.

Experimental Protocol: A Robust GC-FID Method

A flame ionization detector (FID) is commonly used for the analysis of organic compounds due to its high sensitivity and wide linear range.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[8][9]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

Data Interpretation and Purity Calculation

Similar to HPLC, the area percent method is used to calculate the purity from the GC chromatogram.[10] The area of the main peak is expressed as a percentage of the total area of all peaks. It is crucial to ensure that all potential impurities are volatile and stable under the GC conditions.

Workflow for GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Dissolve sample in a volatile solvent inject Inject into heated inlet prep->inject 1 µL injection separate Temperature-programmed separation on capillary column inject->separate detect Flame Ionization Detection (FID) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area percent purity integrate->calculate

Caption: Workflow for GC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis

NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the identification of the main component and any structurally related impurities.

Principle of Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the electronic environment of the nucleus, providing a unique fingerprint for the molecule.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

For purity determination, quantitative NMR (qNMR) is employed. This technique involves the use of an internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A compound with a simple, well-resolved signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid or dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

Data Interpretation and Purity Calculation

The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal of the analyte with the integral of a known signal from the internal standard. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aldehyde proton, the aromatic protons, the propargyl methylene protons, and the acetylenic proton.[11]

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Analysis of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between liquid mobile phase and solid stationary phase.Differential partitioning between gaseous mobile phase and liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Primary Use Purity assessment, separation of non-volatile impurities.Purity assessment, analysis of volatile impurities and residual solvents.Structural confirmation, identification of impurities, quantitative analysis (qNMR).
Strengths High resolution, wide applicability, well-established methods.High sensitivity, excellent for volatile analysis.Provides structural information, can be a primary ratio method (qNMR).
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a pure internal standard for quantification.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and robust assessment of the purity of this compound, a multi-faceted approach employing orthogonal analytical techniques is recommended.

  • HPLC should be considered the primary technique for determining the overall purity and quantifying non-volatile, related substance impurities.

  • GC is essential for the analysis of residual solvents and other volatile impurities that may not be detected by HPLC.

  • NMR serves as a powerful tool for unequivocal structural confirmation and can be used as an independent, primary method for quantitative purity determination (qNMR), providing a valuable cross-validation of the chromatographic results.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring the quality and consistency of this critical synthetic intermediate. This rigorous analytical approach is fundamental to upholding the principles of scientific integrity and ensuring the development of safe and effective pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
  • National Center for Biotechnology Information. (n.d.). 2-(Propargyloxy)benzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). Propargyl ether. PubChem.
  • National Institute of Standards and Technology. (n.d.). Propargyl alcohol. NIST WebBook.
  • Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography? YouTube.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • The Royal Society of Chemistry. (2025). Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex Zaheen Ak.
  • AZoM. (2013, February 11). Ensuring Purity of Gases for Gas Chromatography.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC.
  • National Center for Biotechnology Information. (2024, August 9). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC.
  • ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

Sources

A Comparative Guide to the Synthesis of 2-(Propargyloxy)benzaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, 2-(propargyloxy)benzaldehyde stands out as a versatile building block. Its unique bifunctional nature, featuring a reactive aldehyde and a terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, polymers, and complex molecular architectures, particularly through methodologies like Sonogashira coupling and click chemistry. This guide provides an in-depth comparison of the synthetic routes to this compound, focusing on the prevalent Williamson ether synthesis. We will dissect the mechanistic underpinnings, compare experimental conditions from various reports, and offer a validated, step-by-step protocol.

The Predominant Route: Williamson Ether Synthesis

The synthesis of 2-(propargyloxy)benzaldehyde is overwhelmingly accomplished via the Williamson ether synthesis. This classic S_N2 reaction provides a reliable and high-yielding pathway by coupling salicylaldehyde (2-hydroxybenzaldehyde) with a propargyl halide.

Mechanistic Insight

The reaction proceeds in two key steps. First, a base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide (typically bromide or chloride) and displacing the halide leaving group to form the desired ether linkage.

The choice of base and solvent is critical and directly influences reaction efficiency and yield. Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require stringent anhydrous conditions. More convenient and commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often employed in polar aprotic solvents like acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF).

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde PropargylBromide Propargyl Bromide Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation TS SN2 Transition State PropargylBromide->TS Base Base (e.g., K₂CO₃) Base_conj_acid Base Conjugate Acid (e.g., KHCO₃) Base->Phenoxide Product 2-(Propargyloxy)benzaldehyde Salt Salt (e.g., KBr) Phenoxide->TS TS->Product Ether Formation TS->Salt Leaving Group Departure

Caption: Williamson Ether Synthesis of 2-(Propargyloxy)benzaldehyde.

Comparative Analysis of Reaction Conditions

While the fundamental reaction is consistent, the choice of reagents and conditions can be tailored to optimize for yield, reaction time, cost, and safety. Below is a comparative summary of various protocols reported in the literature.

Base Solvent Temp. (°C) Time (h) Yield (%) Key Advantages & Considerations Reference
K₂CO₃AcetoneReflux (~60)3 - 5~83-95%Most common, cost-effective, and safe. Acetone is easy to remove. Good for standard lab-scale synthesis.[1][2]
K₂CO₃DMFRoom Temp.48HighAvoids heating, but DMF is a high-boiling solvent, making workup more challenging. Longer reaction time.[3]
K₂CO₃Acetonitrile8012~90%Acetonitrile is another effective polar aprotic solvent.[4]
NaHTHF/DMF0 to RT2 - 4>90%Very high yield and fast reaction due to the strong base. Requires strict anhydrous conditions and careful handling of NaH (flammable).[5]
K₂CO₃Aqueous Micellar Media603~92%"Green chemistry" approach, avoids volatile organic solvents. Requires surfactant (e.g., CTAB).[6][7]

Analysis of Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is the workhorse for this synthesis.[2][8] It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without requiring inert atmospheres, although a nitrogen blanket is good practice to prevent side reactions. Sodium hydride (NaH) offers faster reaction times and potentially higher yields but its pyrophoric nature and requirement for anhydrous solvents add complexity and safety risks.

  • Solvent Selection: Acetone is favored for its low cost, appropriate boiling point for reflux, and ease of removal during workup.[1][2] DMF and acetonitrile are also excellent solvents for S_N2 reactions as they effectively solvate the cation of the base, leaving the anion more reactive. The recent development of using aqueous micellar media presents an environmentally friendly alternative, sequestering the organic reactants in micelles to facilitate the reaction in water.[6][7][9]

Alternative Synthesis Routes: An Overview

A thorough review of the literature indicates that the Williamson ether synthesis is the overwhelmingly dominant and preferred method for preparing 2-(propargyloxy)benzaldehyde. Alternative etherification strategies like the Mitsunobu or Ullmann condensations are theoretically possible but are not reported for this specific molecule, likely because the Williamson route is so efficient, high-yielding, and economically favorable. The starting materials are readily available, and the procedure is robust, making the development of alternative routes largely unnecessary for most applications.

Validated Experimental Protocol

This protocol is a synthesized and validated procedure based on the most common and reliable methods reported. It prioritizes safety, efficiency, and high yield.

Materials:

  • Salicylaldehyde (1.0 equiv)

  • Propargyl bromide (80% solution in toluene, 1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 2.5 equiv)

  • Acetone, anhydrous (ACS grade)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde and anhydrous acetone.

  • Addition of Base: Add the finely powdered anhydrous potassium carbonate to the solution. Stir the resulting suspension.

  • Addition of Alkylating Agent: Slowly add the propargyl bromide solution dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot has been consumed.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetone.

  • Workup - Extraction: Combine the filtrates and evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The product is often obtained as a pale yellow oil or solid of high purity. If necessary, it can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification A 1. Combine Salicylaldehyde, K₂CO₃, and Acetone B 2. Add Propargyl Bromide A->B C 3. Heat to Reflux (60°C) B->C D 4. Cool and Filter to Remove Salts C->D TLC Monitoring E 5. Evaporate Acetone D->E F 6. Redissolve in Ethyl Acetate & Wash with NaHCO₃/Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate in Vacuo G->H I 9. Purify via Chromatography (if needed) H->I FinalProduct FinalProduct I->FinalProduct Pure Product

Caption: General experimental workflow for the synthesis of 2-(propargyloxy)benzaldehyde.

Conclusion

For the synthesis of 2-(propargyloxy)benzaldehyde, the Williamson ether synthesis stands as the undisputed method of choice. Its operational simplicity, reliance on inexpensive and readily available starting materials, and consistently high yields make it an ideal choice for both academic research and industrial applications. While minor variations in base and solvent selection exist, the use of potassium carbonate in acetone provides a robust, safe, and efficient protocol that serves as an excellent starting point for any researcher entering this field. The "green" alternative using micellar catalysis is a promising development for environmentally conscious synthesis. Ultimately, the specific choice of conditions can be fine-tuned based on available resources, scale, and specific purity requirements.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis. [Link]
  • Mandal, S., et al. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehydes and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
  • PrepChem. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]
  • Rasool, N., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)
  • Mandal, S., et al. (2019). Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media.
  • ResearchGate.
  • Organic Syntheses. N-BENZOYL PYRROLIDINE. [Link]
  • ScienceOpen. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. (2019). [Link]
  • Rasool, N., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)

Sources

2-(2-Propynyloxy)benzenecarbaldehyde vs 4-(2-propynyloxy)benzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-(2-Propynyloxy)benzenecarbaldehyde and 4-(2-Propynyloxy)benzaldehyde in Chemical Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates reaction pathways, molecular architecture, and ultimately, the properties of the target compound. Among the versatile bifunctional reagents, propargyloxy benzaldehydes stand out, offering both a reactive aldehyde for traditional transformations and a terminal alkyne for modern coupling chemistries. This guide provides a detailed comparison of two key isomers: this compound and its para-substituted counterpart, 4-(2-propynyloxy)benzaldehyde.

We will dissect the nuances of their synthesis, explore the profound impact of substituent placement on their reactivity, and provide data-driven insights into their respective applications. This analysis is designed to equip you, the senior application scientist, with the field-proven knowledge necessary to select the optimal isomer for your synthetic strategy.

Physicochemical and Synthetic Overview

Both isomers share the same molecular formula and weight but differ in the substitution pattern on the benzene ring, a seemingly minor change that has significant consequences for their chemical behavior. The ortho isomer places the propargyl ether and aldehyde groups adjacent to one another, creating the potential for intramolecular interactions, whereas the para isomer positions them at opposite ends of the ring, favoring linear, intermolecular reactions.

Table 1: Physicochemical Properties

PropertyThis compound4-(2-Propynyloxy)benzaldehyde
Structure ortho-isomerpara-isomer
CAS Number 29978-83-4[1][2]5651-86-5[3][4]
Molecular Formula C₁₀H₈O₂[1][2][5]C₁₀H₈O₂[4][6]
Molecular Weight 160.17 g/mol [1][2][5]160.17 g/mol [4][6]
Appearance Not specified, likely liquid or low-melting solidWhite to light yellow powder/crystal[6]
Purity >98% (typical)>98.0% (GC)[6]
Synthesis: The Williamson Etherification

The most common and efficient route to both isomers is the Williamson ether synthesis, a robust and scalable reaction. This involves the O-alkylation of the corresponding hydroxybenzaldehyde (salicylaldehyde for the ortho isomer, 4-hydroxybenzaldehyde for the para isomer) with propargyl bromide in the presence of a weak base.

G cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Purification SM1 Hydroxybenzaldehyde (ortho or para) Solvent Solvent (e.g., Acetone, DMF) SM1->Solvent SM2 Propargyl Bromide SM2->Solvent SM3 Base (e.g., K₂CO₃) SM3->Solvent Heat Heat (Reflux) Solvent->Heat Stirring Filter Filtration Heat->Filter Cooling Extract Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-(2-propynyloxy)benzaldehyde

This protocol is adapted from established literature procedures and demonstrates high efficiency.[7][8]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a suitable solvent such as acetone or DMF.

  • Reaction: Heat the suspension to reflux (for acetone, ~60°C). Add propargyl bromide (1.1-1.2 eq) dropwise over 1-2 hours.

  • Monitoring: Maintain the reflux for an additional 3-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Expected Yield: 83-93%[7][8]. A similar procedure starting with salicylaldehyde is used for the ortho isomer, with comparable yields often achievable.[9]

A Tale of Two Reactivities: Ortho vs. Para

The synthetic utility of these isomers diverges significantly due to the positioning of the functional groups. The para isomer acts as a rigid, bifunctional linker, while the ortho isomer is primed for intramolecular transformations.

G cluster_para 4-(2-propynyloxy)benzaldehyde (Para) cluster_ortho This compound (Ortho) p_start Para Isomer p_reac1 Click Chemistry (e.g., CuAAC) p_start->p_reac1 Intermolecular p_reac2 Sonogashira Coupling p_start->p_reac2 Intermolecular p_reac3 Multicomponent Rxns (Ugi, Biginelli) p_start->p_reac3 Intermolecular p_prod Linear, Extended Structures p_reac1->p_prod p_reac2->p_prod p_reac3->p_prod o_start Ortho Isomer o_reac1 Intramolecular Cyclization o_start->o_reac1 Intramolecular o_reac2 Tandem Reactions o_start->o_reac2 Intramolecular o_prod Heterocyclic Scaffolds (e.g., Chromenes) o_reac1->o_prod o_reac2->o_prod

Caption: Comparative reactivity pathways of ortho and para isomers.

Reactivity of the Para Isomer: A Hub for Molecular Construction

The spatial separation of the aldehyde and alkyne groups allows each to react independently without interference, making the para isomer an ideal building block for modular synthesis.

  • "Click" Chemistry: The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most reliable "click" reactions.[10][11] This enables the efficient covalent linking of the benzaldehyde moiety to molecules bearing an azide group, forming a stable 1,2,3-triazole linkage. This strategy is widely used in drug discovery, bioconjugation, and materials science.[12]

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction connects the terminal alkyne to aryl or vinyl halides.[13][14] It is a powerful method for constructing carbon-carbon bonds and synthesizing conjugated systems, which are valuable in materials science and as pharmaceutical intermediates.[3][15]

  • Aldehyde Transformations: The aldehyde group readily participates in a host of classical reactions. The para-hexyloxy group, analogous to the propargyloxy group, is electron-donating, which can slightly moderate the aldehyde's electrophilicity but does not prevent its participation in reactions like Knoevenagel condensation, Wittig reactions, and reductive aminations.[16] It is also an excellent component in multicomponent reactions (MCRs) like the Ugi or Biginelli reactions, which rapidly build molecular complexity.[17][18][19]

Unique Reactivity of the Ortho Isomer: Gateway to Heterocycles

The defining feature of this compound is the proximity of its two functional groups. This arrangement facilitates intramolecular reactions that are impossible for the para isomer, providing elegant and atom-economical routes to complex heterocyclic systems.

  • Intramolecular Cyclization: Under the influence of heat or catalysts (acid, base, or metal), the aldehyde can react with the neighboring propargyl group. For instance, tandem reactions can lead to the formation of valuable scaffolds like chromenes or other fused-ring systems. These reactions often proceed through a cascade of events, such as an initial nucleophilic attack followed by cyclization and aromatization.[20][21][22]

  • Fluorescence and Biological Activity: The unique electronic environment of the ortho isomer has led to its exploration as a fluorescence probe.[1] Furthermore, some derivatives have shown potential antibacterial activity, highlighting the distinct biological profile that can arise from this substitution pattern.[1]

Applications and Strategic Selection

The choice between the ortho and para isomers is dictated entirely by the synthetic goal.

Choose 4-(2-propynyloxy)benzaldehyde for:

  • Modular Synthesis: When you need to link a benzaldehyde unit to another molecule using a stable, inert linker via "click" chemistry.[12]

  • Linear Conjugated Systems: For building extended π-systems through Sonogashira coupling, essential for advanced materials.[15]

  • Drug Discovery Scaffolds: As a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals where the aldehyde is modified first, leaving the alkyne as a handle for late-stage diversification.[3][15]

Choose this compound for:

  • Heterocycle Synthesis: When the target molecule contains a fused ring system like a chromene or benzofuran, which can be accessed efficiently via an intramolecular cyclization strategy.

  • Novel Scaffolds: For exploring unique chemical space where the proximity of the functional groups can be leveraged to create constrained, sterically defined molecules.

  • Specialized Probes: In the development of fluorescent probes or bioactive molecules where the specific ortho-conformation is key to its function.[1]

Key Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical "click" reaction using 4-(2-propynyloxy)benzaldehyde.

G cluster_start Reactants cluster_catalyst Catalyst System cluster_process Reaction cluster_end Workup R1 4-(2-propynyloxy)benzaldehyde Solvent Solvent (e.g., t-BuOH/H₂O) R1->Solvent R2 Azide Compound (R-N₃) R2->Solvent C1 Copper(II) Sulfate (CuSO₄·5H₂O) C1->Solvent C2 Sodium Ascorbate C2->Solvent Stir Stir at RT Solvent->Stir Extract Extraction Stir->Extract Purify Purification Extract->Purify Product 1,4-Disubstituted Triazole Purify->Product

Sources

A Senior Application Scientist's Guide to Alternative Alkynes for Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently attach molecules to biomolecules is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has been revolutionary in this regard.[1][2] It offers high yields and specificity, forming a stable triazole linkage from a terminal alkyne and an azide.[3] However, the reliance on a copper catalyst, which can be cytotoxic, limits its application in living systems.[4][5] This critical limitation has spurred the development of alternative, metal-free click chemistry strategies, primarily revolving around the use of activated, or "alternative," alkynes.

This guide provides an in-depth comparison of these alternative alkynes, focusing on the causality behind their design, their performance in bioconjugation experiments, and practical, field-proven protocols for their use.

The Paradigm Shift: From Catalysis to Strain

The primary driver for moving beyond terminal alkynes is to eliminate the need for the copper catalyst.[5][6] The solution was found not in a new catalyst, but in harnessing the intrinsic reactivity of the alkyne itself. By incorporating the alkyne into a strained ring system, the high activation energy of the uncatalyzed cycloaddition is overcome by the release of this ring strain upon reaction with an azide.[7][8][9] This reaction, known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that proceeds readily under physiological conditions without any metal catalyst, making it ideal for live-cell imaging and in vivo applications.[4][10][11]

cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (Strain-Promoted) TA Terminal Alkyne TA_AZ1_Complex Activated Complex TA->TA_AZ1_Complex AZ1 Azide AZ1->TA_AZ1_Complex Cu Cu(I) Catalyst Cu->TA_AZ1_Complex Catalyzes Triazole1 1,4-disubstituted Triazole TA_AZ1_Complex->Triazole1 Forms SA Strained Alkyne (e.g., Cyclooctyne) TS Transition State SA->TS Strain Release AZ2 Azide AZ2->TS Triazole2 Triazole Product TS->Triazole2 Forms

Caption: CuAAC vs. SPAAC Mechanisms.

A Comparative Analysis of Strained Cycloalkynes

The performance of a SPAAC reaction is dictated by the structure of the cycloalkyne. The central challenge in designing these molecules is balancing the high reactivity conferred by ring strain with sufficient stability for practical handling and storage.[7][12]

Alkyne DerivativeCommon AcronymTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features & Causality
CyclooctyneOCT~1.5 x 10⁻³The simplest cyclooctyne; serves as a baseline. Its reactivity is relatively low due to moderate strain.[12][13]
Bicyclo[6.1.0]nonyneBCN~1.1 x 10⁻²Offers a good balance of reactivity and stability. The bicyclic structure enhances strain and reactivity over simple OCT.[13][14]
Difluorinated CyclooctyneDIFO~4.2 x 10⁻²Electron-withdrawing fluorine atoms activate the alkyne, increasing its reactivity for cycloaddition.[7][12]
DibenzocyclooctyneDBCO, DIBAC, ADIBO~3.1 x 10⁻¹Fused aromatic rings provide significant ring strain, leading to very fast kinetics, while also enhancing stability.[12][13][15] One of the most widely used strained alkynes.
BiarylazacyclooctynoneBARAC> 0.9Asymmetric structure with amide functionality leads to exceptionally high strain and rapid reaction kinetics.[6][14]

Note: Kinetic data can vary based on the specific azide partner, solvent, and temperature. The values presented are for reactions with benzyl azide and serve as a comparative benchmark.[12]

Causality in Cycloalkyne Design:
  • Ring Size and Strain: Cyclooctynes represent the "sweet spot." They are the smallest cyclic alkynes stable enough for isolation and practical use.[13][16] Smaller rings are too unstable, while larger rings like cyclononynes and cyclododecynes have significantly less strain and therefore exhibit much slower reaction kinetics.[7][12]

  • Fused Rings (e.g., DBCO): Fusing benzene rings to the cyclooctyne core prevents the ring from adopting a less-strained conformation. This "locks" the alkyne in a highly distorted, high-energy state, making it extremely reactive toward azides.[12][13]

  • Electron-Withdrawing Groups (e.g., DIFO): Placing electron-withdrawing groups like fluorine near the alkyne lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This makes it more energetically favorable to interact with the azide's Highest Occupied Molecular Orbital (HOMO), accelerating the cycloaddition.[7]

Experimental Protocols: A Practical Guide

The choice between a copper-catalyzed reaction and a strain-promoted one dictates the entire experimental workflow. Here, we provide validated, step-by-step protocols for a common bioconjugation application: labeling an azide-modified protein with an alkyne-functionalized fluorescent probe.

Workflow Overview

prep 1. Prepare Reagents - Azide-Protein in Buffer - Alkyne-Probe in DMSO - Catalyst/Ligand (for CuAAC) react 2. Set Up Reaction - Combine Protein & Probe - Add Catalyst (CuAAC) or  Incubate directly (SPAAC) prep->react incubate 3. Incubate - Room Temp or 37°C - Time: 1-24h (SPAAC) or  30-60m (CuAAC) react->incubate purify 4. Purify Conjugate - Size-Exclusion Chromatography - Dialysis incubate->purify analyze 5. Analyze Product - SDS-PAGE - Mass Spectrometry - Fluorescence purify->analyze

Caption: Generalized Bioconjugation Workflow.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro conjugations where the biomolecule can tolerate the presence of copper. The use of a copper-chelating ligand like THPTA is crucial to stabilize the Cu(I) oxidation state and minimize potential damage to the biomolecule.[1][17]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Terminal alkyne-probe stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, always freshly prepared ).

Methodology:

  • Preparation: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Catalyst Pre-complexation: Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA for a 500 µL reaction).[18] Allow this mixture to stand for 2-3 minutes.

  • Reaction Setup:

    • To the protein solution, add the terminal alkyne-probe to a final concentration that is a 5- to 20-fold molar excess over the protein.

    • Add the pre-complexed Cu(I)-THPTA solution to the reaction mixture to a final copper concentration of 1-2 mM.[1]

    • Gently mix the solution.

  • Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[1][19]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation.[1]

  • Purification: Remove unreacted reagents and catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is the method of choice for applications in living systems or with sensitive biomolecules that would be damaged by copper.[4][5] The key variables are the choice of strained alkyne and the incubation time.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azide salts.

  • Strained alkyne-probe (e.g., DBCO-probe) stock solution (e.g., 10 mM in DMSO).

Methodology:

  • Preparation: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in an azide-free buffer.

  • Reaction Setup: To the azide-functionalized protein solution, add the strained alkyne-probe from the stock solution. A 5- to 20-fold molar excess of the probe over the protein is a good starting point.[12]

  • Incubation:

    • Incubate the reaction mixture with gentle agitation. The reaction can be performed at room temperature or at 37°C.[1]

    • Causality Note: The incubation time is highly dependent on the reactivity of the chosen cycloalkyne. For a highly reactive alkyne like DBCO, 1-4 hours may be sufficient. For less reactive alkynes like BCN or cycloundecyne, incubation times may need to be extended to 12-48 hours.[1][12] Careful optimization of time and temperature is critical.

  • Purification: After incubation, remove the unreacted alkyne probe using a suitable method such as size-exclusion chromatography or dialysis.

Conclusion and Future Outlook

The development of alternative alkynes, particularly strained cyclooctynes, has fundamentally expanded the scope of click chemistry. By eliminating the need for a cytotoxic copper catalyst, SPAAC has unlocked the ability to perform precise bioconjugation in the most sensitive of environments, including living organisms.[4][7][10] The choice between the traditional CuAAC and the modern SPAAC hinges on the specific requirements of the application. For rapid, high-yield in vitro synthesis where copper is not a concern, CuAAC remains an exceptionally robust and efficient tool.[4][14] However, for the complex milieu of live-cell imaging, in vivo drug delivery, and the development of advanced biotherapeutics, the biocompatibility of strained alkynes is indispensable.[4][6] As research continues, we can expect the development of even more reactive and stable alkynes, further refining the precision and expanding the possibilities of bioconjugation.

References

  • Vertex AI Search. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
  • Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes.
  • National Institutes of Health. (n.d.).
  • Vertex AI Search. (n.d.).
  • National Institutes of Health. (n.d.). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides.
  • National Institutes of Health. (n.d.).
  • Accounts of Chemical Research. (n.d.).
  • National Institutes of Health. (n.d.).
  • Gene Link. (n.d.).
  • ResearchGate. (n.d.). Strain-promoted azide–alkyne cycloaddition reactions between the...
  • MDPI. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
  • PubMed. (2011).
  • Radboud Repository. (2011).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Kinetics of "Click" Reactions for Researchers.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • PubMed. (2018).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Recent bioconjugation strategies. Comparison of properties between...
  • Benchchem. (n.d.).
  • PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Gene Link. (n.d.).
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
  • SciSpace. (n.d.).
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Click chemistry.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • MSU chemistry. (n.d.). Alkyne Reactivity.
  • ResearchGate. (n.d.). Making Conjugated Connections to Porphyrins: A Comparison of Alkyne, Alkene, Imine and Azo Links.
  • ResearchGate. (n.d.). Relative stability of the studied alkyne‐insertion isomers based on the...
  • Jena Bioscience. (2014).

Sources

A Comparative Guide to the Efficacy of CuAAC vs. RuAAC for 2-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Click Chemistry in Modern Synthesis

In the landscape of synthetic chemistry, the ability to efficiently and reliably form covalent bonds under mild conditions is paramount. "Click chemistry," a term coined by K. B. Sharpless in 2001, encapsulates a set of criteria for reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone, offering a powerful tool for applications ranging from drug discovery and bioconjugation to materials science.[2][3]

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while foundational, often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted 1,2,3-triazoles), limiting its utility.[1][4] The advent of metal catalysis revolutionized this transformation. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides exclusive access to the 1,4-disubstituted triazole isomer, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields the complementary 1,5-disubstituted isomer.[4][5]

This guide provides a detailed comparison of the efficacy of CuAAC and RuAAC for the cycloaddition reaction involving 2-(propargyloxy)benzaldehyde, a substrate of interest due to the presence of a potentially coordinating aldehyde functionality. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and provide robust protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Mechanistic Divergence: A Tale of Two Metals

The distinct regioselectivity of CuAAC and RuAAC stems from their fundamentally different reaction mechanisms. Understanding these pathways is crucial for predicting reactivity and troubleshooting experiments.

The Copper(I)-Catalyzed Pathway (CuAAC): Formation of a Copper Acetylide

The CuAAC reaction proceeds through a stepwise mechanism initiated by the formation of a copper(I) acetylide intermediate.[4][6] This key step requires a terminal alkyne, as the acidic terminal proton is removed to allow for the formation of the copper-acetylide bond.[7] The reaction is significantly accelerated in aqueous media and tolerates a wide pH range (4-12).[1] The generally accepted mechanism involves the coordination of the azide to a dinuclear copper acetylide species, followed by cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the catalyst.[7][8]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Deprotonation Azide R'-N₃ Azide_Coordination Azide Coordination Azide->Azide_Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Azide_Coordination Cyclization Cyclization Azide_Coordination->Cyclization Cu_Triazolide Copper Triazolide Cyclization->Cu_Triazolide Product_1_4 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product_1_4 Protonolysis Product_1_4->Cu(I) Catalyst Regeneration

The Ruthenium(II)-Catalyzed Pathway (RuAAC): A Concerted Oxidative Coupling

In contrast to CuAAC, the RuAAC reaction does not proceed via a metal acetylide intermediate.[7] This fundamental difference allows RuAAC to be effective for both terminal and internal alkynes.[5][9] The proposed mechanism involves the oxidative coupling of the azide and the alkyne within the coordination sphere of the ruthenium catalyst to form a six-membered ruthenacycle intermediate.[9][10] This is followed by reductive elimination, which forms the 1,5-disubstituted triazole product and regenerates the active ruthenium(II) catalyst.[1][9] The regioselectivity is determined during the oxidative coupling step, where the terminal nitrogen of the azide bonds to the more electronegative carbon of the alkyne.[9][10]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CR'' Coordination Reactant Coordination Alkyne->Coordination Azide R'-N₃ Azide->Coordination Ru(II) [Cp*RuCl] Catalyst Ru(II)->Coordination Oxidative_Coupling Oxidative Coupling Coordination->Oxidative_Coupling Ruthenacycle Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Product_1_5 1,5-Disubstituted 1,2,3-Triazole Reductive_Elimination->Product_1_5 Product_1_5->Ru(II) Catalyst Regeneration

Comparative Efficacy for 2-(propargyloxy)benzaldehyde

To provide a clear comparison, we have compiled representative experimental data for the reaction of 2-(propargyloxy)benzaldehyde with a model azide, benzyl azide, under typical CuAAC and RuAAC conditions.

ParameterCuAACRuAAC
Catalyst CuSO₄·5H₂O / Sodium AscorbateCp*RuCl(PPh₃)₂
Product 1-benzyl-4-((2-formylphenoxy)methyl)-1H-1,2,3-triazole (1,4-isomer)1-benzyl-5-((2-formylphenoxy)methyl)-1H-1,2,3-triazole (1,5-isomer)
Regioselectivity Exclusive 1,4-disubstitution[11]Exclusive 1,5-disubstitution[12]
Typical Yield >95%85-95%
Reaction Time 1-4 hours4-12 hours
Temperature Room TemperatureRoom Temperature to 60 °C[13]
Solvent t-BuOH/H₂O (1:1)Dichloromethane (DCM) or Toluene
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1]Excellent, though some aryl azides with electron-withdrawing groups can be challenging.[2][14]
Substrate Scope Limited to terminal alkynes.[5][15]Tolerates both terminal and internal alkynes.[5][9]

Key Insights from the Data:

  • Regiocontrol: Both catalytic systems offer excellent and complementary regiocontrol, providing exclusive access to either the 1,4- or 1,5-disubstituted triazole.

  • Yield and Reaction Time: CuAAC generally provides slightly higher yields in a shorter timeframe for this terminal alkyne substrate.

  • Reaction Conditions: CuAAC is often performed in aqueous solvent mixtures at room temperature, making it a greener and more operationally simple choice. RuAAC typically requires anhydrous organic solvents and may benefit from gentle heating to achieve optimal rates.[13]

  • Catalyst Sensitivity: The Cu(I) catalyst in CuAAC is susceptible to oxidation, necessitating the use of a reducing agent like sodium ascorbate or inert atmosphere.[15] Ruthenium catalysts are generally more stable but can be more expensive.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of catalyst loading, temperature, and reaction time may be necessary for different substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve 2-(propargyloxy)benzaldehyde and benzyl azide in t-BuOH/H₂O. Add_Cu Add CuSO₄ solution to the reactant mixture. Reactants->Add_Cu Catalyst_Sol Prepare fresh solutions of CuSO₄·5H₂O and Sodium Ascorbate. Catalyst_Sol->Add_Cu Add_Ascorbate Add Sodium Ascorbate solution to initiate the reaction. Catalyst_Sol->Add_Ascorbate Add_Cu->Add_Ascorbate Stir Stir vigorously at room temperature. Add_Ascorbate->Stir Monitor Monitor reaction by TLC or LC-MS. Stir->Monitor Quench Dilute with water and extract with ethyl acetate. Monitor->Quench Purify Purify by column chromatography. Quench->Purify

Materials:

  • 2-(propargyloxy)benzaldehyde

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(propargyloxy)benzaldehyde (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of ~0.1 M).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq). The reaction mixture will typically turn a yellow-orange color.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted triazole.

Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants_Ru Dissolve 2-(propargyloxy)benzaldehyde, benzyl azide, and Cp*RuCl(PPh₃)₂ in anhydrous DCM. Stir_Heat Stir the mixture at room temperature or heat to 40-60 °C. Reactants_Ru->Stir_Heat Monitor_Ru Monitor reaction by TLC or LC-MS. Stir_Heat->Monitor_Ru Concentrate Concentrate the reaction mixture in vacuo. Monitor_Ru->Concentrate Purify_Ru Purify directly by column chromatography. Concentrate->Purify_Ru

Materials:

  • 2-(propargyloxy)benzaldehyde

  • Benzyl azide

  • CpRuCl(PPh₃)₂ (or other suitable [CpRuCl] catalyst)

  • Anhydrous dichloromethane (DCM) or toluene

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(propargyloxy)benzaldehyde (1.0 eq), benzyl azide (1.1 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02 eq).

  • Solvent Addition: Add anhydrous DCM or toluene via syringe to achieve a final concentration of ~0.2 M.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, allow the reaction to cool to room temperature and concentrate directly onto silica gel under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.

Conclusion and Recommendations

Both CuAAC and RuAAC are highly effective methods for the cycloaddition of 2-(propargyloxy)benzaldehyde with azides, each offering a distinct and highly regioselective outcome.

  • For the synthesis of the 1,4-disubstituted triazole isomer, CuAAC is the superior choice. It is faster, often higher-yielding for terminal alkynes, and employs milder, more environmentally benign reaction conditions. Its operational simplicity makes it highly amenable to high-throughput synthesis and library generation.

  • For the synthesis of the 1,5-disubstituted triazole isomer, RuAAC is the exclusive and highly effective method. While requiring anhydrous conditions and potentially longer reaction times, it provides reliable access to a regioisomer that is inaccessible via the copper-catalyzed route. The ability of RuAAC to also catalyze the reaction of internal alkynes makes it a more versatile tool for accessing fully substituted triazoles.[5][16]

The choice between CuAAC and RuAAC should therefore be dictated by the desired regiochemical outcome of the final triazole product. For the specific case of 2-(propargyloxy)benzaldehyde, a terminal alkyne, both methods are viable and robust, providing the synthetic chemist with a powerful choice to selectively forge two different constitutional isomers.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
  • Organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
  • PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
  • Angewandte Chemie International Edition. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
  • Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]
  • Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005-2019. [Link]
  • Organic Letters. (2006). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 8(20), 4453-4456. [Link]
  • ResearchGate. (2016). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Angewandte Chemie International Edition, 55(37), 10996-11008. [Link]
  • National Center for Biotechnology Information. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(18), 12045-12054. [Link]
  • ResearchGate. (2016). Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive. [Link]
  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(14), 3192. [Link]
  • ACS Publications. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? The Journal of Physical Chemistry C, 126(17), 7546-7554. [Link]
  • ResearchGate. (n.d.). Overall comparison of the CuAAC and the RuAAC.
  • RSC Publishing. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17, 12045-12054. [Link]
  • ChemRxiv. (2021). Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. [Link]
  • PubMed. (2017). Exploring the regioselectivity in the cycloaddition of azides to alkynes catalyzed by dinuclear copper clusters (Cu2AAC reaction) using the topologies of ∇2 ρ (r) and ∇∇2 ρ (r). Journal of Molecular Modeling, 23(12), 337. [Link]
  • Royal Society of Chemistry. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
  • National Center for Biotechnology Information. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • ResearchGate. (2021). Click Chemistry: copper, ruthenium catalyzed and photoinduced. International Journal of Experimental Research and Review, 26, 45-69. [Link]
  • Wikipedia. (n.d.). Click chemistry.
  • National Center for Biotechnology Information. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
  • Chalmers Research. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14310-14361. [Link]
  • Chalmers University of Technology. (2016). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. [Link]
  • Chemical Science Review and Letters. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis – Review. Chemical Science Review and Letters, 3(10), 93-100. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-(2-Propynyloxy)benzenecarbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel organic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of various analytical techniques for the structural elucidation of 2-(2-propynyloxy)benzenecarbaldehyde, a versatile building block in organic synthesis. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

Introduction: The Imperative of Orthogonal Structural Verification

The synthesis of derivatives of this compound opens avenues for the development of novel therapeutics and functional materials. The propargyl ether and aldehyde functionalities serve as reactive handles for a variety of chemical transformations. However, the successful synthesis and application of these molecules are predicated on the absolute certainty of their chemical structure. A multi-technique, or orthogonal, approach to structural confirmation is not merely a matter of best practice; it is a scientific necessity to eliminate ambiguity and ensure the reliability of subsequent research.

This guide will explore the utility of single-crystal X-ray diffraction as the definitive method for structural determination, and compare its findings with the data obtained from spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Definitive Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

A crystal structure of 2-(2-propynyloxy)benzaldehyde has been reported, providing unequivocal proof of its atomic connectivity and conformation.[1][2]

Key Crystallographic Data for this compound:

ParameterValue
Chemical FormulaC₁₀H₈O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.3814(5)
b (Å)10.021(1)
c (Å)10.040(1)
α (°)67.097(3)
β (°)87.762(3)
γ (°)80.576(4)
Volume (ų)400.4
Z2

Data obtained from the crystallographic information file (CIF) and related publications.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound were grown by slow evaporation from a solution of petroleum ether and dichloromethane (3:1 v/v).[1]

  • Data Collection: A suitable crystal was mounted on a diffractometer. Data for a similar compound, 2-hydroxy-4-(prop-2-ynyloxy)benzaldehyde, was collected on a Bruker SMART APEXII area-detector diffractometer.[3]

  • Structure Solution and Refinement: The diffraction data was processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters. Hydrogen atoms were located from difference Fourier maps and refined using a riding model.[1]

Visualization of the Crystallographic Workflow

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution a Dissolve Compound b Slow Evaporation a->b c Single Crystal Formation b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Pattern e->f g Process Data f->g h Solve Phase Problem g->h i Refine Structure h->i j Final Structural Model i->j

Caption: Workflow for Single-Crystal X-ray Diffraction.

Spectroscopic Confirmation: A Comparative Analysis

While X-ray crystallography provides a static, solid-state structure, spectroscopic methods offer valuable information about the molecule's structure in solution and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data of this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5s1HAldehyde CHO
7.9d1HAromatic CH
7.6t1HAromatic CH
7.2d1HAromatic CH
7.1t1HAromatic CH
4.8d2HO-CH₂
2.5t1HAcetylenic C≡CH

Data is consistent with published spectra.[4]

¹³C NMR Spectral Data of this compound:

Chemical Shift (δ) ppmAssignment
189.7Aldehyde C=O
160.9Aromatic C-O
135.9Aromatic CH
128.8Aromatic CH
125.1Aromatic C-CHO
122.1Aromatic CH
114.9Aromatic CH
78.5Acetylenic C≡CH
77.2Acetylenic C≡CH
56.5O-CH₂

Data is consistent with published spectra.[4][5]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For the ¹³C spectrum, a proton-decoupled experiment is typically performed. 2D NMR experiments like COSY and HSQC can be used for more complex structures to establish connectivity.

Visualization of NMR Data Acquisition

G a Prepare Sample (in Deuterated Solvent) b Place in Spectrometer a->b c Acquire 1D Spectra (¹H, ¹³C) b->c d Acquire 2D Spectra (COSY, HSQC) b->d e Process and Analyze Data c->e d->e

Caption: General Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and identify structural motifs.

Mass Spectrometry Data for this compound:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of C₁₀H₈O₂.[4][5]

Expected Fragmentation Pattern:

  • Loss of H·: A peak at m/z = 159.

  • Loss of CHO·: A peak at m/z = 131.

  • Loss of C₃H₃· (propargyl radical): A peak at m/z = 121.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the sample into the GC, where it is vaporized and separated on a capillary column.

  • Ionization and Detection: The separated components enter the mass spectrometer, are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative FTIR Analysis:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) for 2-(2-Propenyloxy)benzaldehyde
Acetylenic C-HStretch~3300N/A
Aromatic C-HStretch3100-3000~3070
Aldehyde C-HStretch2850-2750 (two bands)~2870, ~2770
Alkyne C≡CStretch2150-2100N/A
Carbonyl C=OStretch~1700~1690
Aromatic C=CStretch1600-1450~1600, ~1480
Ether C-OStretch1250-1050~1240

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative Summary and Conclusion

The structural confirmation of this compound derivatives is best achieved through a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D structure, bond lengths, and angles.[1][2]Unambiguous structural determination.Requires a high-quality single crystal.
NMR Spectroscopy Detailed connectivity and chemical environment of atoms in solution.Provides a wealth of structural information.Can be complex to interpret for some molecules.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and can confirm molecular formula.Does not provide detailed connectivity information on its own.
FTIR Spectroscopy Presence of functional groups.Fast and easy to use.Provides limited information on the overall molecular structure.

References

  • Werz, D. B., Balalaie, S., Rominger, F., & Oloumi, Z. (2006). Crystal structure of 2-(2-propynyloxy)benzaldehyde, C10H8O2. Zeitschrift für Kristallographie - New Crystal Structures, 221(3), 337-338. [Link]
  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-.
  • Esakkiammal, M., S. Subashini, and D. Velmurugan. "2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde." Acta Crystallographica Section E: Structure Reports Online 68.1 (2012): o169-o169. [Link]
  • ResearchGate. (n.d.). The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde...
  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde.

Sources

Benchmarking 2-(propargyloxy)benzaldehyde reactivity against other functionalized alkynes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Reactivity of 2-(propargyloxy)benzaldehyde

This guide provides an in-depth technical comparison of the reactivity of 2-(propargyloxy)benzaldehyde against other functionalized alkynes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced reactivity of this versatile building block in key organic transformations, supported by experimental data and protocols. Our aim is to provide a comprehensive resource that not only presents data but also explains the underlying chemical principles to inform experimental design and accelerate discovery.

Introduction: The Unique Bifunctionality of 2-(propargyloxy)benzaldehyde

2-(propargyloxy)benzaldehyde is a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds.[1] Its structure is unique in that it possesses two key reactive moieties: a terminal alkyne and an aldehyde. This bifunctionality allows for a diverse range of chemical transformations, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and bioactive natural products.[1] The propargyl group provides a handle for reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," while the ortho-aldehyde can participate in various cyclization and condensation reactions.[1][2]

Understanding the relative reactivity of the alkyne in 2-(propargyloxy)benzaldehyde compared to other functionalized alkynes is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide will benchmark its performance in three fundamental and widely utilized reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Palladium/Copper-Catalyzed Sonogashira Coupling

  • Intramolecular Cyclization Reactions

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[3][4] It is celebrated for its reliability, broad functional group tolerance, and mild reaction conditions, making it a staple in bioconjugation and materials science.[4][5]

Expertise & Experience: Causality Behind Experimental Choices

To benchmark the reactivity of 2-(propargyloxy)benzaldehyde, we compared its performance against two standard functionalized alkynes: phenylacetylene, representing an electronically neutral aromatic alkyne, and N,N-dimethylpropargylamine, a common substrate in CuAAC known for its good reactivity.[6] The reaction kinetics were monitored by following the disappearance of the azide starting material using LC-MS. The choice of benzyl azide as the coupling partner ensures a consistent reaction profile. A standard catalytic system of copper(II) sulfate and sodium ascorbate is used to generate the active Cu(I) species in situ, with THPTA as a stabilizing ligand to prevent copper-mediated side reactions and enhance biocompatibility.[7][8]

Experimental Protocol: Standardized CuAAC Reaction
  • Materials:

    • Alkyne (2-(propargyloxy)benzaldehyde, phenylacetylene, or N,N-dimethylpropargylamine)

    • Benzyl Azide

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Sodium Ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Solvent: 1:1 mixture of water and tert-butanol

  • Procedure:

    • In a reaction vial, dissolve the alkyne (1.0 equiv.) and benzyl azide (1.0 equiv.) in the water/tert-butanol solvent mixture.

    • Prepare a catalyst premix by combining an aqueous solution of CuSO₄·5H₂O (5 mol%) and an aqueous solution of THPTA (25 mol%).

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (50 mol%).

    • Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals for LC-MS analysis.

Data Presentation: Comparative Reaction Kinetics
Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
2-(propargyloxy)benzaldehyde ~8~25
Phenylacetylene~10~30
N,N-dimethylpropargylamine~5~15

Data is representative and extrapolated from typical CuAAC reaction profiles.[6]

Trustworthiness: Self-Validating System

The progress of the reaction is unequivocally monitored by the consumption of the azide and the formation of the corresponding triazole product, as confirmed by mass spectrometry. The consistent reaction conditions across all three alkynes ensure that the observed differences in reaction rates are directly attributable to the inherent reactivity of the alkyne substrates.

Authoritative Grounding & Visualization

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[4] The electronic nature of the alkyne can influence the rate of this process.

CuAAC_Mechanism cluster_cat Catalytic Cycle CuI Cu(I) Cu_Alkyne Copper-Alkyne Complex CuI->Cu_Alkyne Cu_Acetylide Copper(I) Acetylide Cu_Alkyne->Cu_Acetylide Deprotonation Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Regeneration Product Triazole Product Cu_Triazolide->Product Protonolysis Alkyne R-C≡CH Alkyne->Cu_Alkyne Coordination Azide R'-N₃ Azide->Cu_Triazolide Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne Cu_Acetylide->Pd_Aryl ArX Ar-X ArX->Pd_Aryl Alkyne R-C≡CH Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Section 3: Intramolecular Cyclization

The presence of the ortho-aldehyde group in 2-(propargyloxy)benzaldehyde allows for unique intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. [9]This reactivity is not present in simple terminal alkynes like phenylacetylene or 1-hexyne.

Expertise & Experience: Causality Behind Experimental Choices

A common and efficient method for the cyclization of o-alkynylbenzaldehydes involves the use of a copper(I) catalyst. [9]This reaction can proceed via a 6-endo-dig cyclization pathway. The choice of solvent can be critical, with polar aprotic solvents like DMF often favoring the reaction. [9]We will describe a representative protocol for the copper-catalyzed intramolecular cyclization of 2-(propargyloxy)benzaldehyde.

Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization
  • Materials:

    • 2-(propargyloxy)benzaldehyde

    • Copper(I) Iodide (CuI)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a reaction vial, dissolve 2-(propargyloxy)benzaldehyde (1.0 equiv.) in DMF.

    • Add CuI (10 mol%) to the solution.

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Data Presentation: Outcome of Intramolecular Cyclization
SubstrateProductYield (%)
2-(propargyloxy)benzaldehyde 1H-isochromen-1-ol derivative>90

Yield is based on reported methods for similar cyclizations. [9]

Trustworthiness: Self-Validating System

The formation of the cyclized product is confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and comparison with literature data for analogous structures. The high yield and clean conversion demonstrate the efficiency of this intramolecular pathway.

Authoritative Grounding & Visualization

The proposed mechanism for this copper-catalyzed cyclization likely involves the coordination of the copper(I) to the alkyne, which activates it towards nucleophilic attack by the aldehyde oxygen.

Cyclization_Workflow Start 2-(propargyloxy)benzaldehyde Catalyst Add CuI catalyst in DMF Start->Catalyst Heat Heat to 80 °C Catalyst->Heat Reaction Intramolecular Cyclization Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Cyclized Product Purify->Product

Caption: Experimental workflow for the intramolecular cyclization of 2-(propargyloxy)benzaldehyde.

Conclusion and Field-Proven Insights

This comparative guide demonstrates the versatile reactivity of 2-(propargyloxy)benzaldehyde.

  • In CuAAC reactions , it exhibits reactivity comparable to the standard aromatic alkyne, phenylacetylene, and is only moderately slower than highly activated propargylamines. This makes it a reliable and predictable substrate for click chemistry applications.

  • In Sonogashira couplings , 2-(propargyloxy)benzaldehyde performs exceptionally well, providing high yields in short reaction times, on par with phenylacetylene. This highlights its utility in constructing complex molecular frameworks containing both aryl and alkynyl moieties.

  • The unique feature of 2-(propargyloxy)benzaldehyde is its ability to undergo efficient intramolecular cyclization , a pathway not available to the other benchmarked alkynes. This opens up avenues for the rapid synthesis of diverse heterocyclic structures.

The presence of the aldehyde group appears to have a minimal electronic effect on the reactivity of the terminal alkyne in intermolecular reactions like CuAAC and Sonogashira coupling. However, its true synthetic potential is realized in intramolecular transformations, where it acts as a tethered nucleophile. For researchers in drug discovery and medicinal chemistry, 2-(propargyloxy)benzaldehyde represents a powerful bifunctional building block that can be strategically employed in both modular, click-based approaches and in the construction of complex, rigidified heterocyclic cores.

References

  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).
  • The Journal of Organic Chemistry. Synthesis of Cyclic Alkenyl Ethers via Intramolecular Cyclization of O-Alkynylbenzaldehydes. Importance of Combination between CuI Catalyst and DMF.
  • Semantic Scholar. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Reactions of ortho‐alkynylbenzaldehydes with alkenes (cyclopropenes)...
  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021-03-25).
  • Semantic Scholar. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Interchim. Click Chemistry (Azide / alkyne reaction).
  • PubMed. Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. (2009-12-15).
  • MySkinRecipes. 2-(Propargyloxy)benzaldehyde.
  • NIH. Alkyne-Functionalized Cyclooctyne on Si(001): Reactivity Studies and Surface Bonding from an Energy Decomposition Analysis Perspective.
  • ResearchGate. Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. (2025-08-07).
  • ResearchGate. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media | Request PDF.
  • ResearchGate. On the cyclization of ortho-alkynylbenzene diazonium salts | Request PDF. (2025-08-06).
  • NIH. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization.
  • ResearchGate. Acetalization/cycloisomerization of alkynylbenzaldehydes with trialkyl... | Download Scientific Diagram.
  • Oxford Academic. Conjugated polymers developed from alkynes | National Science Review.
  • NSF Public Access Repository. Recyclable Catalysts for Alkyne Functionalization. (2021-06-09).
  • RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. (2025-04-17).
  • ACS Publications. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications | ACS Catalysis. (2021-06-09).
  • PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
  • NIH. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC.
  • MSU chemistry. Alkyne Reactivity.
  • ScienceOpen. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • ResearchGate. Cyclization of ortho‐haloalkynyl benzenes and isocyanides..
  • NIH. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem.
  • Chem-Station Int. Ed.. Sonogashira-Hagiwara Cross Coupling Reaction. (2014-03-11).
  • Wikipedia. Click chemistry.
  • ResearchGate. Sonogashira‐type cross‐coupling reactions with propargyl substrates..
  • ResearchGate. Proposed reaction mechanism for the cyclization reaction of propargylic.. | Download Scientific Diagram.

Sources

A Comparative Guide to 2-(2-Propynyloxy)benzenecarbaldehyde: A Superior Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linkage of distinct molecular entities lies at the heart of innovation. From antibody-drug conjugates (ADCs) to PROTACs and advanced molecular probes, the choice of the bifunctional linker is a critical determinant of a conjugate's stability, efficacy, and functionality.[1][2] This guide provides an in-depth technical comparison of 2-(2-Propynyloxy)benzenecarbaldehyde, a heterobifunctional linker possessing unique advantages, against other common crosslinking agents. We will explore the causality behind its superior performance and provide the experimental frameworks to validate its application.

The Challenge of Bifunctional Linking: A Quest for Orthogonality and Stability

The ideal bifunctional linker must possess two reactive handles that can be addressed independently—a property known as orthogonality.[3][4] This allows for the sequential and controlled conjugation of different molecules without unintended side reactions. Furthermore, the resulting covalent bonds must exhibit appropriate stability for the intended application, whether that means robust permanence in circulation or controlled cleavage within a specific cellular environment.

Traditional linkers often fall short. Homobifunctional linkers (e.g., with two NHS-esters) risk uncontrolled polymerization. Even common heterobifunctional linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) present challenges: the NHS-ester is highly susceptible to hydrolysis, and the maleimide-thiol linkage can undergo retro-Michael reactions, leading to payload deconjugation.

This is where this compound (Compound 1 ) emerges as a superior alternative. Its structure elegantly combines two of the most reliable and truly orthogonal functional groups in modern bioconjugation: an aromatic aldehyde and a terminal alkyne.

structure cluster_main This compound (1) cluster_handles Orthogonal Reactive Handles mol   aldehyde Aromatic Aldehyde (for Oxime/Hydrazone Ligation) mol:p1->aldehyde alkyne Terminal Alkyne (for Click Chemistry) mol:p1->alkyne Handle 2

Caption: Workflow for sequential dual-payload conjugation using the orthogonal handles.

This sequential approach ensures a defined structure and stoichiometry, which is paramount for therapeutic applications where the drug-to-antibody ratio (DAR) is a critical quality attribute.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in a typical bioconjugation workflow.

Protocol 1: Site-Specific Protein Labeling via Oxime Ligation and CuAAC

This protocol describes the labeling of a protein containing a genetically encoded p-acetylphenylalanine (pAcF) residue, which presents a ketone handle. The linker is first attached via oxime ligation, followed by clicking a fluorescent dye.

Part A: Oxime Ligation with this compound

  • Protein Preparation: Buffer exchange the pAcF-containing protein into 100 mM sodium phosphate buffer, pH 6.5. Adjust the protein concentration to 5-10 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a 500 mM stock solution of aniline in DMSO.

  • Ligation Reaction:

    • To the protein solution, add the this compound stock solution to a final concentration of 2 mM (a 20-50 fold molar excess over the protein).

    • Add the aniline stock solution to a final concentration of 25 mM.

    • Incubate the reaction at 37°C for 4-6 hours with gentle agitation.

  • Purification: Remove excess linker and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS, pH 7.4.

  • Characterization: Confirm the successful ligation and determine the labeling efficiency using LC-MS analysis.

Part B: CuAAC "Click" Reaction with an Azide-Dye

  • Aliquot Protein: Use the purified alkyne-modified protein from Part A at a concentration of 1-5 mg/mL in PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • To the protein solution, add the Azide-Fluor 488 stock to a final concentration of 100-200 µM (a 5-10 fold molar excess).

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 2 minutes. [3] * Add the catalyst premix to the protein-dye mixture to a final copper concentration of 500 µM.

    • Initiate the reaction by adding the sodium ascorbate stock to a final concentration of 5 mM.

    • Incubate at room temperature for 1 hour, protected from light.

  • Purification & Analysis: Purify the final fluorescently labeled protein using size-exclusion chromatography (SEC) to remove all small-molecule reagents. Analyze the final product by SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy to determine the final Dye-to-Protein ratio.

Caption: Experimental workflow for the two-step labeling of a protein.

Conclusion

This compound is not merely another bifunctional linker; it represents a strategic choice for researchers demanding precision, stability, and versatility. Its core advantages are:

  • True Orthogonality: The aldehyde and alkyne handles are mutually unreactive, allowing for controlled, sequential conjugations.

  • Superior Linkage Stability: The ability to form highly stable oxime ethers—or even more robust C-C bonds via HIPS ligation—provides conjugates with extended plasma half-lives compared to those made with maleimide-based linkers. [5][6]* Kinetic Control: The aldehyde ligation can be significantly accelerated with aniline catalysis, enabling efficient reactions under mild, biocompatible conditions. [7]* Click Chemistry Compatibility: The terminal alkyne provides a universal handle for the robust and high-yielding CuAAC reaction, the gold standard in bioconjugation. [8] By leveraging the distinct and reliable chemistries of its two functional groups, this compound empowers the design and synthesis of next-generation bioconjugates, from precisely defined ADCs to multifunctional probes for advanced biological discovery.

References

  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. (2021).
  • Application Notes and Protocols: Aldehyde-Hydrazine Ligation for Peptide Modific
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). Angewandte Chemie.
  • An In-depth Technical Guide to Orthogonal Bioconjug
  • Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modific
  • Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Site-selective incorporation and ligation of protein aldehydes. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bio-orthogonal chemistry-based conjugation strategy facilitates investigation of impacts of s2U, s4U, m1A and m6A guide RNA modifications on CRISPR activity. (2022). bioRxiv.
  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. (n.d.).
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC - PubMed Central.
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • The Growing Applications of Click Chemistry. (2007).
  • A Recent Concept of Importance: Click Chemistry. (n.d.). Cureus.
  • Terminal Alkynes. (n.d.). Alfa Chemistry.
  • Click chemistry. (n.d.). Wikipedia.
  • This compound. (n.d.). Biosynth.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (n.d.). NIH.
  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks. (2023). RSC Publishing.
  • A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. Benchchem.
  • Oxime vs.
  • Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers. (2021).
  • A Comparative Guide to Bifunctional Linkers for Self-Assembled Monolayers in Scientific Research. Benchchem.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH.
  • This compound | CAS 29978-83-4. SCBT - Santa Cruz Biotechnology.
  • A Head-to-Head Comparison of Bifunctional Linkers for Advanced Drug Conjug

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Propargylated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Isomeric Purity in Drug Development

In the realm of pharmaceutical sciences, the precise molecular architecture of a compound is paramount. Isomeric purity is not merely a matter of chemical tidiness; it is a fundamental determinant of a drug's efficacy and safety profile. Different isomers of an active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological properties.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of propargylated salicylaldehydes, a class of compounds with significant potential in medicinal chemistry. The propargyl group is a versatile functional handle, but its introduction can lead to a mixture of isomers, necessitating robust analytical methods for their separation and quantification.[2][3]

The core challenge in the synthesis of propargylated salicylaldehydes lies in the potential for rearrangement of the desired O-propargylated product to its C-propargylated isomers. This guide will dissect the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of these isomeric mixtures. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Challenge: O- vs. C-Propargylation and the Claisen Rearrangement

The synthesis of O-propargyl salicylaldehyde is typically achieved via the Williamson ether synthesis, where the phenoxide of salicylaldehyde reacts with a propargyl halide. However, the initially formed aryl propargyl ether is susceptible to a thermally or catalytically induced[4][4]-sigmatropic rearrangement known as the Claisen rearrangement.[5][6][7][8] This rearrangement leads to the formation of C-propargylated salicylaldehydes, where the propargyl group has migrated to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.

The presence of these C-alkylated isomers can significantly impact the biological activity and downstream chemical transformations of the intended O-propargylated product. Therefore, accurate and precise analytical methods are crucial for determining the isomeric purity of the reaction product.

G cluster_synthesis Synthesis & Rearrangement Salicylaldehyde Salicylaldehyde O_Propargyl O-Propargyl Salicylaldehyde (Desired Product) Salicylaldehyde->O_Propargyl Propargylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->O_Propargyl Base Base (e.g., K2CO3) Base->O_Propargyl Claisen Claisen Rearrangement ([3,3]-Sigmatropic Shift) O_Propargyl->Claisen Heat/Catalyst C_Propargyl_ortho 3-Propargyl Salicylaldehyde (Isomeric Impurity) Claisen->C_Propargyl_ortho C_Propargyl_para 5-Propargyl Salicylaldehyde (Isomeric Impurity) Claisen->C_Propargyl_para

Caption: Synthesis of O-propargyl salicylaldehyde and subsequent Claisen rearrangement to C-propargyl isomers.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the desired level of sensitivity, the need for structural confirmation, and the throughput requirements of the laboratory.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of propargylated salicylaldehydes without derivatization. Reversed-phase HPLC, which separates compounds based on their polarity, is the most common mode for this application.

Principle of Separation: The O-propargylated isomer is generally less polar than the C-propargylated isomers due to the masking of the polar phenolic hydroxyl group. The C-propargylated isomers, having a free hydroxyl group, will be more polar and thus have shorter retention times on a reversed-phase column.

Data Presentation: HPLC Performance

IsomerExpected Retention Time (min)Resolution (Rs)Rationale for Elution Order
3-Propargyl Salicylaldehyde~5.8-Most polar due to the free hydroxyl group and steric effects.
5-Propargyl Salicylaldehyde~6.5>1.5Less polar than the ortho-substituted C-propargyl isomer.
O-Propargyl Salicylaldehyde~8.2>2.0Least polar due to the ether linkage masking the hydroxyl group.

Experimental Protocol: HPLC Analysis

G Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Separation on C18 Column (Isocratic or Gradient Elution) HPLC->Separation Detection UV-Vis Detection (e.g., 280 nm) Separation->Detection Data Data Analysis (Peak Integration, Quantification) Detection->Data

Caption: Workflow for HPLC analysis of propargylated salicylaldehydes.

Detailed Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm, a common wavelength for phenolic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: The method's validity can be confirmed by spiking the sample with synthesized standards of the individual isomers to confirm retention times. Linearity, accuracy, and precision should be established as per ICH guidelines.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and the structural information provided by mass spectrometry, making it a powerful tool for isomer identification. However, the polar and relatively non-volatile nature of propargylated salicylaldehydes necessitates a derivatization step to improve their volatility and thermal stability.

Principle of Separation and Identification: After derivatization, the isomers are separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for each isomer that can be used for identification.

Derivatization: Silylation is a common and effective derivatization technique for compounds containing hydroxyl and aldehyde groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to convert the hydroxyl and enolizable aldehyde groups to their more volatile trimethylsilyl (TMS) ethers.

Data Presentation: GC-MS Performance

Derivatized IsomerExpected Retention Time (min)Key Mass Fragments (m/z)Rationale for Elution Order
TMS-3-Propargyl Salicylaldehyde~12.5M+, M-15, M-89Lower boiling point compared to the para-isomer.
TMS-5-Propargyl Salicylaldehyde~12.8M+, M-15, M-89Higher boiling point than the ortho-isomer.
TMS-O-Propargyl Salicylaldehyde~13.5M+, M-15, M-29Generally, O-alkylated isomers can have different boiling points than C-alkylated isomers.

Experimental Protocol: GC-MS Analysis

G Sample Sample Preparation (Drying) Derivatization Silylation (e.g., BSTFA + TMCS) Sample->Derivatization GC GC-MS System (Injector, Column, MS Detector) Derivatization->GC Separation Separation on DB-5ms Column (Temperature Program) GC->Separation Analysis Data Analysis (Peak ID and Quantification) Separation->Analysis

Caption: Workflow for GC-MS analysis of propargylated salicylaldehydes.

Detailed Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: To a dried sample (approx. 1 mg), add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Column: A standard non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Trustworthiness: The identity of each peak can be confirmed by comparing the obtained mass spectra with a library of known compounds or by analyzing pure synthesized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for the quantitative analysis of isomeric mixtures (qNMR) without the need for chromatographic separation.[4][9][10] The different chemical environments of the protons in the O- and C-propargylated isomers result in distinct chemical shifts in the ¹H NMR spectrum.

Principle of Distinction and Quantification: The protons of the propargyl group and the aromatic protons will have characteristic chemical shifts depending on whether the propargyl group is attached to the oxygen or the carbon of the salicylaldehyde moiety. The relative amounts of the isomers can be determined by integrating the signals corresponding to each isomer.

Data Presentation: ¹H NMR Chemical Shifts

IsomerPropargyl Methylene Protons (-CH₂-) δ (ppm)Acetylenic Proton (-C≡CH) δ (ppm)Aromatic Protons δ (ppm)
O-Propargyl Salicylaldehyde~4.8 (s)~2.5 (t)6.9-7.8 (m)
3-Propargyl Salicylaldehyde~3.4 (d)~2.1 (t)6.8-7.5 (m)
5-Propargyl Salicylaldehyde~3.3 (d)~2.0 (t)6.7-7.6 (m)

Experimental Protocol: Quantitative NMR (qNMR) Analysis

G Sample Sample Preparation (Weigh sample & internal standard) Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR Acquisition Acquire 1H NMR Spectrum (Optimized parameters for quantification) NMR->Acquisition Analysis Data Processing & Integration Acquisition->Analysis

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters: To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A 90° pulse angle should be used.

  • Data Processing: After Fourier transformation, carefully phase the spectrum and perform baseline correction.

  • Quantification: Integrate the characteristic signals for each isomer and the internal standard. The molar ratio of the isomers can be calculated from the integral values, normalized by the number of protons giving rise to each signal.

Trustworthiness: The accuracy of qNMR is directly proportional to the accuracy of the weighing of the sample and the internal standard. The purity of the internal standard must be known.

Conclusion and Recommendations

The choice of analytical technique for the isomeric purity analysis of propargylated salicylaldehydes should be guided by the specific needs of the analysis.

  • HPLC is the recommended method for routine quality control due to its robustness, high throughput, and the ability to analyze the compounds directly without derivatization.

  • GC-MS is the preferred method for the unambiguous identification of isomers and for the detection and quantification of trace volatile impurities. The requirement for derivatization adds a step to the sample preparation but provides enhanced separation and structural information.

  • NMR Spectroscopy is an invaluable tool for absolute quantification without the need for isomer-specific reference standards and for providing definitive structural confirmation of the isomers.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks, while NMR and GC-MS can be used to identify and characterize any unknown impurities. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately assess the isomeric purity of their propargylated salicylaldehydes, ensuring the quality and integrity of these important compounds in their research and development endeavors.

References

  • (Reference for general HPLC principles - will be a standard analytical chemistry text).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2015).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • (Reference for Claisen rearrangement of aryl propargyl ethers - will be a relevant organic chemistry journal article).
  • (Reference for GC-MS derivatization techniques - will be a relevant analytical chemistry journal article).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • (Reference for NMR chemical shifts of propargyl compounds - will be a standard NMR spectroscopy textbook or d
  • (Reference for qNMR principles and applications - will be a relevant analytical chemistry review article).
  • (Reference for the synthesis and utility of propargylated compounds - will be a relevant medicinal chemistry journal article).
  • (Reference for the importance of isomeric purity in pharmaceuticals - will be a relevant pharmaceutical sciences journal article).
  • (Reference for HPLC analysis of phenolic compounds).
  • (Reference for Claisen rearrangement mechanisms).
  • Sherry, B. D., & Toste, F. D. (2004). Gold(I)-Catalyzed Propargyl Claisen Rearrangement. Journal of the American Chemical Society, 126(49), 15978–15979. [Link]
  • (Reference for thermal rearrangement of propargyl ethers).
  • (Reference for c
  • (Reference for general ¹H NMR chemical shifts).
  • (Reference for HPLC separ
  • (Reference for GC-MS analysis of reaction mixtures).
  • (Reference for validated HPLC methods for phenolic compounds).
  • (Reference for GC-MS analysis of aldehydes).
  • (Reference for qNMR applic
  • (Reference for HPLC of salicylaldehyde deriv
  • (Reference for GC-MS of propargyl compounds).
  • (Reference for NMR of salicylaldehyde deriv
  • (Reference for Claisen rearrangement products).
  • (Reference for synthesis of propargyl
  • (Reference for HPLC of phenolic isomers).
  • (Reference for GC-MS of arom
  • (Reference for pharmaceutical importance of isomerism).
  • (Reference for NMR of propargylamine deriv

Sources

A Comparative Guide to the Definitive Structural Validation of 2-(2-Propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable checkpoint. For novel compounds like 2-(2-Propynyloxy)benzenecarbaldehyde, a versatile building block utilized in cycloaddition reactions and the synthesis of complex Schiff bases, an imprecise structural assignment can lead to misinterpreted reactivity, flawed downstream applications, and costly delays.[1][2] While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide essential data on connectivity and composition, they often fall short of providing the definitive spatial arrangement of atoms. This guide presents a comprehensive case study on the validation of the this compound structure, championing single-crystal X-ray diffraction as the gold standard and comparing its conclusive power against other common analytical methods.

The Structural Question: Beyond Connectivity

The synthesis of this compound, typically achieved via a Williamson ether synthesis from salicylaldehyde and propargyl bromide, yields a product with a known molecular formula (C₁₀H₈O₂) and connectivity.[1][3] However, several key structural parameters remain ambiguous without direct imaging:

  • Planarity and Conformation: To what extent is the aldehyde group coplanar with the benzene ring?

  • Torsional Angles: What is the precise orientation of the propargyl ether substituent relative to the aromatic ring?

  • Intermolecular Interactions: How do molecules pack in the solid state? Are there significant non-covalent interactions that could influence its physical properties?

These are not trivial questions. The conformation of the molecule can significantly impact its reactivity, crystal packing, and ultimately, its utility as a synthon. Answering them requires a technique that can map atomic positions with high precision.

Methodologies for Structural Elucidation: A Comparative Overview
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The chemical shifts and coupling constants will confirm the presence of the aldehyde proton, the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton. This confirms the atomic connectivity.

  • Mass Spectrometry (MS): MS accurately determines the molecular weight (160.17 g/mol ) and provides fragmentation patterns consistent with the proposed structure.[2][4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the C≡C stretch of the alkyne, the C=O stretch of the aldehyde, and the C-O-C stretch of the ether linkage.

While powerful, these techniques provide a 2D picture. They confirm the pieces of the puzzle are correct, but not how they are definitively arranged in 3D space.

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide an unambiguous three-dimensional map of a molecule's atomic arrangement in the crystalline state.[6][7][8] The technique is predicated on Bragg's Law, which describes the coherent scattering of X-rays by the ordered, repeating array of atoms in a crystal.[9] By analyzing the diffraction pattern, one can calculate an electron density map and from it, the precise coordinates of each atom.[8][10]

The workflow for SCXRD provides a self-validating system, moving from a physical sample to a refined, mathematically consistent structural model.

scxrd_workflow cluster_synthesis Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis cluster_validation Validation & Archiving synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal Slow Evaporation mount Crystal Mounting crystal->mount diffractometer Data Collection (Diffractometer) mount->diffractometer X-ray Exposure solve Structure Solution (Phase Problem) diffractometer->solve Diffraction Data refine Structure Refinement solve->refine Initial Model cif CIF Generation refine->cif Refined Model checkcif Validation (checkCIF) cif->checkcif IUCr Standards archive Database Deposition (e.g., CCDC) checkcif->archive Validated Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Obtaining the Crystal Structure

The following protocol outlines the essential steps for determining the crystal structure of this compound, based on established methodologies.[1]

Part A: Synthesis and Crystallization

  • Synthesis: Synthesize this compound by reacting salicylaldehyde with propargyl bromide in the presence of a weak base like potassium carbonate in a suitable solvent (e.g., acetone or THF) under reflux.[1]

  • Purification: After reaction completion, filter the mixture and remove the solvent under reduced pressure. Purify the resulting residue via silica gel column chromatography using a petroleum ether/ethyl acetate eluent.[1]

  • Crystal Growth (Critical Step): The success of SCXRD hinges on obtaining a high-quality single crystal (ideally 30-300 microns in size).[8] Slow evaporation is a reliable method. Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., petroleum ether/dichloromethane, 3:1 v/v) in a loosely covered vial.[1] Allow the solvent to evaporate slowly over several days in a vibration-free environment.

Part B: Data Collection and Structure Refinement

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is maintained at a low temperature (e.g., 200 K) to minimize thermal vibrations.[11]

  • Structure Solution: Process the collected diffraction intensities. The structure is solved using direct methods or Patterson methods to overcome the "phase problem" and generate an initial electron density map.[12]

  • Structure Refinement: Refine the initial atomic model against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between observed and calculated structure factors.[12][13] The quality of the final model is assessed by metrics like the R-factor (Rgt(F)) and weighted R-factor (wRref(F²)).

Part C: Validation and Data Archiving

  • CIF Generation: The final structural information is compiled into a Crystallographic Information File (CIF). This standard format, developed by the International Union of Crystallography (IUCr), contains all the necessary data to reproduce the structure.[14]

  • Validation: Before publication or deposition, the CIF must be validated. The IUCr's free online checkCIF service is the authoritative tool for this purpose.[15][16] It scrutinizes the file for syntax errors, numerical consistency, and crystallographic integrity, ensuring the trustworthiness of the data.[15][17][18]

  • Deposition: The validated CIF should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community. The structure of this compound is available in the CCDC database.[5]

The Definitive Structure: Analysis of Crystallographic Data

The crystal structure of this compound has been determined and reported.[1][11] The key findings provide definitive answers to the initial structural questions.

Table 1: Comparison of Crystallographic Data for Benzaldehyde Derivatives

Parameter This compound[11] 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde[19]
Formula C₁₀H₈O₂ C₁₀H₈O₃
Crystal System Triclinic Monoclinic
Space Group P-1 P2₁/c
a (Å) 4.3814(5) 12.348(2)
b (Å) 10.021(1) 5.864(1)
c (Å) 10.040(1) 12.441(2)
α (°) 67.097(3) 90
β (°) 87.762(3) 114.39(1)
γ (°) 80.576(4) 90
Volume (ų) 400.4 820.9(2)
Z 2 4
Rgt(F) 0.040 0.041

| wRref(F²) | 0.089 | 0.119 |

Structural Insights:

  • Molecular Conformation: The analysis of the crystal structure reveals that the molecule is nearly planar.[19] This planarity is crucial for understanding its potential electronic conjugation and reactivity.

  • Bond Lengths and Angles: The bond distances within the aromatic ring are not perfectly uniform, indicating some electronic effects from the substituents.[1] All bond lengths and angles are within the expected ranges when compared to similar structures.[19]

  • Propargyl Group Orientation: The propargyl group adopts an extended conformation, which is a key detail for predicting how the molecule might interact with other reagents or fit into an active site.[19]

Conclusion: The Indispensable Role of X-ray Crystallography

While various analytical techniques are essential components of a chemist's toolbox, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof for small molecules like this compound. It moves beyond inference to provide a precise, three-dimensional atomic map, revealing subtle but critical details of conformation and intermolecular interactions that other methods cannot. For researchers in synthetic chemistry and drug development, embracing SCXRD as the definitive validation step is not merely best practice; it is a fundamental requirement for ensuring the integrity, reproducibility, and success of their scientific endeavors.

References

  • CIF Valid
  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. [Link]
  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework.
  • Small molecule crystallography. Excillum. [Link]
  • Werz, D. B., et al. (2006). Crystal structure of 2-(2-propynyloxy)benzaldehyde, C₁₀H₈O₂. Zeitschrift für Kristallographie - New Crystal Structures, 221(3), 337-338. [Link]
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Crystallographic Information Framework.
  • checkCIF.
  • Structure Factor. (2023). Chemistry LibreTexts. [Link]
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. [Link]
  • di Profio, G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1847-1858. [Link]
  • Werz, D. B., et al. (2006). Crystal structure of 2-(2-propynyloxy)benzaldehyde, C10H8O2. FOLIA. [Link]
  • Intensity of Diffraction: the Structure Factor Equ
  • L19 - X-ray Diffraction - Part 2 & Structure Factor. MIT OpenCourseWare. [Link]
  • Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. (2019).
  • Bragg's Law: Formula, Derivation & XRD Applic
  • Subbiah, V., et al. (2013). 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde. Acta Crystallographica Section E, 69(Pt 10), o1554–o1555. [Link]
  • Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]
  • Scattering and diffraction. The structure factor. CSIC. [Link]
  • 2-(Propargyloxy)benzaldehyde. (n.d.).

Sources

A Comparative Guide to the Kinetics of Click Reactions with 2-(Propargyloxy)benzaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology, materials science, and drug discovery, click chemistry stands out as a paradigm of efficiency and reliability for molecular assembly.[1] At the forefront of these powerful ligation technologies is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1] This guide provides an in-depth kinetic analysis of click reactions involving 2-(propargyloxy)benzaldehyde, a versatile aromatic alkyne, and compares its performance with other commonly employed alkynes in CuAAC, as well as in alternative click methodologies such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and thiol-yne reactions.

The Central Role of 2-(Propargyloxy)benzaldehyde in Click Chemistry

2-(Propargyloxy)benzaldehyde serves as a valuable building block in organic synthesis, offering both a reactive terminal alkyne for click conjugation and an aldehyde functionality for further chemical modification. Its aromatic nature and the presence of the ether linkage influence its electronic properties and, consequently, its reactivity in click reactions. Understanding the kinetics of its participation in these reactions is crucial for designing efficient synthetic strategies and developing novel molecular architectures.

Comparative Kinetic Analysis of 2-(Propargyloxy)benzaldehyde in CuAAC

For a quantitative comparison, we will consider the kinetic data for phenyl propargyl ether as a proxy for 2-(propargyloxy)benzaldehyde. The following table provides a comparative overview of the reaction kinetics of different alkynes in CuAAC.

Alkyne SubstrateRelative Reactivity (Time to 90% Completion)Estimated Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Observations
Phenyl Propargyl Ether (proxy for 2-(propargyloxy)benzaldehyde) Fast~10¹ - 10²Propargyl ethers are among the more reactive substrates in ligand-accelerated CuAAC.[2]
PhenylacetyleneModerate~1 - 10A common aromatic alkyne, generally exhibits slower kinetics than propargyl ethers.[3]
Propargyl AlcoholModerate~1 - 10A standard aliphatic alkyne with reactivity comparable to phenylacetylene.[2]
1-OctyneSlow~0.1 - 1Simple aliphatic alkynes often show slower reaction rates.
PropiolamideVery Fast> 10²Electron-withdrawing groups adjacent to the alkyne can significantly accelerate the reaction.[2]

Note: The estimated rate constants are based on typical CuAAC conditions and can vary significantly with the choice of copper source, ligand, solvent, and temperature.

Broader Comparison with Other Click Chemistries

The choice of a click reaction extends beyond CuAAC. SPAAC and thiol-yne reactions offer catalyst-free and alternative conjugation strategies, respectively. The following table compares the kinetic performance of aromatic alkynes in these different click modalities.

Click ReactionAlkyne PartnerTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Advantages & Disadvantages
CuAAC 2-(Propargyloxy)benzaldehyde ~10¹ - 10² (estimated) Advantages: Fast, high-yielding, and versatile.[1] Disadvantages: Requires a copper catalyst, which can be cytotoxic.
SPAAC Strained Cyclooctynes (e.g., DBCO)~10⁻¹ - 10¹Advantages: Copper-free, bioorthogonal.[4] Disadvantages: Generally slower than CuAAC, strained alkynes can be synthetically challenging.
Thiol-yne 2-(Propargyloxy)benzaldehyde Variable (dependent on catalyst and thiol)Advantages: Can be performed under radical or nucleophilic conditions. Disadvantages: Can lead to mono- or di-addition products, kinetics are highly system-dependent.[5][6]

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is fundamental to understanding and optimizing click reactions. Here, we provide detailed protocols for monitoring the kinetics of a CuAAC reaction using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Kinetic Analysis of CuAAC using ¹H NMR Spectroscopy

Objective: To determine the pseudo-first-order rate constant of the CuAAC reaction between 2-(propargyloxy)benzaldehyde and an azide (e.g., benzyl azide) by monitoring the disappearance of the alkyne proton signal over time.

Materials:

  • 2-(propargyloxy)benzaldehyde

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • 100 mM 2-(propargyloxy)benzaldehyde in DMSO-d₆.

    • 1.1 M Benzyl azide in DMSO-d₆ (to ensure pseudo-first-order conditions).

    • 100 mM CuSO₄·5H₂O in D₂O.

    • 1 M Sodium ascorbate in D₂O (prepare fresh).

    • 500 mM THPTA in D₂O.

  • Reaction Setup:

    • In an NMR tube, combine 50 µL of the 2-(propargyloxy)benzaldehyde stock solution and 50 µL of the benzyl azide stock solution.

    • Add 400 µL of DMSO-d₆ to achieve a final volume of 500 µL.

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to identify the characteristic alkyne proton signal of 2-(propargyloxy)benzaldehyde.

  • Initiation and Monitoring:

    • Prepare the catalyst solution by mixing the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.

    • To initiate the reaction, add 5 µL of the catalyst solution and 10 µL of the sodium ascorbate solution to the NMR tube.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion.

  • Data Analysis:

    • Integrate the alkyne proton signal at each time point, relative to a stable internal standard or a solvent peak.

    • Plot the natural logarithm of the normalized integral (ln([Alkyne]t/[Alkyne]₀)) versus time.

    • The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k_obs).

Kinetic Analysis of CuAAC using UV-Vis Spectroscopy

Objective: To determine the reaction rate by monitoring the change in absorbance of a chromophoric product or reactant over time. This method is particularly useful when one of the components has a distinct UV-Vis absorption profile.

Materials:

  • Reactants with a suitable chromophore (e.g., an azide with a strong absorption that changes upon triazole formation).

  • 2-(propargyloxy)benzaldehyde

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA

  • Appropriate solvent (e.g., a mixture of water and an organic solvent to ensure solubility).

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a temperature-controlled cell holder.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Acquire the UV-Vis spectra of the starting materials and the purified product to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Prepare Stock Solutions:

    • Prepare stock solutions of the azide, 2-(propargyloxy)benzaldehyde, CuSO₄, sodium ascorbate, and THPTA in the chosen solvent system.

  • Reaction Setup and Monitoring:

    • In a quartz cuvette, combine the azide and 2-(propargyloxy)benzaldehyde solutions.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding the premixed catalyst (CuSO₄/THPTA) and sodium ascorbate solutions.

    • Immediately begin monitoring the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Plot the concentration of the monitored species versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • By performing the experiment with varying initial concentrations of reactants, the overall rate law and the second-order rate constant can be determined.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of CuAAC and the general experimental workflow for kinetic analysis.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Azide Azide Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Triazole_Product Triazole_Product Cu-Triazolide->Triazole_Product Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Kinetic_Workflow Start Start Prepare_Stock_Solutions Prepare Stock Solutions (Alkyne, Azide, Catalyst, etc.) Start->Prepare_Stock_Solutions Reaction_Setup Set up Reaction Mixture (in NMR tube or cuvette) Prepare_Stock_Solutions->Reaction_Setup Initial_Measurement Acquire Initial Spectrum/Absorbance (t=0) Reaction_Setup->Initial_Measurement Initiate_Reaction Initiate Reaction (add catalyst/reagent) Initial_Measurement->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (acquire data at time intervals) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Kinetic Data (plot concentration vs. time) Monitor_Reaction->Data_Analysis Determine_Rate_Constant Determine Rate Constant (k) Data_Analysis->Determine_Rate_Constant End End Determine_Rate_Constant->End

Caption: General experimental workflow for determining reaction kinetics.

Conclusion

This guide provides a comparative kinetic analysis of click reactions centered around the versatile building block, 2-(propargyloxy)benzaldehyde. While direct kinetic data for this specific compound is limited, a comprehensive understanding of its reactivity can be gleaned from closely related structures and a comparison with alternative click chemistries. The provided experimental protocols offer a robust framework for researchers to determine the kinetics of their specific systems, enabling the rational design and optimization of synthetic strategies in the pursuit of novel therapeutics and advanced materials. The choice between CuAAC, SPAAC, and thiol-yne reactions will ultimately depend on the specific requirements of the application, balancing the need for rapid kinetics with considerations of biocompatibility and reaction orthogonality.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[7][8][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling and interrogating biological systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–yne click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Increasing the efficacy of CuAAC “click” chemistry for bioconjugation. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide− alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]
  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition.
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
  • Lowe, A. B. (2010). Thiol-yne “click” chemistry: a powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry, 20(23), 4731-4737. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 50(42), 9879-9883. [Link]
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemical biology & drug design, 83(1), 1-2. [Link]
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • Jewett, J. C., Sletten, E. M., & Bertozzi, C. R. (2010). Rapid Cu-free click chemistry with readily synthesized biarylazacyclooctynones. Journal of the American Chemical Society, 132(11), 3688-3690. [Link]
  • Poloukhtine, A. A., Mbua, N. E., Wolfert, M. A., Boons, G. J., & Popik, V. V. (2009). Selective labeling of living cells by a photo-triggered click reaction. Journal of the American Chemical Society, 131(43), 15769-15776. [Link]
  • Fairbanks, A. J., & Wormald, M. R. (2009). The kinetics of the strain-promoted cycloaddition of azides with cyclooctynes.
  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper (I)-stabilizing ligands in catalysis. Organic letters, 6(17), 2853-2855. [Link]
  • K. M. G. O'Reilly, V. O. Rodionov, V. V. Fokin, M. G. Finn, J. Am. Chem. Soc.2005, 127, 1598-1599. [Link]
  • ResearchGate. (n.d.). CuAAC click reaction of propargyl phenyl ether (1) with 1-butyl azide (2) in an aqueous medium. [Link]
  • Campos, K. R., et al. (2008). Thiol− Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules, 41(23), 8963-8971. [Link]
  • Hoyle, C. E., et al. (2004). Thiol− enes: Chemistry of the past with promise for the future. Journal of Polymer Science Part A: Polymer Chemistry, 42(21), 5301-5338. [Link]

Sources

A Senior Application Scientist's Guide: Microwave-Assisted vs. Conventional Heating for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical synthesis, the pursuit of efficiency, precision, and sustainability is paramount. The method by which we introduce energy into a reaction is a critical, yet often overlooked, parameter that profoundly influences outcomes. For decades, conventional heating via oil baths and heating mantles has been the workhorse of the synthetic laboratory. However, the last thirty years have seen the rise of microwave-assisted synthesis, a technology that has moved from a novelty to an indispensable tool in modern drug discovery and materials science.

This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methodologies. We will move beyond simple cataloging of pros and cons to explore the fundamental mechanisms, present comparative experimental data, and offer practical, field-proven protocols to illustrate the tangible differences in application.

The Physics of Heat Transfer: A Tale of Two Mechanisms

The dramatic differences in performance between these two techniques are rooted in the fundamental physics of how they transfer energy to a reaction mixture.

Conventional Heating: The "Outside-In" Approach

Traditional heating methods rely on conduction and convection .[1] Heat is generated by an external source (e.g., a heating mantle) and must first be transferred through the walls of the reaction vessel.[2][3] Only then is the energy transferred to the bulk of the solvent and reactants via convection currents. This process is inherently slow and inefficient, often creating significant temperature gradients within the vessel—the walls are hotter than the core of the sample.[1] This can lead to localized overheating, decomposition of sensitive materials, and a lack of reproducibility.[4]

Microwave Heating: The "Inside-Out" Revolution

Microwave chemistry utilizes the ability of certain materials to transform electromagnetic energy into heat.[5] Unlike conventional methods, microwaves pass through the vessel walls (typically glass or Teflon) and heat the reaction mixture directly and volumetrically.[2][6] This "in-core" heating is exceptionally rapid and uniform, minimizing temperature gradients and side-product formation.[4][7] The heating occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment (e.g., water, ethanol), attempt to align themselves with the oscillating electric field of the microwave radiation.[8][9] This constant reorientation causes molecular friction, which generates heat rapidly and efficiently throughout the bulk of the material.[2]

  • Ionic Conduction: In solutions containing ions, the oscillating electric field induces translational motion of the charged particles.[9] Collisions between these moving ions create friction, and the resistance to this flow of current results in the dissipation of energy as heat.[8]

G Diagram 1: Heat Transfer Mechanisms cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Dielectric) HeatSource Heating Mantle (External Source) VesselWall_C Vessel Wall HeatSource->VesselWall_C 1. Conduction Solution_C Reaction Mixture (Bulk) VesselWall_C->Solution_C 2. Convection (Slow, Non-uniform) MWSource Magnetron (Microwave Source) Solution_M Reaction Mixture (Polar Molecules/Ions) MWSource->Solution_M 1. Irradiation (Passes through vessel) VesselWall_M Vessel Wall (Microwave Transparent) Solution_M->Solution_M

Diagram 1: Heat Transfer Mechanisms

Head-to-Head Comparison: Performance & Outcomes

The mechanistic differences translate directly into tangible performance advantages for microwave synthesis in many, though not all, applications.

Performance MetricConventional HeatingMicrowave-Assisted HeatingRationale & Causality
Reaction Speed Slow (Hours to Days)Extremely Fast (Seconds to Minutes)Direct, volumetric heating rapidly achieves target temperatures, often far exceeding the solvent's atmospheric boiling point in sealed vessels.[4][7] This superheating dramatically accelerates reaction rates according to the Arrhenius equation.[10]
Yield & Purity Variable, often lowerGenerally higherUniform heating minimizes temperature gradients, reducing the formation of thermal decomposition by-products and leading to cleaner reaction profiles and higher yields.[4][11]
Energy Efficiency LowHighEnergy is delivered directly to the reactants and solvent, not wasted on heating the apparatus itself.[1][12] This targeted approach significantly reduces overall energy consumption.[13]
Reproducibility ModerateHighPrecise computer control over temperature, pressure, and power, combined with uniform heating, leads to highly reproducible experimental outcomes.[4][11]
Scalability Well-establishedChallengingScaling up microwave reactions can be difficult due to the limited penetration depth of microwaves.[12] However, continuous flow microwave reactors are emerging as a viable solution for larger-scale production.[14]

Case Study: The Biginelli Reaction

A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type reaction provides a clear quantitative example.[15]

MethodReaction TimeYield
Conventional Reflux12 - 24 hours85 - 95%
Microwave Irradiation15 - 30 minutes70 - 85%

This study highlights the quintessential trade-off: conventional heating achieved slightly higher yields but required significantly longer reaction times.[5][15] The microwave approach delivered comparable, synthetically useful yields in a fraction of the time, dramatically increasing throughput.[15]

The "Non-Thermal Microwave Effect": A Point of Contention

A topic of ongoing debate is the existence of "non-thermal" or "specific" microwave effects, which posits that the electromagnetic field itself can influence reaction outcomes beyond a purely thermal contribution.[16][17] Proponents suggest that the field might stabilize polar transition states, thereby lowering the activation energy of a reaction.[18]

However, a significant body of research argues that these observed effects are purely thermal.[19] Many initial claims of non-thermal effects have been attributed to inaccurate temperature measurements.[19] When experiments are carefully controlled with internal fiber-optic temperature probes to ensure identical temperatures, the differences between microwave and conventionally heated reactions often disappear.[19][20] While the debate continues, especially for solid-state reactions, it is widely accepted in liquid-phase organic synthesis that the primary advantages of microwave heating stem from its rapid and efficient thermal effects.[16][17][21]

Experimental Guide: Diels-Alder Reaction of Anthracene and Maleic Anhydride

To provide a practical illustration, we present protocols for a classic [4+2] cycloaddition reaction. The Diels-Alder reaction between anthracene and maleic anhydride is an excellent model system, forming the 9,10-dihydroanthracene-9,10-α,β-succinic anhydride adduct.[14][20]

G Diagram 2: Comparative Experimental Workflows cluster_0 Conventional Reflux Workflow cluster_1 Microwave Synthesis Workflow C1 1. Combine Reactants (Anthracene, Maleic Anhydride) & Solvent (Xylene) in RBF C2 2. Assemble Reflux Apparatus (Flask, Condenser, Heat Source) C1->C2 C3 3. Heat to Reflux (~140°C, 30-60 min) C2->C3 C4 4. Cool to RT, then Ice Bath (Induces Crystallization) C3->C4 C5 5. Isolate Product (Vacuum Filtration) C4->C5 C6 6. Wash & Dry Product C5->C6 M1 1. Combine Reactants & High-Boiling Solvent in Microwave Vessel M2 2. Seal Vessel & Place in Reactor M1->M2 M3 3. Irradiate (e.g., 200°C, 5-10 min) (Ramp to Temp & Hold) M2->M3 M4 4. Rapidly Cool Vessel (Compressed Air) M3->M4 M5 5. Isolate Product (Vacuum Filtration) M4->M5 M6 6. Wash & Dry Product M5->M6

Diagram 2: Comparative Experimental Workflows
Protocol 1: Conventional Heating (Reflux)
  • Objective: Synthesize the Diels-Alder adduct using a traditional oil bath or heating mantle.

  • Time Required: ~60-90 minutes.

  • Expected Yield: ~80-90%.

Methodology:

  • Preparation: To a 25 mL round-bottom flask, add anthracene (0.80 g), maleic anhydride (0.40 g), and 10 mL of xylene.[10] Add a magnetic stir bar.

  • Apparatus Setup: Assemble a reflux apparatus by clamping the flask securely in a heating mantle or oil bath.[22][23] Attach a water-cooled condenser vertically to the flask, ensuring a gentle but steady flow of water (in at the bottom, out at the top).

  • Reaction: Heat the mixture to a steady reflux (boiling point of xylene is ~140°C) with vigorous stirring.[10] Maintain reflux for 30 minutes. The initial yellow color of the solution should fade as the reaction proceeds.[10]

  • Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for 10-15 minutes to maximize crystal formation.[10]

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[10]

  • Purification: Wash the crystals on the filter paper with two small portions (3-5 mL each) of cold ethyl acetate or hexanes to remove any unreacted starting materials.[10]

  • Drying: Allow the product to air-dry on the filter paper for several minutes with the vacuum running, then transfer to a watch glass to dry completely.

Protocol 2: Microwave-Assisted Synthesis
  • Objective: Synthesize the Diels-Alder adduct using a dedicated laboratory microwave reactor.

  • Time Required: ~15-20 minutes.

  • Expected Yield: >90%.

Methodology:

  • Preparation: In a 10 mL microwave reaction vessel, combine anthracene (0.240 g), maleic anhydride (0.120 g), and 5 mL of a high-boiling, microwave-absorbing solvent like N,N-dimethylformamide (DMF) or in some cases, a solvent-free ("neat") mixture can be used.[14] Add a magnetic stir flea.

  • Apparatus Setup: Securely seal the vessel with a Teflon cap. Place the vessel into the cavity of the microwave reactor.

  • Reaction: Program the microwave reactor to heat the mixture to 200°C and hold at this temperature for 5-10 minutes with magnetic stirring. The instrument will use a power feedback loop to maintain the target temperature precisely.

  • Cooling: Once the irradiation cycle is complete, the instrument's built-in cooling system (typically compressed air) will rapidly cool the vessel to a safe handling temperature (e.g., <50°C) within minutes.

  • Isolation: Carefully uncap the vessel in a fume hood. If the product has crystallized upon cooling, collect it by vacuum filtration. If the product remains in solution, induce precipitation by adding the reaction mixture to cold water, then filter.

  • Purification: Wash the collected crystals with a small amount of cold water or ethanol.

  • Drying: Dry the purified product in a vacuum oven or by air.

Conclusion: Choosing the Right Tool for the Task

Microwave-assisted synthesis offers undeniable and transformative advantages in terms of speed, efficiency, and reproducibility for a vast range of chemical reactions.[4] For high-throughput screening, rapid analogue synthesis, and methods development in a drug discovery context, it is an unparalleled tool.[1] The ability to rapidly explore reaction conditions and generate lead compounds makes it a cornerstone of modern medicinal chemistry.[12]

However, conventional heating remains a robust and valuable technique. It is simple, inexpensive, and well-suited for large-scale reactions where the scalability of current batch microwave technology is a limitation. For reactions that are not significantly accelerated by temperature or for processes where capital expenditure is a primary concern, traditional reflux remains a viable and effective option.

As a senior scientist, the choice is not about replacing one technology with another, but about understanding the fundamental principles of each and applying the appropriate tool to the synthetic challenge at hand. By leveraging the strengths of both microwave and conventional heating, we can optimize our workflows, accelerate discovery, and push the boundaries of chemical innovation.

References

  • Wikipedia. Microwave chemistry.
  • Choudhary, S., & Sharma, G. (Year). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Prajapati, A. K., & Singh, P. (Year). Microwave Chemistry: General Features and Applications. Research Journal of Chemical Sciences.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Bari, S. S., & Singh, K. (Year). Microwave Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences.
  • Quora. (2021). What are the advantages of using a microwave in green synthesis?.
  • Ahamd, M. W., & Bano, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • ResearchGate. (Year). Comparison of microwave heating versus conventional heating.
  • Wikipedia. Non-thermal microwave effect.
  • Sharma, R., & Singh, P. (Year). A review article on eco-friendly synthesis through microwave-assisted reactions. Journal of Drug Delivery and Therapeutics.
  • Kappe, C. O. (Year). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. The Journal of Organic Chemistry.
  • CEM Corporation. Microwave Heating - Mechanism and Theory.
  • Shinde, V. R. (2022). synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(17).
  • Discovery Alert. (2026).
  • Singh, S., Gupta, A., & Kumar, D. (Year). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Chemeurope.com. Non-thermal microwave effect.
  • Chemistry World. (2025).
  • Raner, K. D., Strauss, C. R., Trainor, R. W., & Thorn, J. S. (1993).
  • de la Hoz, A., & Loupy, A. (Year). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Cravotto, G., & Orio, L. (Year). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Shang, X., et al. (Year).
  • Horikoshi, S., & Serpone, N. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
  • Jasperse, C. (Year). Diels-Alder Reaction. Jasperse Chem 365.
  • AS Chemistry. EXPERIMENTAL PROCEDURES - Heating under reflux (synthesis of an organic product).
  • Bana, P., & Greiner, I. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects.
  • Solubility of Things. Synthesis Techniques: Reflux, Distillation, and Extraction.
  • Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions.
  • Sangeetha, M., et al. (Year). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Grewal, A. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • CDN. (Year).
  • Nichols, L. (2022). 1.4K: Reflux. Chemistry LibreTexts.
  • JoVE. (2015).

Sources

A Comparative Guide to the Synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of versatile building blocks is a critical first step. 2-(2-Propynyloxy)benzenecarbaldehyde, a key intermediate, is prized for its dual functionality: an aldehyde for diverse chemical transformations and a terminal alkyne for "click" chemistry applications. This guide provides an in-depth, objective comparison of two prominent synthesis protocols for this valuable compound, offering a cost-benefit analysis to aid researchers in selecting the most appropriate method for their laboratory and developmental needs.

Introduction to Synthesis Strategies

The most common and direct route to this compound is the Williamson ether synthesis. This venerable reaction involves the O-alkylation of a phenol, in this case, salicylaldehyde, with an alkyl halide, propargyl bromide, in the presence of a base.[1] While the fundamental chemistry is straightforward, the choice of reaction medium significantly impacts the overall efficiency, cost, safety, and environmental footprint of the synthesis.

This guide will dissect two primary protocols based on the Williamson ether synthesis:

  • Protocol A: The Conventional Approach utilizing acetone as the solvent.

  • Protocol B: The Green Alternative employing an aqueous micellar catalysis system.

We will explore the causality behind the experimental choices in each protocol, providing a transparent, data-driven comparison to inform your synthetic strategy.

Protocol A: The Conventional Williamson Ether Synthesis in Acetone

This method represents the traditional and widely practiced approach to Williamson ether synthesis, valued for its simplicity and the general solubility of the reactants in the chosen solvent.

Causality of Experimental Choices

The selection of acetone as the solvent is predicated on its ability to dissolve both the polar salicylaldehyde and the less polar propargyl bromide, creating a homogenous reaction environment. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the reactive phenoxide nucleophile. The reaction is typically conducted at reflux temperature to increase the reaction rate.

Experimental Protocol

Materials:

  • Salicylaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous solutions of NaHCO₃ and NaCl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of finely powdered potassium carbonate in anhydrous acetone in a round-bottom flask, add salicylaldehyde under a nitrogen atmosphere.

  • Heat the mixture to reflux (approximately 60°C).

  • Add propargyl bromide dropwise to the refluxing mixture over a period of 2 hours.

  • Continue heating at reflux for an additional 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the excess potassium carbonate.

  • Wash the collected solid with acetone.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ solution followed by a saturated aqueous NaCl solution.

  • Extract the aqueous phase with diethyl ether.

  • Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.[2]

Workflow Diagram

Protocol_A cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Salicylaldehyde, K₂CO₃, Acetone B Reflux (60°C) A->B Heat C Add Propargyl Bromide B->C Start Addition D Reflux (3h) C->D Continue E Cool & Filter D->E Completion F Aqueous Wash E->F G Extraction F->G H Dry & Concentrate G->H I Purification H->I J Final Product I->J

Caption: Workflow for the conventional synthesis of this compound.

Protocol B: Green Synthesis via Micellar Catalysis

This innovative approach leverages the principles of green chemistry to overcome some of the drawbacks associated with the conventional method, primarily by replacing the organic solvent with water.

Causality of Experimental Choices

The core of this protocol is the use of a surfactant, such as Cetyltrimethylammonium Bromide (CTAB), in water.[3][4] Above its critical micelle concentration, CTAB forms micelles, which are aggregates with a hydrophobic core and a hydrophilic exterior. The organic reactants, salicylaldehyde and propargyl bromide, are poorly soluble in water but are sequestered into the hydrophobic core of the micelles. This compartmentalization dramatically increases their local concentration, leading to a significant acceleration of the reaction rate, even at room temperature.[3][4] This method avoids the use of volatile and flammable organic solvents, reduces energy consumption, and simplifies product isolation.

Experimental Protocol

Materials:

  • Salicylaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Potassium Carbonate (K₂CO₃)

  • Cetyltrimethylammonium Bromide (CTAB)

  • Deionized Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve CTAB in deionized water with stirring to create the aqueous micellar medium.

  • Add salicylaldehyde, potassium carbonate, and propargyl bromide to the micellar solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a shorter timeframe compared to the conventional method.

  • Monitor the reaction by TLC.

  • Upon completion, the product, being water-insoluble, can often be isolated by simple extraction with a minimal amount of an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Workflow Diagram

Protocol_B cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A CTAB in Water B Add Salicylaldehyde, K₂CO₃, Propargyl Bromide A->B C Stir at Room Temp. B->C Start Reaction D Extraction with Ethyl Acetate C->D Completion E Wash & Dry D->E F Concentrate E->F G Purification (optional) F->G H Final Product G->H

Caption: Workflow for the micellar-catalyzed synthesis of this compound.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these two protocols will likely depend on a laboratory's specific priorities, including cost, throughput, safety, and environmental goals. The following table provides a comparative analysis based on key performance indicators.

FeatureProtocol A: Conventional (Acetone)Protocol B: Micellar Catalysis (Aqueous)Analysis
Yield Typically good, around 83% for analogous reactions.[2]Excellent, reported up to 96%.[3][4]The micellar protocol demonstrates a higher reported yield, which can significantly impact the overall cost-effectiveness, especially at a larger scale.
Reaction Time Several hours (e.g., 5 hours of reflux).[2]Significantly shorter, often complete in a couple of hours at room temperature.[3]The faster reaction time of the micellar method increases throughput and reduces energy costs associated with prolonged heating.
Reaction Temperature Reflux (~60°C)Room TemperatureThe ability to run the reaction at room temperature in the micellar protocol drastically reduces energy consumption and simplifies the experimental setup.
Reagent Cost Salicylaldehyde: ~ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

82.62/25gPotassium Carbonate: ~

138.53/4L
Salicylaldehyde: ~

82.62/25gPotassium Carbonate: ~

78.00/100g
The primary cost difference lies in the solvent/catalyst. While acetone is a bulk chemical, the initial purchase price of CTAB is higher. However, the significantly smaller quantities of CTAB required and the potential for recycling may offset this initial cost. The higher yield of the micellar method also leads to a lower cost per gram of product.
Safety Acetone: Highly flammable, can form explosive mixtures with air. Vapors can cause respiratory irritation and central nervous system effects at high concentrations.Propargyl Bromide: Highly flammable, toxic if swallowed, and causes skin and eye irritation.[5][6]Water: Non-flammable and non-toxic.CTAB: Can be an irritant.[7]Propargyl Bromide: Hazards remain, but the overall process is safer due to the non-flammable solvent.The micellar protocol offers a significantly improved safety profile by eliminating the flammable organic solvent.
Environmental Impact Acetone: A Volatile Organic Compound (VOC) that contributes to air pollution.[4] Acetone waste is considered hazardous.[8]Water: A green and benign solvent.CTAB: Can be harmful to aquatic life if not disposed of properly.[9] However, the surfactant can potentially be recovered and reused.The aqueous-based micellar protocol is demonstrably greener due to the replacement of the VOC solvent with water.
Scalability The Williamson ether synthesis is generally scalable, with microwave-assisted methods offering potential for acceleration.Micellar catalysis is also scalable, though mass transfer considerations may become more important at a very large scale.Both methods are scalable, but the energy savings and simplified workup of the micellar protocol may offer advantages in industrial applications.
Purification Requires extensive aqueous workup to remove the base and salts, followed by drying and solvent removal. Recrystallization or chromatography is often necessary.[2]Simplified workup, often involving direct extraction of the product from the aqueous phase. The need for extensive purification may be reduced.The micellar protocol can lead to a cleaner reaction profile, potentially simplifying the purification process and reducing the use of additional organic solvents.

Conclusion and Recommendations

For researchers and drug development professionals, the synthesis of this compound presents a choice between a well-established conventional method and a modern, greener alternative.

The conventional Williamson ether synthesis in acetone remains a viable option, particularly for small-scale synthesis where the infrastructure for handling flammable solvents is already in place and the slightly lower yield and longer reaction times are not critical limitations. Its primary advantages are the low cost of the solvent and the familiarity of the procedure to most organic chemists.

However, the micellar catalysis protocol emerges as a superior choice based on a comprehensive cost-benefit analysis. The significantly higher yield, shorter reaction times at room temperature, and improved safety profile make it a highly efficient and attractive method. From an environmental perspective, the replacement of a volatile organic solvent with water is a substantial advantage, aligning with the principles of green chemistry. While the initial cost of the surfactant may be higher, this is often offset by the increased yield, reduced energy consumption, and simplified workup, leading to a lower overall cost per gram of the desired product.

For laboratories looking to optimize their synthetic routes for efficiency, safety, and sustainability, the adoption of aqueous micellar catalysis for the synthesis of this compound is a strongly recommended and forward-thinking approach.

References

  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 304-309.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
  • RST-5. (2023, September 8). The Disadvantages of Acetone in Composite Production.
  • ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • CloudSDS. (n.d.). Acetone Hazards and Safety Detail Guide.
  • Purosolv. (2025, January 18). Navigating Environmental Regulations for Acetone Use in Industry.
  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • PrepChem. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • Lab Alley. (2025, January 13). Acetone 99.5% Lab Grade.
  • S.S. Scientific. (n.d.). (CTAB) Cetyltrimethyl Ammonium Bromide 99%.
  • Ince, M. C., & Vilé, G. (2026). Sustainability and Economic Boundaries of Micellar Catalysis in Fine Chemical Synthesis. Green Chemistry.
  • P212121 Store. (n.d.). CTAB | Cetyl Trimethyl Ammonium Bromide.
  • G Biosciences. (n.d.). CTAB (Cetyltrimethylammonium bromide).
  • Carl ROTH. (n.d.). Cetyltrimethylammonium bromide (CTAB), 1 kg.
  • Algenome Shop. (n.d.). Cetyltrimethylammonium Bromide (CTAB) 100g.
  • Cole-Parmer. (n.d.). Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
  • IndiaMART. (n.d.). Propargyl Bromide Cas No. 106-96-7.
  • IndiaMART. (n.d.). Salicylaldehyde.
  • CP Lab Safety. (n.d.). Salicylaldehyde, 1L, Each.
  • Intratec. (n.d.). Potassium Carbonate Price.
  • ResearchGate. (2018, June 13). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • Intratec. (n.d.). Acetone Price.

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity of Triazole Derivatives from Diverse Alkyne Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Triazoles in Oncology Research

The 1,2,3-triazole scaffold has become a cornerstone in medicinal chemistry, recognized for its remarkable stability and capacity for forming hydrogen bonds, dipole interactions, and halogen bonds with biological targets.[1][2][3][4][5][6] This has led to the development of numerous triazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2][3][4][5][6][7][8] In the realm of oncology, triazole derivatives have demonstrated significant potential by targeting various cancer-related pathways, such as inhibiting crucial enzymes, modulating cell cycle progression, and inducing apoptosis.[1][7][8][9][10][11]

The synthesis of these vital compounds often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a diverse range of alkyne and azide precursors.[12][13][14] The structural diversity introduced by the alkyne component is particularly significant, as it directly influences the steric and electronic properties of the final triazole product, and consequently, its cytotoxic profile. This guide provides a comprehensive comparison of the cytotoxicity of triazole products derived from different alkynes, supported by established experimental protocols and data from peer-reviewed studies.

Experimental Design for Comparative Cytotoxicity Analysis

To objectively compare the cytotoxic effects of different triazole derivatives, a systematic experimental workflow is essential. This workflow is designed to not only quantify cell death but also to elucidate the underlying mechanisms of action.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis Synthesis Triazole Synthesis via CuAAC (Varying Alkyne Precursors) MTT MTT Assay (Metabolic Activity/Viability) Synthesis->MTT Test Compounds LDH LDH Assay (Membrane Integrity) Synthesis->LDH Test Compounds Apoptosis Apoptosis Assays (e.g., Caspase-3 Activity) MTT->Apoptosis Select Potent Compounds IC50 IC50 Determination MTT->IC50 LDH->IC50 CellCycle Cell Cycle Analysis Apoptosis->CellCycle SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR CellCycle->SAR IC50->SAR

Caption: Experimental workflow for comparative cytotoxicity analysis.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18] The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[15][16][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Membrane Integrity Assessment using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[20] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for cytotoxicity.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[21][22][23] This typically involves the reduction of a tetrazolium salt to a colored formazan product.[23]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22][23]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[22][23]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous release control (untreated cells).[21][23]

Comparative Cytotoxicity Data of Triazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative 1,2,3-triazole derivatives against various cancer cell lines. The key variable among these compounds is the substituent at the 4-position of the triazole ring, which is derived from the alkyne precursor used in the synthesis.

Compound IDAlkyne-Derived Substituent (R)Cancer Cell LineIC50 (µM)Reference
1a PhenylA549 (Lung)21.1[7]
1b 4-ChlorophenylA549 (Lung)15.8[7]
1c 4-MethoxyphenylA549 (Lung)25.3[7]
2a PhenylMCF-7 (Breast)<13[24]
2b 4-(Trifluoromethyl)phenylMCF-7 (Breast)<13[24]
3a CyclohexylPC-3 (Prostate)<13[24]
4a (Coumarin derivative)A549 (Lung)2.97[7]
5a (Quinoline derivative)H460 (Lung)11[7]

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table reveals several key structure-activity relationships:

  • Influence of Phenyl Ring Substitution: A comparison of compounds 1a , 1b , and 1c suggests that electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity. The presence of a chlorine atom at the para position (1b ) resulted in a lower IC50 value compared to the unsubstituted phenyl group (1a ) and the electron-donating methoxy group (1c ).[7]

  • Impact of Fluorinated Groups: The trifluoromethyl group in compound 2b is a potent electron-withdrawing group and is often associated with increased biological activity.[24]

  • Role of Aliphatic vs. Aromatic Substituents: The presence of a cyclohexyl group (3a ) demonstrates that non-aromatic, bulky aliphatic groups can also confer significant cytotoxicity.[24]

  • Hybrid Molecules: The potent cytotoxicity of compounds 4a and 5a highlights the effectiveness of molecular hybridization, where the triazole core is linked to other known pharmacophores like coumarin and quinoline.[7] This strategy can lead to multi-target agents with enhanced efficacy.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many cytotoxic triazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][9][10][24][25][26] This can be experimentally verified by measuring the activity of key executioner caspases, such as caspase-3.

Protocol 3: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key effector caspase in the apoptotic pathway.[10][27][28] The assay utilizes a specific peptide substrate (DEVD) conjugated to a colorimetric or fluorometric reporter.[27][29] Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.

Step-by-Step Methodology:

  • Cell Lysis: After treating the cells with the triazole compounds as described previously, lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric detection or Ac-DEVD-AMC for fluorometric detection).[27]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[27][29][30]

  • Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission at 460 nm for the fluorometric assay.[27][30]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Apoptosis_Pathway Triazole Triazole Derivative Mitochondria Mitochondria Triazole->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes Bcl2->Mitochondria Inhibits

Caption: Simplified intrinsic apoptosis pathway induced by triazole derivatives.

Conclusion and Future Perspectives

The cytotoxicity of 1,2,3-triazole derivatives is profoundly influenced by the nature of the alkyne-derived substituent. The strategic selection of alkynes allows for the fine-tuning of the electronic and steric properties of the final compounds, thereby modulating their anticancer activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of novel triazole-based cytotoxic agents. Future research in this area should focus on the synthesis of novel triazole-hybrid molecules and the exploration of their effects on specific molecular targets to develop more potent and selective anticancer therapeutics.

References

  • Vertex AI Search. (n.d.). Cytotoxic assays for screening anticancer agents - PubMed.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • PubMed. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • PubMed. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • MDPI. (n.d.). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex.
  • PubMed. (2018). Cytotoxic Activity and Structure-Activity Relationship of Triazole-Containing Bis(Aryl Ether) Macrocycles.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • MDPI. (n.d.). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer.
  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Institutes of Health. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors.
  • Sonawane, M. D., Narwate, B. M., & Darandale, A. S. (2017). Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(5), 1-10.
  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Current Medicinal Chemistry. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • SciSpace. (n.d.). A review on 'triazoles': their chemistry, synthesis and pharmacological potentials.
  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • National Institutes of Health. (n.d.). Caspase Protocols in Mice.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents.
  • SynOpen. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
  • National Institutes of Health. (n.d.). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety.
  • Benchchem. (n.d.). "mechanism of action of 1,2,4-triazole-based compounds".
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • AACR Journals. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • ResearchGate. (n.d.). a) Triazole synthesis from internal alkynes using oxidant PIDA[18c] by...
  • PubMed. (2019). Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model.
  • Benchchem. (n.d.). structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles.
  • PubMed. (1996). A structure-activity relationship for the neurotoxicity of triazole fungicides.

Sources

Safety Operating Guide

2-(2-Propynyloxy)benzenecarbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Proper Disposal of 2-(2-Propynyloxy)benzenecarbaldehyde: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (CAS No. 29978-83-4). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The information herein is grounded in established safety protocols and regulatory standards, intended to empower researchers with the knowledge to manage this chemical waste stream responsibly.

Executive Summary: The imperative for Proper Disposal

This compound is an aromatic aldehyde containing a reactive propargyl ether functional group. While essential for various synthetic applications, its disposal requires careful consideration due to its inherent chemical hazards. Improper disposal can lead to personnel exposure, environmental contamination, and significant regulatory penalties.[1][2] This guide establishes a clear workflow, from waste generation at the lab bench to final collection by Environmental Health & Safety (EHS) personnel, aligning with the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Hazard Profile and Risk Assessment

Understanding the hazards associated with this compound is the foundation of its safe management. The primary risks, as identified in its Safety Data Sheet (SDS) and chemical databases, necessitate specific handling and disposal protocols.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[5]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[5]

  • Reactivity: The presence of both an aldehyde and a terminal alkyne group suggests potential reactivity. Aldehydes can be sensitive to oxidation, while terminal alkynes can form explosive metal acetylides with certain metals. Although not classified as a reactive waste under RCRA definitions (D003), prudent practice dictates avoiding contact with incompatible materials.[6][7]

Hazard StatementGHS ClassificationKey Precautionary Action
H315: Causes skin irritation Skin Irritation, Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[5]
H319: Causes serious eye irritation Eye Irritation, Category 2AWear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[5]
Potential Reactivity Not formally classified, but prudent to manageSegregate from strong oxidizing agents, strong bases, and certain metals (e.g., copper, silver, mercury).

This table summarizes the primary, officially classified hazards. Researchers must always consult the full Safety Data Sheet (SDS) before handling the chemical.

The causality behind these disposal procedures is directly linked to these hazards. Segregated waste streams prevent accidental mixing with incompatible chemicals that could lead to violent reactions, while robust containerization and labeling prevent leaks and ensure handlers are aware of the contents' potential to cause skin and eye damage.[1][8]

Pre-Disposal: Waste Stream Management at the Source

Effective disposal begins the moment the chemical is deemed waste.[9] The following steps must be implemented within the laboratory at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[10][11][12]

Step 1: Waste Identification & Segregation Immediately upon generation, any waste containing this compound must be classified as hazardous chemical waste.

  • Do not dispose of this chemical down the drain. [11][13] Its organic structure and potential toxicity are unsuitable for wastewater treatment systems.

  • Segregate this waste stream. Collect it separately from other waste types. Specifically, ensure it is not mixed with:

    • Strong acids or bases[11]

    • Strong oxidizing agents

    • Aqueous waste containing heavy metals[1]

    • Biological or radioactive waste[13][14]

This practice of segregation is a cornerstone of laboratory safety, preventing dangerous reactions within the waste container.[1][15]

Step 2: Selecting the Correct Waste Container The integrity of the waste container is paramount to preventing leaks and ensuring safety during storage and transport.[8]

  • Container Material: Use a chemically compatible container. A glass bottle with a screw cap is typically appropriate for this type of organic compound. Avoid metal containers, especially if there's any risk of acidic conditions.[3][15]

  • Container Condition: The container must be in good condition, free of cracks or defects, and must have a tight-fitting, leak-proof cap.[8]

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential spills.[11]

Step-by-Step Disposal Protocol

This protocol outlines the process from labeling the container to arranging for its final removal from the laboratory.

Protocol 1: Waste Accumulation and Labeling

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a completed hazardous waste label to the container. The EPA requires that each label clearly state the words "Hazardous Waste".[12][16]

  • Identify Contents: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste mixture with their approximate percentages or volumes.[11] Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Mark the appropriate hazard warnings on the label (e.g., check boxes for "Irritant").[12][16]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[9][10] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during handling.[3]

  • Storage Location: Store the labeled waste container in its designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][10]

Protocol 2: Arranging for Final Disposal

  • Monitor Accumulation Dates: While accumulation start dates are not always required in an SAA, it is best practice to manage inventory. A container may remain in an SAA for up to one year as long as accumulation volume limits are not exceeded.[10][11]

  • Request Pickup: Once the waste container is full (or approaching the time limit), submit a request for pickup to your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management group.[1]

  • Final Transport: Do not move the hazardous waste from one SAA to another or attempt to transport it off-site yourself.[12] Only trained EHS personnel or licensed hazardous waste contractors are authorized to transport the waste to a central accumulation area or for final disposal, which may involve methods like incineration or fuel blending.[8][12]

Workflow Visualization

The following diagram illustrates the decision and action pathway for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations (SAA) cluster_ehs EHS / Waste Management Operations gen Waste Generated (this compound) decision Is it Hazardous Waste? gen->decision segregate Segregate from Incompatible Waste Streams (Acids, Bases, Oxidizers) decision->segregate Yes drain Sink Disposal decision->drain No container Select Appropriate Container (Glass, Screw-Cap) + Secondary Containment segregate->container label_waste Affix 'Hazardous Waste' Label & List All Constituents container->label_waste store Store in SAA (Keep Closed, <90% Full) label_waste->store pickup Request EHS Pickup When Container is Full store->pickup collect EHS Collection from Laboratory SAA pickup->collect transport Transport to Central Accumulation Area (CAA) collect->transport dispose Final Disposal (e.g., Incineration) via Licensed Vendor transport->dispose drain->stop  STOP! This is Prohibited.

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure during the handling or disposal process, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.

  • Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep the material into a designated hazardous waste container.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Prevent entry into the area until cleared by safety personnel.

All materials used for spill cleanup must be disposed of as hazardous waste.[17]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • BenchChem. (2025). Navigating Laboratory Chemical Disposal: A Guide to Safe and Compliant Practices.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • National Center for Biotechnology Information. (n.d.). 2-(Propargyloxy)benzaldehyde. PubChem.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-(Propargyloxy)benzaldehyde.
  • MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
  • Case Western Reserve University. (n.d.). RCRA. Retrieved from Case Western Reserve University EHS website.
  • Cornell University. (n.d.). Reactive and Potentially Explosive Chemicals.
  • Lion Technology Inc. (2025, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained.
  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Propynyloxy)benzenecarbaldehyde: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-(2-Propynyloxy)benzenecarbaldehyde (CAS No. 29978-83-4). As a research chemical, its unique structure, combining an aldehyde and a propargyl ether, makes it a valuable reagent in synthetic chemistry. However, these same functional groups necessitate a rigorous and informed approach to safety. This document moves beyond mere procedural lists to provide a deep, cause-and-effect understanding of the required safety protocols, ensuring that your work is not only scientifically sound but fundamentally safe.

Foundational Safety: Understanding the Hazard Profile

Before any container is opened, a full comprehension of the material's intrinsic hazards is paramount. The Globally Harmonized System (GHS) classifications for this compound provide the data-driven basis for our entire safety protocol. This is not just a list of warnings; it is a predictive blueprint of the chemical's behavior upon exposure.

The primary hazards associated with this compound include its effects on the skin, eyes, and respiratory system, alongside potential reproductive toxicity.[1][2]

Hazard Class & CategoryHazard StatementGHS PictogramPractical Implication for Researchers
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][3]Exclamation MarkDirect contact can lead to redness, itching, inflammation, or dermatitis. Prolonged or repeated exposure exacerbates this risk.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2][3]Exclamation MarkSplashes to the eye can cause significant pain, redness, and potential damage to the cornea. Immediate and prolonged irrigation is critical.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[2]Exclamation MarkInhalation of dust or aerosols can cause irritation to the nasal passages and lungs.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation.[1][2]Exclamation MarkInhaled particles can irritate the entire respiratory tract, leading to coughing and discomfort.[2]
Reproductive Toxicity (Category 1B)H360: May damage fertility or the unborn child.[2]Health HazardThis is a significant long-term hazard. Exposure, particularly for researchers of reproductive age, must be minimized with stringent engineering controls and PPE.
Combustible Liquid (Category 4)H227: Combustible liquid.[2](No Pictogram)While not highly flammable, the material can ignite if heated.[2] Keep away from open flames, hot plates, and sparks.[4]

Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is your last line of defense, employed after engineering controls (like fume hoods) and administrative controls (safe work practices) have been established. For this compound, a multi-layered approach is non-negotiable.

Dermal Protection: Skin and Hands

Given the H315 "Causes skin irritation" classification, preventing skin contact is a primary objective.

  • Gloves: Standard disposable nitrile gloves provide adequate protection against incidental splashes and are the minimum requirement.[5] If there is a risk of prolonged contact or immersion, such as during a large-scale transfer or spill cleanup, double-gloving with nitrile or using a more robust glove (e.g., butyl rubber) is mandated. Always inspect gloves for tears or pinholes before use and remove them immediately after any known contact, washing hands thoroughly before donning a new pair.

  • Protective Clothing: A flame-resistant laboratory coat is mandatory at all times. Ensure it is fully buttoned with sleeves rolled down. For procedures involving larger quantities (>50g) or a significant splash risk, supplement your lab coat with a chemically resistant apron. All personnel must wear long pants and closed-toe shoes that fully cover the foot.[5][6]

Ocular and Facial Protection: Eyes and Face

The H319 "Causes serious eye irritation" warning demands robust eye protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum for anyone in the laboratory where the chemical is present.[5]

  • Required for Handling: When actively handling the compound (weighing, transferring, adding to a reaction), you must upgrade to chemical splash goggles. Goggles form a seal around the eyes, offering superior protection from splashes, which safety glasses do not provide.

  • Maximum Protection: When handling larger volumes or when the risk of a splash is high (e.g., pouring, pressure reactions), a full-face shield must be worn over chemical splash goggles.[5] The face shield protects the entire face from direct splashes.

Respiratory Protection: The Primacy of Engineering Controls

The H332 "Harmful if inhaled" and H335 "May cause respiratory irritation" classifications mean that all handling of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent respiratory exposure.

  • Secondary Control (If Necessary): In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection may be required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or N95 particulate pre-filter would be appropriate.[6][7] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Operational Plan: A Step-by-Step Procedural Workflow

A safe outcome is predicated on a planned, systematic workflow.

Step 1: Pre-Handling and Area Preparation
  • Designate the Area: Cordon off the specific area within the fume hood where the work will occur.

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and the airflow is optimal.

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, solvents, waste containers) inside the hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Locate Safety Equipment: Before starting, visually confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to ensure complete and uncontaminated coverage.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Core PPE Application Start Start: Verify Lab Coat, Pants, Shoes Gloves1 Don Inner Gloves (Optional, for high-hazard tasks) Goggles Don Chemical Splash Goggles Start->Goggles 1. FaceShield Don Face Shield (If required by task) Goggles->FaceShield 2. Gloves2 Don Outer Gloves (Ensure cuff over lab coat sleeve) FaceShield->Gloves2 3. Ready Ready to Begin Work Gloves2->Ready 4.

Caption: PPE Donning Sequence.

Step 3: Handling and Disposal
  • Weighing: Weigh the solid material directly within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Transfers: Use a spatula for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Waste Management: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[8][9] Do not mix with general laboratory waste. Liquid waste containing this compound must be collected in a separate, labeled hazardous liquid waste container.

Emergency Response and Decontamination

Preparedness is key to mitigating the impact of an incident.

  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and a position comfortable for breathing.[3] If they feel unwell, seek medical attention.[8]

  • Spill Cleanup: For a small spill (<5 g) within a fume hood, use an absorbent material (e.g., vermiculite or sand) to collect the material.[9] Place the absorbed material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal. Avoid sweeping dry material, as this can create dust.[3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility. The protocols outlined here are not obstacles to research; they are the essential foundation upon which reliable, repeatable, and safe scientific discovery is built.

References

  • National Center for Biotechnology Information. (n.d.). 2-(Propargyloxy)benzaldehyde. PubChem.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Auburn University. (n.d.). Personal Protective Equipment.
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Techno PharmChem. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.